molecular formula C42H57N11O11S2 B564718 Crustacean Cardioactive Peptide

Crustacean Cardioactive Peptide

Numéro de catalogue: B564718
Poids moléculaire: 956.1 g/mol
Clé InChI: KUAKWTJOHSDJOA-HNGYRCOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crustacean Cardioactive Peptide (CCAP) is a cyclic amidated nonapeptide (Sequence: PFCNAFTGC-NH2 , with a disulfide bridge between Cys3 and Cys9) first isolated from the shore crab Carcinus maenas . With a molecular weight of approximately 956.1-957.1 Da, this highly conserved neuropeptide is widely present in arthropods and functions as both a neurohormone and a neurotransmitter . Originally identified for its cardioregulatory functions, CCAP has emerged as a versatile modulator in scientific research. It is a key regulator of the central pattern generator (CPG) that drives coordinated, rhythmic movements like swimmeret beating in crustaceans . Studies show CCAP differentially acts on motor neurons, exciting power-stroke neurons while inhibiting return-stroke neurons, thereby increasing the intensity of power-stroke muscle contractions . Beyond motor control, CCAP is critically involved in the neuroendocrine cascade that controls the precise timing and execution of ecdysis (molting) behaviors in insects . Furthermore, recent research in the mud crab ( Scylla paramamosain ) has revealed a novel role for CCAP in immunoregulation. Evidence suggests the CCAP signaling system can activate immune molecules, enhance bacterial clearance, and upregulate the production of antimicrobial peptides in the hepatopancreas, highlighting its potential role in the neuroendocrine-immune regulatory network . This peptide is supplied as a lyophilized powder for research applications. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAKWTJOHSDJOA-HNGYRCOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core: A Technical Guide to the Primary Structure of Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary structure of Crustacean Cardioactive Peptide (CCAP), a highly conserved neuropeptide pivotal in regulating various physiological processes in arthropods. This document outlines the fundamental molecular characteristics, the experimental methodologies used for its elucidation, and its primary signaling cascade, offering a valuable resource for professionals in neuroscience, endocrinology, and pharmacology.

Executive Summary

This compound (CCAP) is a nonapeptide renowned for its cardioacceleratory functions in crustaceans and insects. Its highly conserved nature across a wide range of species underscores its fundamental biological importance. This guide details its primary amino acid sequence, significant post-translational modifications, and key quantitative data. Furthermore, it provides a summary of the experimental protocols employed to determine this structure and visualizes the peptide's signaling pathway, offering a foundational tool for future research and drug development endeavors.

Primary Structure and Physicochemical Properties

The primary structure of CCAP is a cyclic nonapeptide with the definitive amino acid sequence: Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 .[1] This structure is characterized by two critical post-translational modifications:

  • C-terminal Amidation: The carboxyl terminus is amidated, a common feature in neuropeptides that enhances stability and biological activity.[1]

  • Disulfide Bridge: A disulfide bond is formed between the cysteine residues at positions 3 and 9 (Cys3-Cys9), creating a cyclic structure essential for its biological function.[1]

These features contribute to a highly conserved and stable molecular architecture.

Quantitative Data Summary

The following table summarizes the key quantitative and structural data for this compound.

PropertyValueReference(s)
Amino Acid Sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2[1]
One-Letter Code PFCNAFTGC-NH2[1]
Molecular Formula C42H57N11O11S2[1]
Molar Mass ~956.10 g/mol [1]
Post-Translational Modifications C-terminal amidation, Disulfide bridge (Cys3-Cys9)[1]

Experimental Protocols for Structural Determination

The elucidation of CCAP's primary structure involves a multi-step process encompassing purification, sequencing, and confirmation of post-translational modifications.

Workflow for CCAP Structural Determination

The following diagram illustrates the typical experimental workflow for determining the primary structure of CCAP.

G cluster_0 Purification cluster_1 Sequencing & Verification cluster_2 Final Structure Tissue Tissue Homogenization (e.g., Pericardial Organs) Centrifuge Centrifugation & Supernatant Collection Tissue->Centrifuge HPLC Multi-step Reversed-Phase HPLC Centrifuge->HPLC Sequencing Automated Edman Degradation HPLC->Sequencing MS Mass Spectrometry (MS) HPLC->MS Structure Primary Structure Confirmation (Sequence + PTMs) Sequencing->Structure Disulfide MS/MS Analysis (Non-reducing vs. Reducing Conditions) MS->Disulfide Disulfide->Structure

Fig. 1: Experimental workflow for CCAP purification and sequencing.
Purification Protocol

  • Tissue Extraction: CCAP is typically isolated from the pericardial organs or central nervous system of crustaceans like the shore crab (Carcinus maenas).[1][2] The tissue is homogenized in an appropriate extraction buffer (e.g., acidified methanol) to preserve the peptide structure and prevent degradation.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The resulting supernatant, containing the peptide fraction, is collected for further purification.

  • High-Performance Liquid Chromatography (HPLC): The supernatant is subjected to several rounds of reversed-phase HPLC (RP-HPLC).[2] A gradient of an organic solvent (e.g., acetonitrile) in water is used to separate peptides based on their hydrophobicity. Fractions are collected and assayed for bioactivity (e.g., cardioacceleratory effect on a semi-isolated heart preparation) to track the peptide of interest.[2] This process is repeated until a single pure peptide peak is obtained.

Sequencing and PTM Analysis
  • Edman Degradation: The purified peptide is subjected to automated Edman degradation to determine the linear amino acid sequence.[3][4] This method sequentially cleaves amino acids from the N-terminus.[3][4] Each cleaved residue is derivatized to a phenylthiohydantoin (PTH)-amino acid and identified via chromatography, allowing for the step-by-step reconstruction of the sequence.[5][6]

  • Mass Spectrometry (MS): The molecular weight of the intact peptide is determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the result from Edman degradation and to account for any modifications.[7] The observed mass is compared to the theoretical mass calculated from the amino acid sequence. A difference of approximately 1 Da is indicative of C-terminal amidation.

  • Disulfide Bridge Analysis: To confirm the disulfide linkage, peptide mapping is performed using mass spectrometry under both non-reducing and reducing conditions.[7][8]

    • Under non-reducing conditions , the peptide is enzymatically digested (e.g., with trypsin), and the resulting fragments are analyzed by MS. A single fragment containing both cysteine residues linked together will be observed.

    • Under reducing conditions (e.g., using dithiothreitol), the disulfide bond is cleaved. Subsequent enzymatic digestion and MS analysis will show two separate peptide fragments, each containing one of the cysteine residues. This confirms the presence and location of the disulfide bridge.[8]

CCAP Signaling Pathway

CCAP exerts its physiological effects by binding to a specific G-protein-coupled receptor (GPCR) on the surface of target cells.[9][10] This interaction initiates an intracellular signaling cascade that leads to a cellular response. Evidence suggests that the CCAP receptor can couple to G-proteins that activate both the adenylyl cyclase and phospholipase C pathways, leading to the mobilization of two key second messengers: cyclic AMP (cAMP) and intracellular calcium (Ca2+).[11]

CCAP CCAP (Ligand) CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds G_Protein G-Protein (Gα, β, γ) CCAPR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates (Gαs) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gαq) cAMP cAMP (Second Messenger) AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction, Hormone Release) PKA->Response PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates PKC->Response

Fig. 2: CCAP G-protein-coupled receptor signaling cascade.

As depicted in Figure 2, the binding of CCAP to its receptor can trigger:

  • The Adenylyl Cyclase Pathway: An activated G-protein (likely Gαs) stimulates adenylyl cyclase, which converts ATP into cAMP.[12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

  • The Phospholipase C Pathway: An activated G-protein (likely Gαq) stimulates Phospholipase C (PLC).[14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses to the endoplasmic reticulum, triggering the release of stored Ca2+, while DAG and Ca2+ together activate Protein Kinase C (PKC), which in turn phosphorylates target proteins.[15]

The activation of these parallel pathways allows CCAP to orchestrate a complex and nuanced physiological response in target tissues.

Conclusion

The primary structure of this compound, PFCNAFTGC-NH2, with its characteristic C-terminal amidation and Cys3-Cys9 disulfide bridge, is fundamental to its potent biological activity. The combination of chromatographic purification, Edman degradation, and mass spectrometry has been instrumental in fully characterizing this neuropeptide. Understanding its structure and signaling through GPCR-mediated pathways provides a critical foundation for ongoing research into arthropod physiology and offers potential targets for the development of novel insecticides or aquaculture therapeutics.

References

An In-depth Technical Guide to the Discovery and Isolation of Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a pivotal neuropeptide in arthropods, initially identified for its potent excitatory effects on heart rate and contractility.[1][2][3] This nonapeptide plays a crucial role in a variety of physiological processes beyond cardiac modulation, including the regulation of gut motility, ecdysis (molting), and immune responses.[4] Its highly conserved structure across a wide range of crustacean and insect species underscores its fundamental biological importance.[4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of CCAP, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Initial Isolation

CCAP was first discovered and isolated from the pericardial organs of the shore crab, Carcinus maenas.[3] The pericardial organs, recognized as major neurohemal structures in decapod crustaceans, store and release various cardioactive substances.[6] The initial isolation of CCAP was a significant step in crustacean neuroendocrinology, revealing a novel peptide with a unique amino acid sequence.

Physicochemical Properties

CCAP is a cyclic nonapeptide with the primary amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2).[3][4] Key structural features include a disulfide bridge between the two cysteine residues at positions 3 and 9, which forms a cyclic structure, and a C-terminal amidation.[4] The presence of the C-terminal amide group was confirmed by the peptide's resistance to carboxypeptidase A and Y treatment.[3] The molecular weight of CCAP was determined to be 957 Da.[3]

Data Presentation

Table 1: Physicochemical Properties of CCAP
PropertyValueReference
Primary StructurePro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2[3][4]
Molecular Weight957 Da[3]
C-terminusAmidated[3]
Disulfide BridgeBetween Cys-3 and Cys-9[4]
Table 2: Amino Acid Composition of CCAP
Amino AcidMolar Ratio
Proline (Pro)1
Phenylalanine (Phe)2
Cysteine (Cys)2
Asparagine (Asn)1
Alanine (Ala)1
Threonine (Thr)1
Glycine (Gly)1
Table 3: Yield of CCAP from Carcinus maenas
Tissue SourceYield per AnimalReference
Two Pericardial Organs30-40 pmol[3]

Experimental Protocols

Extraction and Purification of CCAP

The purification of CCAP to homogeneity was achieved through a two-step reversed-phase high-performance liquid chromatography (RP-HPLC) procedure.[3]

a. Tissue Extraction:

  • Pericardial organs from the shore crab, Carcinus maenas, are dissected and collected.

  • The tissues are homogenized in an appropriate extraction solution (e.g., acidified methanol) to solubilize the peptides.

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.

b. Two-Step RP-HPLC Purification:

  • Step 1 (Initial Separation):

    • Column: A C18 reversed-phase column is typically used for the initial separation of the crude peptide extract.[7][8]

    • Mobile Phase: A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient of 10% to 80% acetonitrile over 60 minutes.[6]

    • Flow Rate: A flow rate of approximately 0.9 ml/min is maintained.[6]

    • Detection: The eluate is monitored by UV absorbance at 214 nm to detect peptides.

    • Fraction Collection: Fractions are collected at regular intervals (e.g., every 0.9 ml).[6]

    • Bioassay: Each fraction is then subjected to a heart bioassay to identify the cardioactive fractions.

  • Step 2 (Final Purification):

    • The bioactive fractions from the first HPLC step are pooled and subjected to a second round of RP-HPLC for final purification.

    • Column: A different selectivity column, such as a diphenyl or a different C18 column, can be used to improve resolution.

    • Mobile Phase: A shallower acetonitrile gradient is employed to achieve high-resolution separation of the target peptide from any remaining contaminants. For example, a 50-minute linear gradient of 0-40% acetonitrile in 0.1% TFA.

    • Flow Rate and Detection: Similar flow rate and detection parameters as in the first step are used.

    • The purity of the final CCAP peak is confirmed by analytical HPLC and subsequent sequencing.

Amino Acid Sequencing

The primary structure of the purified CCAP was determined using both manual and automated sequencing techniques.[3]

a. Manual Microsequencing (DABITC/PITC Double-Coupling Method):

  • Coupling: The purified peptide is reacted with 4-(N,N-dimethylamino)azobenzene 4′-isothiocyanate (DABITC) under alkaline conditions to label the N-terminal amino acid. Phenylisothiocyanate (PITC) is also used in this double-coupling approach.

  • Cleavage: The labeled N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), under anhydrous conditions.[9]

  • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[9]

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[6]

  • Repetition: The cycle of coupling, cleavage, and identification is repeated for the subsequent amino acids in the peptide chain.

b. Automated Gas-Phase Sequencing (Edman Degradation):

  • Sample Preparation: The purified peptide is loaded onto a polybrene-coated glass fiber disc in the sequencer.

  • Reaction Cycle: The automated sequencer performs the Edman degradation chemistry in a cyclical manner.

    • The N-terminal amino acid is reacted with PITC.

    • The resulting derivative is cleaved with TFA.

    • The cleaved anilinothiazolinone (ATZ)-amino acid is extracted.

  • Conversion and Analysis: The ATZ-amino acid is automatically converted to the more stable PTH-amino acid, which is then identified by an in-line HPLC system.

Semi-Isolated Crab Heart Bioassay

The biological activity of CCAP was assessed using a semi-isolated heart preparation from Carcinus maenas.[3][6]

  • Preparation: The heart of a crab is carefully dissected, leaving its connections to the cardiac ganglion intact. The heart is then mounted in a perfusion chamber.

  • Perfusion: The heart is continuously perfused with a physiological saline solution that mimics the composition of crab hemolymph.

  • Recording: The contractions of the heart are recorded using a force transducer connected to an oscillographic chart recorder.[6] This allows for the measurement of both the rate (chronotropic effect) and the force (inotropic effect) of the heartbeat.

  • Application of Samples: Aliquots of the HPLC fractions or solutions of synthetic CCAP are added to the perfusion saline.

  • Dose-Response Analysis: To quantify the cardioexcitatory effects, a dose-response curve is constructed by applying a range of CCAP concentrations and measuring the corresponding changes in heart rate and contraction amplitude.[1][2]

Mandatory Visualization

Experimental Workflow for CCAP Isolation and Characterization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization pericardial_organs Pericardial Organs (Carcinus maenas) homogenization Homogenization (Acidified Methanol) pericardial_organs->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Peptide Extract centrifugation->crude_extract hplc1 Step 1: RP-HPLC (C18 column, MeCN/TFA gradient) crude_extract->hplc1 bioassay1 Heart Bioassay hplc1->bioassay1 active_fractions Pool Active Fractions bioassay1->active_fractions hplc2 Step 2: RP-HPLC (Diphenyl column, shallow gradient) active_fractions->hplc2 pure_ccap Pure CCAP hplc2->pure_ccap sequencing Amino Acid Sequencing (Edman Degradation) pure_ccap->sequencing synthesis Chemical Synthesis pure_ccap->synthesis bioassay2 Heart Bioassay (Dose-Response) pure_ccap->bioassay2 structure_confirmation Structure & Activity Confirmation sequencing->structure_confirmation synthesis->bioassay2 bioassay2->structure_confirmation

Caption: Workflow for the isolation and characterization of CCAP.

CCAP Signaling Pathway

ccap_signaling_pathway ccap CCAP ccapr CCAP Receptor (GPCR) ccap->ccapr gq Gq protein ccapr->gq gs Gs protein ccapr->gs plc Phospholipase C (PLC) gq->plc activates ac Adenylyl Cyclase (AC) gs->ac activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release ca2 ↑ [Ca²⁺]i ca2_release->ca2 ca2->pkc activates cellular_response Cellular Response (e.g., Muscle Contraction) pkc->cellular_response atp ATP ac->atp converts camp ↑ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates pka->cellular_response

Caption: CCAP signaling through G-protein coupled receptors.

Conclusion

The discovery and isolation of this compound marked a significant advancement in the field of invertebrate neurobiology. The meticulous application of chromatographic purification techniques, coupled with robust sequencing methodologies and targeted bioassays, enabled the complete characterization of this important neuropeptide. The elucidation of its structure and signaling pathways has provided a foundation for understanding its diverse physiological roles and has opened avenues for research into novel pest control strategies and potential pharmacological applications. This guide provides a detailed framework for researchers and professionals seeking to understand or replicate the foundational experiments that brought this crucial signaling molecule to light.

References

The Multifaceted Roles of Crustacean Cardioactive Peptide (CCAP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Physiological Functions, Experimental Methodologies, and Signaling Pathways of CCAP in Crustacean Species.

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved, nine-amino-acid cyclic neuropeptide that plays a pivotal role in regulating a diverse array of physiological processes in crustaceans and other arthropods.[1] First isolated from the pericardial organs of the shore crab Carcinus maenas, its name reflects its potent cardioacceleratory effects.[1] However, subsequent research has unveiled a much broader spectrum of functions, establishing CCAP as a key neurohormone and neuromodulator involved in processes ranging from molting and gut motility to immune responses and osmoregulation.[2][3] This technical guide provides a comprehensive overview of the physiological roles of CCAP in crustacean species, intended for researchers, scientists, and drug development professionals. It offers a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.

Physiological Roles of CCAP

CCAP's influence extends to numerous physiological systems in crustaceans. Its functions are mediated through its interaction with a specific G-protein coupled receptor (GPCR), leading to downstream cellular responses.[3][4]

Cardiovascular Regulation

The most well-documented function of CCAP is its potent excitatory effect on the crustacean heart. It acts as both a neurohormone released from the pericardial organs and a neurotransmitter within the cardiac ganglion.[5][6] CCAP induces strong positive inotropic (force of contraction) and chronotropic (rate of contraction) effects on the heart muscle.[5][7] This action is crucial for increasing hemolymph circulation during periods of high metabolic demand, such as stress or activity.

Ecdysis (Molting)

CCAP is an essential component of the hormonal cascade that governs the complex process of ecdysis.[3][8] Its release is precisely timed and is critical for the successful shedding of the old exoskeleton. Knockdown of CCAP or its receptor has been shown to disrupt or inhibit molting in various arthropods, often with lethal consequences.[8] While the precise mechanisms are still under investigation, CCAP is known to be part of a neuropeptide network that orchestrates the stereotyped behaviors associated with ecdysis.

Gut Motility and Digestion

CCAP plays a significant role in regulating the passage of food through the digestive tract. It modulates the pyloric rhythm of the stomatogastric ganglion, which controls the filtering of food particles in the foregut.[1][9] The threshold for CCAP's action on the stomatogastric ganglion is approximately 10-10 M, with effects increasing at higher concentrations.[9] Furthermore, in some insects, CCAP has been shown to stimulate the secretion of digestive enzymes, suggesting a broader role in the digestive process.[10]

Reproduction

Evidence suggests CCAP's involvement in crustacean reproductive processes. In some species, CCAP and its receptor are expressed in the gonads.[2] In insects, CCAP has been shown to stimulate contractions of the oviducts and spermatheca, facilitating fertilization and egg-laying.[1]

Osmoregulation

CCAP has been implicated in the regulation of water and ion balance. Studies on the Pacific white shrimp Litopenaeus vannamei suggest a role for CCAP in freshwater tolerance, indicating its importance in adapting to changes in salinity.[3]

Immune Response

Recent research has uncovered a novel role for CCAP in the crustacean immune system. In the mud crab Scylla paramamosain, CCAP has been shown to be involved in immunoregulation within the hepatopancreas, a vital organ for both digestion and immunity.[2][3] The CCAP signaling system may activate immune-related pathways, such as the P38 MAPK and NF-κB pathways, to combat pathogen infections.[3]

Quantitative Data on CCAP Effects

The following tables summarize key quantitative data regarding the physiological effects of CCAP in various crustacean species.

Physiological Parameter Species CCAP Concentration Observed Effect Reference
Stomatogastric Ganglion ActivityCancer borealis (crab)~10-10 MThreshold for activating pyloric rhythms[9]
Stomatogastric Ganglion ActivityCancer borealis (crab)10-10 M to 10-6 MIncreased frequency and altered phase of pyloric motor neuron firing[1]
CCAP Receptor ActivationRhodnius prolixus (insect)EC50 = 12.2 ± 1.1 nMActivation of the CCAP receptor in a functional assay[4][11]
Tissue Species CCAP Concentration (pmol/mg protein) Method Reference
Pericardial OrgansCarcinus maenas (shore crab)868Radioimmunoassay (RIA)[12]
BrainCarcinus maenas (shore crab)~1.4Radioimmunoassay (RIA)[12]
Thoracic GanglionCarcinus maenas (shore crab)~1.4Radioimmunoassay (RIA)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological roles of CCAP.

Cardiovascular Bioassay

Objective: To measure the effect of CCAP on crustacean heart rate.

Materials:

  • Live crustacean (e.g., crab, shrimp)

  • Dissection tools

  • Perfusion chamber

  • Crustacean saline

  • CCAP peptide solution (various concentrations)

  • Impedance detector or other heart rate monitoring system

  • Data acquisition software

Procedure:

  • Preparation of the Animal: Anesthetize the crustacean by placing it on ice. Carefully remove the dorsal carapace to expose the heart.

  • Semi-isolated Heart Preparation: Isolate the heart with its associated cardiac ganglion and pericardial organs. Place the preparation in a perfusion chamber continuously superfused with oxygenated crustacean saline.

  • Heart Rate Recording: Attach electrodes to the heart muscle or use an impedance detector to record heart contractions. Establish a stable baseline heart rate in saline.

  • CCAP Application: Perfuse the preparation with saline containing known concentrations of CCAP. Record the heart rate for a set period at each concentration.

  • Data Analysis: Measure the change in heart rate (beats per minute) from the baseline for each CCAP concentration. Plot a dose-response curve to determine the EC50.[4][11]

Immunohistochemistry (IHC) for CCAP Localization

Objective: To visualize the distribution of CCAP-containing neurons and processes in the nervous system.

Materials:

  • Crustacean nervous tissue (e.g., brain, thoracic ganglia)

  • Fixative (e.g., 4% paraformaldehyde)

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • Primary antibody against CCAP

  • Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)

  • Phosphate-buffered saline (PBS)

  • Mounting medium

  • Microscope (fluorescence or light)

Procedure:

  • Tissue Dissection and Fixation: Dissect the nervous tissue in cold saline and fix it in 4% paraformaldehyde overnight at 4°C.

  • Tissue Sectioning: Cryoprotect the tissue in sucrose (B13894) solutions and section it using a cryostat or vibratome.

  • Blocking: Incubate the sections in a blocking solution for at least one hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CCAP antibody overnight at 4°C.

  • Washing: Wash the sections multiple times in PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the sections with the labeled secondary antibody for 1-2 hours at room temperature.

  • Visualization: If using a fluorescent secondary antibody, mount the sections and visualize them under a fluorescence microscope. If using an enzyme-conjugated secondary antibody, incubate with a substrate to produce a colored precipitate before mounting and viewing under a light microscope.[7][13]

Quantitative Real-Time PCR (qRT-PCR) for CCAP Gene Expression

Objective: To quantify the relative expression levels of the CCAP gene in different tissues or under various physiological conditions.

Materials:

  • Crustacean tissue samples

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers specific for the CCAP gene and a reference gene

Procedure:

  • RNA Extraction: Extract total RNA from the tissue samples using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the CCAP gene using the ΔΔCt method, normalizing to the expression of a stable reference gene.[14][15]

In Situ Hybridization (ISH) for CCAP mRNA Localization

Objective: To visualize the cellular localization of CCAP mRNA transcripts within tissues.

Materials:

  • Crustacean tissue sections

  • Digoxigenin (DIG)-labeled antisense RNA probe for CCAP mRNA

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Proteinase K

  • Wash buffers (e.g., SSC)

Procedure:

  • Tissue Preparation: Prepare fixed tissue sections as for IHC.

  • Proteinase K Treatment: Briefly treat the sections with Proteinase K to improve probe accessibility.

  • Hybridization: Incubate the sections with the DIG-labeled antisense CCAP probe in hybridization buffer overnight at an elevated temperature (e.g., 65°C).

  • Washing: Perform a series of stringent washes in SSC buffer to remove unbound probe.

  • Immunodetection: Incubate the sections with an anti-DIG-AP antibody.

  • Color Development: Incubate the sections with the NBT/BCIP substrate solution to produce a colored precipitate where the CCAP mRNA is located.

  • Imaging: Mount the sections and visualize the results under a light microscope.[3][16]

Signaling Pathways and Experimental Workflows

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[3][4] This binding initiates an intracellular signaling cascade. While the complete pathway can vary between tissues and species, it is generally understood to involve the activation of second messenger systems, including cyclic AMP (cAMP) and intracellular calcium (Ca2+), leading to the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate target proteins, ultimately leading to the observed physiological response.

CCAP_Signaling_Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-protein CCAPR->G_protein AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA Ca2_release Ca²⁺ Release (from ER) IP3_DAG->Ca2_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Target_Proteins Target Proteins PKA->Target_Proteins Ca2_release->PKC PKC->Target_Proteins Response Physiological Response (e.g., Muscle Contraction, Gene Expression) Target_Proteins->Response Experimental_Workflow start Hypothesis: CCAP regulates a specific physiological process localization Localization Studies start->localization expression Gene Expression Analysis start->expression ihc Immunohistochemistry (IHC) (Peptide distribution) localization->ihc ish In Situ Hybridization (ISH) (mRNA distribution) localization->ish functional Functional Assays ihc->functional ish->functional qrtpcr qRT-PCR (Quantify CCAP and CCAP-R expression) expression->qrtpcr qrtpcr->functional bioassay In vitro / In vivo Bioassays (e.g., heart rate, gut contraction) functional->bioassay knockdown RNA interference (RNAi) (Knockdown of CCAP/CCAP-R) functional->knockdown signaling Signaling Pathway Analysis bioassay->signaling knockdown->signaling receptor_assay Receptor functional assay (e.g., in cell lines) signaling->receptor_assay second_messenger Second messenger measurement (cAMP, Ca²⁺) signaling->second_messenger conclusion Conclusion: Elucidation of CCAP's physiological role and mechanism receptor_assay->conclusion second_messenger->conclusion

References

The Neurohormonal Function of Crustacean Cardioactive Peptide (CCAP) in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in orchestrating a diverse array of physiological and developmental processes in insects. Initially identified for its cardioacceleratory effects, the functional repertoire of CCAP has expanded to include critical involvement in ecdysis (molting), visceral muscle contraction, and the regulation of other hormonal systems. This technical guide provides an in-depth examination of CCAP's function as a neurohormone, tailored for researchers, scientists, and drug development professionals. It synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for understanding and investigating this multifaceted signaling molecule.

Core Physiological Functions of CCAP

CCAP acts as a neurohormone, released from neurosecretory cells into the hemolymph to act on distant target tissues. Its functions are pleiotropic, impacting several vital systems.

Regulation of Ecdysis

CCAP is a critical initiator of the ecdysis behavioral sequence, the process of shedding the old cuticle.[1] Its release from specific neurons in the central nervous system (CNS) triggers the stereotyped motor programs for ecdysis.[1] Studies in both holometabolous and hemimetabolous insects have demonstrated that interfering with the CCAP signaling pathway, for instance through RNA interference (RNAi), leads to severe ecdysis defects and high mortality rates.[1][2] For example, knockdown of the CCAP receptor (CCAPR) in Rhodnius prolixus resulted in mortality rates as high as 84%.[1][2] This essential role makes the CCAP signaling system a potential target for the development of novel insecticides.

Myotropic and Cardioacceleratory Activity

As its name suggests, CCAP has potent myotropic (muscle-contracting) and cardioacceleratory effects. It directly stimulates the contraction of visceral muscles, including the hindgut and oviducts.[1][3] Furthermore, CCAP significantly increases the heart contraction rate, which is thought to aid in the circulation of other signaling molecules, such as ecdysis-triggering hormones, throughout the hemolymph during critical periods like molting.[1][4] In the mosquito Anopheles gambiae, injection of CCAP has been shown to increase heart contraction rates by up to 28% and intracardiac hemolymph flow velocities by up to 33%.[4] Conversely, partial knockdown of CCAP via RNAi decreased the mosquito heart rate by 6%.[4] In Rhodnius prolixus, reducing the CCAPR transcript level led to a 31.1% decrease in heartbeat frequency in vivo.[1]

Regulation of Other Hormones and Processes

CCAP is also implicated in the regulation of other physiological processes. Recent evidence in the desert locust, Schistocerca gregaria, has revealed a prothoracicostatic function for CCAP, where it acts to decrease the secretion of ecdysteroids from the prothoracic glands.[5][6] This adds another layer of complexity to its role in the hormonal cascade controlling molting. CCAP is also involved in modulating feeding behavior and digestive processes in some insects.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of CCAP and its signaling pathway components as documented in various insect species.

Table 1: Effects of CCAP on Cardiac and Muscular Function
SpeciesTissue/OrganParameter MeasuredCCAP ConcentrationObserved EffectCitation
Anopheles gambiaeHeartContraction Rate1x10⁻⁵ to 1x10⁻⁷ M21-26% increase[7]
Anopheles gambiaeHeartHemolymph Flow VelocityNot specifiedUp to 33% increase[4]
Anopheles gambiaeAntennal APOs & HeartContraction Rate1x10⁻⁶ M12-13% (APOs) & 18% (Heart) increase
Tenebrio molitorHeartHeartbeat Frequency>10⁻⁷ MDose-dependent increase[8]
Table 2: Effects of RNAi-Mediated Knockdown of CCAP/CCAPR
SpeciesTarget GeneParameter MeasuredObserved EffectCitation
Rhodnius prolixusCCAPRBasal Heartbeat Frequency (in vivo)31.1% decrease[1]
Rhodnius prolixusCCAPMortality during ecdysis47.6% mortality[1]
Rhodnius prolixusCCAPRMortality during ecdysis56.2% mortality[1]
Rhodnius prolixusCCAP & CCAPRMortality during ecdysisUp to 84% mortality[1][2]
Anopheles gambiaeCCAPHeart Rate6% decrease[4]
Table 3: CCAP Receptor Activation (EC₅₀ Values)
SpeciesReceptorCell LineEC₅₀Citation
Rhodnius prolixusRhoprCCAPRCHO-WTA1112.2 ± 1.1 nM[3]
Schistocerca gregariaSchgr-CCAPR-1CHO-WTA110.44 nM[9]
Schistocerca gregariaSchgr-CCAPR-2CHO-WTA110.17 nM[9]
Schistocerca gregariaSchgr-CCAPR-3CHO-WTA110.23 nM[9]

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[3][10][11] Functional assays have demonstrated that the CCAP receptor, upon ligand binding, activates the phospholipase C (PLC) signaling cascade. This strongly suggests that the receptor is coupled to a Gq-type alpha subunit of the heterotrimeric G-protein. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key event that mediates the physiological responses to CCAP, such as muscle contraction. Some studies also suggest a potential dual coupling of the CCAP receptor to both Ca²⁺ and cAMP second messenger systems, although the Ca²⁺ pathway is more extensively characterized.

CCAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCAPR CCAP Receptor (GPCR) Gq Gq Protein CCAPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_ER Ca²⁺ (from ER) Response Physiological Response (e.g., Muscle Contraction, Heart Rate Increase) Ca_ER->Response Triggers CCAP_ext CCAP (Neurohormone) CCAP_ext->CCAPR Binds ER->Ca_ER Releases

Caption: CCAP signaling pathway via a Gq-protein coupled receptor.

Experimental Protocols

Investigating the function of CCAP often involves a combination of molecular and physiological techniques. Below are detailed methodologies for key experimental approaches.

Protocol: RNA Interference (RNAi) Mediated Knockdown of CCAP/CCAPR

This protocol describes the process of reducing the expression of the CCAP or CCAPR gene in an insect to study its loss-of-function phenotype.

1. dsRNA Synthesis: a. Template Generation: Amplify a 300-500 bp region of the target gene (CCAP or CCAPR) from cDNA using PCR. Design primers with T7 promoter sequences at the 5' end of both the forward and reverse primers. b. In Vitro Transcription: Use a commercially available in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) with the PCR product as a template to synthesize sense and anti-sense RNA strands. c. dsRNA Annealing: Mix the sense and anti-sense RNA, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to form double-stranded RNA (dsRNA). d. Purification and Quantification: Purify the dsRNA using an appropriate method (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation or a column-based kit). Quantify the dsRNA concentration using a spectrophotometer. Dilute to the desired working concentration (e.g., 1-3 µg/µL) in nuclease-free water or injection buffer.

2. Insect Injection: a. Anesthetization: Anesthetize insects by chilling on ice for 5-10 minutes. b. Injection: Using a microinjection system (e.g., Nanoject), inject a defined volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel, typically through the intersegmental membrane of the abdomen. c. Controls: Inject a control group with dsRNA targeting a non-related gene (e.g., Green Fluorescent Protein, GFP) to control for the effects of injection and the presence of dsRNA.

3. Phenotypic Analysis: a. Observation: Monitor the insects daily for specific phenotypes, such as mortality, developmental delays, or failure to complete ecdysis.[1] b. Physiological Assays: Conduct physiological assays (e.g., heart rate measurement as described in Protocol 4.2) at a predetermined time point post-injection to assess functional changes.

4. Verification of Knockdown (qRT-PCR): a. RNA Extraction: At a suitable time post-injection (e.g., 3-5 days), dissect relevant tissues (e.g., CNS, heart) or use the whole body and extract total RNA using a standard kit (e.g., TRIzol or column-based kits). b. cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit. c. qPCR: Perform quantitative real-time PCR using primers specific for the target gene and a reference gene (e.g., actin, RPL32). d. Analysis: Calculate the relative expression of the target gene in the dsRNA-treated group compared to the control group using the ΔΔCt method to confirm successful knockdown. A knockdown efficiency of up to 92% has been reported for CCAP and its receptor.[1]

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation dsRNA_synthesis 1. dsRNA Synthesis (Target & Control) injection 3. Microinjection of dsRNA dsRNA_synthesis->injection insect_prep 2. Insect Rearing & Anesthetization insect_prep->injection phenotype 4. Phenotypic Observation injection->phenotype phys_assay 5. Physiological Assay injection->phys_assay rna_extraction 6. RNA Extraction injection->rna_extraction analysis 9. Data Analysis (ΔΔCt method) phenotype->analysis phys_assay->analysis cDNA_synthesis 7. cDNA Synthesis rna_extraction->cDNA_synthesis qPCR 8. qRT-PCR cDNA_synthesis->qPCR qPCR->analysis

Protocol: In Vitro Semi-Isolated Heart Bioassay

This protocol is used to directly measure the effect of CCAP on the insect heart contraction rate.

1. Dissection: a. Anesthetize an insect by chilling. b. Secure the insect dorsal-side up in a dissection dish filled with insect saline. c. Make a longitudinal incision along the dorsal midline and pin the cuticle flaps to the side to expose the dorsal vessel (heart). d. Carefully remove obstructing tissues like fat body and trachea, ensuring the heart and its associated alary muscles remain intact.

2. Perfusion and Recording: a. Transfer the preparation to a perfusion chamber and continuously supply with fresh, oxygenated insect saline. b. Position the preparation under a microscope and record a video of the heart contractions for a baseline measurement (e.g., 2-5 minutes). c. Replace the saline with a solution containing a known concentration of synthetic CCAP. d. Record the heart contractions for another period to measure the response. e. Perform a washout step by perfusing with normal saline to observe if the effect is reversible.

3. Data Analysis: a. Manually or using automated tracking software, count the number of heartbeats per minute from the video recordings for the baseline, treatment, and washout periods. b. Calculate the percentage change in heart rate following CCAP application compared to the baseline.

Implications for Drug and Insecticide Development

The critical and conserved roles of CCAP in insect physiology, particularly in the vital process of ecdysis, make its signaling pathway an attractive target for the development of novel and species-specific insecticides.[3] Disrupting CCAP signaling can lead to lethal phenotypes, as demonstrated by RNAi studies.[1][2] Therefore, the development of small molecule agonists or antagonists that target the CCAP receptor could provide a new generation of pest management agents. The high-throughput screening of chemical libraries using cell-based assays with the expressed CCAP receptor is a viable strategy for identifying such molecules. Given that GPCRs are a major target for human pharmaceuticals, the methodologies and knowledge base for GPCR drug discovery are well-established and can be adapted for insect-specific targets like the CCAP receptor.

References

The Crustacean Cardioactive Peptide (CCAP) Signaling Pathway in Arthropods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in a multitude of physiological processes across the phylum Arthropoda. Encoded by a single gene, this cyclic nonapeptide, with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂, is integral to the precise regulation of ecdysis (molting), cardiac function, metabolism, and feeding behaviors.[1][2][3] CCAP exerts its effects by activating a specific G-protein coupled receptor (GPCR), initiating a complex intracellular signaling cascade. This technical guide provides an in-depth exploration of the CCAP signaling pathway, presenting quantitative data on receptor activation, detailed experimental protocols for its study, and visual diagrams of the pathway and associated research workflows. This document is intended to serve as a comprehensive resource for researchers investigating arthropod neuroendocrinology and for professionals in the development of novel pest management strategies.

Introduction

First isolated from the shore crab Carcinus maenas for its potent cardioacceleratory effects, this compound (CCAP) has since been identified as a pleiotropic neurohormone in numerous arthropod species.[3] Its functions are diverse, ranging from the orchestration of the complex behavioral sequences of ecdysis to the modulation of heart rate, gut motility, and energy metabolism.[2][3] The conservation of both the peptide and its receptor across distant arthropod lineages underscores its fundamental importance.

The CCAP receptor (CCAPR) is a member of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs).[4] Upon binding CCAP, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent production of intracellular second messengers. Understanding the intricacies of this pathway is crucial for elucidating the neurobiological control of key life processes in arthropods and offers promising avenues for the development of highly specific and effective insecticides.

The CCAP Signaling Cascade

The CCAP signaling pathway is initiated by the binding of the CCAP ligand to its cognate receptor on the cell surface. This event triggers a cascade of intracellular events mediated by second messengers, ultimately leading to a physiological response.

Receptor Activation and G-Protein Coupling

The CCAPR, upon activation by CCAP, couples to heterotrimeric G-proteins. Evidence suggests that the CCAPR can couple to multiple G-protein subtypes, primarily Gs and Gq.[5][6][7]

  • Gs (stimulatory) pathway: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

  • Gq pathway: Activation of Gq stimulates phospholipase C (PLC), which cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

Second Messenger Production and Downstream Effectors

The production of second messengers amplifies the initial signal and activates downstream effector proteins:

  • cAMP and Protein Kinase A (PKA): Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a wide array of target proteins, including ion channels, enzymes, and transcription factors, thereby modulating their activity.[8]

  • IP3, Calcium Mobilization, and DAG: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), another key serine/threonine kinase that phosphorylates its own set of target proteins to elicit cellular responses.[8]

The dual coupling of the CCAPR to both Gs and Gq pathways allows for a complex and finely tuned cellular response to CCAP stimulation.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCAP CCAP Peptide CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds G_protein Heterotrimeric G-protein (Gq / Gs) CCAPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Ecdysis, Cardioactivity, etc.) PKA->Response Phosphorylates Targets PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates PKC->Response Phosphorylates Targets

Figure 1: The CCAP signaling cascade.

Quantitative Data on CCAP Receptor Activation

The potency of CCAP in activating its receptor has been quantified in several arthropod species using heterologous expression systems. The half-maximal effective concentration (EC₅₀) is a common measure of a ligand's functional potency.

SpeciesReceptor(s)Cell LineAssay TypeEC₅₀ (nM)Reference
Schistocerca gregaria (Desert Locust)Schgr-CCAPR-1CHO-PAM28Aequorin Luminescence0.7[9]
Schgr-CCAPR-2CHO-PAM28Aequorin Luminescence0.2[9]
Schgr-CCAPR-3CHO-PAM28Aequorin Luminescence0.5[9]
Rhodnius prolixus (Kissing Bug)RhoprCCAPRCHO-WTA11Aequorin Luminescence12.2 ± 1.1[4]

Note: The lower the EC₅₀ value, the greater the potency of the peptide in activating the receptor. The data indicates that CCAP activates its receptors with high, often sub-nanomolar to low-nanomolar, potency.

Key Experimental Protocols

Investigating the CCAP signaling pathway involves a range of molecular and cellular techniques. Below are detailed protocols for essential experiments.

Functional Characterization of CCAPR in a Heterologous System

This protocol describes the expression of an arthropod CCAP receptor in a mammalian cell line to measure its response to CCAP, typically by quantifying intracellular calcium mobilization.

Objective: To determine the potency (EC₅₀) of CCAP on its cloned receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells (e.g., CHO-WTA11 line stably expressing apoaequorin and the promiscuous Gα16 protein).

  • CCAPR expression vector (e.g., RhoprCCAPR in pcDNA™3.1(+)).

  • Transfection reagent (e.g., X-tremeGENE HP).

  • Cell culture medium (DMEM/F12, fetal bovine serum, antibiotics).

  • Coelenterazine (B1669285) h (aequorin substrate).

  • Synthetic CCAP peptide.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO-WTA11 cells in standard medium to ~80% confluency in a 96-well plate.

    • For each well, prepare a transfection mix containing the CCAPR expression vector and transfection reagent according to the manufacturer's protocol.

    • Transfect cells and incubate for 48 hours to allow for receptor expression.

  • Aequorin Reconstitution:

    • Remove culture medium and wash cells with serum-free medium.

    • Add 50 µL of medium containing 5 µM coelenterazine h to each well.

    • Incubate the plate in the dark at room temperature for 4 hours to allow the apoaequorin to be reconstituted into functional aequorin.

  • Luminometer Assay:

    • Prepare serial dilutions of synthetic CCAP peptide in assay buffer.

    • Place the 96-well plate into a luminometer equipped with an injection system.

    • Program the luminometer to inject 50 µL of the CCAP dilution into a well and immediately measure the resulting luminescence (light emission) for 30 seconds. The light emission is proportional to the intracellular calcium concentration.

    • Inject a final concentration of 10 µM ATP to lyse the cells and measure the total aequorin response.

  • Data Analysis:

    • Calculate the response for each CCAP concentration as a percentage of the total aequorin response.

    • Plot the dose-response curve (response vs. log[CCAP concentration]).

    • Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ value.[4]

Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a method for measuring changes in intracellular calcium in response to CCAP stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To visualize and quantify CCAP-induced calcium mobilization in live cells.

Materials:

  • Adherent insect or mammalian cells expressing CCAPR.

  • Fura-2 AM (cell-permeant calcium indicator).

  • Pluronic F-127.

  • DMSO.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.3).

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in a black, clear-bottom 96-well plate and grow to ~80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium, wash cells with HBSS, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip on a fluorescence microscope or place the 96-well plate in a plate reader.

    • Acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm, while measuring emission at ~510 nm.

    • Add CCAP to the desired final concentration and record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

    • The ratio is directly proportional to the intracellular calcium concentration. An increase in the ratio indicates an increase in intracellular calcium.[9][10][11]

Gene Knockdown using RNA Interference (RNAi)

This protocol outlines a general method for reducing the expression of the CCAP receptor in an insect using RNA interference to study its physiological function in vivo.

Objective: To assess the function of the CCAPR by observing the phenotype resulting from its reduced expression.

Materials:

  • Target insect (e.g., Rhodnius prolixus).

  • Template DNA for CCAPR gene.

  • Primers with T7 promoter sequences.

  • dsRNA synthesis kit.

  • Microinjection system.

  • Control dsRNA (e.g., targeting a non-related gene like Argentinosine).

Procedure:

  • dsRNA Synthesis:

    • Amplify a ~300-500 bp fragment of the CCAPR cDNA using PCR with primers containing the T7 promoter sequence at their 5' ends.

    • Use the purified PCR product as a template for in vitro transcription using a dsRNA synthesis kit according to the manufacturer's instructions.

    • Purify and quantify the resulting dsRNA.

  • Insect Injection:

    • Anesthetize the insects (e.g., by chilling on ice).

    • Using a microinjection needle, inject a specific amount of dsRNA (e.g., 1-2 µg in 1 µL) into the hemocoel of each insect.[2]

    • Inject a control group with an equivalent amount of control dsRNA.

  • Phenotypic Analysis:

    • Maintain the insects under standard rearing conditions.

    • Monitor the insects for specific phenotypes related to known CCAP functions (e.g., defects in ecdysis, changes in heart rate, altered feeding behavior).[12]

    • Dissect tissues at various time points post-injection.

  • Validation of Knockdown:

    • Extract total RNA from relevant tissues (e.g., CNS, heart, gut).

Experimental_Workflow cluster_cloning Step 1: Receptor Identification & Cloning cluster_functional_assay Step 2: In Vitro Functional Assay cluster_rnai Step 3: In Vivo Functional Analysis (RNAi) A1 Identify CCAPR Gene (Genome/Transcriptome) A2 Clone CCAPR cDNA into Expression Vector A1->A2 C1 Synthesize dsRNA Targeting CCAPR A1->C1 B1 Transfect Mammalian Cells (e.g., CHO) with Vector A2->B1 B2 Perform Ca²⁺ or cAMP Assay with Synthetic CCAP B1->B2 B3 Determine EC₅₀ Value B2->B3 C3 Observe Phenotype (e.g., Ecdysis Failure) B3->C3 Informs in vivo experiments C2 Inject dsRNA into Target Arthropod C1->C2 C2->C3 C4 Validate Knockdown (qRT-PCR) C3->C4

Figure 2: Workflow for CCAPR characterization.

Conclusion and Future Directions

The this compound signaling pathway represents a critical neuroendocrine system in arthropods, governing a wide range of essential life processes. The core of this pathway involves the activation of a G-protein coupled receptor, which dually couples to Gs and Gq proteins to stimulate cAMP and Ca²⁺ second messenger cascades. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols to facilitate further research.

Future investigations should focus on several key areas. A broader characterization of CCAPR pharmacology across a wider range of arthropod species is needed to understand the evolutionary diversification of this system. Elucidating the specific downstream targets of PKA and PKC in different tissues will provide a more complete picture of how CCAP achieves its pleiotropic effects. Furthermore, a deeper understanding of the mechanisms of CCAPR desensitization and internalization will be crucial. From an applied perspective, the high specificity of the CCAP-CCAPR interaction presents an attractive target for the development of next-generation insecticides that are effective against pests while minimizing harm to beneficial insects and other non-target organisms.

References

Evolutionary Conservation of the CCAP Neuropeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a critical role in a variety of physiological processes in invertebrates, most notably in the regulation of ecdysis (molting). Its remarkable evolutionary stability across diverse arthropod lineages makes the CCAP signaling system a compelling target for the development of novel and specific pest control agents. This technical guide provides an in-depth overview of the evolutionary conservation of CCAP, its signaling pathway, and detailed methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction: The CCAP Neuropeptide

CCAP is a cyclic nonapeptide with the conserved amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a disulfide bridge between the two cysteine residues.[1][2] First isolated from the shore crab Carcinus maenas, it was initially recognized for its cardioacceleratory functions.[1] Subsequent research has revealed its multifaceted roles as a neurohormone and neuromodulator in insects and other arthropods, regulating processes such as ecdysis, heart rate, and feeding behavior.[3][4] The profound conservation of both the peptide and its receptor across vast evolutionary distances underscores its fundamental importance in arthropod physiology.

Molecular Conservation of the CCAP Prepropeptide and Mature Peptide

The CCAP neuropeptide is synthesized as a larger precursor protein, the CCAP prepropeptide. The general organization of this precursor is well-conserved across insect orders.[5][6][7] It typically contains a signal peptide, the single copy of the CCAP sequence, and several associated peptides.[5] The mature CCAP peptide is flanked by conserved cleavage sites, ensuring the precise excision and subsequent amidation of the active nonapeptide.[8]

Table 1: Amino Acid Sequence Alignment of the Mature CCAP Neuropeptide in Selected Invertebrates

SpeciesOrderMature CCAP SequenceReference
Carcinus maenasDecapodaP F C N A F T G C - NH2[1]
Drosophila melanogasterDipteraP F C N A F T G C - NH2[9]
Manduca sextaLepidopteraP F C N A F T G C - NH2[8]
Tribolium castaneumColeopteraP F C N A F T G C - NH2[4]
Rhodnius prolixusHemipteraP F C N A F T G C - NH2[3]
Schistocerca gregariaOrthopteraP F C N A F T G C - NH2[10]
Coccinella septempunctataColeopteraP F C N A F T G C - NH2[11]

The CCAP Signaling Pathway

The CCAP signaling pathway is a crucial component of the neuroendocrine cascade that governs ecdysis. CCAP acts by binding to a specific G-protein coupled receptor (GPCR), the CCAP receptor (CCAP-R).[3][10] This binding event initiates an intracellular signaling cascade, often involving second messengers such as calcium (Ca2+) and cyclic AMP (cAMP), leading to downstream physiological responses.[10] The CCAP signaling pathway is intricately linked with other hormonal signals, including Ecdysis Triggering Hormone (ETH) and Eclosion Hormone (EH), to ensure the precise timing and execution of the ecdysis behavioral sequence.[12]

CCAP_Signaling_Pathway ETH Ecdysis Triggering Hormone (ETH) CCAP_Neurons CCAP-expressing Neurons ETH->CCAP_Neurons activates EH Eclosion Hormone (EH) EH->CCAP_Neurons activates CCAP CCAP Neuropeptide CCAP_Neurons->CCAP releases CCAPR CCAP Receptor (GPCR) CCAP->CCAPR binds to G_Protein G-Protein CCAPR->G_Protein activates Second_Messengers Second Messengers (e.g., Ca2+, cAMP) G_Protein->Second_Messengers modulates Physiological_Response Physiological Response (e.g., Ecdysis motor program, Cardioacceleration) Second_Messengers->Physiological_Response triggers

Figure 1: Simplified CCAP signaling pathway in insects.

Functional Conservation of the CCAP Receptor

The CCAP receptor (CCAP-R) is a rhodopsin-like GPCR that exhibits a high degree of sequence similarity and functional conservation across insect species.[3][10] Functional assays have demonstrated that CCAP can activate its cognate receptors in different species with high potency, as indicated by the low nanomolar to sub-nanomolar half-maximal effective concentrations (EC50). The conservation of receptor function is critical for the development of targeted receptor agonists or antagonists.[13]

Table 2: Quantitative Analysis of CCAP Receptor Activation in Different Insect Species

SpeciesReceptor(s)Expression SystemEC50 of CCAPReference
Rhodnius prolixusRhoprCCAPRCHO cells12.2 ± 1.1 nM[3]
Schistocerca gregariaSchgr-CCAPR-1CHO-WTA11 cells(sub)nanomolar range[10][14]
Schistocerca gregariaSchgr-CCAPR-2CHO-WTA11 cells(sub)nanomolar range[10][14]
Schistocerca gregariaSchgr-CCAPR-3CHO-WTA11 cells(sub)nanomolar range[10][14]

Experimental Protocols for Studying CCAP Conservation

A multi-faceted approach is required to fully characterize the evolutionary conservation of the CCAP neuropeptide system. The following sections provide detailed methodologies for key experiments.

Experimental_Workflow Seq_Analysis Sequence Analysis (Phylogenetics, Alignment) Gene_Expression Gene Expression Analysis (qPCR, In-situ Hybridization) Seq_Analysis->Gene_Expression Peptide_Profiling Peptide Profiling (Mass Spectrometry) Gene_Expression->Peptide_Profiling Localization Peptide/Receptor Localization (Immunohistochemistry) Gene_Expression->Localization Functional_Assay Functional Assays (dsRNA, Calcium Imaging) Peptide_Profiling->Functional_Assay Localization->Functional_Assay Drug_Dev Drug Development (Agonist/Antagonist Screening) Functional_Assay->Drug_Dev

Figure 2: Experimental workflow for CCAP conservation studies.
Sequence Alignment and Phylogenetic Analysis

Objective: To determine the degree of sequence conservation of CCAP and its receptor across different species.

Methodology:

  • Sequence Retrieval: Obtain CCAP prepropeptide and CCAP receptor amino acid sequences from public databases such as NCBI GenBank.[5]

  • Multiple Sequence Alignment: Align the retrieved sequences using software such as ClustalW or MAFFT to identify conserved domains and residues.[4][5]

  • Phylogenetic Tree Construction: Construct a phylogenetic tree using methods like Maximum Likelihood or Neighbor-Joining (e.g., with MEGA software) to infer the evolutionary relationships between the sequences.[3] Bootstrap analysis (e.g., 1000 replicates) should be performed to assess the statistical support for the tree topology.[3]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of CCAP and CCAP-R transcripts in different tissues and developmental stages.

Methodology:

  • RNA Extraction: Isolate total RNA from dissected tissues (e.g., central nervous system, gut) using a suitable method like TRIzol reagent or a commercial kit.[15]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15][16]

  • Primer Design: Design and validate gene-specific primers for the target genes (CCAP, CCAP-R) and a stable reference gene for normalization.

  • qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR system.[15][17] The reaction should include a no-template control and be run in triplicate.[18]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[15] Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.

In-situ Hybridization (ISH) for mRNA Localization

Objective: To visualize the spatial expression pattern of CCAP mRNA in tissues.

Methodology:

  • Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the target CCAP mRNA sequence.[19] A sense probe should be used as a negative control.

  • Tissue Preparation: Fix dissected tissues in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) and embedding for cryosectioning.[19] For whole-mount preparations, permeabilize the tissue with proteinase K.[20]

  • Hybridization: Incubate the tissue sections or whole mounts with the labeled probe in a hybridization buffer at an optimized temperature (e.g., 65°C) overnight in a humidified chamber.[19]

  • Washing: Perform stringent washes to remove non-specifically bound probe.[21]

  • Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate.[19]

  • Imaging: Mount the slides and visualize the signal using a light microscope.

Immunohistochemistry (IHC) for Peptide and Receptor Localization

Objective: To determine the cellular and subcellular localization of the CCAP peptide and its receptor.

Methodology:

  • Tissue Preparation: Dissect and fix tissues in 2-4% paraformaldehyde.[22][23]

  • Blocking: Incubate the tissue in a blocking solution (e.g., 5% normal goat serum in PBT) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the tissue with a primary antibody specific to CCAP or its receptor overnight at 4°C.[12]

  • Secondary Antibody Incubation: After washing, incubate the tissue with a fluorescently labeled secondary antibody that recognizes the primary antibody.[24]

  • Mounting and Imaging: Mount the tissue in an appropriate mounting medium and visualize the fluorescent signal using a confocal microscope.

Mass Spectrometry (MS) for Neuropeptide Profiling

Objective: To identify and quantify the endogenous CCAP peptide and its potential post-translational modifications.

Methodology:

  • Peptide Extraction: Dissect tissues and extract peptides using an appropriate solvent, such as acidified acetone (B3395972) or methanol.[25][26]

  • Sample Cleanup: Desalt and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 column.[25]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[26][27] Data-dependent or data-independent acquisition methods can be employed.[26]

  • Data Analysis: Identify the CCAP peptide by matching the fragmentation pattern (MS/MS spectrum) against a database of known peptide sequences.[25] Quantitative analysis can be performed using label-free or stable isotope labeling methods.[27]

Double-Stranded RNA (dsRNA) Interference for Functional Analysis

Objective: To investigate the function of CCAP and its receptor by knocking down their expression.

Methodology:

  • dsRNA Synthesis: Synthesize dsRNA corresponding to a specific region of the CCAP or CCAP-R gene. A control dsRNA (e.g., targeting a non-related gene like GFP) should also be prepared.[28]

  • dsRNA Delivery: Inject the dsRNA into the hemocoel of the insect.[29] Oral feeding or soaking can also be used for some species.[28]

  • Knockdown Verification: After an appropriate incubation period, confirm the knockdown of the target gene expression by qPCR.[29]

  • Phenotypic Analysis: Observe and quantify any resulting phenotypes, such as ecdysis failure, altered heart rate, or behavioral changes.[3]

Calcium Imaging for Receptor Activation Studies

Objective: To measure intracellular calcium changes in response to CCAP receptor activation.

Methodology:

  • Cell Culture and Loading: Culture cells expressing the CCAP receptor (e.g., CHO cells or primary insect neurons) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[30][31]

  • Microscopy Setup: Place the loaded cells on a fluorescence microscope equipped for live-cell imaging.[32]

  • Stimulation: Perfuse the cells with a solution containing CCAP at various concentrations.

  • Image Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two different excitation wavelengths.[33]

  • Data Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration in response to CCAP application.[33] This can be used to generate dose-response curves and determine the EC50.

Implications for Drug Development

The high degree of evolutionary conservation in the CCAP signaling pathway presents a unique opportunity for the development of species-specific insecticides. By targeting the CCAP receptor, it is possible to design molecules that disrupt critical physiological processes in pest insects while having minimal impact on non-target organisms. The detailed experimental protocols provided in this guide offer a roadmap for the identification and characterization of novel agonists and antagonists of the CCAP receptor, paving the way for a new generation of safer and more effective pest management strategies.

Conclusion

The CCAP neuropeptide and its signaling pathway are remarkably conserved across a wide range of invertebrate species, highlighting their essential role in arthropod physiology. A comprehensive understanding of this conservation, from the molecular to the functional level, is paramount for both fundamental research and applied applications. The methodologies and data presented in this technical guide provide a robust framework for researchers and drug development professionals to further explore and exploit the CCAP system.

References

Whitepaper: The Role of Crustacean Cardioactive Peptide (CCAP) in Insect Digestion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide in arthropods, initially identified for its cardioacceleratory functions.[1] Emerging evidence has revealed its significant and multifaceted role in regulating insect digestive physiology. This technical guide synthesizes current research on CCAP's involvement in insect digestion, focusing on its dual function in modulating gut motility and controlling the secretion of digestive enzymes. We present quantitative data on its effects, detail key experimental protocols for its study, and illustrate its molecular signaling pathway. Understanding this system offers potential avenues for the development of novel insect control agents by targeting critical life processes such as feeding and nutrient assimilation.

Introduction to this compound (CCAP)

CCAP is a cyclic, amidated nonapeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, featuring a disulfide bridge between the two cysteine residues.[1] It was first isolated from the shore crab Carcinus maenas due to its potent effect on heart rate.[1] Subsequent research has shown that CCAP is widely distributed across insects, where it functions as a key neurohormone and neurotransmitter.[2] Beyond its cardioacceleratory properties, CCAP is a pleiotropic factor involved in orchestrating vital physiological processes, most notably the ecdysis (molting) behavioral sequence.[3][4][5] This document focuses specifically on its critical, though less historically emphasized, role in the intricate regulation of the insect digestive system.

Multifunctional Role of CCAP in the Insect Digestive System

In the context of digestion, CCAP functions as both a classical neuropeptide released from nerve endings and as a paracrine factor released from endocrine cells within the gut wall.[2][6] This dual-mode of action allows it to coordinate the mechanical and chemical aspects of digestion.

Stimulation of Gut Motility

CCAP exhibits potent myotropic (muscle-stimulating) activity on the insect alimentary canal. Studies on the American cockroach, Periplaneta americana, have demonstrated that CCAP stimulates contractions of the foregut, midgut, and hindgut in a dose-dependent manner.[2][6] This action is crucial for the mechanical processing of food and its propulsion through the digestive tract.

The peptide is produced in the ingluvial ganglion, which innervates the midgut muscle layer, and is transported via nerve fibers to the gut musculature.[2][6] This neurogenic pathway suggests a direct role in controlling peristalsis, ensuring that ingested food is efficiently mixed with digestive enzymes and moved towards absorption sites.

Regulation of Digestive Enzyme Secretion

Beyond its mechanical role, CCAP is a key regulator of chemical digestion. In Periplaneta americana, CCAP is produced by endocrine cells within the midgut epithelium itself.[2][6] From these cells, it is thought to act locally (in a paracrine manner) on neighboring secretory cells to stimulate the release of digestive enzymes.[6]

  • α-Amylase: Application of CCAP to isolated cockroach midguts leads to a significant elevation in α-amylase activity, indicating a direct role in regulating carbohydrate digestion.[2][6]

  • Proteases and Lipases: In other insects, such as the diamondback moth Plutella xylostella, injection of CCAP has been shown to increase the activity of not only α-amylase but also proteases and lipases, suggesting a broader role in the breakdown of all major macronutrients.[7]

This nutrient-dependent regulation, where CCAP is released to coordinate enzyme secretion with the presence of food, highlights its importance in maintaining digestive homeostasis.[1][7]

Quantitative Effects of CCAP on Digestive Processes

The following tables summarize the dose-dependent effects of CCAP on gut motility and enzyme secretion as documented in the literature.

Table 1: Effect of CCAP on Insect Gut Motility

Species Gut Section CCAP Concentration Observed Effect Source
Periplaneta americana Foregut Dose-dependent Stimulation of contraction [6],[2]
Periplaneta americana Midgut Dose-dependent Stimulation of contraction [6],[2]
Periplaneta americana Hindgut Dose-dependent Stimulation of contraction [6],[2]

| Baculum extradentatum | Hindgut | Not specified | Stimulation of hindgut contraction |[8] |

Table 2: Effect of CCAP on Digestive Enzyme Activity

Species Enzyme Method of Application Observed Effect Source
Periplaneta americana α-Amylase Addition to midgut prep Elevation of enzyme activity [6],[2]
Plutella xylostella α-Amylase Hemocoel injection Increased enzyme activity [7]
Plutella xylostella Lipase Hemocoel injection Increased enzyme activity [7]

| Plutella xylostella | Protease | Hemocoel injection | Increased enzyme activity |[7] |

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as gut muscle cells or enzyme-secreting endocrine cells.[4][9] While the precise downstream cascade can vary, a canonical pathway involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling mechanism is a common feature of neuropeptide action in insects.[10]

CCAP_Signaling_Pathway Canonical CCAP Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCAP_R CCAP Receptor (GPCR) G_protein G-Protein (αβγ) CCAP_R->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα activates cAMP cAMP AC->cAMP 4. ATP to cAMP CCAP CCAP CCAP->CCAP_R 1. Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Responses: - Muscle Contraction - Enzyme Release PKA->Response 6. Phosphorylation of target proteins Gut_Motility_Workflow Workflow for In Vitro Gut Motility Bioassay cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_run Data Collection cluster_analysis Analysis A 1. Insect Dissection in Saline B 2. Isolation of Gut Segment A->B C 3. Mount Tissue in Organ Bath B->C D 4. Connect to Force Transducer C->D E 5. Equilibrate Tissue D->E F 6. Record Baseline Contractions E->F G 7. Apply CCAP (Dose-Response) F->G H 8. Record Changes in Frequency & Amplitude G->H I 9. Analyze Data & Generate Curves H->I

References

A Technical Guide to the Identification and Sequence Analysis of the CCAP Gene in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes in insects, including the regulation of heart rate, feeding behavior, and ecdysis (the shedding of the cuticle).[1][2] In the fruit fly, Drosophila melanogaster, a key model organism for genetic and neurobiological research, the CCAP gene and its protein product are instrumental in orchestrating complex behaviors essential for survival. This technical guide provides an in-depth overview of the identification, sequence analysis, and functional characterization of the CCAP gene in Drosophila, offering detailed methodologies and a summary of key findings to support further research and potential drug development applications.

The CCAP gene in Drosophila melanogaster, officially known as Ccap (FlyBase ID: FBgn0039007), encodes a precursor protein that is post-translationally processed to produce the mature CCAP neuropeptide.[3][4] This peptide is expressed in a specific subset of neurons in the central nervous system, including two pairs in the brain and several pairs in the ventral nerve cord.[1][4] The targeted ablation of these neurons leads to significant defects in the execution and timing of ecdysis, highlighting the critical role of CCAP in this developmental process.[2][4] Furthermore, recent studies have implicated CCAP signaling in the regulation of feeding behavior and metabolism, demonstrating its influence on the Neuropeptide F (NPF) pathway.[5][6][7][8][9]

This guide will detail the experimental protocols used to identify and analyze the Ccap gene, present its sequence characteristics in a structured format, and visualize the known signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Drosophila melanogaster CCAP gene and its products.

Gene Attributes Value Reference
Official SymbolCcapFlyBase: FBgn0039007[3]
Gene ID (CG)CG4910FlyBase[3][4]
Chromosomal Location3R: 22,700,582..22,702,084 (complement)NCBI Gene[3]
Exon Count3NCBI Gene[3]
Transcript & Protein Attributes Isoform A Isoform B Reference
mRNA AccessionNM_142826.2NM_001275917.2NCBI Gene[3]
Protein AccessionNP_651083.2NP_001262846.1NCBI Gene[3]
Precursor Protein Length155 amino acidsNot specifiedUniProt: Q29QG1, Development[4]
cDNA Length701 nucleotidesNot specifiedDevelopment[4]
Mature Peptide SequencePFCNAFTGC-NH2PFCNAFTGC-NH2Wikipedia[2]
Conserved Domainpfam11105 (Arthropod cardioacceleratory peptide 2a)pfam11105 (Arthropod cardioacceleratory peptide 2a)NCBI Gene[3]

Experimental Protocols

This section outlines the detailed methodologies for the identification and analysis of the CCAP gene in Drosophila.

Gene Identification and Cloning

The initial identification of the Drosophila CCAP gene was facilitated by the availability of the fully sequenced Drosophila genome.

Protocol: In Silico Identification and RACE (Rapid Amplification of cDNA Ends)

  • Database Mining: Perform BLAST (Basic Local Alignment Search Tool) searches against the Drosophila melanogaster genome database (e.g., FlyBase, NCBI) using known CCAP sequences from other insects, such as Manduca sexta.[4][10] This will identify candidate gene regions with significant sequence homology. The gene CG4910 was identified as the sole hit for the CCAP gene.[4]

  • RNA Extraction: Extract total RNA from various developmental stages of Drosophila (e.g., larvae, pupae, adults) using a standard Trizol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and an oligo(dT) primer for 3' RACE or a gene-specific primer for 5' RACE.

  • RACE PCR:

    • 3' RACE: Perform PCR using a forward gene-specific primer (designed from the predicted gene sequence) and an adapter primer complementary to the oligo(dT) tail.

    • 5' RACE: Perform PCR using a reverse gene-specific primer and an adapter primer ligated to the 5' end of the cDNA.

  • Cloning and Sequencing: Gel-purify the resulting PCR products, ligate them into a suitable cloning vector (e.g., pGEM-T Easy), and transform into competent E. coli. Sequence multiple clones to determine the full-length cDNA sequence and identify the transcriptional start and stop sites.[4]

Sequence Analysis

Protocol: Bioinformatic Analysis of Gene and Protein Sequences

  • Conceptual Translation: Translate the determined cDNA sequence into its corresponding amino acid sequence using bioinformatic tools (e.g., ExPASy Translate tool).[4]

  • Signal Peptide Prediction: Analyze the N-terminal region of the precursor protein for the presence of a signal peptide using prediction software such as SignalP. The Drosophila CCAP precursor contains a predicted 23 amino acid signal peptide.[4]

  • Homology and Domain Analysis: Compare the gene and protein sequences to public databases using BLAST to identify orthologs in other species and conserved domains. The CCAP precursor contains a conserved domain (pfam11105) characteristic of arthropod cardioacceleratory peptides.[3]

  • Gene Structure Annotation: Align the full-length cDNA sequence with the genomic DNA sequence to determine the exon-intron boundaries. The Drosophila CCAP gene consists of three exons.[3]

Gene Expression Analysis

Protocol: In Situ Hybridization

  • Probe Synthesis: Generate digoxigenin (B1670575) (DIG)-labeled antisense RNA probes from a cloned cDNA fragment of the CCAP gene using in vitro transcription.

  • Tissue Preparation: Dissect the central nervous system (CNS) from different developmental stages of Drosophila and fix them in a formaldehyde-based fixative.

  • Hybridization: Permeabilize the tissues and hybridize with the DIG-labeled probe overnight at an optimized temperature.

  • Washing and Detection: Perform stringent washes to remove non-specifically bound probe. Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate (e.g., NBT/BCIP).[11]

  • Imaging: Mount the stained tissues on microscope slides and image using a light microscope to visualize the spatial expression pattern of CCAP mRNA.[4]

Visualizations

Experimental Workflow: CCAP Gene Identification & Analysis

G db_search BLAST Search (Genome Database) gene_id Identify Candidate Gene (CG4910) db_search->gene_id race_pcr 5' and 3' RACE PCR gene_id->race_pcr rna_ext Total RNA Extraction cdna_syn cDNA Synthesis rna_ext->cdna_syn cdna_syn->race_pcr cloning Cloning into Vector race_pcr->cloning sequencing DNA Sequencing cloning->sequencing seq_analysis Bioinformatic Analysis (Translation, Domains) sequencing->seq_analysis expression In Situ Hybridization (CNS Tissue) sequencing->expression localization Map CCAP Neurons expression->localization

Caption: Workflow for CCAP gene identification and analysis in Drosophila.

Signaling Pathway: CCAP Regulation of Feeding Behavior

G ccap_neurons CCAP Neurons ccap_peptide CCAP Peptide ccap_neurons->ccap_peptide Release npf_neurons NPF Neurons (Dorsal Median P1) npf_release NPF Release npf_neurons->npf_release Stimulates ccap_receptor CCAP Receptor (on NPF Neurons) ccap_peptide->ccap_receptor Binds triglyceride Triglyceride Level Regulation ccap_peptide->triglyceride Separate Pathway ccap_receptor->npf_neurons Activates feeding_behavior Regulation of Feeding Behavior npf_release->feeding_behavior sugar_sensitivity Increased Sugar Sensitivity npf_release->sugar_sensitivity

Caption: CCAP signaling pathway regulating feeding in Drosophila.

References

Expression of the CCAP Gene in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a cyclic nonapeptide first identified in the shore crab Carcinus maenas.[1] It is a multifunctional neuropeptide found across various invertebrate species, playing crucial roles in a multitude of physiological processes.[2] While initially recognized for its potent cardioacceleratory effects, subsequent research has revealed its involvement in modulating stomatogastric ganglion motor patterns, regulating ecdysis (molting), controlling feeding behavior, and influencing circadian rhythms.[1][2][3] CCAP functions as both a circulating hormone and a locally released neurotransmitter or neuromodulator within the central nervous system (CNS).[4] Understanding the precise spatial and temporal expression of the CCAP gene is fundamental to elucidating its complex regulatory functions and for identifying potential targets for novel therapeutic or pest control agents.

This technical guide provides a comprehensive overview of CCAP gene expression in the CNS, summarizes quantitative data, details key experimental methodologies, and visualizes associated pathways and workflows.

The CCAP Gene and Precursor Protein

The CCAP gene encodes a prepropeptide that undergoes post-translational processing to yield the mature CCAP peptide and several other associated peptides.[4] In decapod crustaceans like Carcinus maenas, the open reading frame encodes a precursor of 143 amino acids, which includes a signal peptide, a single copy of CCAP, and four other peptides.[5] Similarly, in the moth Manduca sexta, the gene's open reading frame consists of 125 amino acid residues containing one copy of CCAP.[6] The structure of the CCAP pre-propeptide is not highly conserved across species, although the amino acid sequence of the mature CCAP peptide itself is identical.[7]

Spatial and Temporal Expression of CCAP in the Central Nervous System

The CCAP gene is expressed in a specific and often highly conserved subset of neurons within the CNS of invertebrates. The number and location of these neurons can vary between species and developmental stages.

Spatial Distribution

In decapod crustaceans, CCAP gene expression in adults is found exclusively in the eyestalk, brain, and particularly the thoracic ganglia.[1][5] In the tobacco hawkmoth, Manduca sexta, the CCAP gene is expressed in a total of 116 neurons throughout the post-embryonic CNS.[6] This includes nine pairs of cells in the brain, 4.5 pairs in the subesophageal ganglion, three pairs in each thoracic ganglion, and a varying number of pairs in the abdominal and terminal ganglia.[6] In Drosophila melanogaster, CCAP is consistently expressed in two pairs of neurons in the brain, five pairs in the subesophageal ganglion, and one to two pairs in at least eight ganglia of the ventral nervous system.[8]

Temporal Expression

Studies in Carcinus maenas show a distinct temporal pattern of CCAP expression during embryonic development. Significant mRNA expression is detected at 50% of embryonic development, which precedes the detection of the CCAP peptide in the developing CNS at 70% development.[1][5] CCAP gene expression then increases dramatically during the late stages of embryogenesis (80-100%).[1][5]

In Manduca sexta, the number of cells expressing the CCAP gene fluctuates throughout post-embryonic life. It starts at 52 cells in the first instar larva and reaches a maximum of 116 cells shortly after pupation.[6] The gene is expressed in every ganglion at each post-embryonic stage, with the exception of the thoracic ganglia in the first- and second-instar larvae.[6]

Quantitative Expression Data

The following tables summarize quantitative data on CCAP expression from published studies.

Table 1: Number of CCAP-Expressing Neurons in the Central Nervous System of the Tobacco Hawkmoth, Manduca sexta [6]

Central Nervous System RegionNumber of Neuron Pairs
Brain9
Subesophageal Ganglion4.5
Thoracic Ganglia (T1-T3)3 (each)
First Abdominal Ganglion (A1)3
Abdominal Ganglia (A2-A6)5 (each)
Terminal Ganglion7.5
Total Neurons 116

Table 2: Relative Expression of CCAP mRNA during Embryonic Development of the Shore Crab, Carcinus maenas [1]

Developmental Stage (% Completion)Relative mRNA Expression Level (Arbitrary Units)
Yolk-Limb Buds (Early Stages)Very low, but significant
50%Significant increase
70%Continued increase
80-100%Dramatic increase

CCAP Signaling Pathway

CCAP exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of target cells.[7] While the complete downstream cascade can vary between cell types, a common pathway for neuropeptide signaling involves the modulation of intracellular second messengers, such as cyclic AMP (cAMP).[9] In Drosophila, CCAP signaling is known to interact with and regulate the release of Neuropeptide F (NPF), a key regulator of feeding behavior.[3] Loss of CCAP or its receptor inhibits NPF release.[3] The general signaling pathway likely involves the activation of adenylyl cyclase, leading to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA).[9][10] PKA can then phosphorylate various downstream targets, including transcription factors like CREB and other proteins, to elicit a cellular response.[9]

CCAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCAP CCAP Peptide Receptor CCAP Receptor (GPCR) CCAP->Receptor G_Protein G Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., NPF release, ion channel modulation) PKA->Cellular_Response phosphorylates targets PKA_n PKA PKA->PKA_n translocates CREB CREB PKA_n->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Putative signaling pathway for the this compound (CCAP).

Experimental Protocols

The study of CCAP gene expression relies on several key molecular biology techniques. Below are detailed methodologies for the detection and quantification of CCAP peptide and mRNA.

Immunohistochemistry (IHC) for CCAP Peptide Detection

This method localizes the CCAP peptide within tissue sections by using a specific primary antibody that binds to the peptide.

Methodology [11][12]

  • Tissue Preparation & Fixation:

    • Dissect the CNS (e.g., brain, ganglia) in cold insect saline or appropriate buffer.

    • Fix the tissue for 30-120 minutes in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

    • For paraffin-embedded sections, dehydrate the tissue through an ethanol (B145695) series, clear with xylene, and embed in paraffin (B1166041) wax. Section using a microtome.

    • For whole-mount or vibratome sections, wash the tissue extensively in PBS after fixation.

  • Antigen Retrieval (for paraffin sections):

    • Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.

    • Perform heat-induced antigen retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 15-20 minutes.

  • Permeabilization & Blocking:

    • Wash sections in PBS with Triton X-100 (PBST) to permeabilize membranes.

    • Incubate tissue in a blocking solution (e.g., PBST with 10% normal goat serum and 1% Bovine Serum Albumin (BSA)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-CCAP primary antibody in the blocking solution to its optimal concentration (e.g., 1:1000).

    • Incubate the tissue with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the tissue three times for 10-15 minutes each in PBST.

    • Incubate with a fluorophore-conjugated or enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

  • Detection & Visualization:

    • Wash the tissue three times for 10-15 minutes each in PBST.

    • For fluorescent detection, mount the tissue with an anti-fade mounting medium containing a nuclear counterstain like DAPI.

    • For enzymatic detection (e.g., HRP), incubate with a substrate solution (like DAB) until the desired color develops, then stop the reaction.

    • Visualize using a confocal or fluorescence microscope.

IHC_Workflow Start Start: CNS Tissue Dissection Fixation Fixation (e.g., 4% PFA) Start->Fixation Embedding Embedding & Sectioning (Paraffin) OR Whole-Mount Prep Fixation->Embedding Permeabilization Permeabilization & Blocking (PBST, Serum, BSA) Embedding->Permeabilization PrimaryAb Primary Antibody Incubation (anti-CCAP) Permeabilization->PrimaryAb Wash1 Wash Steps (PBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore/Enzyme-conjugated) Wash1->SecondaryAb Wash2 Wash Steps (PBST) SecondaryAb->Wash2 Detection Detection & Mounting (e.g., DAB or DAPI) Wash2->Detection End Microscopy & Image Analysis Detection->End

Caption: General experimental workflow for Immunohistochemistry (IHC).

In Situ Hybridization (ISH) for CCAP mRNA Localization

This technique detects the location of specific CCAP mRNA transcripts within whole tissues or tissue sections using a labeled antisense RNA probe.

Methodology [13][14][15]

  • Antisense RNA Probe Synthesis:

    • Generate a cDNA template for the CCAP gene, typically by PCR, incorporating a T7 RNA Polymerase promoter sequence.

    • Perform in vitro transcription using the cDNA template, T7 RNA Polymerase, and a mix of ribonucleotides including a labeled UTP (e.g., Digoxigenin-UTP or Biotin-UTP).

    • Purify the labeled antisense RNA probe.

  • Tissue Preparation:

    • Dissect and fix tissues as described for IHC.

    • Treat with Proteinase K to increase probe accessibility, followed by a post-fixation step.

    • Wash with PBS containing Tween-20 (PTw).

  • Hybridization:

    • Pre-hybridize the tissue in hybridization buffer for at least 1 hour at 60-65°C to block non-specific binding sites.

    • Denature the RNA probe by heating.

    • Add the denatured probe to fresh hybridization buffer and incubate with the tissue overnight at 60-65°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes at high temperature (65°C) with decreasing concentrations of saline-sodium citrate (SSC) buffer to remove unbound and non-specifically bound probe.

  • Probe Detection:

    • Block the tissue with a suitable blocking reagent.

    • Incubate with an antibody conjugated to an enzyme (e.g., anti-Digoxigenin-AP, where AP is alkaline phosphatase) that specifically recognizes the labeled probe.

    • Wash extensively to remove unbound antibody.

  • Signal Visualization:

    • Incubate the tissue with a chromogenic substrate (e.g., NBT/BCIP for AP), which produces a colored precipitate at the site of probe hybridization.

    • Monitor the color development and stop the reaction by washing in buffer.

    • Dehydrate the tissue and mount for visualization under a light microscope.

ISH_Workflow Start Start: Probe Synthesis (In Vitro Transcription) Fixation Tissue Preparation (Fixation, Proteinase K) Start->Fixation Hybridization Pre-hybridization & Hybridization with Probe Fixation->Hybridization Washing High-Stringency Washes (SSC Buffers) Hybridization->Washing Blocking Blocking Step Washing->Blocking Antibody Antibody Incubation (e.g., anti-DIG-AP) Blocking->Antibody Wash2 Wash Steps Antibody->Wash2 Detection Chromogenic Detection (e.g., NBT/BCIP) Wash2->Detection End Microscopy & Image Analysis Detection->End

Caption: General experimental workflow for In Situ Hybridization (ISH).

Quantitative Real-Time PCR (qRT-PCR) for CCAP mRNA Quantification

This technique measures the amount of CCAP mRNA in a tissue sample relative to a reference gene, providing quantitative data on gene expression levels.

Methodology [16][17]

  • RNA Extraction:

    • Dissect the CNS tissue of interest and immediately homogenize in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.

    • Isolate total RNA using a column-based kit or phenol-chloroform extraction.

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

    • Use oligo(dT) primers, random hexamers, or gene-specific primers to initiate the reaction.

    • Include a "no reverse transcriptase" control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Design and validate primers specific to the CCAP gene and at least one stable reference (housekeeping) gene.

    • Prepare a qPCR master mix containing SYBR Green dye or a TaqMan probe, DNA polymerase, dNTPs, and the specific forward and reverse primers.

    • Add a standardized amount of cDNA template to each reaction well. Run samples in triplicate.

  • Amplification and Data Collection:

    • Perform the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

    • The cycle at which the fluorescence crosses a set threshold is the quantification cycle (Cq) or threshold cycle (Ct).

  • Data Analysis:

    • Generate a standard curve to assess primer efficiency.

    • Calculate the relative expression of the CCAP gene using the ΔΔCq method, normalizing the Cq value of CCAP to the Cq value of the reference gene.

    • Perform statistical analysis to determine the significance of any observed changes in expression.

qRT_PCR_Workflow Start Start: CNS Tissue Collection RNA_Extraction Total RNA Extraction & DNase Treatment Start->RNA_Extraction QC RNA Quality Control (Quantification & Integrity) RNA_Extraction->QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Master Mix, Primers, cDNA) cDNA_Synthesis->qPCR_Setup Amplification Amplification & Detection (Real-Time PCR Cycler) qPCR_Setup->Amplification Data_Analysis Data Analysis (ΔΔCq Method) Amplification->Data_Analysis End Relative Gene Expression Quantification Data_Analysis->End

Caption: General experimental workflow for quantitative Real-Time PCR (qRT-PCR).

Functional Implications and Drug Development

The specific expression of CCAP in a limited number of neurons that control critical life processes makes its signaling pathway an attractive target for research and development. In the context of drug development, particularly for insecticides, targeting the CCAP receptor or downstream signaling components could disrupt essential behaviors like molting and feeding in pest species.[3] The high degree of conservation of the CCAP peptide suggests that compounds targeting this system could have a broad spectrum of activity. Conversely, understanding species-specific differences in the CCAP receptor and precursor processing could allow for the design of more selective and environmentally friendly pest control agents. For researchers, the CCAP system serves as an excellent model for studying the neuroendocrine control of complex behaviors and the principles of neuropeptide signaling in the CNS.

References

The Endocrine Maestro of Crustaceans: A Technical Guide to Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved, nine-amino-acid cyclic neuropeptide that plays a pivotal role in orchestrating a wide array of physiological and behavioral processes in crustaceans and other arthropods. Initially identified for its potent cardioacceleratory effects, CCAP has since been revealed to be a master regulator with diverse endocrine functions, influencing everything from molting and reproduction to metabolism and immune response. This technical guide provides an in-depth exploration of the endocrine functions of CCAP, detailing its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its roles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and potentially modulate CCAP signaling.

Core Endocrine Functions of CCAP

CCAP functions as both a circulating neurohormone and a locally released neuromodulator, exerting its influence on a variety of target tissues. Its primary endocrine roles are summarized below.

Regulation of Ecdysis (Molting)

CCAP is a critical component of the neuroendocrine cascade that governs the complex process of ecdysis. During the molting cycle, the concentration of CCAP in the hemolymph dramatically increases, with reports of 30-fold to over 100-fold rises in species like the crab Carcinus maenas and the crayfish Orconectes limosus, respectively[1][2]. This surge in CCAP is essential for the successful shedding of the old exoskeleton. Knockdown of the CCAP receptor has been shown to disrupt ecdysis, leading to mortality[3]. The peptide is involved in triggering the stereotyped ecdysis motor programs.

Cardiovascular Regulation

As its name suggests, CCAP has profound effects on the cardiovascular system. It acts as a potent cardioaccelerator, increasing both the frequency and force of heart contractions (chronotropic and inotropic effects)[4][5][6]. This action is crucial for increasing hemolymph circulation during physiologically demanding periods such as ecdysis and stress responses. The cardioacceleratory effects are dose-dependent, with a threshold for action observed at concentrations as low as 10-10 M in some species[7].

Modulation of Reproduction

CCAP is also implicated in the regulation of reproductive processes. It has been shown to stimulate contractions of the oviducts in a dose-dependent manner, suggesting a role in oviposition[8]. The sensitivity of the oviducts to CCAP can vary with the reproductive stage of the animal[8].

Metabolic and Digestive Control

CCAP contributes to the regulation of metabolism and digestion. In some insects, it has been shown to upregulate digestive enzymes and modulate gut motility[9][10]. For instance, in the cockroach Periplaneta americana, CCAP stimulates the activity of alpha-amylase in the midgut[11]. It also modulates the pyloric rhythm of the stomatogastric ganglion, which controls the passage of food through the gut[9][10].

Immune Response

Emerging evidence suggests a role for CCAP in the crustacean immune system. Studies have shown that CCAP can modulate the expression of immune-related genes in the hepatopancreas, a key immune organ in crustaceans. This suggests that CCAP may be involved in coordinating the physiological response to pathogens[3].

Quantitative Data on CCAP Functions

The physiological effects of CCAP are concentration-dependent. The following tables summarize key quantitative data from various studies.

SpeciesPhysiological ResponseCCAP Concentration / DoseObserved EffectReference
Carcinus maenas (Shore Crab)Hemolymph Concentration during EcdysisIntermolt vs. Ecdysis~30-fold increase[1][2]
Orconectes limosus (Crayfish)Hemolymph Concentration during EcdysisIntermolt vs. Ecdysis>100-fold increase (~11 pmol/mL)[1][2]
Tenebrio molitor (Mealworm Beetle)Heart Rate>10-7 MDose-dependent increase[12]
Locusta migratoria (Migratory Locust)Oviduct ContractionDose-dependentIncreased basal tonus, frequency, and amplitude[8]
Cancer borealis (Jonah Crab)Pyloric Rhythm~10-10 MThreshold for action[7]
Drosophila melanogaster (Fruit Fly)Heart Rate (in vitro, larvae)Not specified52% increase in basal rate[1]
Drosophila melanogaster (Fruit Fly)Heart Rate (in vitro, pupae)Not specified25% increase in basal rate[1]
Drosophila melanogaster (Fruit Fly)Heart Rate (in vitro, adults)Not specified35% increase in basal rate[1]
ReceptorSpeciesCell LineEC50 ValueReference
CCAPRDrosophila melanogasterCHO cells5.4 x 10-10 M[13]
RhoprCCAPRRhodnius prolixusNot specified12 nM[14]
Schgr-CCAPR-1Schistocerca gregariaCHO-WTA11 cells3.65 nM[2]
Schgr-CCAPR-2Schistocerca gregariaCHO-WTA11 cells0.32 nM[2]
Schgr-CCAPR-3Schistocerca gregariaCHO-WTA11 cells0.59 nM[2]

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells[3][13]. The activation of the CCAP receptor initiates an intracellular signaling cascade that typically involves the modulation of second messengers, primarily cyclic AMP (cAMP) and intracellular calcium (Ca2+)[15]. The specific G-protein subtype (Gαs, Gαi/o, or Gαq/11) that couples to the CCAP receptor can determine the downstream cellular response[14][16][17][18][19][20].

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cAMP cAMP Pathway cluster_Ca Ca2+ Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds to G_protein G-protein (Gαs/Gαq) CCAPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gαs) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Muscle Contraction, Enzyme Activation) PKA->Response IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca2+ ER->Ca Releases PKC Protein Kinase C (PKC) Ca->PKC Activates Ca->Response PKC->Response

Caption: Generalized CCAP signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the endocrine functions of CCAP. Below are detailed methodologies for some of the key experiments.

Quantification of CCAP by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the identification and quantification of neuropeptides like CCAP from biological samples[8][12][15][16][21][22][23][24][25].

Mass_Spectrometry_Workflow A 1. Hemolymph/Tissue Collection - Collect from crustacean. - Immediately place on ice. B 2. Neuropeptide Extraction - Homogenize in acidified methanol (B129727). - Centrifuge to pellet debris. A->B C 3. Solid-Phase Extraction (SPE) - Use C18 column to desalt and concentrate peptides. B->C D 4. LC-MS/MS Analysis - Separate peptides by liquid chromatography. - Detect and fragment peptides by mass spectrometry. C->D E 5. Data Analysis - Identify CCAP based on mass and fragmentation pattern. - Quantify using isotopic labeling or label-free methods. D->E

Caption: Workflow for CCAP quantification by mass spectrometry.

Protocol:

  • Sample Collection: Collect hemolymph or dissect target tissues (e.g., pericardial organs, thoracic ganglia) from crustaceans and immediately freeze in liquid nitrogen or place on dry ice to prevent degradation.

  • Extraction:

    • Homogenize the tissue in an extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

    • Sonicate the homogenate on ice.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE) for Desalting and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution of acetonitrile (B52724) in 0.1% TFA.

    • Dry the eluted sample in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.

    • Acquire mass spectra in a data-dependent or data-independent manner to obtain both precursor ion masses and fragmentation patterns.

  • Data Analysis:

    • Use database search software (e.g., PEAKS, MaxQuant) to identify peptides by matching the experimental fragmentation spectra to theoretical spectra from a sequence database containing the CCAP sequence[8].

    • For quantification, either compare the peak intensities of CCAP across different samples (label-free quantification) or use stable isotope-labeled internal standards for absolute quantification[8][16][25].

RNA Interference (RNAi) for Functional Analysis

RNAi_Workflow A 1. dsRNA Synthesis - Amplify a ~400-600 bp fragment of the CCAP or CCAPR gene with T7 promoters. - In vitro transcribe to produce dsRNA. B 2. dsRNA Injection - Inject a specific concentration of dsRNA into the crustacean. A->B C 3. Gene Knockdown Verification - After a set time, dissect tissues and perform qPCR to confirm reduced mRNA levels. B->C D 4. Phenotypic Analysis - Observe the effects of gene knockdown on the physiological process of interest (e.g., ecdysis, heart rate). C->D

Caption: Workflow for RNAi-mediated knockdown of CCAP/CCAPR.

Protocol:

  • dsRNA Synthesis:

    • Design primers with T7 promoter sequences to amplify a 400-600 bp region of the target gene (CCAP or its receptor).

    • Perform PCR using cDNA from the target crustacean as a template.

    • Anneal the sense and antisense strands to form dsRNA.

    • Purify and quantify the dsRNA.

  • Injection:

    • Inject a defined amount of dsRNA (e.g., 1-5 µg) into the hemocoel of the crustacean. A control group should be injected with a non-specific dsRNA (e.g., from GFP).

  • Verification of Knockdown:

    • At various time points post-injection, dissect relevant tissues.

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene relative to a reference gene to confirm knockdown.

  • Phenotypic Analysis:

    • Monitor the experimental animals for changes in the physiological process under investigation. For example, observe for molting success and timing, or measure heart rate using appropriate methods.

In Situ Hybridization for Localization of CCAP Receptor mRNA

In situ hybridization is used to visualize the location of CCAP receptor mRNA within tissues, providing insights into the sites of CCAP action[5][29][30][31][32][33][34].

Protocol:

  • Probe Synthesis:

    • Linearize a plasmid containing the cDNA of the CCAP receptor.

    • Use in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe. A sense probe should also be synthesized as a negative control.

  • Tissue Preparation:

    • Dissect the tissues of interest and fix them in 4% paraformaldehyde.

    • Cryoprotect the tissues in sucrose (B13894) solutions of increasing concentrations.

    • Embed the tissues in an appropriate medium (e.g., OCT) and prepare cryosections.

  • Hybridization:

    • Treat the tissue sections with proteinase K to improve probe accessibility.

    • Pre-hybridize the sections in hybridization buffer.

    • Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).

  • Washing and Detection:

    • Wash the sections under stringent conditions to remove unbound probe.

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the mRNA.

  • Imaging:

    • Mount the slides and visualize the signal using a microscope.

CCAP Receptor Agonists and Antagonists

The development of specific agonists and antagonists for the CCAP receptor is of great interest for both basic research and potential applications in aquaculture and pest control. While the field is still developing, some progress has been made in identifying and synthesizing compounds that interact with the CCAP receptor.

  • Antagonists: The identification of specific antagonists for the CCAP receptor has been more challenging. However, the general principles of receptor pharmacology suggest that peptide and non-peptide antagonists could be developed[6][36][38][39]. The screening of small molecule libraries against the CCAP receptor expressed in a heterologous system is a potential strategy for discovering novel antagonists.

Conclusion

This compound is a pleiotropic endocrine factor that plays a crucial role in the life of crustaceans. Its involvement in vital processes such as ecdysis, cardiovascular function, and reproduction makes its signaling pathway an attractive target for basic research and for the development of novel strategies for crustacean aquaculture and pest management. This technical guide provides a comprehensive overview of the current knowledge on the endocrine functions of CCAP, with a focus on quantitative data and detailed experimental protocols to aid researchers in this exciting field. Further research into the specifics of CCAP signaling and the development of potent and selective receptor agonists and antagonists will undoubtedly open new avenues for understanding and manipulating crustacean physiology.

References

A Technical Guide to Crustacean Cardioactive Peptide (CCAP) as a Cardioaccelerator in Carcinus maenas

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Crustacean Cardioactive Peptide (CCAP) is a highly conserved, nine-amino-acid neuropeptide originally isolated from the pericardial organs (POs) of the common shore crab, Carcinus maenas.[1][2] Its primary and most well-documented function in this species is the potent regulation of cardiac activity. CCAP acts as a powerful cardioaccelerator, exerting both chronotropic (increasing heart rate) and inotropic (increasing the force of contraction) effects on the neurogenic heart of C. maenas.[2][3][4] This technical guide provides a comprehensive overview of the quantitative effects, putative signaling mechanisms, and key experimental protocols associated with the study of CCAP's cardioacceleratory role in Carcinus maenas. The detailed methodologies and structured data are intended to serve as a valuable resource for researchers investigating crustacean neurophysiology, neuropeptide function, and the development of novel cardioactive compounds.

Introduction to CCAP in Carcinus maenas

CCAP is a cyclic nonapeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂ (PFCNAFTGC-NH₂), featuring a disulfide bridge between the two cysteine residues.[1][2] This structure is highly conserved across various arthropod species.[1] In C. maenas, CCAP is synthesized in the central nervous system, specifically in large neurons within the thoracic neuromeres, and is subsequently transported to the pericardial organs (POs).[4][5] The POs are neurohemal structures that release neurohormones, including CCAP, into the hemolymph, which then perfuses the heart.[4][6] The rhythmic contractions of the crab heart are neurogenic, driven by a central pattern generator located in the cardiac ganglion (CG).[4][7] CCAP modulates this system by acting on both the cardiac ganglion and the heart muscle itself to regulate cardiac output.[4]

Quantitative Data on Cardioacceleratory Effects

The cardioacceleratory properties of CCAP on the Carcinus maenas heart have been quantified through various bioassays. The peptide demonstrates high potency, eliciting significant responses at femtomolar concentrations. Below is a summary of the key quantitative findings from the literature.

Table 1: Potency and Efficacy of CCAP on Carcinus maenas Heart

Parameter Value Experimental Preparation Reference
Effective Dose (ED₅₀) ~1 x 10⁻⁷ nmol·L⁻¹ Semi-isolated heart [8]
Threshold Concentration 1 - 10 fmol in 100 µL Semi-isolated heart [9]
Heart Rate Increase ~150% increase Semi-isolated heart [9]

| Effect Type | Chronotropic & Inotropic | Semi-isolated heart |[2][3][4] |

Table 2: Endogenous CCAP Yield

Parameter Value Source Tissue Reference

| Extractable CCAP | 30 - 40 pmol | Two pericardial organs |[2][3][10] |

Putative Signaling Pathway

While the precise intracellular signaling cascade for CCAP in Carcinus maenas cardiac tissue is not fully elucidated, it is hypothesized to follow a G-protein coupled receptor (GPCR) pathway, typical for many neuropeptides. Upon binding to its receptor on the cardiac muscle or ganglion neuron membranes, CCAP is thought to activate a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of target proteins, such as voltage-gated Ca²⁺ channels. This cascade results in increased Ca²⁺ influx, leading to a stronger and more frequent heart muscle contraction.

CCAP_Signaling_Pathway cluster_intracellular GPCR CCAP Receptor (GPCR) G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase Ca_Channel Voltage-gated Ca²⁺ Channel CCAP CCAP CCAP->GPCR binds G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Ca_Channel phosphorylates Ca_ion_in Ca²⁺ Response Increased Heart Rate & Force of Contraction Ca_ion_in->Response leads to

Caption: Putative intracellular signaling pathway for CCAP in a cardiac cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CCAP in Carcinus maenas.

Protocol: CCAP Isolation and Purification

This protocol is based on the methods described by Stangier et al. (1987).[2][3][10]

  • Tissue Dissection: Anesthetize adult Carcinus maenas by chilling on ice. Dissect the two pericardial organs (POs), which are located on the lateral walls of the pericardial cavity.

  • Homogenization & Extraction: Immediately place the dissected POs in an appropriate extraction medium (e.g., 2 M acetic acid or methanol/water/acetic acid mixture) in a microcentrifuge tube. Homogenize the tissue using a micro-pestle or sonicator.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide extract. The supernatant can be lyophilized and stored at -80°C or directly subjected to purification.

  • Reversed-Phase HPLC (Two-Step):

    • Step 1 (Initial Separation): Reconstitute the dried extract in HPLC solvent A (e.g., 0.1% trifluoroacetic acid in water). Inject the sample onto a C18 reversed-phase HPLC column. Elute the peptides using a linear gradient of solvent B (e.g., 0.1% TFA in acetonitrile) over 60 minutes. Collect fractions and monitor the eluate at 214 nm.

    • Step 2 (Purification): Test the collected fractions for cardioactivity using the semi-isolated heart bioassay (see Protocol 4.2). Pool the active fractions, lyophilize, and re-purify on the same or a different C18 column using a shallower gradient of solvent B to achieve separation to homogeneity.

  • Sequence Analysis: The purified peptide's primary structure can be determined using automated Edman degradation on a gas-phase sequencer.

Isolation_Workflow Start Dissect Pericardial Organs (Carcinus maenas) Homogenize Homogenize & Extract in Acidic Medium Start->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC1 Step 1: Reversed-Phase HPLC (Broad Gradient) Collect->HPLC1 Test Test Fractions for Cardioactivity HPLC1->Test Pool Pool Active Fractions Test->Pool Positive HPLC2 Step 2: Reversed-Phase HPLC (Shallow Gradient) Pool->HPLC2 End Purified CCAP for Sequencing & Bioassays HPLC2->End

Caption: Workflow for the isolation and purification of CCAP.

Protocol: Semi-Isolated Heart Bioassay

This bioassay is used to measure the chronotropic and inotropic effects of CCAP.[2][9]

  • Preparation: Dissect the heart from an adult Carcinus maenas, leaving the suspensory ligaments and cardiac ganglion intact.

  • Mounting: Mount the heart in a perfusion chamber filled with appropriate crab saline. Attach one end of the heart via a suture to a fixed point and the other end to an isometric force transducer.

  • Perfusion: Continuously perfuse the preparation with oxygenated saline at a constant flow rate and temperature.

  • Recording: Connect the force transducer to a chart recorder or digital data acquisition system to record the heart rate (beats per minute) and amplitude of contraction (force).

  • Acclimation: Allow the heart preparation to stabilize for at least 30 minutes until a steady baseline rhythm is established.

  • Peptide Application: Introduce known concentrations of synthetic or purified CCAP into the perfusion saline. Application can be done via a bolus injection into the chamber or by switching to a saline solution containing the peptide.

  • Data Analysis: Record the changes in heart rate and contraction amplitude. Construct a dose-response curve by plotting the percentage change from baseline against the peptide concentration to determine the ED₅₀.

Bioassay_Workflow cluster_setup Experimental Setup cluster_procedure Procedure CrabHeart Isolated Crab Heart in Perfusion Chamber Transducer Force Transducer CrabHeart->Transducer connected via suture Recorder Data Acquisition System (Chart Recorder) Transducer->Recorder sends signal Saline Oxygenated Saline Perfusion Saline->CrabHeart perfuses Stabilize 1. Stabilize Heartbeat (Establish Baseline) ApplyCCAP 2. Apply CCAP (Known Concentrations) Stabilize->ApplyCCAP RecordData 3. Record Changes in Heart Rate & Amplitude ApplyCCAP->RecordData Analyze 4. Analyze Data (Dose-Response Curve) RecordData->Analyze

Caption: Experimental workflow for the semi-isolated heart bioassay.

Protocol: Immunohistochemistry (IHC) for CCAP Localization

This generalized protocol is for localizing CCAP-like immunoreactivity in the nervous system of C. maenas.[4][11]

  • Tissue Fixation: Dissect the central nervous system (CNS), including the brain, thoracic ganglia, and pericardial organs. Fix the tissue overnight at 4°C in 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) solution.

  • Washing: Wash the fixed tissue thoroughly with PBS (e.g., 3 x 20 minutes) to remove the fixative.

  • Permeabilization: Incubate the tissue in PBS containing a detergent like Triton X-100 (e.g., 0.5% PBST) for 1-2 hours to permeabilize cell membranes.

  • Blocking: Block non-specific antibody binding by incubating the tissue in a blocking solution (e.g., PBST with 5% normal goat serum) for at least 2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the tissue with a primary antibody raised against CCAP, diluted in the blocking solution. Incubation is typically performed for 48-72 hours at 4°C with gentle agitation.

  • Washing: Wash the tissue extensively in PBST (e.g., 6 x 30 minutes) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the tissue with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that recognizes the primary antibody. This incubation is typically done overnight at 4°C in the dark.

  • Final Washes: Perform final washes in PBST and then PBS to remove unbound secondary antibody.

  • Mounting and Imaging: Mount the whole tissue on a slide in an anti-fade mounting medium. Image the preparation using a confocal microscope.

Protocol: In Situ Hybridization (ISH) for CCAP mRNA

This protocol allows for the visualization of cells expressing the CCAP gene.[5][12]

  • Probe Synthesis: Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the C. maenas CCAP mRNA sequence using in vitro transcription from a linearized plasmid template.

  • Tissue Preparation: Dissect and fix the nervous tissue as described for IHC (Protocol 4.3). After washing, dehydrate the tissue through an ethanol (B145695) series and store it in 100% ethanol at -20°C.

  • Rehydration & Permeabilization: Rehydrate the tissue through a descending ethanol series into PBST. Permeabilize the tissue by incubating with Proteinase K (e.g., 10 µg/mL in PBST) for a controlled duration, followed by post-fixation in 4% PFA.

  • Prehybridization: Incubate the tissue in a hybridization buffer without the probe for 2-4 hours at the hybridization temperature (e.g., 65°C).

  • Hybridization: Replace the prehybridization buffer with fresh buffer containing the DIG-labeled probe. Incubate overnight at the same temperature to allow the probe to hybridize to the target mRNA.

  • Post-Hybridization Washes: Perform a series of stringent washes at high temperature in solutions with decreasing concentrations of saline sodium citrate (B86180) (SSC) to remove non-specifically bound probe.

  • Immunodetection:

    • Block the tissue with a suitable blocking agent.

    • Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

    • Wash thoroughly to remove the unbound antibody-enzyme conjugate.

  • Signal Development: Incubate the tissue with a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate at the site of mRNA localization.

  • Imaging: Stop the color reaction, clear the tissue (e.g., in a glycerol (B35011) series), and image using a light microscope.

Conclusion and Future Directions

CCAP is unequivocally a key cardioacceleratory neurohormone in Carcinus maenas. Its potent inotropic and chronotropic effects highlight its critical role in regulating cardiac function to meet physiological demands. The experimental protocols detailed in this guide provide a robust framework for investigating the mechanisms of neuropeptide action.

Future research should focus on definitively identifying the CCAP receptor in C. maenas cardiac tissue and fully characterizing the downstream intracellular signaling pathways. Elucidating these molecular details could provide novel targets for the development of compounds that modulate cardiac function, with potential applications in pharmacology and aquaculture. Furthermore, exploring how CCAP signaling is integrated with other cardioregulatory neuropeptides and neurotransmitters will provide a more complete understanding of cardiovascular control in crustaceans.

References

The Role of Crustacean Cardioactive Peptide (CCAP) in Insect Reproductive Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide in arthropods, initially recognized for its cardioacceleratory functions. Emerging evidence has revealed its multifaceted role in orchestrating complex physiological events, including a significant, yet not fully elucidated, involvement in insect reproductive processes. This technical guide provides a comprehensive overview of the current understanding of CCAP's function in female insect reproduction, with a focus on its influence on oogenesis, ovulation, and the muscular activity of reproductive organs. We present quantitative data from key studies, detailed experimental protocols for investigating CCAP's reproductive roles, and diagrams of the proposed signaling pathways. This guide is intended to serve as a valuable resource for researchers in entomology, neurobiology, and pharmacology, as well as for professionals in the agrochemical and pharmaceutical industries seeking to explore novel targets for insect pest management and drug development.

Introduction

The reproductive success of insects is a cornerstone of their ecological dominance and a critical factor in agricultural and medical contexts. This intricate process is under the precise control of a complex interplay of hormones and neuropeptides. Among these, this compound (CCAP) has garnered increasing attention for its pleiotropic effects that extend beyond its eponymous cardio-regulatory functions. CCAP, a cyclic nonapeptide, is synthesized in and released from a specific set of neurosecretory cells in the central nervous system and peripherally. Its receptor, a G-protein coupled receptor (GPCR), is expressed in various tissues, including those of the reproductive system. This guide delves into the specific roles of CCAP in modulating key events of female insect reproduction, providing a technical foundation for future research and development.

CCAP's Role in Female Reproductive Tissues

CCAP exerts its influence on several aspects of the female reproductive process, primarily through its myotropic and hormonal effects. Its presence and activity have been documented in the oviducts and spermatheca of various insect species, suggesting a direct role in the transport of eggs and sperm.

Oviduct Contraction and Ovulation

The coordinated contraction of the oviducts is essential for moving mature oocytes from the ovaries to the exterior for fertilization and oviposition. CCAP has been demonstrated to be a potent stimulator of oviduct muscle contractility.

In the African migratory locust, Locusta migratoria, CCAP application to isolated oviducts leads to a dose-dependent increase in the basal tonus, as well as the frequency and amplitude of phasic contractions[1]. This myotropic effect is crucial for propelling eggs along the reproductive tract, a key step in the ovulation and egg-laying process. The sensitivity of the oviducts to CCAP appears to be age-dependent, with younger, pre-reproductive females showing a higher sensitivity[1]. This suggests a developmental regulation of the CCAP signaling pathway, possibly linked to the onset of reproductive maturity.

Spermathecal Function

The spermatheca is a vital organ in female insects responsible for storing sperm after mating and releasing it for fertilization. The muscular contractions of the spermatheca are critical for both sperm storage and its controlled release.

Studies in Locusta migratoria have shown that CCAP-like immunoreactivity is present in neurons innervating the spermatheca[2]. Physiological assays on isolated spermathecae revealed that CCAP increases the basal tonus and the frequency of spontaneous contractions in a dose-dependent manner, with a threshold between 10-10 and 10-9 M[2]. CCAP also enhances the amplitude of neurally evoked contractions with a threshold below 10-11 M[2]. This suggests that CCAP acts as a neuromodulator or neurotransmitter to regulate spermathecal muscle activity, thereby influencing sperm management and fertilization.

Hormonal Interplay and Oogenesis

Beyond its direct myotropic effects, CCAP is also implicated in the hormonal regulation of reproductive maturation, particularly oogenesis. This involves a complex crosstalk with other key insect hormones, namely juvenile hormone (JH) and ecdysteroids (e.g., 20-hydroxyecdysone, 20E).

In the American cockroach, Periplaneta americana, daily injections of CCAP have been shown to significantly increase the size of basal oocytes over a 15-day period[3]. Concurrently, these injections also led to a significant elevation in the hemolymph ecdysteroid titers[3]. Ecdysteroids are known to play a crucial role in vitellogenesis, the process of yolk protein synthesis and uptake by the developing oocytes[4][5]. The CCAP-induced increase in ecdysteroid levels suggests an indirect role for CCAP in promoting oocyte maturation by modulating the synthesis or release of this key steroid hormone[3][4].

The interaction between CCAP, JH, and 20E is complex and appears to be species-specific. While in some insects 20E promotes vitellogenesis, in others, JH is the primary gonadotropic hormone[6][7]. The finding that CCAP can influence ecdysteroid levels points to a hierarchical regulatory network where neuropeptides like CCAP can act upstream to coordinate the activity of the primary reproductive hormones[3][4].

Quantitative Data on CCAP's Effects

To facilitate comparative analysis and inform experimental design, the following tables summarize the key quantitative findings on the effects of CCAP on insect reproductive processes.

Insect Species Tissue/Process CCAP Concentration Observed Effect Reference
Locusta migratoriaOviduct ContractionDose-dependentIncreased basal tonus, frequency, and amplitude of contractions.[1]
Locusta migratoriaSpermatheca Contraction10-10 to 10-9 M (threshold)Increased basal tonus and frequency of spontaneous contractions.[2]
Locusta migratoriaSpermatheca Contraction< 10-11 M (threshold)Increased amplitude of neurally evoked contractions.[2]
Periplaneta americanaOocyte Growth10 pmol daily injectionSignificant increase in basal oocyte size over 15 days.[3]
Periplaneta americanaHemolymph Ecdysteroids10 pmol daily injectionSignificant increase in ecdysteroid titers.[3]
Rhodnius prolixusCCAP Receptor ActivationEC50 = 12.2 ± 1.1 nMActivation of the CCAP receptor (RhoprCCAPR) in a functional assay.[1]

Table 1: Quantitative Effects of CCAP on Insect Reproductive Tissues and Processes.

Insect Species Gene Knockdown Effect on Fecundity/Fertility Reference
Rhodnius prolixusdsCCAP51.1 ± 6.1% mortality, disruption of ecdysis which is a prerequisite for reproduction.[8]
Rhodnius prolixusdsCCAPR66.5 ± 9.2% mortality, disruption of ecdysis.[8]
Drosophila melanogasterAblation of CCAP neuronsDefects in ecdysis, with the majority dying at the pupal stage, thus preventing reproduction.[9]

Table 2: Effects of CCAP Pathway Disruption on Insect Viability and Reproduction.

CCAP Signaling Pathway in Reproductive Tissues

The CCAP receptor is a G-protein coupled receptor (GPCR)[1]. Upon binding of CCAP, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. While the specific G-protein subtype coupled to the CCAP receptor in reproductive tissues has not been definitively identified, studies in other insect tissues suggest a potential dual coupling to both Gs (stimulatory) and Gq/11 G-protein families, leading to the activation of adenylyl cyclase and phospholipase C, respectively[10]. This would result in an increase in intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+)[10].

The increase in intracellular Ca2+ is a well-established trigger for muscle contraction. In the context of the oviduct and spermatheca, this Ca2+ signal would activate downstream effectors such as calmodulin and myosin light-chain kinase, leading to the phosphorylation of myosin and subsequent muscle contraction. The potential involvement of cAMP suggests a more complex regulation, possibly modulating the sensitivity of the contractile machinery to Ca2+ or influencing other cellular processes.

CCAP_Signaling_Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-protein (Gs/Gq) CCAPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Hormone_synthesis Hormone Synthesis/Release (e.g., Ecdysteroids) PKA->Hormone_synthesis Modulates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Releases CaM Calmodulin Ca2_cyto->CaM Binds Ca2_cyto->Hormone_synthesis Modulates MLCK Myosin Light-Chain Kinase CaM->MLCK Activates Myosin Myosin Phosphorylation MLCK->Myosin Phosphorylates Contraction Muscle Contraction (Oviduct/Spermatheca) Myosin->Contraction Muscle_Contraction_Workflow Dissect Dissect Oviduct/Spermatheca in cold saline Mount Mount tissue in organ bath with force transducer Dissect->Mount Equilibrate Equilibrate for 30 min in oxygenated saline Mount->Equilibrate Record_Baseline Record baseline contractile activity Equilibrate->Record_Baseline Apply_CCAP Apply CCAP at varying concentrations Record_Baseline->Apply_CCAP Record_Response Record changes in contraction parameters Apply_CCAP->Record_Response Wash Wash with fresh saline Record_Response->Wash Analyze Analyze dose-response curve (EC₅₀, max response) Record_Response->Analyze Wash->Apply_CCAP Next concentration In_Situ_Hybridization_Workflow Dissect_Fix Dissect and Fix Reproductive Tissues Dehydrate_Rehydrate Dehydrate and Rehydrate (Methanol Series) Dissect_Fix->Dehydrate_Rehydrate Permeabilize Permeabilize with Proteinase K Dehydrate_Rehydrate->Permeabilize Hybridize Hybridize with DIG-labeled CCAP-R Probe Permeabilize->Hybridize Wash_Block Stringent Washes and Blocking Hybridize->Wash_Block Antibody_Incubation Incubate with Anti-DIG-AP Antibody Wash_Block->Antibody_Incubation Develop_Visualize Color Development and Visualization Antibody_Incubation->Develop_Visualize

References

The Metabolic Effects of Crustacean Cardioactive Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved cyclic nonapeptide originally identified for its cardioacceleratory effects in crustaceans. Subsequent research has revealed its pleiotropic nature, with significant roles in a variety of physiological processes, including molting and, notably, the regulation of metabolism. CCAP acts as a neuropeptide and a neurohormone in both crustaceans and insects, influencing feeding behavior, digestion, and energy storage. This technical guide provides an in-depth overview of the metabolic functions of CCAP, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and potential therapeutic development.

Quantitative Effects of CCAP on Metabolic Parameters

While extensive quantitative data on the metabolic effects of CCAP in crustaceans remains an area of active research, studies in arthropods have begun to elucidate its impact on digestive enzyme activity and energy storage. The following tables summarize key findings.

Table 1: Effect of CCAP on Digestive Enzyme Activity in the Cockroach (Periplaneta americana)

EnzymeTreatmentChange in ActivityTime to Max ActivityCitation
α-AmylaseIncubation with CCAPIncrease2 hours[1]
ProteaseIncubation with CCAPIncrease2 hours[1]

Data extracted from a study demonstrating that CCAP upregulates digestive enzyme activity in response to nutrient ingestion.

Table 2: Effect of Quercetin (B1663063) on Digestive Enzymes via CCAP in the Diamondback Moth (Plutella xylostella)

EnzymeTreatmentChange in ActivityCCAP ContentCitation
α-AmylaseQuercetin (500-1000ppm)DecreaseDecreased[2]
LipaseQuercetin (500-1000ppm)DecreaseDecreased[2]
ProteaseQuercetin (500-1000ppm)DecreaseDecreased[2]
α-AmylaseCCAP InjectionIncrease-[2]
LipaseCCAP InjectionIncrease-[2]
ProteaseCCAP InjectionIncrease-[2]

This study suggests that the insecticidal effects of quercetin may be mediated through the downregulation of CCAP, leading to reduced digestive efficiency.

Table 3: Effects of CCAP Gene Knockdown on Triglyceride Levels in Drosophila melanogaster

GenotypeConditionTriglyceride LevelCitation
CCAP null mutantsFed ad libitumSignificantly lower than controls[3]
CCAP-R knockdown in NPF neuronsFed ad libitumSignificantly lower than controls[3]

These findings highlight a role for CCAP in regulating lipid metabolism and energy storage.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are synthesized from established methods in crustacean neuroendocrinology and metabolic research.

Hemolymph Extraction from Crustaceans

Objective: To collect hemolymph for the analysis of circulating metabolites (e.g., glucose, triglycerides) and hormones.

Materials:

  • 27-gauge syringe (or smaller for smaller species)

  • Anticoagulant solution (e.g., 10% sodium citrate, or specialized crustacean anticoagulant)

  • Microcentrifuge tubes

  • 70% ethanol

  • Ice

Procedure:

  • Anesthetize the animal by placing it on ice for 15-20 minutes.

  • Disinfect the sampling area, typically the arthrodial membrane at the base of a walking leg or the ventral sinus, with 70% ethanol.[4]

  • Pre-rinse the syringe with anticoagulant solution.

  • Carefully insert the needle into the selected site and slowly draw the desired volume of hemolymph.[4]

  • Immediately dispense the hemolymph into a pre-chilled microcentrifuge tube containing an appropriate volume of anticoagulant to prevent clotting.[5]

  • Gently mix the sample by inverting the tube.

  • Keep the hemolymph sample on ice for immediate analysis or store at -80°C for later use.

  • For cell-free analysis, centrifuge the hemolymph at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet the hemocytes and collect the supernatant.

Tissue Homogenization for Metabolic Assays

Objective: To prepare tissue extracts (e.g., from hepatopancreas, muscle) for the measurement of enzyme activities or metabolite concentrations.

Materials:

  • Tissue of interest (e.g., hepatopancreas)

  • Homogenization buffer (specific to the assay, often a phosphate (B84403) or Tris buffer)

  • Protease inhibitor cocktail

  • Glass or mechanical homogenizer

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Dissect the desired tissue from the crustacean on ice.

  • Weigh the tissue and place it in a pre-chilled homogenization tube.

  • Add a volume of ice-cold homogenization buffer, typically in a 1:5 or 1:10 weight-to-volume ratio.[6] Add protease inhibitors to the buffer immediately before use to prevent protein degradation.

  • Homogenize the tissue thoroughly until no visible chunks remain. For mechanical homogenizers, use short bursts on ice to prevent sample heating.[7]

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.[7]

  • Carefully collect the supernatant, which contains the soluble proteins and metabolites, for subsequent assays. Store on ice or at -80°C.

Digestive Enzyme Activity Assay (General Protocol)

Objective: To quantify the activity of digestive enzymes such as amylase, lipase, and protease in tissue homogenates.

Materials:

  • Tissue homogenate (supernatant from Protocol 2.2)

  • Substrate specific to the enzyme (e.g., starch for amylase, p-nitrophenyl esters for lipase, azocasein (B1165720) for protease)

  • Assay buffer with the optimal pH for the enzyme

  • Spectrophotometer or microplate reader

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the appropriate assay buffer and substrate.

  • Add a small volume of the tissue homogenate to initiate the reaction. Include a blank control with buffer instead of homogenate.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Measure the product of the reaction using a spectrophotometer at the appropriate wavelength. The amount of product formed is proportional to the enzyme activity.

  • Calculate the specific activity of the enzyme, usually expressed as units of activity per milligram of protein in the homogenate.

Signaling Pathways and Experimental Workflows

CCAP exerts its effects by binding to G-protein coupled receptors (GPCRs) on target cells. The downstream signaling can involve multiple second messenger systems.

Generalized CCAP Signaling Pathway in Crustaceans

The binding of CCAP to its receptor can lead to the activation of different G-proteins, resulting in changes in intracellular concentrations of cyclic AMP (cAMP) and/or calcium ions (Ca2+).[8][9] These second messengers then activate downstream protein kinases, leading to a cellular response such as enzyme activation or gene expression changes.

CCAP_Signaling_Crustacean cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-protein CCAPR->G_protein activates AC Adenylate Cyclase G_protein->AC activates/inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A cAMP->PKA activates Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Response Cellular Response (e.g., Enzyme Activation, Gene Expression) PKA->Response PKC->Response Ca_release->PKC co-activates

Caption: Generalized CCAP signaling pathway in crustaceans.

CCAP and Neuropeptide F (NPF) Signaling in Drosophila Metabolism

In Drosophila, a key metabolic role of CCAP is mediated through its interaction with the Neuropeptide F (NPF) signaling system, which is homologous to the vertebrate Neuropeptide Y (NPY) system and is a crucial regulator of feeding and metabolism.[3]

CCAP_NPF_Signaling_Drosophila CCAP_neurons CCAP-expressing Neurons NPF_neurons NPF-expressing Neurons CCAP_neurons->NPF_neurons releases CCAP onto Triglyceride_Levels Triglyceride Levels CCAP_neurons->Triglyceride_Levels regulates CCAP_R CCAP Receptor Feeding_Behavior Feeding Behavior (Food Intake) NPF_neurons->Feeding_Behavior regulates CCAP_R->NPF_neurons

Caption: CCAP-NPF signaling pathway in Drosophila metabolism.

Experimental Workflow for Investigating CCAP's Metabolic Effects

A typical experimental workflow to study the metabolic effects of CCAP involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Biochemical Analysis cluster_data Data Analysis acclimation Acclimation treatment_group Treatment Group (CCAP injection) acclimation->treatment_group control_group Control Group (Saline injection) acclimation->control_group hemolymph_extraction Hemolymph Extraction treatment_group->hemolymph_extraction tissue_dissection Tissue Dissection (Hepatopancreas, Muscle) treatment_group->tissue_dissection control_group->hemolymph_extraction control_group->tissue_dissection glucose_assay Glucose Assay hemolymph_extraction->glucose_assay triglyceride_assay Triglyceride Assay hemolymph_extraction->triglyceride_assay homogenization Tissue Homogenization tissue_dissection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection enzyme_assays Digestive Enzyme Assays supernatant_collection->enzyme_assays statistical_analysis Statistical Analysis glucose_assay->statistical_analysis triglyceride_assay->statistical_analysis enzyme_assays->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Experimental workflow for studying CCAP's metabolic effects.

Conclusion and Future Directions

This compound is a significant modulator of metabolism in arthropods. The evidence presented in this guide indicates its role in regulating digestive processes and energy storage. While the signaling pathways are being unraveled, particularly in model organisms like Drosophila, further research is needed to fully understand these mechanisms in crustaceans. The provided protocols offer a foundation for researchers to conduct further investigations into the quantitative effects of CCAP on crustacean metabolism. Future studies focusing on the identification of downstream targets of CCAP signaling and the interplay between CCAP and other metabolic hormones will be crucial for a comprehensive understanding of its role. This knowledge will not only advance our understanding of crustacean physiology but may also provide novel targets for drug development, particularly in areas related to metabolic regulation.

References

Methodological & Application

Application Notes and Protocols for Crustacean Cardioactive Peptide (CCAP) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved nonapeptide hormone crucial for a variety of physiological processes in arthropods.[1] Its functions include regulating heart rate, muscle contraction, ecdysis (molting), and immune responses.[1][2] Given its significant biological roles, the accurate quantification of CCAP in biological samples is essential for fundamental research and for the development of novel pest control agents or aquaculture therapeutics. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CCAP, along with application notes and supporting data.

The competitive ELISA is a highly sensitive immunological assay. It operates on the principle of competition between the unlabeled CCAP in a sample and a fixed amount of labeled (e.g., enzyme-conjugated) CCAP for a limited number of binding sites on a specific anti-CCAP antibody. The amount of labeled CCAP bound to the antibody is inversely proportional to the concentration of CCAP in the sample.

CCAP Signaling Pathway

This compound initiates its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane of target tissues. This binding event triggers a downstream signaling cascade that can involve multiple second messengers, including cyclic AMP (cAMP) and intracellular calcium ions (Ca2+). The activation of these pathways ultimately leads to a physiological response, such as muscle contraction or hormone secretion.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP Crustacean Cardioactive Peptide (CCAP) CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-Protein CCAPR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response PKA->Response IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Ca2->Response PKC->Response

Caption: Simplified diagram of the this compound (CCAP) signaling pathway.

Applications in Research and Drug Development

  • Physiological Studies: Quantify endogenous CCAP levels in hemolymph and tissues to understand its role in various physiological states such as molting, stress response, and reproduction.

  • Pharmacokinetic Studies: Determine the half-life and clearance rate of exogenous CCAP or its analogs.

  • Drug Screening: Screen for compounds that modulate CCAP secretion or interfere with its binding to the receptor, which could be potential candidates for novel insecticides or aquaculture drugs.

  • Quality Control: Monitor the levels of CCAP in commercially produced biologicals or aquaculture feeds.

Quantitative Data Summary

The following tables summarize representative quantitative data for CCAP levels as determined by ELISA in various studies.

Table 1: CCAP Hemolymph Concentrations in Response to Physiological State

SpeciesPhysiological StateCCAP ConcentrationFold ChangeReference
Crayfish (Orconectes limosus)IntermoltBaseline-Phlippen et al., 2000
Crayfish (Orconectes limosus)Ecdysis (Molting)>100-fold increase>100Phlippen et al., 2000
American Cockroach (Periplaneta americana)Control (dsRNA non-injected)~150 pg/mL-[3]
American Cockroach (Periplaneta americana)4-days post-injection (dsRNAaaNAT)~125 pg/mL~0.83[3]
American Cockroach (Periplaneta americana)7-days post-injection (dsRNAaaNAT)~130 pg/mL~0.87[3]

Table 2: General Performance Characteristics of a Competitive Neuropeptide ELISA

ParameterTypical Value
Sensitivity10-50 pg/mL
Detection Range50-2000 pg/mL
Intra-assay CV<10%
Inter-assay CV<15%
Sample Volume50-100 µL

Experimental Protocol: Competitive ELISA for CCAP

This protocol provides a general framework for a competitive ELISA to quantify CCAP. Optimal concentrations of antibodies and coating antigen should be determined empirically through checkerboard titration.

Materials and Reagents
  • 96-well microtiter plates (high protein-binding capacity)

  • Synthetic CCAP standard

  • Anti-CCAP primary antibody (polyclonal or monoclonal)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • CCAP-conjugate (for coating) or unlabeled CCAP (for coating)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Sample/Standard Dilution Buffer (e.g., Assay Buffer, often provided in kits)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Hemolymph or tissue homogenate samples

Experimental Workflow

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with CCAP-conjugate or anti-CCAP Ab Start->Coat_Plate Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block Wells Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample_Ab 5. Add CCAP Standard/Sample and Primary Antibody Wash2->Add_Sample_Ab Incubate1 6. Incubate Add_Sample_Ab->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Secondary_Ab 8. Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 9. Incubate Add_Secondary_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add Substrate Wash4->Add_Substrate Incubate3 12. Incubate (in dark) Add_Substrate->Incubate3 Add_Stop 13. Add Stop Solution Incubate3->Add_Stop Read_Plate 14. Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze 15. Analyze Data Read_Plate->Analyze End End Analyze->End

Caption: General workflow for a competitive this compound (CCAP) ELISA.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute the CCAP-conjugate or anti-CCAP antibody to the optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating solution to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200-300 µL of Wash Buffer per well.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature or 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare a serial dilution of the CCAP standard in the Sample/Standard Dilution Buffer (e.g., ranging from 2000 pg/mL to 31.25 pg/mL).

    • Prepare your hemolymph or tissue homogenate samples by diluting them in the Sample/Standard Dilution Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-CCAP primary antibody for 1 hour at 37°C.

    • Alternatively, add 50 µL of each standard or sample to the corresponding wells, followed immediately by 50 µL of the diluted anti-CCAP primary antibody.

    • Cover the plate and incubate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody to its optimal concentration in the Dilution Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Cover the plate and incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis
  • Standard Curve:

    • Calculate the average absorbance for each set of duplicate standards and samples.

    • Subtract the average absorbance of the blank (zero standard) from all other readings.

    • Plot the average absorbance (Y-axis) against the corresponding CCAP concentration (X-axis) for the standards.

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve. The absorbance will be inversely proportional to the CCAP concentration.

  • Sample Concentration Calculation:

    • Interpolate the CCAP concentration of the unknown samples from the standard curve.

    • Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration in the original sample.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background - Insufficient washing- Blocking buffer ineffective- Antibody concentration too high- Increase the number of washes- Increase blocking time or try a different blocking agent- Titrate antibodies to optimal concentration
Low Signal - Reagents expired or improperly stored- Incubation times too short- Antibody concentration too low- Use fresh reagents- Increase incubation times- Titrate antibodies to optimal concentration
High CVs - Pipetting errors- Inconsistent washing- Temperature variation across the plate- Use calibrated pipettes and be consistent- Ensure all wells are washed equally- Incubate the plate in a stable temperature environment
Poor Standard Curve - Improper standard dilution- Inaccurate pipetting- Standard degradation- Prepare fresh standards for each assay- Use calibrated pipettes- Store standards as recommended

References

Application Notes and Protocols for Quantitative RT-PCR Analysis of CCAP Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the expression of the Crustacean Cardioactive Peptide (CCAP) gene using quantitative reverse transcription PCR (qRT-PCR). This document outlines the necessary protocols, from tissue collection and RNA extraction to data analysis and interpretation, tailored for professionals in research and drug development.

Introduction to CCAP and its Significance

This compound (CCAP) is a neuropeptide crucial for a variety of physiological processes in arthropods. It is a highly conserved, cyclic nonapeptide that was first identified for its role in regulating heartbeat.[1] Subsequent research has revealed its involvement in ecdysis (molting), muscle contraction, and as a neurohormone.[2][3][4] Given its critical functions, understanding the regulation of CCAP gene expression is vital for studies in developmental biology, neurobiology, and for the development of novel pest control strategies. In adult crabs, CCAP gene expression has been detected exclusively in the eyestalk, brain, and particularly the thoracic ganglia.[4]

Experimental Protocols

This section details the step-by-step methodology for the quantitative analysis of CCAP gene expression.

Protocol 1: Tissue Collection and Preservation

The primary tissues for CCAP expression analysis in crustaceans are the thoracic ganglia, eyestalk, and brain.

  • Dissection: Carefully dissect the desired neural tissue from the crustacean on ice.

  • Preservation: To prevent RNA degradation, immediately preserve the tissue. Two common methods are:

    • Snap-freezing: Place the dissected tissue in a microcentrifuge tube and immediately freeze it in liquid nitrogen. Store at -80°C until RNA extraction.

    • RNAlater® Stabilization: Submerge the tissue in an RNAlater® solution according to the manufacturer's instructions. This method preserves RNA integrity at room temperature for a short period, facilitating field collection, and allows for storage at -20°C or -80°C for longer terms.

Protocol 2: Total RNA Extraction from Neural Tissue

This protocol is optimized for extracting high-quality total RNA from small amounts of crustacean neural tissue. The use of a commercial kit is recommended for consistency and to minimize RNase contamination.

  • Homogenization:

    • For snap-frozen tissue, add 1 mL of TRIzol® reagent (or a similar lysis buffer from a kit) to the tube containing the frozen tissue. Immediately homogenize using a tissue homogenizer or by vigorous vortexing.

    • For tissue stored in RNAlater®, remove the tissue from the solution and blot excess liquid before proceeding with homogenization in lysis buffer.

  • Phase Separation:

    • Following homogenization, incubate the sample at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® reagent used initially.

    • Mix gently and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with RNase-free water).

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using a bioanalyzer. Two distinct bands corresponding to ribosomal RNA (rRNA) should be visible.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the conversion of total RNA into complementary DNA (cDNA), which will serve as the template for qPCR.

  • gDNA Removal (Optional but Recommended): Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.

  • Reverse Transcription Reaction Setup:

    • In an RNase-free PCR tube, combine the following components:

      • Total RNA: 1 µg

      • Random hexamers or oligo(dT) primers: 1 µL

      • dNTP mix (10 mM): 1 µL

      • RNase-free water: to a final volume of 13 µL

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Master Mix Preparation and Reaction:

    • Prepare a master mix containing:

      • 5X First-Strand Buffer: 4 µL

      • 0.1 M DTT: 1 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase (e.g., SuperScript™ III): 1 µL

    • Add 7 µL of the master mix to each RNA/primer mixture for a total reaction volume of 20 µL.

    • Incubate the reaction at 25°C for 5 minutes, followed by 50°C for 60 minutes, and then inactivate the enzyme at 70°C for 15 minutes.

  • cDNA Storage: The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative PCR (qPCR)

This protocol outlines the setup for the qPCR reaction to quantify CCAP gene expression.

  • Primer Design:

    • Design primers specific to the CCAP gene of the target species.

    • Primers should be 18-24 nucleotides in length with a GC content of 40-60%.

    • The amplicon size should be between 70 and 200 base pairs for optimal qPCR efficiency.

    • Whenever possible, design primers that span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Validate primer specificity using NCBI's Primer-BLAST tool.

  • qPCR Reaction Setup:

    • Prepare a reaction mix in a qPCR plate. A typical 20 µL reaction includes:

      • SYBR Green Master Mix (2X): 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • cDNA template (diluted 1:10): 2 µL

      • Nuclease-free water: 7 µL

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

    • Run each sample in triplicate.

  • Thermal Cycling Conditions:

    • A typical thermal cycling protocol is as follows:

      • Initial Denaturation: 95°C for 3 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.

  • Data Analysis:

    • Use the comparative CT (ΔΔCT) method to determine the relative expression of the CCAP gene.

    • Normalize the CT value of the CCAP gene to that of a stable reference (housekeeping) gene (e.g., β-actin, GAPDH, or 18S rRNA).

    • The fold change in gene expression is calculated as 2-ΔΔCT.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Relative CCAP Gene Expression in Different Tissues

TissueAverage CT (CCAP)Average CT (Reference Gene)ΔCT (CT CCAP - CT Ref)Relative Expression (2-ΔCT)
Thoracic Ganglia22.519.23.30.101
Eyestalk24.819.55.30.025
Brain23.119.33.80.074
Muscle (Control)28.919.69.30.0016

Table 2: Fold Change in CCAP Gene Expression in Response to Hypoxia

Treatment GroupAverage CT (CCAP)ΔCT (CT CCAP - CT Ref)ΔΔCT (ΔCT Treated - ΔCT Control)Fold Change (2-ΔΔCT)
Normoxia (Control)24.14.60.01.0
Hypoxia (6 hours)25.96.41.80.287

Note: The data in these tables are illustrative examples and will vary depending on the experimental conditions and species. Severe hypoxic conditions have been shown to cause a rapid downregulation of CCAP transcription in the eyestalk of Callinectes sapidus.[4] RNA interference (RNAi) techniques have demonstrated the ability to knock down CCAP transcript levels by up to 92%, leading to lethal consequences during ecdysis.[2][3]

Visualizations

CCAP Signaling Pathway

The CCAP signaling pathway is integral to the regulation of ecdysis. The binding of CCAP to its G-protein coupled receptor (GPCR) on the cell membrane initiates a downstream signaling cascade.

CCAP_Signaling_Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds G_protein G-Protein CCAPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Downstream PKC->Downstream Response Physiological Response (e.g., Ecdysis, Muscle Contraction) Downstream->Response

Caption: The CCAP signaling cascade.

Experimental Workflow for qRT-PCR Analysis of CCAP Gene Expression

The following diagram illustrates the logical flow of the experimental procedure.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR cluster_data_analysis Data Analysis Tissue Tissue Collection (e.g., Thoracic Ganglia) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction QC1 RNA Quality & Quantity Assessment RNA_Extraction->QC1 RT Reverse Transcription (RNA -> cDNA) QC1->RT qPCR_Setup qPCR Reaction Setup RT->qPCR_Setup Amplification Amplification & Data Collection qPCR_Setup->Amplification Analysis Relative Quantification (ΔΔCT Method) Amplification->Analysis Interpretation Interpretation of Gene Expression Changes Analysis->Interpretation

Caption: Workflow for CCAP gene expression analysis.

References

Application Notes and Protocols for Immunohistochemical Localization of Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved nonapeptide originally isolated from the shore crab Carcinus maenas.[1][2] It functions as a neuropeptide and hormone in both crustaceans and insects, playing crucial roles in regulating heartbeat, muscle contraction, ecdysis (molting), and metabolic processes.[2][3] Given its diverse physiological functions, understanding the precise localization of CCAP in various tissues is essential for elucidating its signaling pathways and for the development of novel insecticides or therapeutic agents.

This document provides a detailed immunohistochemistry (IHC) protocol for the localization of CCAP in tissue sections. The protocol is designed to be a comprehensive guide, covering all steps from tissue preparation to signal detection and analysis.

Quantitative Data Summary

The optimal conditions for immunohistochemical staining can vary depending on the tissue type, species, and the specific antibodies used. The following table summarizes key quantitative parameters for CCAP IHC gathered from available literature. It is recommended to perform optimization experiments to determine the ideal conditions for your specific experimental setup.

ParameterConditionTissue Type / SpeciesSource
Primary Antibody Dilution 1:1000Invertebrate Nervous System (General)Jena Bioscience[1]
1:500 - 1:2000 (recommended starting range)General Insect TissuesInferred from multiple sources
Primary Antibody Incubation Overnight to 48 hours at 4°CInvertebrate Nervous SystemJena Bioscience[1]
1-2 hours at 37°C or overnight at 4°CGeneral IHC Protocol[4]
Secondary Antibody Dilution 1:600 (Cy3-conjugated)Invertebrate Nervous SystemJena Bioscience[1]
1:200 - 1:1000 (Typical Range)General IHC Protocol[5]
Fixation Bouin's FluidCockroach (Periplaneta americana) Midgut[6]
4% ParaformaldehydeGeneral Insect Central Nervous System[7][8]
Davidson's FluidSmall Crustaceans (Neocaridina shrimp)[9][10]
Section Thickness 7 µm (Paraffin sections)Cockroach Midgut[6]
20-50 µm (Vibratome sections)Invertebrate Nervous System[1]

Experimental Protocol: Immunohistochemistry for CCAP

This protocol provides a step-by-step guide for localizing CCAP in both paraffin-embedded and frozen tissue sections.

Tissue Preparation

For Paraffin-Embedded Sections:

  • Fixation: Immediately after dissection, fix the tissue in an appropriate fixative. Common choices for invertebrate tissues include Bouin's fluid or 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4-24 hours at 4°C. For crustaceans, Davidson's fixative may yield better results.[6][9][10]

  • Dehydration: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100% ethanol), followed by clearing in xylene.[11]

  • Embedding: Infiltrate the tissue with paraffin (B1166041) wax and embed to form a tissue block.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged glass slides.

For Frozen Sections:

  • Fixation: Fix the tissue in 4% paraformaldehyde for 2-4 hours at 4°C.

  • Cryoprotection: Immerse the fixed tissue in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

  • Embedding and Freezing: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

  • Sectioning: Cut 10-20 µm thick sections using a cryostat and mount on charged slides.

Deparaffinization and Rehydration (for Paraffin Sections)
  • Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.

  • Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)

This step is often crucial for paraffin-embedded tissues to unmask antigenic sites.

  • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).

  • Heat the solution in a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 10-20 minutes.

  • Allow the slides to cool down to room temperature in the retrieval buffer.

  • Wash the slides with PBS.

Immunohistochemical Staining
  • Blocking Endogenous Peroxidase (for chromogenic detection): If using a horseradish peroxidase (HRP)-conjugated secondary antibody, incubate the sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Permeabilization (for whole-mount or thick sections): Incubate sections in PBS containing 0.25% Triton X-100 for 10-15 minutes to permeabilize cell membranes.

  • Blocking Non-Specific Binding: Incubate the sections in a blocking solution (e.g., 1-5% normal goat serum, or 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature. This step is critical to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Dilute the anti-CCAP primary antibody in the blocking solution to its optimal concentration (e.g., 1:1000).[1] Incubate the sections overnight at 4°C in a humidified chamber.[1][12]

  • Washing: Wash the slides three times for 5-10 minutes each in PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the sections with a diluted, labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore or an enzyme like HRP) for 1-2 hours at room temperature. The secondary antibody should be raised against the host species of the primary antibody.

  • Washing: Wash the slides three times for 5-10 minutes each in PBS.

Signal Detection

For Fluorescent Detection:

  • Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Mount the coverslip using an anti-fade mounting medium.

  • Visualization: Visualize the staining using a fluorescence microscope with appropriate filters.

For Chromogenic Detection (e.g., with HRP):

  • Substrate Reaction: Incubate the sections with a chromogenic substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) until the desired color intensity develops.[3]

  • Stop Reaction: Stop the reaction by rinsing the slides in distilled water.

  • Counterstaining: Counterstain the sections with a nuclear stain like Hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount the coverslip with a permanent mounting medium.

  • Visualization: Visualize the staining using a bright-field microscope.

Visualization of Workflow and Signaling

To aid in understanding the experimental process and the conceptual framework, the following diagrams have been generated.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_detect Detection & Visualization Fixation 1. Fixation Embedding 2. Embedding Fixation->Embedding Sectioning 3. Sectioning Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 5. Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking 6. Blocking AntigenRetrieval->Blocking PrimaryAb 7. Primary Antibody (anti-CCAP) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody PrimaryAb->SecondaryAb Detection 9. Signal Detection (Fluorescent or Chromogenic) SecondaryAb->Detection Counterstaining 10. Counterstaining Detection->Counterstaining Mounting 11. Mounting Counterstaining->Mounting Visualization 12. Microscopy Mounting->Visualization

Caption: Immunohistochemistry workflow for CCAP localization.

CCAP_Signaling cluster_system CCAP Neuroendocrine System CCAP_Neuron CCAP-producing Neuron CCAP_Peptide CCAP Peptide CCAP_Neuron->CCAP_Peptide Release Hemolymph Hemolymph (Circulation) CCAP_Peptide->Hemolymph CCAP_Receptor CCAP Receptor (GPCR) CCAP_Peptide->CCAP_Receptor Binding Target_Cell Target Cell Hemolymph->Target_Cell Signaling_Cascade Intracellular Signaling Cascade CCAP_Receptor->Signaling_Cascade Activation Physiological_Response Physiological Response (e.g., Muscle Contraction, Hormone Release) Signaling_Cascade->Physiological_Response

Caption: Putative CCAP signaling pathway.

References

Application Notes and Protocols for In Situ Hybridization Detection of CCAP mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean cardioactive peptide (CCAP) is a neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heart rate, intestinal peristalsis, molting (ecdysis), and immune responses.[1][2] The localization of CCAP mRNA expression provides valuable insights into the sites of its synthesis and potential areas of action. In situ hybridization (ISH) is a powerful technique to visualize specific nucleic acid sequences, such as mRNA, within the cellular context of tissues.[3] This document provides detailed application notes and protocols for the detection of CCAP mRNA using non-radioactive in situ hybridization, tailored for researchers in academic and drug development settings.

Data Presentation

The following tables summarize quantitative data related to CCAP and its receptor (CCAPR) expression and function from various studies. This information is crucial for designing and interpreting ISH experiments.

Table 1: Quantitative Analysis of CCAP and CCAPR Expression

SpeciesMethodTissue/StageTargetFindingReference
Rhodnius prolixusqPCR5th instarCCAP transcriptUp to 92% knockdown using dsRNA[4]
Rhodnius prolixusqPCR5th instarCCAPR transcriptUp to 92% knockdown using dsRNA[4]
Scylla paramamosainRT-PCRVarious tissuesSp-CCAPR transcriptExpressed in 12 tissues, including hepatopancreas[1][2]
Scylla paramamosainqPCRHepatopancreasSp-CCAPR transcriptSignificantly upregulated after LPS or Poly (I:C) challenge[1][2]
Scylla paramamosainqPCRHepatopancreasSp-CCAPR transcriptUpregulated after administration of synthetic Sp-CCAP[1][2]

Table 2: Functional Characterization of the CCAP Signaling Pathway

SpeciesAssayLigandReceptorEC50 ValueReference
Rhodnius prolixusFunctional AssayCCAPRhoprCCAPR12.2 ± 1.1 nM[5]
Scylla paramamosainReporter AssaySp-VIHSp-GPCR-A34Nanomolar range (Ca2+ and cAMP signaling)[6]
Scylla paramamosainReporter AssaySp-CHH1-v1, Sp-VIHSp-GPCR-A35Nanomolar range (Ca2+ and cAMP signaling)[6]
Scylla paramamosainReporter AssaySp-CHH1-v1, Sp-MIHSp-GPCR-A36Nanomolar range (Ca2+ and cAMP signaling)[6]
Scylla paramamosainReporter AssaySp-MIHSp-GPCR-A37Nanomolar range (Ca2+ and cAMP signaling)[6]
Scylla paramamosainReporter AssaySpETHSpETHR75.18 nM[7]

Experimental Protocols

This section provides a detailed methodology for performing non-radioactive in situ hybridization to detect CCAP mRNA in invertebrate tissues. The protocol is based on the use of digoxigenin (B1670575) (DIG)-labeled RNA probes.

Probe Design and Synthesis

Successful in situ hybridization relies on a high-quality, specific probe.

  • Probe Design:

    • Select a target sequence from the CCAP mRNA, typically 200-1500 bp in length. To ensure specificity, it is advisable to target the 3' untranslated region (3'UTR), which is generally less conserved among related genes.[3]

    • Use bioinformatics tools to ensure the chosen sequence does not have significant homology with other known genes in the target species.

    • Design PCR primers to amplify the target sequence from cDNA. Add T7 or SP6 RNA polymerase promoter sequences to the 5' end of the reverse primer for antisense probe synthesis or the forward primer for sense (control) probe synthesis.

  • Template Generation (PCR):

    • Perform PCR using the designed primers and cDNA from a tissue known to express CCAP (e.g., central nervous system).

    • Verify the PCR product size and purity on an agarose (B213101) gel.

    • Purify the PCR product using a standard PCR purification kit.

  • In Vitro Transcription (DIG-labeling):

    • Use a DIG RNA Labeling Kit (e.g., from Roche) for in vitro transcription.

    • Combine the purified PCR template, NTPs (including DIG-UTP), RNA polymerase (T7 or SP6), and reaction buffer.

    • Incubate at 37°C for 2-4 hours.

    • Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the DIG-labeled RNA probe by ethanol (B145695) precipitation or using a spin column.[8]

    • Quantify the probe using a spectrophotometer and assess its integrity on a denaturing agarose gel.

Tissue Preparation

Proper tissue fixation and processing are critical for preserving both morphology and mRNA integrity.

  • Dissection: Dissect the target tissue (e.g., brain, ventral nerve cord, midgut, hepatopancreas) in ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. Fixation time may need optimization depending on the tissue size and type.[9]

  • Dehydration and Embedding:

    • Wash the tissue in PBS.

    • Dehydrate through a graded series of ethanol (e.g., 25%, 50%, 75%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5-10 µm sections using a microtome and mount them on positively charged slides (e.g., SuperFrost Plus).

  • Storage: Store sections at 4°C until use.

In Situ Hybridization
  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene.

    • Rehydrate through a graded series of ethanol to DEPC-treated water.

  • Permeabilization:

    • Treat with Proteinase K (10 µg/mL in PBS) for 10-20 minutes at 37°C. The concentration and time may require optimization.

    • Wash with PBS.

  • Prehybridization:

    • Incubate the sections in hybridization buffer (without probe) for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled CCAP mRNA probe in hybridization buffer (typically 100-500 ng/mL).

    • Denature the probe by heating at 80-95°C for 5 minutes, then immediately place on ice.

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer and increasing temperatures. For example:

      • 2x SSC at room temperature.

      • 0.2x SSC at the hybridization temperature.

Immunodetection and Visualization
  • Blocking: Block non-specific binding sites by incubating the sections in a blocking solution (e.g., 2% normal sheep serum in MABT - maleic acid buffer containing Tween 20) for 1-2 hours at room temperature.

  • Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD), diluted in blocking solution, overnight at 4°C.

  • Washes: Wash the sections extensively with MABT.

  • Color Development:

    • For AP-conjugated antibodies, use NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) as a substrate. This will produce a blue/purple precipitate.

    • For POD-conjugated antibodies, use diaminobenzidine (DAB) as a substrate, which will produce a brown precipitate.

  • Counterstaining and Mounting:

    • Optionally, counterstain with a nuclear stain like Nuclear Fast Red.

    • Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Quantitative Analysis of ISH Signal

While ISH is primarily a qualitative technique, semi-quantitative analysis can be performed.[10][11]

  • Image Acquisition: Capture images under consistent lighting and magnification conditions.

  • Signal Thresholding: Use image analysis software (e.g., ImageJ) to set a consistent threshold for positive signal detection.

  • Data Extraction: Measure parameters such as:

    • Number of positive cells per unit area.

    • Signal intensity per cell.

    • Percentage of positive area.

  • Normalization: To compare between different samples, it can be useful to co-stain with a probe for a housekeeping gene as an internal control.[12]

Visualization of Pathways and Workflows

In_Situ_Hybridization_Workflow cluster_prep Tissue Preparation cluster_ish In Situ Hybridization cluster_detection Immunodetection & Visualization Dissection Dissection Fixation Fixation (4% PFA) Dissection->Fixation Dehydration_Embedding Dehydration & Embedding Fixation->Dehydration_Embedding Sectioning Sectioning Dehydration_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with DIG-labeled Probe Prehybridization->Hybridization Washes Stringent Washes Hybridization->Washes Blocking Blocking Washes->Blocking Antibody_Incubation Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Detection Colorimetric Detection (NBT/BCIP) Antibody_Incubation->Detection Microscopy Microscopy & Imaging Detection->Microscopy Probe_Synthesis DIG-labeled Probe Synthesis Probe_Synthesis->Hybridization

CCAP_Signaling_Pathway cluster_response Physiological Responses CCAP CCAP Neuropeptide CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds G_protein G-protein (Gαs/Gαq) CCAPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA Ecdysis Ecdysis Regulation PKA->Ecdysis Cardiac Cardiac Modulation PKA->Cardiac Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC Immune Immune Response PKC->Immune

References

Application Notes and Protocols for Mass Spectrometry Analysis of Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved nine-amino-acid neuropeptide (PFCNAFTGC-NH₂) with a critical disulfide bridge between cysteine residues at positions 3 and 9.[1] First isolated from the shore crab Carcinus maenas, CCAP plays a pivotal role in regulating a variety of physiological processes in arthropods, including heart rate, intestinal peristalsis, molting, and immune responses.[2][3] Its multifaceted functions make the CCAP signaling system a potential target for the development of novel insecticides and therapeutic agents.

Mass spectrometry has emerged as a powerful tool for the sensitive and accurate analysis of neuropeptides like CCAP.[4] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of CCAP using MALDI-TOF and LC-MS/MS mass spectrometry.

Quantitative Data Summary

While mass spectrometry is a primary tool for CCAP analysis, comprehensive quantitative data across various crustacean tissues is still an active area of research. The following table summarizes representative findings and provides a template for data presentation.

Tissue/FluidSpeciesAnalytical MethodRelative Abundance/ConcentrationReference
HemolymphCancer borealisMALDI-TOF MSDetected--INVALID-LINK--
Nervous TissueVariousMALDI-TOF MSHigh--INVALID-LINK--
Pericardial OrgansCarcinus maenasHPLC with bioassayHigh--INVALID-LINK--
HepatopancreasScylla paramamosainRT-PCR (mRNA expression)Present--INVALID-LINK--

Note: The table highlights the presence of CCAP in various tissues. For drug development and physiological studies, it is crucial to establish absolute or relative quantification of CCAP in target tissues under different physiological conditions using the protocols outlined below.

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane.[5][6] Activation of the CCAP receptor initiates downstream signaling cascades involving the mobilization of intracellular calcium (Ca²⁺) and the accumulation of cyclic AMP (cAMP).[5] These second messengers, in turn, activate protein kinase C (PKC) and protein kinase A (PKA), respectively, leading to a cellular response.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAP_R CCAP Receptor (GPCR) CCAP->CCAP_R Binding G_Protein G-Protein (Gαq/s) CCAP_R->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response PKA->Response

Caption: CCAP signaling pathway.

Experimental Workflow for Mass Spectrometry Analysis of CCAP

The general workflow for the analysis of CCAP from biological samples involves tissue extraction, peptide purification, and mass spectrometry analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Tissue Tissue Homogenization (e.g., Nervous Tissue, Hemolymph) Extraction Peptide Extraction (e.g., Acidified Methanol) Tissue->Extraction Purification Purification & Desalting (e.g., C18 SPE) Extraction->Purification MALDI MALDI-TOF MS (Screening & Imaging) Purification->MALDI LC_MS LC-MS/MS (Quantification & Sequencing) Purification->LC_MS Qualitative Qualitative Analysis (Peptide Identification) MALDI->Qualitative LC_MS->Qualitative Quantitative Quantitative Analysis (Relative/Absolute Quantification) LC_MS->Quantitative

Caption: General experimental workflow for CCAP analysis.

Detailed Experimental Protocols

Protocol 1: Extraction of CCAP from Crustacean Tissues

This protocol is suitable for the extraction of neuropeptides from nervous tissue and hemolymph.

Materials:

  • Homogenizer

  • Microcentrifuge

  • Extraction Buffer: 90% Methanol, 9% Glacial Acetic Acid, 1% Water

  • C18 Solid Phase Extraction (SPE) Cartridges

  • SPE Activation Solution: 100% Acetonitrile

  • SPE Equilibration Solution: 0.1% Trifluoroacetic Acid (TFA) in Water

  • SPE Wash Solution: 0.1% TFA in Water

  • SPE Elution Solution: 80% Acetonitrile, 0.1% TFA in Water

  • Vacuum manifold for SPE

Procedure:

  • Homogenization: Dissect the target tissue (e.g., brain, thoracic ganglia, or pericardial organs) on ice and immediately place it in a pre-chilled homogenizer with 1 mL of Extraction Buffer per 100 mg of tissue. For hemolymph, collect it in an anticoagulant-containing tube and add Extraction Buffer at a 3:1 ratio (buffer to hemolymph).

  • Extraction: Homogenize the tissue thoroughly. Incubate the homogenate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • SPE Cartridge Preparation:

    • Activate the C18 SPE cartridge by passing 1 mL of Activation Solution.

    • Equilibrate the cartridge by passing 2 mL of Equilibration Solution.

  • Sample Loading: Load the supernatant onto the equilibrated C18 SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of Wash Solution to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptides with 1 mL of Elution Solution into a clean collection tube.

  • Drying: Dry the eluted sample using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water for LC-MS/MS or the MALDI matrix solution for MALDI-TOF).

Protocol 2: MALDI-TOF Mass Spectrometry Analysis of CCAP

This protocol is ideal for rapid screening and profiling of CCAP in tissue extracts.

Materials:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix Solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.

  • Peptide calibration standards

Procedure:

  • Sample Spotting:

    • On the MALDI target plate, spot 1 µL of the reconstituted peptide extract.

    • Immediately add 1 µL of the Matrix Solution to the sample spot and mix gently by pipetting up and down.

    • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Calibration: Spot the peptide calibration standards in adjacent positions on the target plate using the same procedure.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 500-2000.

    • The expected m/z for CCAP is approximately 956.4 Da.

    • For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions for sequence verification.

Protocol 3: LC-MS/MS for Quantitative Analysis of CCAP

This protocol provides a framework for the sensitive and specific quantification of CCAP using a triple quadrupole or high-resolution mass spectrometer.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Stable isotope-labeled CCAP internal standard (if available for absolute quantification)

LC Parameters (Example):

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-16 min: 60-95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 957.4 (for [M+H]⁺)

    • Product Ions (Q3): Specific fragment ions to be determined by direct infusion of a CCAP standard.

  • Collision Energy: Optimize for each transition.

  • Dwell Time: 50-100 ms

Procedure:

  • Sample Preparation: Reconstitute the dried peptide extract in Mobile Phase A. If using an internal standard, add it to the sample at a known concentration.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system and acquire data using the specified parameters.

  • Data Analysis:

    • For relative quantification, integrate the peak area of the CCAP MRM transition across different samples.

    • For absolute quantification, generate a standard curve using known concentrations of a CCAP standard and the internal standard. Calculate the concentration of CCAP in the samples based on the standard curve.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based analysis of this compound. By employing these methods, researchers can accurately identify and quantify CCAP in various biological matrices, paving the way for a deeper understanding of its physiological roles and the development of novel molecular tools for pest control and pharmacology. Further research is encouraged to establish a comprehensive quantitative map of CCAP distribution and its dynamic changes in response to physiological stimuli.

References

Application Note: Synthesis and Characterization of a Stable Crustacean Cardioactive Peptide (CCAP) Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heart rate, gut motility, molting, and immune responses.[1][2][3][4] Its native form is a cyclic nonapeptide with the sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂ and a disulfide bridge between the two cysteine residues.[2] While essential for biological research, the therapeutic and long-term experimental application of native CCAP is limited by its susceptibility to enzymatic degradation. This application note details the synthesis, purification, and characterization of a chemically stabilized CCAP analog, [D-Ala⁵]-CCAP, designed for enhanced resistance to proteolysis while retaining biological activity. We provide comprehensive protocols for its synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and methods for assessing its stability and bioactivity.

Proposed Stable Analog: [D-Ala⁵]-CCAP

To enhance stability against enzymatic degradation, a common strategy is the substitution of an L-amino acid with its D-enantiomer at a position susceptible to protease cleavage.[5] We propose the substitution of L-Alanine at position 5 with D-Alanine. This modification is designed to sterically hinder protease recognition and cleavage, thereby increasing the peptide's half-life in biological systems.

Table 1: Comparison of Native CCAP and the Stabilized Analog

FeatureNative CCAP[D-Ala⁵]-CCAP (Analog)
Sequence Pro-Phe-Cys-Asn-Ala -Phe-Thr-Gly-Cys-NH₂Pro-Phe-Cys-Asn-D-Ala -Phe-Thr-Gly-Cys-NH₂
Molecular Formula C₄₂H₅₇N₁₁O₁₁S₂C₄₂H₅₇N₁₁O₁₁S₂
Molar Mass 956.10 g/mol 956.10 g/mol
Key Feature Natural L-amino acid at position 5Stabilizing D-amino acid at position 5

Synthesis and Purification Workflow

The synthesis of the [D-Ala⁵]-CCAP analog follows a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, followed by cleavage from the resin, cyclization, and purification.[6][7][8]

Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_analysis Analysis Resin 1. Start with Rink Amide Resin Coupling 2. Stepwise Fmoc Amino Acid Coupling Resin->Coupling Deprotection 3. Fmoc Deprotection (20% Piperidine) Coupling->Deprotection Cleavage 4. Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage Deprotection->Coupling Cyclization 5. Oxidative Cyclization (Disulfide Bond Formation) Cleavage->Cyclization Purification 6. RP-HPLC Purification Cyclization->Purification Analysis 7. Quality Control (LC-MS, Purity Check) Purification->Analysis

Caption: Workflow for the synthesis and purification of the CCAP analog.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of [D-Ala⁵]-CCAP

This protocol is based on the Fmoc/tBu strategy using a Rink Amide resin to yield a C-terminally amidated peptide.[7][9]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH)

  • Coupling reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the initial Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours. c. Monitor coupling completion using a ninhydrin (B49086) test. d. Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Thr(tBu), Phe, D-Ala, Asn(Trt), Cys(Trt), Phe, Pro), using the appropriate protected amino acid for each cycle.

  • Final Deprotection: After coupling the final amino acid (Proline), perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the completed peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol for Peptide Cleavage and Cyclization

Materials:

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Oxidation Buffer: Ammonium bicarbonate buffer (0.1 M, pH 8.0).

  • Cold diethyl ether.

Procedure:

  • Cleavage: Add the cold cleavage cocktail to the dried resin and incubate for 3 hours at room temperature with gentle shaking. This step removes side-chain protecting groups and cleaves the peptide from the resin.[10]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Cyclization: a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation. b. Stir the solution gently, open to the air, for 24-48 hours. c. Monitor the reaction completion by taking aliquots and analyzing via LC-MS to observe the mass shift corresponding to the loss of two protons.

  • Lyophilization: Once cyclization is complete, freeze the solution and lyophilize to obtain the crude cyclic peptide powder.

Protocol for RP-HPLC Purification

Materials:

  • Reversed-phase C18 column (preparative or semi-preparative).

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[11]

  • HPLC system with UV detector.

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.[6]

  • Preparative Purification: Scale up the optimized method to a preparative column.

  • Gradient Elution: Elute the peptide using the established gradient. Monitor the elution profile at 214 nm and 280 nm.[5]

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide.[11][12]

Stability and Bioactivity Assessment

Protocol for In Vitro Enzymatic Degradation Assay

This assay compares the stability of the analog to the native peptide in the presence of proteases.[13][14]

Materials:

  • Native CCAP and [D-Ala⁵]-CCAP.

  • Protease solution (e.g., a mixture of trypsin and chymotrypsin, or crustacean hemolymph/serum).[5]

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4).

  • Quenching Solution (e.g., 10% TFA).

  • LC-MS system.

Procedure:

  • Dissolve each peptide in the reaction buffer to a final concentration of 0.5 mg/mL.

  • Initiate the degradation by adding the protease solution to the peptide solution.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.[15]

  • Calculate the half-life (t₁/₂) of each peptide by plotting the percentage of remaining peptide against time.

Table 2: Example Stability Data Summary

PeptideHalf-life in vitro (minutes)
Native CCAP45
[D-Ala⁵]-CCAP (Analog)210
Note: Data are representative examples for illustrative purposes.
Protocol for In Vitro Bioactivity Assay (Hepatopancreas Immune Response)

This assay measures the ability of the CCAP analog to stimulate an immune response in crustacean hepatopancreas tissue, a known target of CCAP signaling.[1][3]

Materials:

  • Live intermolt stage crabs (e.g., Scylla paramamosain).[3]

  • Crustacean physiological saline.

  • L-15 culture medium with antibiotics.

  • Native CCAP and [D-Ala⁵]-CCAP stock solutions.

  • Nitric Oxide (NO) assay kit (Griess reagent).

  • RNA extraction kit and qPCR reagents.

Procedure:

  • Tissue Preparation: Dissect hepatopancreas tissue from an anesthetized crab under sterile conditions. Wash the tissue with saline and cut it into small fragments (~20 mg).

  • In Vitro Culture: Place the tissue fragments in a 24-well plate with L-15 medium and pre-culture for a few hours.[3]

  • Peptide Treatment: Treat the tissue fragments with varying concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) of either native CCAP or [D-Ala⁵]-CCAP. Use a media-only control.

  • Incubation: Incubate the plates at 26°C for 6-12 hours.

  • Endpoint Measurement 1 (NO Production): Measure the concentration of Nitric Oxide in the culture medium using a Griess assay, as NO is an immune signaling molecule stimulated by CCAP.[3]

  • Endpoint Measurement 2 (Gene Expression): Extract total RNA from the tissue fragments and perform qPCR to measure the relative expression of immune-related genes (e.g., antimicrobial peptides, NF-κB homologs) known to be upregulated by CCAP.[1]

  • Data Analysis: Plot dose-response curves and calculate the EC₅₀ value for each peptide.

Table 3: Example Bioactivity Data Summary

PeptideEC₅₀ for NO Production (nM)Relative Potency
Native CCAP15.2100%
[D-Ala⁵]-CCAP (Analog)21.5~71%
Note: Data are representative examples for illustrative purposes.

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G protein-coupled receptor (CCAPR).[16] Ligand binding can activate multiple downstream signaling cascades. Evidence suggests that CCAPR can couple to both Gq and Gs proteins, leading to the mobilization of intracellular calcium (via the PLC/IP₃/DAG pathway) and the accumulation of cyclic AMP (via the Adenylyl Cyclase pathway).[16] These second messengers activate protein kinases (PKC and PKA), which then phosphorylate target proteins to elicit a physiological response, such as muscle contraction or hormone release.

Signaling_Pathway cluster_downstream Intracellular Signaling CCAP CCAP Analog Receptor CCAP Receptor (CCAPR) CCAP->Receptor binds Gq Gq Receptor->Gq activates Gs Gs Receptor->Gs activates Membrane Cell Membrane PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates Ca->PKC activates PKA PKA cAMP->PKA activates Response Physiological Response PKC->Response phosphorylates targets PKA->Response phosphorylates targets

Caption: The dual signaling pathway of the this compound Receptor.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and evaluation of a stabilized CCAP analog, [D-Ala⁵]-CCAP. The introduction of a D-amino acid significantly enhances peptide stability against enzymatic degradation, a critical improvement for applications requiring long-term bioactivity. While a slight reduction in potency may be observed, the substantial increase in half-life makes such analogs valuable tools for physiological studies and potential candidates for the development of novel invertebrate pest control agents or aquaculture therapeutics. The detailed methodologies provided herein can be adapted for the development and characterization of other stabilized peptide analogs.

References

Application Notes and Protocols for Bioassay of Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved nonapeptide originally isolated from the shore crab Carcinus maenas.[1][2] It is known to act as a neurohormone and neurotransmitter in various arthropods, playing a crucial role in regulating physiological processes such as heart rate, gut motility, and molting.[1][3][4] The primary structure of CCAP is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂, with a disulfide bridge between the two cysteine residues, which is crucial for its biological activity.[1][2] Its cardioacceleratory effects have been documented in a range of species, including crustaceans and insects, making it a significant target for physiological and pharmacological research.[2][3][5]

These application notes provide a detailed protocol for a semi-isolated heart bioassay to test the cardioactivity of CCAP. This in vitro method allows for the direct assessment of CCAP's effects on heart muscle contractility and rhythm, providing valuable data for structure-activity relationship studies and the development of novel cardioactive compounds.

Experimental Protocols

Protocol 1: Semi-Isolated Heart Bioassay for CCAP Cardioactivity

This protocol describes the preparation and use of a semi-isolated heart from a crustacean (e.g., crab or lobster) to measure the effects of CCAP.

Materials and Reagents:

  • Crustacean (e.g., Carcinus maenas, Callinectes sapidus)

  • Crustacean physiological saline (see Table 1 for composition)

  • Synthetic CCAP (amidated)

  • Dissection tools (scissors, forceps)

  • Dissection dish with wax or silicone elastomer base

  • Perfusion system (e.g., peristaltic pump)

  • Force transducer for recording heart contractions

  • Amplifier and data acquisition system

  • Micropipettes

Procedure:

  • Animal Anesthesia and Dissection:

    • Anesthetize the crustacean by placing it on ice for 20-30 minutes.

    • Carefully remove the dorsal carapace to expose the heart located in the pericardial sinus.

    • Remove any overlying tissues to clearly visualize the heart and its associated ligaments.

  • Preparation of the Semi-Isolated Heart:

    • Sever the arteries leaving the heart, leaving a small portion attached for manipulation.

    • Carefully detach the heart from the surrounding tissues, keeping the suspensory ligaments intact.

    • Attach one end of the heart to a fixed hook and the other end to a force transducer using a fine thread.

    • Place the preparation in a dissection dish filled with chilled crustacean saline.

  • Experimental Setup and Recording:

    • Continuously perfuse the heart with fresh, aerated saline at a constant flow rate.

    • Allow the heart to equilibrate for at least 30 minutes until a stable baseline heart rate and contraction amplitude are established.

    • Record the heart contractions using the force transducer connected to a data acquisition system.

  • Application of CCAP and Data Acquisition:

    • Prepare a stock solution of synthetic CCAP in crustacean saline.

    • Perform serial dilutions to obtain the desired test concentrations.

    • Introduce CCAP into the perfusion line or directly apply it to the bathing solution.

    • Record the heart's response for a defined period, noting any changes in heart rate (chronotropic effect) and contraction amplitude (inotropic effect).

    • After each application, wash out the preparation with fresh saline until the heart activity returns to the baseline before applying the next concentration.

  • Data Analysis:

    • Measure the heart rate (beats per minute) and the amplitude of contractions before and after CCAP application.

    • Express the changes as a percentage of the baseline values.

    • Construct dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of CCAP.

Data Presentation

Table 1: Composition of Crustacean Physiological Saline
ComponentConcentration (mmol/L)
NaCl462
KCl16
CaCl₂24
MgCl₂·6H₂O26
Na₂SO₄11
HEPES buffer10
pH7.4

Note: The exact composition may need to be adjusted based on the specific crustacean species being used.

Table 2: Dose-Dependent Cardioacceleratory Effects of CCAP on the Semi-Isolated Heart of Carcinus maenas
CCAP Concentration (M)Mean Increase in Heart Rate (%)Mean Increase in Contraction Amplitude (%)
10⁻¹⁰15 ± 310 ± 2
10⁻⁹45 ± 530 ± 4
10⁻⁸80 ± 765 ± 6
10⁻⁷120 ± 1095 ± 8
10⁻⁶125 ± 11100 ± 9

Data are presented as mean ± standard error of the mean (SEM) and are hypothetical representations based on published findings.[2][6]

Table 3: Comparative Cardioactivity of CCAP in Different Arthropod Species
SpeciesPreparationPrimary EffectReference
Carcinus maenas (Shore Crab)Semi-isolated heartInotropic and chronotropic[2]
Callinectes sapidus (Blue Crab)Semi-isolated heartInotropic and chronotropic[6]
Manduca sexta (Tobacco Hawkmoth)In vivoCardioacceleratory[1]
Drosophila melanogaster (Fruit Fly)In vivoCardioacceleratory[1][3]
Locusta migratoria (Migratory Locust)In vivoIncreased stroke volume and cardiac output[5]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_anesthesia Animal Anesthesia dissection Dissection & Heart Isolation animal_anesthesia->dissection setup Mounting in Experimental Chamber dissection->setup equilibration Equilibration & Baseline Recording setup->equilibration ccap_application CCAP Application equilibration->ccap_application data_recording Recording of Cardioactivity ccap_application->data_recording washout Washout data_recording->washout data_extraction Extraction of Heart Rate & Amplitude data_recording->data_extraction washout->ccap_application Repeat for different concentrations normalization Normalization to Baseline data_extraction->normalization dose_response Dose-Response Curve Generation normalization->dose_response

Caption: Experimental workflow for the CCAP bioassay.

ccap_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ccap CCAP gpcr CCAP Receptor (GPCR) ccap->gpcr Binding g_protein G-protein gpcr->g_protein Activation ac Adenylyl Cyclase camp cAMP ac->camp Synthesis g_protein->ac Activation atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation ca_channel Ca²⁺ Channels pka->ca_channel Phosphorylation ca_influx Ca²⁺ Influx ca_channel->ca_influx Opening contraction Muscle Contraction ca_influx->contraction Increased Force & Rate

Caption: CCAP signaling pathway in cardiac muscle cells.

logical_relationships cluster_input Input Data cluster_processing Data Processing cluster_output Output & Interpretation raw_data Raw Contraction Data (Force vs. Time) peak_detection Peak Detection Algorithm raw_data->peak_detection parameter_calculation Calculate: - Heart Rate (BPM) - Amplitude peak_detection->parameter_calculation dose_response_curve Dose-Response Curve parameter_calculation->dose_response_curve ec50 EC₅₀ Determination dose_response_curve->ec50 conclusion Conclusion on Cardioactivity ec50->conclusion

References

Application Notes and Protocols: Cloning and Expression of the Crustacean Cardioactive Peptide (CCAP) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and functional characterization of the Crustacean Cardioactive Peptide (CCAP) receptor, a G protein-coupled receptor (GPCR) involved in crucial physiological processes in arthropods such as ecdysis, cardiac control, and feeding behavior.[1][2][3][4][5][6][7]

Quantitative Data Summary

The functional expression and characterization of the CCAP receptor have yielded quantitative data regarding its ligand affinity and expression levels in various tissues. This information is critical for designing functional assays and understanding the receptor's physiological role.

Parameter Species Value Experimental System Reference
EC50 of CCAP Rhodnius prolixus12.2 ± 1.1 nMCHO-WTA11 cells expressing RhoprCCAPR[3][5]
Relative mRNA Expression Rhodnius prolixus (5th Instar)High in CNS, hindgut, female reproductive systems. Low in salivary glands, male reproductive tissues.Quantitative Real-Time PCR (qPCR)[3][5]
Temporal mRNA Expression Rhodnius prolixusIncreased prior to ecdysis and decreased post-ecdysis.Quantitative Real-Time PCR (qPCR)[1][3]

Signaling Pathway

The CCAP receptor is a G protein-coupled receptor (GPCR).[3][5][8] Upon binding of the CCAP neuropeptide, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins. Evidence suggests coupling to the Gαq signaling pathway, which activates phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured in functional assays.[9] In Drosophila, CCAP signaling has been shown to regulate the release of neuropeptide F (NPF), which is involved in feeding behavior.[2][4][6][10]

CCAP_Signaling_Pathway cluster_membrane Plasma Membrane CCAPR CCAP Receptor (GPCR) Gq Gαq CCAPR->Gq Activates NPF_release Neuropeptide F (NPF) Release CCAPR->NPF_release Regulates (in Drosophila) PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates CCAP Crustacean Cardioactive Peptide (CCAP) CCAP->CCAPR Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Physiological_responses Physiological Responses (Ecdysis, Feeding, etc.) Ca_release->Physiological_responses NPF_release->Physiological_responses

Caption: CCAP Receptor Signaling Pathway.

Experimental Workflow

The overall process for cloning and expressing the CCAP receptor involves several key stages, from identifying the gene of interest to performing functional assays to validate receptor activity.

Experimental_Workflow cluster_cloning Gene Cloning cluster_vector Vector Construction cluster_expression Heterologous Expression cluster_assay Functional Characterization A 1. Identify CCAPR Gene Sequence (e.g., from FlyBase, NCBI) B 2. Design Gene-Specific Primers A->B C 3. RNA Extraction & cDNA Synthesis (from CNS tissue) B->C D 4. PCR Amplification of CCAPR ORF C->D E 5. Ligate PCR Product into Cloning Vector (e.g., pGEM-T Easy) D->E F 6. Sequence Verification E->F G 7. Subclone into Mammalian Expression Vector (e.g., pcDNA3.1+) F->G H 8. Transfect Expression Construct into Mammalian Cells (e.g., CHO) G->H I 9. Allow for Protein Expression (24-48 hours) H->I J 10. Perform Functional Assay (e.g., Calcium Mobilization) I->J K 11. Data Analysis (Dose-Response Curve, EC50) J->K

References

Application Notes: Using RNA Interference (RNAi) to Study Crustacean Cardioactive Peptide (CCAP) Function In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide found throughout arthropods.[1] It is a cyclic nonapeptide recognized for its critical role in a wide array of physiological processes.[1][2] Initially identified for its cardioacceleratory effects in crabs and insects like Manduca sexta and Drosophila melanogaster, CCAP's known functions have expanded to include the regulation of ecdysis (molting), feeding behavior, digestion, metabolism, and reproduction.[1][3][4][5] Given its multifaceted roles, understanding the precise mechanisms of CCAP signaling is of significant interest for basic biological research and for developing novel pest control strategies.

These application notes provide a comprehensive overview and detailed protocols for utilizing RNAi to investigate the in vivo functions of CCAP and its receptor.

Key Functions of CCAP Elucidated by RNAi

In vivo RNAi studies have been instrumental in confirming and discovering the critical functions of the CCAP signaling system.

  • Cardiac Function : In R. prolixus, reducing the transcript levels of the CCAP receptor via RNAi leads to a significant decrease in heartbeat frequency, confirming CCAP's role as a primary cardioaccelerator.[11]

  • Feeding Behavior : In Drosophila, RNAi studies have shown that CCAP signaling is necessary for regulating feeding. Loss of CCAP or its receptor inhibits the release of Neuropeptide F (NPF), which in turn reduces the fly's sensitivity to sugar and suppresses feeding behavior.[4]

CCAP Signaling Pathway

The receptor for CCAP is a G-protein coupled receptor (GPCR).[3] Upon binding of CCAP, the receptor activates a downstream signaling cascade. In R. prolixus, this interaction has been shown to mediate its effects through the IP3/Ca2+ signaling pathway.[3] In the context of feeding in Drosophila, CCAP signaling activates NPF neurons, which are crucial for regulating food intake.[4]

CCAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCAPR CCAP Receptor (GPCR) G_protein G-Protein CCAPR->G_protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves G_protein->PLC activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_ER Ca²⁺ Ca2_Response Ca²⁺ Response Cellular Responses (e.g., Muscle Contraction, Heart Rate Increase) Ca2_Response->Response triggers ER->Ca2_ER releases CCAP CCAP (Ligand) CCAP->CCAPR binds

Caption: Simplified CCAP G-protein coupled receptor signaling pathway.

Experimental Workflow and Protocols

RNAi_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_val Phase 3: Validation A 1. Target Gene Selection (CCAP or CCAP-R) B 2. dsRNA Design & Primer Synthesis A->B C 3. dsRNA Synthesis (In vitro transcription) B->C D 4. dsRNA Delivery (e.g., Microinjection) C->D E 5. Incubation Period D->E F 6. Phenotypic Analysis (Behavior, Mortality, etc.) E->F G 7. Tissue Collection E->G I 9. Data Analysis & Interpretation F->I H 8. Knockdown Verification (qPCR, IHC, Western Blot) G->H H->I

Caption: General experimental workflow for in vivo RNAi studies of CCAP.
Protocol 1: dsRNA Design and Synthesis for CCAP Knockdown

This protocol outlines the steps for creating dsRNA targeting the CCAP or CCAP-R gene.

1. Target Sequence Selection:

  • Obtain the mRNA sequence of the target gene (e.g., CCAP prepropeptide or CCAP receptor) from a database like NCBI.
  • Select a target region of 300-500 bp that is unique to the target gene to avoid off-target effects. Use BLAST against the organism's genome/transcriptome to ensure specificity. Avoid regions with high GC content or long nucleotide repeats.

2. Primer Design:

  • Design forward and reverse primers to amplify the selected target region.
  • Add the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.

3. PCR Amplification:

  • Perform PCR using cDNA synthesized from total RNA of the target organism as a template.
  • Reaction Mix (50 µL):
  • 5 µL 10x PCR Buffer
  • 1 µL 10 mM dNTPs
  • 1 µL 10 µM Forward Primer (with T7)
  • 1 µL 10 µM Reverse Primer (with T7)
  • 1 µL cDNA template
  • 0.5 µL Taq DNA Polymerase
  • 40.5 µL Nuclease-free water
  • Cycling Conditions:
  • Initial Denaturation: 95°C for 3 min
  • 35 Cycles: 95°C for 30s, 55-60°C for 30s, 72°C for 45s
  • Final Extension: 72°C for 5 min
  • Verify the PCR product size and purity on a 1% agarose (B213101) gel. Purify the PCR product using a standard kit.

4. In Vitro Transcription:

  • Use a commercially available T7 transcription kit to synthesize single-stranded RNAs from the purified PCR template.
  • Set up two separate reactions, one using the forward strand as a template and one for the reverse, or use a kit designed for dsRNA synthesis from a single PCR product containing T7 promoters on both ends.
  • Follow the manufacturer's protocol. Typically, incubate the reaction at 37°C for 2-4 hours.

5. dsRNA Formation and Purification:

  • Combine the sense and antisense RNA transcripts.
  • Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature to facilitate annealing into dsRNA.
  • Purify the resulting dsRNA using an appropriate RNA purification kit or isopropanol (B130326) precipitation.
  • Measure the concentration and assess the quality of the dsRNA using a spectrophotometer and agarose gel electrophoresis. Store at -80°C.

Protocol 2: In Vivo dsRNA Delivery by Microinjection

This protocol is adapted for insects like Rhodnius prolixus.[11]

1. Animal Preparation:

  • Use insects at a specific developmental stage (e.g., 4th instar nymphs).[11]
  • Anesthetize the animals by chilling on ice for 5-10 minutes.

2. Microinjection Setup:

  • Load a glass capillary needle with the purified dsRNA solution (e.g., 1-5 µg/µL in nuclease-free water or saline).
  • Use a microinjector apparatus for precise volume delivery.

3. Injection Procedure:

  • Gently secure the anesthetized insect under a dissecting microscope.
  • Carefully insert the needle into a soft intersegmental membrane, typically on the ventral or dorsal side of the abdomen, to deliver the dsRNA into the hemocoel.
  • Inject a small volume (e.g., 0.5-1.0 µL) of the dsRNA solution.
  • Controls: Inject a separate group of animals with a control dsRNA (e.g., targeting GFP or a non-related gene) of similar length and concentration to control for non-specific effects of the injection and dsRNA presence.

4. Post-Injection Care:

  • Allow the animals to recover at room temperature.
  • House the insects under standard laboratory conditions and monitor them daily for behavioral changes, developmental progression (e.g., ecdysis), and mortality.

Protocol 3: Assessment of CCAP Knockdown Efficiency

Validation of gene knockdown is crucial. This is typically performed 2-5 days post-injection.

1. Quantitative Real-Time PCR (qPCR):

  • Tissue Collection: Dissect relevant tissues (e.g., central nervous system, heart) from both dsCCAP-injected and control animals.
  • RNA Extraction & cDNA Synthesis: Extract total RNA from the tissues and synthesize cDNA using a reverse transcription kit.
  • qPCR: Perform qPCR using primers specific for the CCAP gene and at least one stable housekeeping gene (e.g., actin, GAPDH) for normalization.
  • Analysis: Calculate the relative expression of the CCAP transcript using the ΔΔCT method to determine the percentage of knockdown compared to the control group.[11]

2. Immunohistochemistry (IHC) or Western Blot:

  • IHC: If an antibody against CCAP is available, perform IHC on dissected tissues (e.g., nerve cord) to visually assess the reduction in CCAP peptide levels in CCAP-containing neurons.[11]
  • Western Blot: Homogenize tissues, extract total protein, and perform a Western blot to quantify the reduction in the target protein. This is the gold standard for confirming knockdown at the protein level.

Data Presentation: Quantitative Effects of CCAP RNAi

The following tables summarize quantitative data from in vivo RNAi studies on CCAP signaling.

Table 1: CCAP and CCAP-R Knockdown Efficiency and Phenotypic Consequences in R. prolixus

Target TranscriptKnockdown Efficiency (qPCR)Phenotypic EffectObservation DetailsReference
RhoprCCAPUp to 92%High MortalityInsects die prior to or during ecdysis.[11]
RhoprCCAPRSignificant reductionHigh MortalityInsects die prior to or during ecdysis.[11]
RhoprCCAPRSignificant reductionDelayed EcdysisIn a small number of cases, ecdysis was delayed by up to 24 days.[11]
RhoprCCAPRSignificant reductionDecreased Heart RateHeartbeat frequency was reduced by 31.1% in vivo.[11]

Table 2: Phenotypic Consequences of CCAP Signaling Knockdown in Drosophila melanogaster

Target/ManipulationPhenotypic EffectObservation DetailsReference
Loss of CCAPInhibited Sugar SensitivityFlies showed reduced sensitivity to sugar under both satiated and starved conditions.[4]
CCAP-R Knockdown in NPF neuronsInhibited Sugar SensitivityKnockdown in two dorsal median NPF neurons inhibited sugar sensitivity.[4]
Loss of CCAPReduced Feeding BehaviorLoss of CCAP signaling inhibits the release of Neuropeptide F (NPF), suppressing feeding.[4]

References

Application Notes and Protocols for the Development of Monoclonal Antibodies Against Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved, cyclic nonapeptide neurohormone found throughout the Arthropoda phylum. Its primary structure is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂, with a disulfide bridge between the two cysteine residues.[1] CCAP plays a crucial role in a variety of physiological processes, acting as a cardioaccelerator, a modulator of the stomatogastric nervous system, and a regulator of ecdysis (molting), reproduction, and metabolism.[1][2] Given its pleiotropic effects and conserved nature, CCAP and its signaling pathway represent a potential target for the development of novel pesticides or agents to control crustacean populations. The development of high-affinity, specific monoclonal antibodies against CCAP is a critical step for its quantification in tissues, localization studies, and the development of targeted therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies specific to CCAP.

CCAP Signaling Pathway

CCAP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. Upon binding, the receptor activates intracellular signaling cascades that can lead to the mobilization of calcium ions (Ca²⁺) from intracellular stores and an increase in cyclic AMP (cAMP) levels.[3] This dual signaling capacity allows CCAP to elicit a wide range of cellular responses in different tissues.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binding G_protein G Protein CCAPR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP ATP to cAMP IP3 IP₃ PLC->IP3 PIP₂ to IP₃ DAG DAG PLC->DAG PIP₂ to DAG PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1: CCAP Signaling Pathway

Quantitative Data on this compound

The concentration of CCAP varies significantly across different tissues in crustaceans, reflecting its diverse roles as both a circulating neurohormone and a localized neurotransmitter. The following table summarizes key quantitative data related to CCAP.

ParameterSpeciesTissue/SystemValueMethodReference
Concentration Carcinus maenas (Shore Crab)Pericardial Organs868 pmol/mg proteinRadioimmunoassay (RIA)[4]
Carcinus maenas (Shore Crab)Brain~1.4 pmol/mg proteinRadioimmunoassay (RIA)[4]
Carcinus maenas (Shore Crab)Thoracic Ganglion~1.4 pmol/mg proteinRadioimmunoassay (RIA)[4]
Receptor Binding Schistocerca gregaria (Desert Locust)CHO-WTA11 cells expressing CCAP ReceptorsEC₅₀: 0.32 nM - 3.65 nMCell-based aequorin bioluminescence assay[5][6]
Functional Activity Cancer borealisStomatogastric GanglionThreshold for action: ~10⁻¹⁰ MElectrophysiology[7]
Detection in Hemolymph Cancer borealisHemolymphDetectedMALDI Mass Spectrometry[8]

Experimental Protocols

The following section provides detailed protocols for the development and characterization of monoclonal antibodies against CCAP.

Experimental Workflow

The overall workflow for generating anti-CCAP monoclonal antibodies is depicted below. This process begins with the synthesis and conjugation of the CCAP peptide to a carrier protein to make it immunogenic, followed by immunization of mice. Splenocytes from immunized mice are then fused with myeloma cells to create hybridomas, which are subsequently screened for the production of CCAP-specific antibodies. Positive clones are then isolated, expanded, and used for antibody production and characterization.

Monoclonal_Antibody_Workflow Antigen_Prep 1. Antigen Preparation (CCAP-KLH Conjugation) Immunization 2. Mouse Immunization Antigen_Prep->Immunization Hybridoma_Fusion 3. Hybridoma Fusion (Splenocytes + Myeloma cells) Immunization->Hybridoma_Fusion HAT_Selection 4. HAT Selection Hybridoma_Fusion->HAT_Selection Screening 5. Screening (ELISA) HAT_Selection->Screening Cloning 6. Cloning by Limiting Dilution Screening->Cloning Positive Clones Expansion 7. Expansion of Positive Clones Cloning->Expansion Characterization 8. Antibody Characterization (ELISA, Western Blot, IHC) Expansion->Characterization Production 9. Large-Scale Production and Purification Expansion->Production

Figure 2: Monoclonal Antibody Production Workflow
Antigen Preparation: CCAP-Carrier Protein Conjugation

Objective: To render the small CCAP peptide immunogenic by conjugating it to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

Materials:

  • Synthetic CCAP (Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂)

  • Keyhole Limpet Hemocyanin (KLH)

  • Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sephadex G-25 column

Protocol:

  • Activate KLH: Dissolve KLH in PBS. Separately, dissolve MBS in DMF. Add the MBS solution to the KLH solution and incubate for 30 minutes at room temperature with gentle stirring.

  • Purify activated KLH: Remove excess MBS by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

  • Conjugate CCAP: Dissolve the synthetic CCAP peptide in PBS. Immediately mix the activated KLH with the CCAP solution. The maleimide (B117702) group of MBS will react with the sulfhydryl groups of the cysteine residues in CCAP.

  • Incubate: Allow the conjugation reaction to proceed for 3 hours at room temperature with gentle stirring.

  • Purify conjugate: Dialyze the reaction mixture against PBS overnight at 4°C to remove unconjugated peptide and byproducts.

  • Characterize: Determine the protein concentration and conjugation efficiency using a protein assay (e.g., BCA assay) and by analyzing the absorbance spectrum.

Mouse Immunization

Objective: To elicit a robust immune response in mice against the CCAP peptide.

Materials:

  • CCAP-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • BALB/c mice (6-8 weeks old)

Protocol:

  • Primary Immunization: Emulsify the CCAP-KLH conjugate with an equal volume of CFA. Inject each mouse subcutaneously with 100 µg of the conjugate in a total volume of 100 µL.

  • Booster Injections: Boost the mice every 2-3 weeks with 50 µg of the CCAP-KLH conjugate emulsified in IFA. Administer booster injections subcutaneously at different sites.

  • Monitor Immune Response: Collect a small amount of blood from the tail vein 7-10 days after each booster injection. Prepare serum and determine the anti-CCAP antibody titer using an indirect ELISA (see Protocol 5).

  • Final Boost: Three days before the fusion, administer a final intravenous or intraperitoneal injection of 50 µg of the CCAP-KLH conjugate in sterile PBS (without adjuvant).

Hybridoma Fusion

Objective: To fuse antibody-producing spleen cells with immortal myeloma cells to create hybridoma cell lines.

Materials:

  • Immunized mouse with high anti-CCAP antibody titer

  • SP2/0 or other suitable myeloma cell line

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT supplement (Hypoxanthine, Thymidine)

  • Sterile dissection tools

  • Centrifuge

  • 96-well cell culture plates

Protocol:

  • Prepare Spleen Cells: Euthanize the immunized mouse and aseptically remove the spleen. Gently homogenize the spleen to obtain a single-cell suspension of splenocytes.

  • Prepare Myeloma Cells: Culture SP2/0 myeloma cells in RPMI-1640 with 10% FBS until they are in the logarithmic growth phase.

  • Fusion: Mix the splenocytes and myeloma cells at a ratio of 5:1. Co-pellet the cells by centrifugation. Add pre-warmed PEG 1500 dropwise to the cell pellet while gently agitating to induce fusion.

  • Plating: Slowly add RPMI-1640 to dilute the PEG. Centrifuge the cells, resuspend them in HAT medium, and plate the cell suspension into 96-well plates.

Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To identify hybridoma clones that produce antibodies specific to CCAP.

Materials:

  • Synthetic CCAP

  • Bovine Serum Albumin (BSA)

  • 96-well ELISA plates

  • Hybridoma culture supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well ELISA plate with 1 µg/mL of synthetic CCAP in PBS overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Add 100 µL of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBST. Add HRP-conjugated goat anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add TMB substrate solution and incubate until a blue color develops. Stop the reaction with the stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader. Wells with a high absorbance value indicate the presence of anti-CCAP antibodies.

Cloning by Limiting Dilution

Objective: To isolate single hybridoma cells to ensure the production of a monoclonal antibody.

Protocol:

  • Dilution: Serially dilute the cells from positive wells to a concentration of approximately 10 cells/mL.

  • Plating: Plate 100 µL of the cell suspension into each well of a 96-well plate. This statistically results in approximately one cell per well.

  • Incubation and Screening: Culture the cells for 10-14 days. Screen the supernatants of wells with single colonies for anti-CCAP antibody production using ELISA.

  • Expansion: Expand the positive monoclonal clones.

Antibody Characterization

Objective: To determine the specificity and utility of the monoclonal antibodies.

Western Blotting Protocol:

  • Sample Preparation: Prepare protein extracts from crustacean tissues known to express CCAP (e.g., pericardial organs, nervous tissue).

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the anti-CCAP monoclonal antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Immunohistochemistry (IHC) Protocol:

  • Tissue Preparation: Fix crustacean tissues in 4% paraformaldehyde and embed in paraffin (B1166041) or prepare frozen sections.

  • Antigen Retrieval: If necessary, perform antigen retrieval on paraffin sections.

  • Blocking: Block non-specific binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the tissue sections with the anti-CCAP monoclonal antibody.

  • Secondary Antibody and Detection: Use a labeled secondary antibody and a suitable detection system (e.g., DAB or fluorescence) to visualize the localization of CCAP.

Conclusion

The development of monoclonal antibodies against this compound is a powerful tool for advancing our understanding of its physiological roles and for the development of novel crustacean management strategies. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully generate and characterize high-quality monoclonal antibodies specific for CCAP. Careful execution of these methods will enable a wide range of applications, from basic research to applied drug and pesticide development.

References

Application Notes and Protocols for CCAP Receptor Characterization via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide in arthropods that plays a crucial role in a variety of physiological processes, including the regulation of heart rate, ecdysis (molting), and feeding behaviors.[1][2] The CCAP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which are key targets for drug discovery due to their involvement in numerous signaling pathways.[1][3] Understanding the binding characteristics of ligands to the CCAP receptor is essential for the development of novel insecticides and for dissecting its role in insect physiology.

Radioligand binding assays are a robust and sensitive gold standard method for quantifying the affinity of ligands for their target receptors.[4] This document provides detailed protocols for the characterization of the CCAP receptor using saturation and competition radioligand binding assays, including methods for membrane preparation, data analysis, and visualization of the associated signaling pathways.

Data Presentation

Table 1: Saturation Binding Parameters for [¹²⁵I]-CCAP at the CCAP Receptor

This table summarizes the key parameters obtained from a saturation binding experiment, which is performed by incubating cell membranes expressing the CCAP receptor with increasing concentrations of a radiolabeled CCAP ligand (e.g., [¹²⁵I]-CCAP). The goal is to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).

ParameterDescriptionTypical Value Range
Kd (nM) Equilibrium Dissociation Constant. A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.0.1 - 10 nM
Bmax (fmol/mg protein) Maximum number of binding sites. Represents the density of the receptor in the membrane preparation.100 - 2000 fmol/mg
Hill Slope (nH) A measure of the steepness of the binding curve. A value close to 1.0 suggests binding to a single population of non-cooperative sites.0.8 - 1.2
Table 2: Competition Binding Affinities (Kᵢ) of Unlabeled Ligands for the CCAP Receptor

This table presents the inhibition constants (Kᵢ) for various unlabeled test compounds. These values are determined by a competition binding assay, where a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor are incubated with the receptor preparation. The Kᵢ value reflects the affinity of the unlabeled ligand for the receptor.

Competing LigandDescriptionKi (nM)
Unlabeled CCAP The endogenous ligand, used as a positive control.0.5 - 15 nM
Compound X A potential agonist for the CCAP receptor.Varies
Compound Y A potential antagonist for the CCAP receptor.Varies
Related Neuropeptide Z A structurally similar peptide to assess receptor selectivity.>1000 nM

Signaling Pathways

The CCAP receptor, upon activation by its ligand, undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G-proteins. Evidence suggests that the CCAP receptor can couple to multiple G-protein subtypes, including Gs and Gq, leading to the activation of distinct downstream signaling cascades.[5]

CCAP_Signaling_Pathway cluster_membrane Plasma Membrane CCAP_R CCAP Receptor (7-TM GPCR) Gs Gαs CCAP_R->Gs Activates Gq Gαq CCAP_R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG CCAP CCAP CCAP->CCAP_R Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., muscle contraction, gene expression) PKA->Cell_Response Phosphorylates Targets PIP2 PIP₂ PIP2->PLC Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cell_Response Phosphorylates Targets Ca2_release->PKC Co-activates

Caption: CCAP receptor dual signaling pathways via Gs and Gq proteins.

Experimental Protocols

A crucial first step in performing a radioligand binding assay is the preparation of high-quality cell membranes that contain the receptor of interest. These membranes can be isolated from cultured cells overexpressing the CCAP receptor or from native tissues.

Protocol 1: Membrane Preparation
  • Cell Lysis: Harvest cells expressing the CCAP receptor and wash them with ice-cold Phosphate Buffered Saline (PBS). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron to ensure complete cell lysis.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable binding buffer, determine the protein concentration using a standard protein assay (e.g., BCA assay), and store the membrane aliquots at -80°C until use.[2]

Membrane_Preparation_Workflow start Cells Expressing CCAP Receptor lysis Cell Lysis in Lysis Buffer start->lysis homogenize Homogenization lysis->homogenize low_speed_spin Low-Speed Centrifugation (1,000 x g) homogenize->low_speed_spin supernatant1 Collect Supernatant low_speed_spin->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) low_speed_spin->pellet1 high_speed_spin1 High-Speed Centrifugation (40,000 x g) supernatant1->high_speed_spin1 supernatant2 Discard Supernatant high_speed_spin1->supernatant2 pellet2 Collect Membrane Pellet high_speed_spin1->pellet2 wash Wash with Lysis Buffer pellet2->wash high_speed_spin2 Repeat High-Speed Centrifugation wash->high_speed_spin2 final_pellet Final Membrane Pellet high_speed_spin2->final_pellet resuspend Resuspend in Binding Buffer final_pellet->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay storage Store at -80°C protein_assay->storage

Caption: Workflow for the preparation of cell membranes for binding assays.

Protocol 2: Saturation Binding Assay

This assay determines the affinity (Kd) of the radioligand and the density of receptors (Bmax) in the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB).

  • Reagent Addition:

    • To all wells, add a constant amount of membrane preparation (e.g., 10-50 µg of protein).

    • Add increasing concentrations of the radioligand (e.g., [¹²⁵I]-CCAP, typically ranging from 0.01 to 10 times the expected Kd).

    • To the NSB wells, add a high concentration of unlabeled CCAP (at least 100-fold higher than the radioligand's Kd) to saturate the specific binding sites.

    • Bring all wells to a final volume with binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.

    • Plot Specific Binding versus the concentration of the radioligand.

    • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[6]

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (Kᵢ) of unlabeled test compounds for the CCAP receptor.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound, plus wells for "Total Binding" and "Non-specific Binding" (NSB).

  • Reagent Addition:

    • To all wells, add a constant amount of membrane preparation.

    • Add a fixed concentration of the radioligand, typically at or below its Kd value.

    • To the test wells, add increasing concentrations of the unlabeled competing compound.

    • To the NSB wells, add a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled CCAP).

    • To the Total Binding wells, add only the binding buffer.

    • Adjust all wells to the final volume with binding buffer.

  • Incubation, Termination, and Quantification: Follow steps 3-5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competing compound.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

References

Application Notes and Protocols: Measuring CCAP-Induced Neuronal Activity Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heart rate, gut motility, and ecdysis (the shedding of the exoskeleton).[1][2] Understanding the neuronal circuits that are modulated by CCAP is of significant interest for basic neuroscience research and for the development of novel insecticides. Calcium imaging is a powerful technique that allows for the real-time visualization of neuronal activity.[3] By using fluorescent calcium indicators, researchers can monitor changes in intracellular calcium concentrations that are associated with neuronal depolarization and action potential firing.[3] These application notes provide a detailed protocol for using calcium imaging to measure the neuronal response to CCAP in cultured neurons.

Core Principles

The fundamental principle behind this application is the use of calcium ions (Ca²⁺) as a proxy for neuronal activity. Neuronal depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.[3] This transient increase in intracellular calcium can be detected by fluorescent indicators, providing an optical readout of neuronal activation. CCAP is known to act through G protein-coupled receptors (GPCRs), which can trigger intracellular signaling cascades leading to the mobilization of calcium from internal stores and influx from the extracellular space.[4]

Data Presentation

The following table summarizes the key quantitative parameters that can be extracted from calcium imaging experiments to characterize the effects of CCAP on neuronal activity.

ParameterDescriptionExample CCAP Effect (Hypothetical Data)
Peak Amplitude (ΔF/F₀) The maximum change in fluorescence intensity from the baseline, normalized to the initial fluorescence (F₀). This reflects the magnitude of the calcium influx.Increased peak amplitude in a dose-dependent manner.
Frequency of Ca²⁺ Transients (Hz) The number of distinct calcium spikes or oscillations per unit of time. This corresponds to the firing rate of the neuron.Increased frequency of transients following CCAP application.
Rise Time (ms) The time taken for the fluorescence signal to rise from baseline to its peak. This provides information about the kinetics of the calcium influx.Faster rise times observed with higher concentrations of CCAP.
Decay Time (ms) The time taken for the fluorescence signal to return to baseline from its peak. This reflects the clearance of calcium from the cytoplasm.Prolonged decay times, suggesting altered calcium buffering or extrusion.
Percentage of Responsive Cells (%) The proportion of neurons in the culture that exhibit a significant calcium response upon CCAP application.A higher percentage of cells respond at saturating concentrations of CCAP.

Experimental Protocols

This section provides a detailed methodology for preparing cultured insect neurons, applying CCAP, and performing calcium imaging.

Materials
  • Primary Insect Neuron Culture:

    • Dissecting microscope

    • Sterile dissecting tools

    • Enzymatic digestion solution (e.g., papain or dispase)

    • Neuron culture medium (e.g., Schneider's insect medium supplemented with fetal bovine serum and antibiotics)

    • Poly-L-lysine or laminin-coated glass-bottom dishes or coverslips

  • Calcium Imaging:

    • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM, or a genetically encoded indicator like GCaMP)

    • Pluronic F-127

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Imaging buffer (e.g., HEPES-buffered saline)

    • Inverted fluorescence microscope with a high-speed camera

    • Excitation light source and appropriate filter sets for the chosen calcium indicator

    • Image acquisition and analysis software

  • CCAP Application:

    • This compound (synthetic)

    • Perfusion system or micropipette for controlled application

Protocol for Culturing Insect Neurons
  • Dissection and Dissociation:

    • Aseptically dissect the desired neural tissue (e.g., brain or ventral nerve cord) from the insect of interest.

    • Transfer the tissue to a sterile dish containing a dissecting saline.

    • Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Plating Neurons:

    • Centrifuge the cell suspension to pellet the neurons.

    • Resuspend the neurons in fresh culture medium.

    • Plate the neurons onto coated glass-bottom dishes or coverslips at an appropriate density.

  • Culture Maintenance:

    • Incubate the cultured neurons in a humidified incubator at the appropriate temperature for the insect species.

    • Allow the neurons to adhere and extend neurites for several days before conducting experiments.

Protocol for Calcium Imaging of CCAP-Induced Activity
  • Loading the Calcium Indicator:

    • Prepare a stock solution of the chosen calcium indicator (e.g., 1 mM Fluo-4 AM in DMSO).

    • Dilute the stock solution in imaging buffer to a final working concentration (e.g., 1-5 µM). Add a small amount of Pluronic F-127 to aid in dye loading.

    • Remove the culture medium from the neurons and wash gently with imaging buffer.

    • Incubate the neurons with the dye solution for 30-60 minutes at room temperature or 37°C, depending on the cell type.

    • Wash the neurons with fresh imaging buffer to remove excess dye and allow for de-esterification.

  • Image Acquisition:

    • Place the dish or coverslip with the loaded neurons onto the stage of the inverted microscope.

    • Focus on a field of view containing healthy-looking neurons.

    • Acquire a baseline fluorescence recording for a few minutes to establish the resting calcium level (F₀).

  • CCAP Application:

    • Prepare a stock solution of CCAP in distilled water or an appropriate buffer.

    • Dilute the CCAP stock solution to the desired final concentration in imaging buffer.

    • Apply the CCAP solution to the neurons using a perfusion system for a controlled and rapid exchange of the bath solution, or by gentle micropipette application near the cells of interest.

  • Recording the Response:

    • Continuously record the fluorescence intensity of the neurons before, during, and after the application of CCAP.

    • Use a high frame rate (e.g., 10-20 Hz) to capture the rapid kinetics of the calcium transients.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Extract the average fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).

    • Quantify the parameters listed in the data presentation table (peak amplitude, frequency, rise time, decay time, and percentage of responsive cells).

Visualizations

CCAP Signaling Pathway

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds to G_protein G-protein (Gq/Gs) CCAPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER->Ca_cyto Neuronal_Activity Modulation of Neuronal Activity Ca_cyto->Neuronal_Activity Leads to PKA->Neuronal_Activity Leads to

Caption: CCAP signaling cascade in a neuron.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis Culture Culture Insect Neurons on Glass-Bottom Dish Load Load with Calcium Indicator (e.g., Fluo-4 AM) Culture->Load Baseline Record Baseline Fluorescence (F₀) Load->Baseline Apply_CCAP Apply CCAP Solution Baseline->Apply_CCAP Record_Response Record Fluorescence Changes (F) Apply_CCAP->Record_Response ROI Select Regions of Interest (ROIs) Record_Response->ROI Calculate Calculate ΔF/F₀ ROI->Calculate Quantify Quantify Parameters: Amplitude, Frequency, etc. Calculate->Quantify

Caption: Workflow for CCAP calcium imaging.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of CCAP on neuronal activity using calcium imaging. The ability to visualize and quantify neuronal responses to this important neuropeptide will facilitate a deeper understanding of its role in arthropod physiology and may aid in the development of novel pest management strategies. Careful optimization of cell culture conditions, dye loading, and CCAP concentration will be essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Purification of Native Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Crustacean Cardioactive Peptide (CCAP) is a neuropeptide that plays a significant role in regulating physiological processes in arthropods, including heart rate, muscle contraction, and ecdysis.[1][2] Its diverse functions make it a molecule of interest for basic research and potential applications in pest control and drug development. This document provides detailed protocols for the purification of native CCAP from crustacean and insect tissues, based on established methodologies. The primary techniques involve tissue extraction followed by multi-step reversed-phase high-performance liquid chromatography (RP-HPLC).

I. Experimental Protocols

Two primary protocols for the purification of native CCAP are detailed below. The first is a comprehensive method for extraction from insect midgut tissue, while the second outlines a procedure for isolation from crustacean pericardial organs.

Protocol 1: Purification of CCAP from Insect Midgut (Periplaneta americana)

This protocol is adapted from the methodology described by Nagai et al. (2004) for the isolation of CCAP from the midgut of the American cockroach.[3]

1. Tissue Extraction and Preparation:

  • Objective: To extract peptides from the midgut tissue while minimizing degradation.

  • Materials:

    • Midguts from Periplaneta americana (1650 adults, yielding 34.3 g of tissue)

    • Phosphate-buffered saline (PBS; 0.01 M phosphate (B84403) buffer, pH 7.4, 0.9% NaCl)

    • Dry ice

    • Deionized water

    • Acetic acid

    • Polytron homogenizer

    • Centrifuge (capable of 15,000 x g at 4°C)

  • Procedure:

    • Dissect the midguts from the specimens and immediately place them in ice-cold PBS to remove luminal contents.

    • Freeze the cleaned tissues on dry ice and store them at -80°C until further processing.

    • Pool the frozen tissues and boil them in 5 volumes of water for 10 minutes to denature degradative enzymes.

    • After boiling, cool the mixture on ice and add acetic acid to a final concentration of 4%.

    • Homogenize the tissues in the acidified solution at ice-cold temperature using a Polytron homogenizer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the crude peptide extract.

2. First Step: Reversed-Phase HPLC (RP-HPLC) Purification:

  • Objective: To perform an initial separation of the crude peptide extract.

  • Materials and Equipment:

    • RP-HPLC system

    • C18 column (e.g., Capcell Pak C18, 10 x 250 mm)

    • 0.45-µm membrane filter

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: Acetonitrile (B52724)

    • Spectrophotometer (monitoring at 220 nm)

    • Fraction collector

  • Procedure:

    • Filter the crude extract supernatant through a 0.45-µm membrane filter to remove any remaining particulate matter.

    • Apply the filtered extract to the C18 RP-HPLC column.

    • Elute the peptides using a linear gradient of 0–70% acetonitrile in 0.1% TFA over 70 minutes.

    • Maintain a flow rate of 1.0 ml/min and a column temperature of 40°C.

    • Monitor the column effluent at 220 nm to detect peptide bonds.

    • Collect 2 ml fractions throughout the gradient.

    • Identify bioactive fractions using a suitable bioassay, such as a cricket foregut contraction assay.[3]

3. Second Step: Final RP-HPLC Purification:

  • Objective: To purify the bioactive fractions to homogeneity.

  • Materials and Equipment:

    • RP-HPLC system

    • Different C18 column (e.g., TSKgel ODS-80TM; 4.6 x 150 mm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: Acetonitrile

    • Spectrophotometer (monitoring at 220 nm)

  • Procedure:

    • Pool the bioactive fractions identified in the first HPLC step.

    • Apply the pooled fractions to the second RP-HPLC column.

    • Elute the sample isocratically with 21% acetonitrile in 0.1% TFA.[3]

    • Monitor the effluent at 220 nm. The major peak corresponding to CCAP activity should be collected.

Protocol 2: Purification of CCAP from Crustacean Pericardial Organs (Carcinus maenas)

This protocol is based on the work of Stangier et al. (1988) for the isolation of CCAP from the pericardial organs of the shore crab.[4][5]

1. Tissue Extraction:

  • Objective: To extract CCAP from the neurosecretory pericardial organs.

  • Note: The original paper does not detail the initial extraction buffer. A common method for neuropeptide extraction involves homogenization in an acidified methanol (B129727) or acetone (B3395972) solution to precipitate larger proteins and extract smaller peptides.

2. Two-Step Reversed-Phase HPLC Purification:

  • Objective: To purify CCAP to homogeneity using a two-step HPLC procedure.

  • Note: The specific details of the HPLC conditions (e.g., columns, gradients, flow rates) are not fully provided in the abstract but the general principle of a two-step RP-HPLC is the same as in Protocol 1. The key is to use different selectivity in the two steps, which can be achieved by using different C18 column packings or different mobile phase modifiers.

  • General Procedure:

    • Homogenize the pericardial organs in an appropriate extraction buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Subject the supernatant to a first pass of RP-HPLC, collecting fractions and identifying the bioactive ones using a heart bioassay.[5]

    • Pool the active fractions and perform a second, final RP-HPLC step to achieve purification to homogeneity.[4][5]

II. Data Presentation

The following table summarizes the purification of CCAP. Note that detailed quantitative data such as fold purification and yield are not explicitly provided in the referenced literature. The table structure is provided for guidance when such data is collected.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract Data not availableData not availableData not available1001
First RP-HPLC Data not availableData not availableData not availableData not availableData not available
Second RP-HPLC Data not availableData not availableData not availableData not availableData not available

The two pericardial organs of a single shore crab (Carcinus maenas) are reported to yield 30-40 pmol of extractable CCAP.[5]

III. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the purification of CCAP from insect midgut as described in Protocol 1.

CCAP_Purification_Workflow A 1. Tissue Preparation (1650 Periplaneta americana midguts) B 2. Boiling & Acidification (10 min boiling, 4% Acetic Acid) A->B C 3. Homogenization & Centrifugation (Polytron, 15,000 x g) B->C D 4. Crude Peptide Extract (Supernatant) C->D E 5. First RP-HPLC (C18 Column, 0-70% ACN gradient) D->E F 6. Fraction Collection & Bioassay (Cricket Foregut Contraction) E->F G 7. Pooling of Bioactive Fractions F->G H 8. Final RP-HPLC (C18 Column, 21% ACN isocratic) G->H I Purified Native CCAP H->I

Caption: Workflow for the purification of native CCAP from insect midgut.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the CCAP Gene in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide in insects that plays a crucial role in a variety of physiological processes, including the regulation of feeding behavior, metabolism, and ecdysis (the shedding of the exoskeleton).[1][2][3][4] Its involvement in fundamental behaviors makes the CCAP gene a compelling target for functional genomics research and for the development of novel pest control strategies. The CRISPR/Cas9 system offers a powerful and precise tool for knocking out the CCAP gene in model organisms, enabling detailed investigation of its function.[5]

These application notes provide an overview of the function of CCAP, its signaling pathway, and the phenotypic consequences of its knockout. Detailed protocols for the CRISPR/Cas9-mediated knockout of the CCAP gene, primarily focusing on the model organism Drosophila melanogaster, are also provided.

CCAP Gene Function and Phenotypes of Knockout

The CCAP gene encodes a prepropeptide that is processed to produce the mature CCAP neuropeptide. In insects, CCAP-expressing neurons are integrated into the central nervous system and release CCAP to act on various target tissues.[1]

Regulation of Feeding and Metabolism:

Studies in Drosophila melanogaster have demonstrated that CCAP is a central regulator of feeding behavior and metabolism.[2][3] Knockout of the CCAP gene or knockdown of its receptor in specific neurons leads to a significant reduction in food intake.[2][6] Furthermore, CCAP signaling is involved in the regulation of triglyceride levels, suggesting a broader role in energy homeostasis.[1][2][3]

Control of Ecdysis:

CCAP is critically involved in orchestrating the complex motor programs required for ecdysis.[7][8][9] Knockdown of the CCAP gene or its receptor in the hemimetabolous insect Rhodnius prolixus results in high mortality during the molting process, highlighting its essential role in this developmental transition.[7][8]

Quantitative Data from CCAP Knockout/Knockdown Studies

Model Organism Method of Gene Disruption Parameter Measured Result Reference
Drosophila melanogasterCCAP null mutant (CCAPexc7)24-hour food intakeSignificantly less than control flies[2]
Drosophila melanogasterRNAi knockdown of CCAP-R in NPF neurons24-hour food intakeSignificantly less than control flies[2]
Rhodnius prolixusdsRNA-mediated knockdown of CCAP transcriptTranscript level reductionUp to 92%[7][8]
Rhodnius prolixusdsRNA-mediated knockdown of CCAP transcriptMortality at ecdysisUp to 84%[7][8]

CCAP Signaling Pathway

CCAP exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells.[10] The signaling cascade initiated by CCAP receptor activation is crucial for its physiological functions. In Drosophila, CCAP signaling directly impacts Neuropeptide F (NPF) neurons, which are key regulators of feeding behavior. The loss of CCAP signaling leads to an inhibition of NPF release.[2][3]

Below is a diagram illustrating the known components of the CCAP signaling pathway in the context of feeding regulation in Drosophila.

CCAP_Signaling_Pathway cluster_presynaptic CCAP Neuron cluster_postsynaptic NPF Neuron cluster_downstream Downstream Effects CCAP CCAP CCAP_R CCAP Receptor (GPCR) CCAP->CCAP_R Binds to GPCR_cascade G-Protein Signaling (Second Messengers) CCAP_R->GPCR_cascade Activates NPF_release NPF Release (Inhibited) GPCR_cascade->NPF_release Leads to Feeding_Behavior Reduced Food Intake NPF_release->Feeding_Behavior Results in

CCAP signaling pathway in Drosophila feeding regulation.

Experimental Workflow for CCAP Gene Knockout

The following diagram outlines a typical experimental workflow for generating a CCAP knockout in a model organism like Drosophila using CRISPR/Cas9.

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Synthesis (Targeting CCAP gene) delivery 3. Delivery into Embryos (e.g., Microinjection) sgRNA_design->delivery cas9_prep 2. Cas9 Preparation (Plasmid, mRNA, or Protein) cas9_prep->delivery screening 4. Screening for Knockouts (e.g., Co-CRISPR, PCR) delivery->screening validation 5. Validation of Knockout (Sequencing, Western Blot) screening->validation phenotyping 6. Phenotypic Analysis (Feeding assays, Metabolic tests) validation->phenotyping

CRISPR/Cas9 workflow for CCAP gene knockout.

Detailed Protocols

This section provides a detailed protocol for generating a CCAP knockout in Drosophila melanogaster using CRISPR/Cas9. This protocol is adapted from established methods for CRISPR in Drosophila.[11][12][13][14]

Protocol 1: Generation of CCAP Knockout Drosophila using CRISPR/Cas9

1. Design and Synthesis of single guide RNAs (sgRNAs)

  • 1.1. Target Site Selection:

    • Identify the coding sequence of the CCAP gene in the Drosophila melanogaster genome (FlyBase Gene ID: FBgn0000269).

    • Use online design tools such as "CRISPR Optimal Target Finder" or "DRSC Find CRISPRs Tool" to identify potential sgRNA target sites within an early exon of the CCAP gene.[15][16] Aim for a target site that is unique to the CCAP gene to minimize off-target effects. Target sites should precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • 1.2. sgRNA Synthesis:

    • Synthesize the sgRNAs by in vitro transcription using a T7 RNA polymerase kit or order them commercially.

    • Alternatively, clone the sgRNA sequence into a U6 promoter-driven expression vector (e.g., pCFD3-dU6:3gRNA) for in vivo expression.

2. Preparation of Cas9

  • Use a Drosophila strain that expresses Cas9 in the germline (e.g., a vasa-Cas9 or nos-Cas9 line).[17] This approach generally yields higher efficiency.[13]

  • Alternatively, Cas9 mRNA or recombinant Cas9 protein can be co-injected with the sgRNAs.

3. Embryo Microinjection

  • 3.1. Fly Husbandry and Embryo Collection:

    • Rear the selected Cas9-expressing fly strain and collect embryos laid over a 1-2 hour period on an apple juice-agar plate.

  • 3.2. Injection Mix Preparation:

    • If using sgRNA expression plasmids, prepare a mix of the plasmid(s) at a concentration of 100-500 ng/µl in injection buffer (e.g., 0.1 mM sodium phosphate (B84403) buffer, 5 mM KCl).

    • If using in vitro transcribed sgRNAs and Cas9 protein, prepare a ribonucleoprotein (RNP) complex by incubating the sgRNA (e.g., 100 ng/µl) with Cas9 protein (e.g., 300 ng/µl) at room temperature for 10-15 minutes prior to injection.[18]

  • 3.3. Microinjection:

    • Align the dechorionated embryos on a coverslip and inject the prepared mix into the posterior pole of the embryos.

4. Screening for Knockout Mutants

  • 4.1. Rearing of Injected Embryos (G0):

    • Rear the injected embryos to adulthood. These are the G0 generation.

  • 4.2. Genetic Crosses:

    • Cross individual G0 flies to a balancer stock to establish stable lines.

  • 4.3. Screening F1 Progeny:

    • Screen the F1 progeny for the presence of mutations in the CCAP gene. A co-CRISPR strategy, where an sgRNA targeting a gene with a visible phenotype (e.g., ebony or white) is co-injected, can enrich for flies with successful editing events.

    • Alternatively, perform PCR on genomic DNA from individual F1 flies using primers flanking the sgRNA target site. Indels (insertions/deletions) caused by non-homologous end joining (NHEJ) can be detected by changes in PCR product size or by high-resolution melt analysis (HRMA).

5. Validation of CCAP Knockout

  • 5.1. Sequencing:

    • Sequence the PCR products from candidate knockout lines to confirm the presence of a frameshift mutation in the CCAP coding sequence.

  • 5.2. Western Blot or Immunohistochemistry:

    • If an antibody against CCAP is available, perform a western blot or immunohistochemistry on tissue from the knockout flies to confirm the absence of the CCAP peptide.

6. Phenotypic Analysis

  • 6.1. Feeding Behavior:

    • Use a capillary feeding (CAFE) assay to quantify food intake over a 24-hour period in the CCAP knockout flies compared to wild-type controls.[19]

  • 6.2. Metabolic Assays:

    • Measure whole-body triglyceride levels in CCAP knockout and control flies using commercially available kits.

  • 6.3. Ecdysis Analysis:

    • Monitor the developmental stages of the knockout flies and record any defects or lethality during molting.

CCAP in Vertebrate Models

The direct ortholog of the insect CCAP gene in vertebrates is not clearly established. While some neuropeptides in vertebrates share structural similarities or functional roles in regulating feeding and metabolism, a one-to-one counterpart to CCAP has not been identified. Therefore, direct knockout studies of a "CCAP gene" in mouse or zebrafish models are not currently prevalent in the literature. Research in these organisms tends to focus on other neuropeptide systems with analogous functions, such as the Neuropeptide Y (NPY) or Agouti-related peptide (AgRP) systems in the regulation of appetite.

Conclusion

The CRISPR/Cas9 system provides a robust and efficient platform for the functional analysis of the CCAP gene in model organisms, particularly insects. The protocols and data presented here offer a comprehensive resource for researchers aiming to investigate the role of this important neuropeptide in development, behavior, and metabolism. The insights gained from such studies can have significant implications for our understanding of fundamental neurobiology and may pave the way for novel strategies in drug development and pest management.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Non-Specific Binding in CCAP Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunohistochemistry (IHC) protocols, with a special focus on challenges like non-specific binding that can be encountered when working with antibodies against targets such as Cathepsin-L-cleaved-alpha-1-antitrypsin (CCAP). This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting protocols to help you achieve clean, specific staining results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in IHC, and what causes it?

A1: Non-specific binding refers to the adherence of primary or secondary antibodies to unintended sites on your tissue section, leading to high background staining that can obscure the true signal.[1][2] This can be caused by several factors, including:

  • Hydrophobic and Ionic Interactions: Antibodies may bind to various tissue components through low-affinity electrostatic or hydrophobic forces.[3]

  • Fc Receptor Binding: Immune cells within the tissue (like macrophages and leukocytes) possess Fc receptors that can bind the Fc region of your primary and secondary antibodies, causing significant background.[4][5][6]

  • Endogenous Enzymes: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can react with your substrate, leading to false-positive signals.[4][7][8][9]

  • Endogenous Biotin (B1667282): For detection systems involving avidin-biotin complexes (ABC), endogenous biotin present in tissues like the liver and kidney can cause high background.[3][8]

  • Antibody Concentration: Using primary or secondary antibodies at too high a concentration is a common cause of non-specific binding.[2][10][11]

  • Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.[11][12]

Q2: I am seeing high background staining across my entire tissue section. What is the most likely cause?

A2: Diffuse, high background staining is often a result of issues with antibody concentration or insufficient blocking. The most common reason is that the primary antibody concentration is too high, leading it to bind to low-affinity sites.[2][10] Another major cause is an inadequate blocking step, where non-specific protein-binding sites in the tissue are not sufficiently saturated before the primary antibody is applied.[1][10]

Q3: How do I choose the right blocking buffer for my CCAP IHC experiment?

A3: The choice of blocking buffer is critical and depends on your antibody and detection system.[8][13]

  • Normal Serum: The gold standard is to use normal serum from the same species in which your secondary antibody was raised.[11][13][14] For example, if you have a goat anti-rabbit secondary antibody, you should use normal goat serum. This prevents the secondary antibody from binding to the blocking agent itself.

  • Protein Solutions: Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used protein blockers that physically occupy non-specific binding sites.[13][15] These are economical choices but may not be as effective as normal serum for all applications.

  • Commercial Buffers: Many pre-formulated blocking buffers are available that offer optimized performance and stability.[13][15]

Q4: What is the difference between endogenous peroxidase and endogenous phosphatase blocking?

A4: This depends on your detection system.

  • Peroxidase Blocking: If you are using a Horseradish Peroxidase (HRP)-conjugated secondary antibody, you must block for endogenous peroxidase activity, which is common in red blood cells, kidney, and liver tissues.[4][14][16] This is typically done by incubating the tissue with a dilute solution of hydrogen peroxide (H₂O₂).[4][8]

  • Phosphatase Blocking: If you are using an Alkaline Phosphatase (AP)-conjugated secondary, you need to block for endogenous AP activity, found in tissues like the intestine, kidney, and lymphoid tissue.[4] Levamisole is a common inhibitor used for this purpose.[4][14]

Troubleshooting Guide for Non-Specific Staining

Use the following diagrams and tables to diagnose and resolve common issues with non-specific binding in your CCAP IHC experiments.

Visual Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and address the root cause of high background staining.

IHC_Troubleshooting_Workflow start High Background or Non-Specific Staining Observed control_check Step 1: Analyze Controls (No Primary Ab, Isotype) start->control_check staining_pattern What is the staining pattern in the 'No Primary' control? control_check->staining_pattern secondary_issue Problem: Secondary Antibody - Cross-reactivity - Concentration too high staining_pattern->secondary_issue Staining Present no_staining No staining in control. Issue is likely with Primary Ab or Protocol. staining_pattern->no_staining No Staining solution_secondary Solution: 1. Use pre-adsorbed secondary Ab. 2. Titrate secondary Ab concentration. 3. Run secondary only control. secondary_issue->solution_secondary final_review Review and Re-run Experiment solution_secondary->final_review primary_optimization Step 2: Optimize Primary Antibody & Blocking Protocol no_staining->primary_optimization titration Action: Perform a titration series for the primary antibody to find the optimal concentration. primary_optimization->titration blocking_optimization Action: Optimize blocking step. - Increase incubation time. - Change blocking agent (e.g., serum). primary_optimization->blocking_optimization endogenous_check Step 3: Check for Endogenous Enzyme/Biotin Activity titration->endogenous_check blocking_optimization->endogenous_check enzyme_block Action: Apply appropriate blocker - H2O2 for peroxidase (HRP). - Levamisole for phosphatase (AP). - Avidin/Biotin kit for biotin. endogenous_check->enzyme_block wash_check Step 4: Review Washing Steps enzyme_block->wash_check wash_protocol Action: Increase number and/or duration of wash steps with appropriate buffer (e.g., TBST). wash_check->wash_protocol wash_protocol->final_review Non_Specific_Binding_Sources cluster_tissue Tissue Section cluster_antibodies Antibodies & Reagents antigen Target Antigen (e.g., CCAP) fc_receptor Fc Receptor (on Immune Cells) charged_proteins Charged Proteins (+/-) endogenous_biotin Endogenous Biotin primary_ab Primary Antibody primary_ab->antigen Specific Binding (Desired) primary_ab->charged_proteins Ionic/ Hydrophobic Interaction secondary_ab Secondary Antibody secondary_ab->fc_receptor Fc Region Binding secondary_ab->endogenous_biotin Avidin-Biotin Interaction

References

Technical Support Center: Optimizing Primer Design for CCAP Quantitative RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design for the quantitative analysis of Cold-inducible protein (CCAP) gene expression using RT-PCR.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for designing high-quality primers for CCAP qRT-PCR?

A1: Effective primer design is crucial for accurate and reproducible qRT-PCR results.[1][2] Key parameters to consider include:

  • Primer Length: Aim for primers between 18 and 30 bases.[3][4] Shorter primers can be less specific, while overly long primers may have a slower hybridization rate.[4]

  • GC Content: The percentage of guanine (B1146940) (G) and cytosine (C) bases should be between 40-60%.[1][2] A GC clamp (a G or C at the 3' end) can help promote binding.[5]

  • Melting Temperature (Tm): The ideal Tm is between 60°C and 65°C.[1][2] The Tm of the forward and reverse primers should not differ by more than 2-5°C to ensure they bind simultaneously.[3][4][6]

  • Amplicon Size: For efficient qPCR, the product size should ideally be between 70 and 200 base pairs (bp).[2][3]

  • Avoiding Secondary Structures: Primers should be free of hairpins (intra-primer homology) and self-dimers (inter-primer homology) to prevent interference with the amplification of the target sequence.[1][5]

  • Specificity: Primers should be unique to the CCAP target sequence to avoid off-target amplification. Use tools like NCBI's Primer-BLAST to verify specificity.[1][3]

  • Exon-Exon Junction Spanning: To prevent amplification from contaminating genomic DNA (gDNA), design primers that span an exon-exon junction.[2][7]

Q2: How can I prevent primer-dimer formation in my CCAP qRT-PCR?

A2: Primer-dimers, which are off-target amplicons formed by the primers annealing to each other, can significantly impact reaction efficiency. To minimize their formation:

  • Primer Design: Ensure there is no 3' complementarity between the forward and reverse primers.[1]

  • Optimize Primer Concentration: Use the lowest concentration of primers that still provides a strong signal. A typical starting concentration is between 100-200 nM.

  • Hot-Start Taq Polymerase: Use a hot-start Taq polymerase to prevent non-specific amplification and primer-dimer formation at lower temperatures before the PCR cycles begin.

Q3: My qRT-PCR for CCAP shows no amplification. What are the possible causes and solutions?

A3: A lack of amplification can be due to several factors. The following troubleshooting guide can help identify the issue:

Potential Cause Recommended Solution
Poor Primer Design Re-design primers following optimal guidelines. Verify primer specificity using BLAST.[8] Test at least two primer pairs for a new assay.[7]
Incorrect Primer Concentration Titrate primer concentrations to find the optimal level. Start with the recommended protocol concentration and adjust if necessary.[7]
Degraded Primers Check primer integrity on a denaturing polyacrylamide gel.[7] Store primers properly and avoid repeated freeze-thaw cycles.
Poor RNA Quality Assess RNA integrity and purity using spectrophotometry (A260/280 ratio of ~2.0) and gel electrophoresis.[9] Use high-quality RNA for cDNA synthesis.[10]
Inefficient Reverse Transcription (RT) Ensure the RT step is long enough (extend in 5-minute increments).[7] Optimize the RT temperature.[7]
Problem with qPCR Reagents Use fresh aliquots of master mix and other reagents.[8] Ensure all components are correctly added to the reaction.[8]
Instrument Error Verify that the correct fluorescent channels and cycling conditions are set on the qPCR instrument.[9]

Q4: I am observing multiple peaks in my melt curve analysis for CCAP. What does this indicate and how can I fix it?

A4: Multiple peaks in a melt curve suggest the presence of non-specific amplification products or primer-dimers in addition to your target amplicon.

  • Non-Specific Amplification: This occurs when primers bind to unintended targets. To address this, redesign primers for higher specificity or increase the annealing temperature to enhance stringency.[8]

  • Primer-Dimers: These typically appear as a peak at a lower melting temperature than the desired product. Optimizing primer concentration and using a hot-start polymerase can help.

  • Genomic DNA Contamination: If primers do not span an exon-exon junction, gDNA can be amplified. Treat RNA samples with DNase I prior to cDNA synthesis.[7]

Troubleshooting Guides

Guide 1: Low Amplification Efficiency

Low amplification efficiency leads to inaccurate quantification. An ideal efficiency is between 90-110%.

Symptom Possible Cause Troubleshooting Step
High Ct values Inefficient primersRedesign primers to meet optimal criteria.
Suboptimal annealing temperaturePerform a temperature gradient PCR to determine the optimal annealing temperature.[8]
PCR inhibitors in the sampleDilute the template to reduce inhibitor concentration.[7] Re-purify the RNA/cDNA.
Short extension timeIncrease the extension time in 5-second increments.[7]
Guide 2: Inconsistent Results Between Replicates

Variability between technical or biological replicates can compromise data reliability.

Symptom Possible Cause Troubleshooting Step
High standard deviation in Ct values Pipetting errorsUse a master mix for all reactions to minimize pipetting variability.[10] Ensure pipettes are calibrated.
Inconsistent template quality/quantityAccurately quantify RNA/cDNA before setting up reactions.[9]
Well-to-well temperature variationEnsure the qPCR plate is properly sealed and seated in the instrument.

Experimental Protocols

Protocol 1: Primer Design and Validation Workflow

This protocol outlines the steps for designing and validating primers for CCAP qRT-PCR.

  • Obtain CCAP mRNA Sequence: Retrieve the reference sequence (RefSeq) for the CCAP gene from the NCBI database.

  • Primer Design using Software: Use a primer design tool like Primer-BLAST.

    • Set parameters for primer length, GC content, Tm, and amplicon size as described in the FAQs.

    • Crucially, select the option for primers to span an exon-exon junction to avoid gDNA amplification.[2]

  • In Silico Specificity Check: The Primer-BLAST tool will automatically check for specificity against the target organism's transcriptome.

  • Order and Test Primer Pairs: It is good practice to order and test at least two primer pairs.[7]

  • Experimental Validation:

    • Standard PCR and Gel Electrophoresis: Run a standard PCR with the designed primers and visualize the product on an agarose (B213101) gel. A single, sharp band at the expected size indicates specificity.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of a qPCR run. A single peak confirms the amplification of a single product.

    • Standard Curve and Efficiency Calculation: Prepare a serial dilution of a template (e.g., plasmid DNA containing the CCAP target sequence or a pooled cDNA sample) and run a qPCR. Plot the Ct values against the log of the template concentration. The slope of the resulting standard curve is used to calculate the reaction efficiency (Efficiency = (10^(-1/slope)) - 1). An acceptable efficiency is between 90% and 110%.[10]

Visualizations

Primer_Design_Workflow A Obtain CCAP mRNA Reference Sequence B Primer Design using Software (e.g., Primer-BLAST) A->B C Set Design Parameters (Length, GC%, Tm, Amplicon Size) B->C D Specify Exon-Exon Junction Spanning B->D E In Silico Specificity Check (BLAST) C->E D->E F Order & Test Multiple Primer Pairs E->F G Experimental Validation F->G H Standard PCR & Gel Electrophoresis G->H Specificity I Melt Curve Analysis G->I Specificity J Standard Curve & Efficiency Calculation G->J Efficiency K Optimized Primers for CCAP qRT-PCR H->K I->K J->K

Caption: Workflow for designing and validating qRT-PCR primers.

Troubleshooting_No_Amplification Start No Amplification Observed in CCAP qRT-PCR CheckPrimers Check Primer Design & Integrity Start->CheckPrimers CheckTemplate Assess RNA/cDNA Quality & Quantity Start->CheckTemplate CheckReaction Verify Reaction Setup & Reagents Start->CheckReaction CheckCycling Confirm Cycling Conditions Start->CheckCycling Redesign Redesign Primers CheckPrimers->Redesign Poor Design NewPrimers Order New Primers CheckPrimers->NewPrimers Degraded Repurify Re-isolate RNA / Synthesize new cDNA CheckTemplate->Repurify Poor Quality RepeatSetup Repeat Setup with Fresh Reagents CheckReaction->RepeatSetup Error/Contamination OptimizeCycling Optimize Annealing Temperature/Time CheckCycling->OptimizeCycling Suboptimal

Caption: Logical steps for troubleshooting no amplification.

References

Technical Support Center: Enhancing the Stability of Crustacean Cardioactive Peptide (CCAP) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crustacean Cardioactive Peptide (CCAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of CCAP in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with CCAP in solution.

Q1: My CCAP solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?

A1: Cloudiness or precipitation of your CCAP solution can be attributed to several factors, primarily aggregation or poor solubility. CCAP, being a peptide, has a propensity to aggregate, especially at high concentrations, improper pH, or in certain buffer systems.

Troubleshooting Steps:

  • Verify Solubility Parameters: The primary structure of CCAP is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, containing hydrophobic residues (Pro, Phe, Ala) that can contribute to aggregation if not properly solvated.[1]

  • Optimize pH: The isoelectric point (pI) of a peptide is the pH at which it has no net electrical charge, often leading to minimum solubility. While the exact pI of CCAP is not readily published, peptides with a mix of acidic and basic residues can have complex solubility profiles. It is recommended to dissolve CCAP in a buffer with a pH at least one unit away from its pI. For cyclic disulfide-containing peptides, optimal stability is often observed around pH 3.0.[2]

  • Adjust Concentration: High peptide concentrations can favor intermolecular interactions and lead to aggregation. Try preparing a more dilute stock solution.

  • Incorporate Organic Solvents: For highly hydrophobic peptides, the use of a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can aid in initial solubilization before dilution with an aqueous buffer.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

Q2: I am concerned about the degradation of CCAP during my experiments. What are the primary degradation pathways and how can I minimize them?

A2: Peptides like CCAP are susceptible to several chemical degradation pathways, which can impact their biological activity. The primary concerns for CCAP are disulfide bond shuffling, deamidation of the asparagine (Asn) residue, and oxidation of cysteine (Cys) residues.

Troubleshooting and Prevention:

  • Disulfide Bond Stability: The disulfide bridge between Cys3 and Cys9 is crucial for CCAP's conformation and activity. This bond is more susceptible to degradation, including exchange or reduction, at neutral to basic pH.[2] Maintaining a slightly acidic pH (e.g., pH 3.0-5.0) can help preserve the integrity of the disulfide bond.

  • Deamidation: The asparagine (Asn) residue at position 4 can undergo deamidation to form aspartic acid or isoaspartic acid, altering the peptide's charge and potentially its function. This process is accelerated at neutral and alkaline pH.

  • Oxidation: The cysteine residues, even when in a disulfide bond, can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species. Using degassed buffers and minimizing exposure to air can help prevent oxidation.

Q3: What are the recommended storage conditions for CCAP in solution?

A3: For optimal stability, CCAP solutions should be stored under specific conditions to minimize degradation.

Recommendations:

  • Short-Term Storage (up to a few days): Store at 2-8°C.

  • Long-Term Storage (weeks to months): Aliquot the CCAP solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.

  • Lyophilized Form: For the longest shelf-life, store CCAP in its lyophilized form at -20°C or below.

Data on Peptide Stability

While specific quantitative stability data for CCAP is limited in publicly available literature, the following table summarizes general stability trends for cyclic disulfide-containing peptides based on experimental studies of model peptides.

ParameterConditionObservationImpact on Stability
pH Acidic (pH 1.0 - 5.0)Minimal degradation of disulfide bonds. Peptide bond hydrolysis can occur at very low pH.Generally higher stability, with optimal stability often around pH 3.0.[2][3]
Neutral to Basic (pH > 7.0)Increased rate of disulfide bond degradation and deamidation of asparagine.Decreased stability.[2][3]
Temperature 4°CSlows down most degradation reactions.Recommended for short-term storage of solutions.
-20°C or -80°CSignificantly reduces the rate of chemical degradation.Recommended for long-term storage.
Elevated Temperatures (e.g., > 40°C)Accelerates all degradation pathways.Should be avoided.
Additives Organic Solvents (e.g., Acetonitrile)Can improve solubility and in some cases, stability in aqueous solutions.Can be beneficial, but compatibility with the experimental system must be considered.
Cryoprotectants (e.g., Glycerol)Can protect the peptide from degradation during freeze-thaw cycles.Recommended for long-term frozen storage.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and stability assessment of CCAP solutions.

Protocol 1: Preparation of a CCAP Stock Solution

Objective: To prepare a stable stock solution of CCAP for use in various experiments.

Materials:

  • Lyophilized CCAP

  • Sterile, deionized water (or appropriate buffer)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the lyophilized CCAP vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of CCAP in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, deionized water or a pre-chilled, degassed buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5) to achieve the desired stock concentration.

  • Gently vortex the solution to dissolve the peptide. If solubility is an issue, brief sonication in a water bath may be applied.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • For immediate use, store the aliquots at 2-8°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Forced Degradation Study of CCAP

Objective: To assess the stability of CCAP under various stress conditions to understand its degradation pathways.

Materials:

  • CCAP stock solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis spectrophotometer or HPLC system

  • Incubator or water bath

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the CCAP stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the CCAP stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis sample.

  • Oxidative Degradation: Mix an aliquot of the CCAP stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the CCAP stock solution at an elevated temperature (e.g., 60°C).

  • Control: Keep an aliquot of the CCAP stock solution at the recommended storage temperature (e.g., 4°C).

  • At various time points, take samples from each condition, neutralize the acidic and basic samples, and analyze them using a suitable analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the parent peptide and the appearance of degradation products.

Visualizing CCAP Stability Concepts

Logical Workflow for Troubleshooting CCAP Solution Instability

CCAP_Troubleshooting_Workflow start CCAP Solution is Unstable (Precipitation/Degradation) check_solubility Check Solubility Parameters start->check_solubility check_pH Is pH Optimal? check_solubility->check_pH adjust_pH Adjust pH (e.g., to ~3.0-5.0) check_pH->adjust_pH No check_concentration Is Concentration Too High? check_pH->check_concentration Yes adjust_pH->check_concentration lower_concentration Lower Concentration check_concentration->lower_concentration Yes check_degradation Suspect Chemical Degradation? check_concentration->check_degradation No lower_concentration->check_degradation minimize_degradation Minimize Degradation: - Use acidic buffer - Degas solvents - Store properly check_degradation->minimize_degradation Yes stable_solution Stable CCAP Solution check_degradation->stable_solution No minimize_degradation->stable_solution

Caption: Troubleshooting workflow for CCAP solution instability.

Potential Degradation Pathways of CCAP

CCAP_Degradation_Pathways cluster_degradation Degradation Products CCAP Intact CCAP (PFCNAFTGC-NH2) disulfide_cleavage Cleaved Disulfide Bond CCAP->disulfide_cleavage High pH, Reducing Agents deamidated_product Deamidated CCAP (Aspartic/Isoaspartic Acid at Pos. 4) CCAP->deamidated_product Neutral/Alkaline pH oxidized_product Oxidized Cysteine CCAP->oxidized_product Oxidizing Agents, Metal Ions

Caption: Potential chemical degradation pathways for CCAP.

References

Addressing antibody cross-reactivity in CCAP immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Crustacean Cardioactive Peptide (CCAP) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CCAP) and why is it measured?

A1: this compound (CCAP) is a highly conserved nonapeptide originally isolated from the shore crab Carcinus maenas.[1][2] It functions as a neuropeptide and hormone in crustaceans and insects, playing crucial roles in regulating heart rate, molting, feeding behavior, and immune responses.[1][3][4][5][6] Measuring CCAP levels is essential for studies related to insect physiology, neurobiology, and the development of novel pest control strategies.

Q2: What are the common types of immunoassays used for CCAP quantification?

A2: The most common immunoassay formats for peptide quantification, and therefore likely for CCAP, are the Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). These can be configured as competitive assays, which are well-suited for detecting small molecules like peptides.[7][8][9] Sandwich ELISAs are also possible if two antibodies recognizing different epitopes on CCAP are available.[8][10]

Q3: My CCAP immunoassay is showing high background. What are the possible causes and solutions?

A3: High background in an ELISA can be caused by several factors:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

  • Inadequate Washing: Insufficient washing between steps can leave unbound antibodies behind.

  • Contaminated Reagents: Buffers or other reagents may be contaminated.

  • Substrate Incubation Issues: The substrate incubation may be too long or performed in the presence of light.[11]

Solutions to try:

  • Optimize the blocking buffer concentration and incubation time.[12]

  • Titer the primary and secondary antibodies to find the optimal concentration.

  • Increase the number of washing steps and ensure complete removal of wash buffer.[13]

  • Use fresh, sterile buffers and reagents.[13]

  • Ensure the substrate incubation is performed as recommended in the protocol and in the dark.[14]

Q4: I am observing no or very low signal in my CCAP immunoassay. What should I check?

A4: A lack of signal can stem from various issues:

  • Reagent Problems: An essential reagent may have been omitted, or reagents may have expired or been stored improperly.[13]

  • Incorrect Antibody Usage: The wrong primary or secondary antibody may have been used.

  • Enzyme Inhibition: The presence of inhibitors like sodium azide (B81097) in the buffers can inhibit the enzyme conjugate (e.g., HRP).

  • Incorrect Plate Reader Settings: The plate reader may not be set to the correct wavelength for the substrate used.[13]

  • Sample Degradation: CCAP in the samples may have degraded due to improper handling or storage.

Troubleshooting steps:

  • Double-check that all reagents were added in the correct order and are within their expiration dates.

  • Verify that the secondary antibody is specific for the primary antibody's host species.

  • Ensure none of your buffers contain enzyme inhibitors.

  • Confirm the plate reader settings are correct for your assay.[13]

  • Handle samples on ice and consider adding protease inhibitors to prevent peptide degradation.

Q5: What is antibody cross-reactivity and why is it a concern in CCAP immunoassays?

A5: Antibody cross-reactivity is the binding of an antibody to an antigen that is different from the one it was raised against, typically due to structural similarity between the epitopes.[7][15] This is a significant concern in CCAP immunoassays because CCAP is part of a larger family of neuropeptides, and other structurally similar peptides may be present in the biological samples being tested. This can lead to an overestimation of CCAP concentration, resulting in inaccurate data.[16][17]

Troubleshooting Guide for Cross-Reactivity

Problem: I suspect my anti-CCAP antibody is cross-reacting with other molecules in my sample, leading to falsely elevated results.

Step 1: Identify Potential Cross-Reactants
  • Literature Review: Search for other neuropeptides known to be present in your sample matrix (e.g., hemolymph, tissue extracts) that share sequence homology with CCAP (PFCNAFTGC-NH2).[1]

  • Bioinformatics: Use protein databases to search for peptides with similar sequences or structural motifs.

Step 2: Experimental Confirmation of Cross-Reactivity

Several experimental approaches can be used to determine if your antibody is cross-reactive.[7]

  • Western Blotting: Run your biological sample on an SDS-PAGE gel, transfer to a membrane, and probe with the anti-CCAP antibody. The presence of multiple bands may indicate cross-reactivity.[7]

  • Immunoprecipitation (IP) followed by Mass Spectrometry (MS): Use the anti-CCAP antibody to pull down its binding partners from the sample. Analyze the immunoprecipitated proteins by mass spectrometry to identify any co-precipitating molecules.

  • Competitive ELISA: This is a direct way to quantify the degree of cross-reactivity.[7]

Step 3: Mitigating Cross-Reactivity

If cross-reactivity is confirmed, the following strategies can help to minimize its impact:

  • Sample Pre-treatment: Consider using techniques like High-Performance Liquid Chromatography (HPLC) to separate CCAP from potentially cross-reacting peptides before performing the immunoassay.[16]

  • Assay Optimization: Adjusting assay conditions such as pH, temperature, and incubation times can sometimes favor the specific binding of the antibody to CCAP.[7]

  • Use of Monoclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[10][17]

  • Antibody Validation: If possible, test the antibody against a panel of related peptides to confirm its specificity for CCAP.[18]

Quantitative Data on Cross-Reactivity

The following table provides a hypothetical example of how to present cross-reactivity data for an anti-CCAP antibody. Researchers should generate similar data for their specific antibody and potential cross-reactants.

PeptideSequenceConcentration for 50% Inhibition (IC50)% Cross-Reactivity
CCAPPFCNAFTGC-NH21 nM100%
Peptide X (Hypothetical)PFDNAFTGC-NH2100 nM1%
Peptide Y (Hypothetical)GFCNAYTGC-NH21000 nM0.1%
Peptide Z (Hypothetical)VLSGAKLPG-NH2>10,000 nM<0.01%

% Cross-Reactivity = (IC50 of CCAP / IC50 of Test Peptide) x 100

Experimental Protocols

Protocol: Competitive ELISA for Assessing Antibody Cross-Reactivity
  • Plate Coating: Coat a 96-well microplate with a CCAP-conjugate (e.g., CCAP-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[13]

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[12]

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a fixed, predetermined concentration of the anti-CCAP antibody mixed with either the CCAP standard (for the standard curve) or the potential cross-reacting peptide at various concentrations. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) that binds to the primary anti-CCAP antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration. Determine the IC50 value for CCAP and each potential cross-reactant. Calculate the percent cross-reactivity as shown in the table above.

Visualizations

CCAP Signaling Pathway

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_Protein G Protein CCAPR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Physiological_Response Physiological Response (e.g., muscle contraction, ecdysis behavior) PKA->Physiological_Response leads to Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: A diagram of the CCAP signaling pathway, which often involves G-protein coupled receptors and the cAMP second messenger system.[19]

Experimental Workflow for Troubleshooting Cross-Reactivity

Troubleshooting_Workflow Start Start: Suspected Cross-Reactivity Identify Identify Potential Cross-Reactants Start->Identify Competitive_ELISA Perform Competitive ELISA Identify->Competitive_ELISA Analyze Analyze Data: Calculate % Cross-Reactivity Competitive_ELISA->Analyze Decision Is Cross-Reactivity Significant? Analyze->Decision Optimize Optimize Assay Conditions (pH, Temp, etc.) Decision->Optimize Yes End End: Issue Resolved Decision->End No Optimize->Competitive_ELISA Re-test Pretreat Implement Sample Pre-treatment (e.g., HPLC) Optimize->Pretreat New_Antibody Source a More Specific Antibody Optimize->New_Antibody Pretreat->Competitive_ELISA Re-test New_Antibody->Competitive_ELISA Re-test

Caption: A logical workflow for diagnosing and mitigating antibody cross-reactivity in CCAP immunoassays.

References

Technical Support Center: Quantifying Endogenous Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous Crustacean Cardioactive Peptide (CCAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying endogenous CCAP?

A1: The main difficulties stem from its low physiological concentrations in biological samples like hemolymph and nervous tissue, the susceptibility of the peptide to degradation by proteases, and potential interference from the sample matrix. Each quantification method has its own set of challenges, which are addressed in detail in our troubleshooting guides.

Q2: Which quantification method is most suitable for my research?

A2: The choice of method depends on factors such as the required sensitivity and specificity, sample throughput, and available equipment. Immunoassays like ELISA and RIA offer high sensitivity and are suitable for processing a large number of samples. Mass spectrometry (LC-MS/MS) provides the highest specificity and can overcome issues of antibody cross-reactivity, making it a powerful tool for absolute quantification. Please refer to our data comparison tables for a detailed breakdown of each method's performance.

Q3: How can I minimize CCAP degradation during sample collection and preparation?

A3: It is crucial to work quickly and at low temperatures. Samples should be collected on ice and immediately treated with protease inhibitors. For hemolymph, an anticoagulant should also be used. Detailed sample handling protocols are provided in the "Experimental Protocols" section.

Q4: I am observing high background noise in my ELISA. What could be the cause?

A4: High background in an ELISA can be due to several factors, including insufficient blocking, inadequate washing, or non-specific binding of antibodies. Our ELISA Troubleshooting Guide provides a comprehensive list of potential causes and solutions.

Q5: My mass spectrometry results show low signal intensity for CCAP. How can I improve this?

A5: Low signal intensity in LC-MS/MS can result from inefficient extraction, ion suppression from the sample matrix, or suboptimal instrument parameters. Our Mass Spectrometry Troubleshooting Guide offers detailed advice on optimizing your sample preparation and analysis workflow.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Possible Cause Recommended Solution
No or Weak Signal Inactive reagents (antibodies, enzyme conjugate, substrate).Check storage conditions and expiration dates. Test each reagent individually.
Insufficient incubation times or incorrect temperature.Ensure all incubation steps are performed for the recommended duration and at the specified temperature.
Low concentration of CCAP in the sample.Concentrate the sample or use a more sensitive ELISA kit if available.
Incorrect plate washing procedure.Ensure thorough washing between steps to remove unbound reagents. Avoid letting wells dry out.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).
Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal concentration.
Cross-reactivity of antibodies with other molecules in the sample.[1]Validate antibody specificity. Consider using a more specific antibody or an alternative quantification method like mass spectrometry.
Inadequate washing.Increase the number of wash cycles and ensure complete removal of wash buffer.
Poor Standard Curve Improper preparation of standard solutions.Prepare fresh standards and perform serial dilutions carefully.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting technique.
Standard degradation.Aliquot and store standards at the recommended temperature. Avoid repeated freeze-thaw cycles.
High Variability Between Replicates Inconsistent pipetting.Use a multichannel pipette for adding reagents to multiple wells simultaneously.
Temperature gradients across the plate.Ensure the plate is incubated in a stable temperature environment.
Edge effects.Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.
Radioimmunoassay (RIA)
Problem Possible Cause Recommended Solution
Low Maximum Binding (B0) Degraded radiolabeled CCAP (tracer).Use a fresh batch of tracer and store it properly to prevent degradation.
Incorrect antibody dilution.Optimize the antibody concentration to achieve the desired level of maximum binding.
Inadequate incubation time.Ensure sufficient incubation time for the binding reaction to reach equilibrium.
High Non-Specific Binding (NSB) Poor quality tracer.Purify the tracer to remove unbound radioisotope.
Issues with the separation of bound and free tracer.Optimize the precipitation or separation step (e.g., second antibody concentration, centrifugation time).
Cross-reactivity of the antibody.Test the antibody against structurally related peptides to assess specificity.
Low Sensitivity High concentration of tracer.Reduce the amount of tracer to increase competition with unlabeled CCAP.
Suboptimal assay buffer composition.Test different buffer formulations to improve binding kinetics.
Inconsistent Results Pipetting inaccuracies.Use calibrated pipettes and maintain a consistent technique.
Incomplete separation of bound and free fractions.Ensure complete precipitation and careful aspiration of the supernatant.
Scintillation counting errors.Check the settings and calibration of the gamma or beta counter.
Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient extraction of CCAP from the sample matrix.[1]Optimize the extraction protocol. Consider different solvents and solid-phase extraction (SPE) cartridges.
Ion suppression from co-eluting matrix components.[1]Improve chromatographic separation to resolve CCAP from interfering substances. Use a stable isotope-labeled internal standard.
Peptide degradation during sample preparation.[1]Add protease inhibitors to the sample immediately after collection and keep samples on ice.
Suboptimal mass spectrometer settings.Optimize parameters such as spray voltage, gas flows, and collision energy.
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all equipment.
Carryover from previous injections.Implement a robust wash cycle between sample injections.
Poor Peak Shape Suboptimal chromatographic conditions.Adjust the mobile phase composition, gradient, and column temperature.
Column degradation.Replace the analytical column.
Inaccurate Quantification Lack of an appropriate internal standard.Synthesize or purchase a stable isotope-labeled CCAP internal standard for the most accurate quantification.
Non-linear response.Ensure the calibration curve covers the expected concentration range of the samples and use an appropriate regression model.

Quantitative Data Comparison

Parameter ELISA RIA LC-MS/MS
Sensitivity High (pg/mL to ng/mL range)Very High (pg/mL range)High (fmol to pmol on column)
Specificity Dependent on antibody quality; potential for cross-reactivity.[1]Dependent on antibody quality; potential for cross-reactivity.Very High (based on mass-to-charge ratio and fragmentation pattern)
Throughput High (96-well plate format)Moderate to HighModerate (dependent on chromatographic run time)
Cost per Sample Low to ModerateModerate (due to radioisotopes and disposal)High (instrumentation and maintenance)
Development Time Moderate to High (for new assay development)High (requires radiolabeling)Moderate (requires optimization of chromatography and MS parameters)
Sample Volume Low (µL range)Low (µL range)Low (µL range)

Experimental Protocols

Protocol 1: Extraction of CCAP from Crustacean Hemolymph for Mass Spectrometry

This protocol is adapted from a method for neuropeptide analysis in crustacean hemolymph.[1]

  • Sample Collection: Collect hemolymph from the crustacean on ice, using a syringe pre-filled with an anticoagulant solution (e.g., 10% EDTA).

  • Protein Precipitation: Immediately mix the hemolymph with an equal volume of ice-cold acidified methanol (B129727) (methanol with 1% acetic acid) to precipitate larger proteins and inhibit protease activity.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Drying: Dry the supernatant using a vacuum centrifuge.

  • Reconstitution and Desalting: Reconstitute the dried extract in 0.1% formic acid. Desalt the sample using a C18 ZipTip or a similar solid-phase extraction (SPE) cartridge.

  • Elution: Elute the peptides from the C18 material using a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.

  • Final Drying and Reconstitution: Dry the eluted sample and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General Competitive ELISA for CCAP

This is a general protocol and should be optimized for the specific antibodies and reagents being used.

  • Coating: Coat the wells of a 96-well microplate with a CCAP-conjugate (e.g., CCAP-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add CCAP standards or samples to the wells, followed immediately by a specific primary antibody against CCAP. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal is inversely proportional to the amount of CCAP in the sample.

Visualizations

CCAP_Signaling_Pathway CCAP Crustacean Cardioactive Peptide (CCAP) CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds G_alpha_q Gαq CCAPR->G_alpha_q Activates G_alpha_s Gαs CCAPR->G_alpha_s Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates AC Adenylate Cyclase (AC) G_alpha_s->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) PKC->Cellular_Response Phosphorylates targets leading to PKA->Cellular_Response Phosphorylates targets leading to

Caption: CCAP Signaling Pathway.

CCAP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Hemolymph/Tissue) + Protease Inhibitors Homogenization 2. Homogenization (for tissue) Sample_Collection->Homogenization Extraction 3. Peptide Extraction (e.g., Acid/Organic Solvent) Homogenization->Extraction Purification 4. Purification/Desalting (e.g., Solid-Phase Extraction) Extraction->Purification Quantification_Method 5. Quantification Method Purification->Quantification_Method ELISA_RIA ELISA / RIA Quantification_Method->ELISA_RIA LC_MS LC-MS/MS Quantification_Method->LC_MS Data_Acquisition 6. Data Acquisition ELISA_RIA->Data_Acquisition LC_MS->Data_Acquisition Data_Analysis 7. Data Analysis (Standard Curve Generation, Peak Integration) Data_Acquisition->Data_Analysis Final_Quantification 8. Final Quantification (CCAP Concentration) Data_Analysis->Final_Quantification

Caption: CCAP Quantification Workflow.

References

Improving the efficiency of CCAP receptor binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CCAP Receptor Binding Assays

Welcome to the technical support center for Crustacean Cardioactive Peptide (CCAP) receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to improve the efficiency and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my CCAP receptor binding assay is not working?

A1: When encountering issues with your CCAP receptor binding assay, it is crucial to systematically verify each component and step of your protocol. Start by ensuring the quality and integrity of your reagents, including the radioligand and receptor preparation.[1] Degraded reagents are a common source of assay failure. Next, confirm that the assay conditions, such as incubation time, temperature, and buffer composition, are optimal for your specific receptor and ligand pair.[1] Finally, review your experimental execution for any potential inconsistencies in pipetting or washing steps.[1]

Q2: How can I be sure that the binding I am measuring is specific to the CCAP receptor?

A2: To confirm the specificity of the binding, it is essential to perform competition binding assays. This involves incubating the receptor and radioligand with a high concentration of a known, unlabeled ligand for the CCAP receptor. A significant reduction in the radioligand signal in the presence of the unlabeled competitor indicates that the binding is specific to the receptor.[2] Additionally, running a control with a non-transfected cell line or a membrane preparation lacking the receptor should result in no significant binding.[2]

Q3: What are the key differences between a saturation binding assay and a competition binding assay for CCAP receptors?

A3: A saturation binding experiment is designed to determine the receptor density (Bmax) and the radioligand's affinity for the receptor (Kd).[3] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand until saturation is reached.[2] In contrast, a competition binding assay measures the ability of an unlabeled compound to compete with a fixed concentration of radioligand for binding to the receptor.[2] This type of assay is used to determine the affinity (Ki) of unlabeled ligands for the receptor.[2]

Q4: My results show high variability between replicates. What are the likely causes?

A4: High variability, or poor reproducibility, often stems from inconsistencies in the experimental procedure.[1] Key areas to investigate include:

  • Pipetting accuracy: Ensure precise and consistent pipetting of all reagents, especially the radioligand and test compounds.[1]

  • Homogeneity of membrane preparation: Thoroughly homogenize the membrane preparation before aliquoting to ensure a uniform receptor concentration in each well.[1]

  • Temperature control: Maintain a stable and consistent temperature during all incubation steps.[1]

  • Washing steps: Standardize the washing procedure to ensure consistent removal of unbound radioligand without dissociating specifically bound ligand.[1]

Troubleshooting Guide

This guide addresses common problems encountered in CCAP receptor binding assays, their potential causes, and recommended solutions.

Problem Potential Cause Troubleshooting Steps
High Background Signal (High Non-Specific Binding) 1. Radioligand concentration is too high.- Perform a saturation binding experiment to determine the optimal radioligand concentration (ideally at or below the Kd).[2]
2. Insufficient blocking of non-specific sites.- Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer.[1]
3. Radioligand is sticking to the filter or plate.- Pre-treat filters with a solution like polyethyleneimine (PEI).[1] - For scintillation proximity assays (SPA), test different bead types.[2]
4. Inadequate washing.- Increase the number of washes or use ice-cold wash buffer to more effectively remove unbound radioligand.[1]
Low Total Binding Signal 1. Inactive or degraded receptor preparation.- Prepare fresh membrane fractions. - Avoid repeated freeze-thaw cycles of the receptor preparation.[1]
2. Degraded radioligand.- Check the expiration date and storage conditions of the radioligand.[1] - Consider purchasing a fresh batch.
3. Suboptimal assay conditions.- Optimize incubation time and temperature.[4] - Ensure the buffer composition (pH, ionic strength) is appropriate.
4. Insufficient receptor concentration.- Increase the amount of receptor in the assay.[1]
Low Specific Binding Signal 1. Any of the causes for low total binding.- Follow the troubleshooting steps for "Low Total Binding Signal".
2. High non-specific binding masking the specific signal.- Follow the troubleshooting steps for "High Background Signal".
Poor Reproducibility 1. Inconsistent pipetting.- Use calibrated pipettes and ensure proper technique.[1]
2. Non-homogeneous receptor preparation.- Vortex the membrane suspension before each pipetting step.[1]
3. Fluctuations in incubation temperature.- Use a temperature-controlled incubator or water bath.
4. Inconsistent incubation times.- Use a precise timer for all incubation steps.[1]

Experimental Protocols

Detailed Methodology: Radioligand Binding Assay for CCAP Receptors (Filtration Method)

This protocol provides a general framework. Optimal conditions should be determined empirically for each specific CCAP receptor and radioligand pair.

1. Membrane Preparation:

  • Culture cells expressing the CCAP receptor (e.g., CHO or HEK293 cells) to a sufficient density.[5]

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or similar method.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

2. Radioligand Binding Assay:

  • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Set up the assay in a 96-well plate. For each data point, prepare triplicate wells for total binding and non-specific binding.

  • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.

  • Non-Specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled CCAP (e.g., 1 µM), and membrane preparation to the wells.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like PEI to reduce non-specific binding) using a cell harvester.[1]

  • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for the total binding and non-specific binding triplicates.

  • Determine the specific binding by subtracting the average non-specific binding CPM from the average total binding CPM.

  • For saturation binding experiments, plot specific binding against the concentration of the radioligand and use non-linear regression to determine the Bmax and Kd.

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor and use non-linear regression to determine the IC50, which can then be converted to a Ki value.

Data Presentation

Table 1: Recommended Starting Conditions for CCAP Receptor Binding Assays
Parameter Recommended Range Notes
Incubation Temperature 25°C - 37°CThe optimal temperature should be determined empirically.
Incubation Time 60 - 180 minutesShould be sufficient to reach equilibrium. Determine through time-course experiments.[4]
pH 7.2 - 7.6Maintain a stable pH with a suitable buffer (e.g., Tris-HCl or HEPES).
Membrane Protein 10 - 100 µ g/well The optimal amount depends on the receptor expression level.
Radioligand Concentration 0.1 - 5 x KdFor competition assays, use a concentration at or below the Kd.[2]
Unlabeled Ligand (for NSB) 100 - 1000 x Kd of radioligandShould be in sufficient excess to displace all specific binding.

Mandatory Visualizations

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAP_R CCAP Receptor (GPCR) CCAP->CCAP_R Binding G_Protein G-Protein CCAP_R->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction, Feeding Behavior) Second_Messenger->Cellular_Response Initiation

Caption: CCAP receptor signaling pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Receptor + Ligand +/- Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot Data Calc_Specific_Binding->Plot_Data Determine_Parameters Determine Bmax, Kd, Ki Plot_Data->Determine_Parameters

Caption: Experimental workflow for a CCAP receptor binding assay.

Troubleshooting_Logic Start Assay Problem Detected Check_Signal High Background or Low Signal? Start->Check_Signal High_BG High Background Check_Signal->High_BG High BG Low_Signal Low Signal Check_Signal->Low_Signal Low Signal Optimize_Wash Optimize Washing Steps & Blocking Agents High_BG->Optimize_Wash Check_Radioligand Check Radioligand Concentration & Quality High_BG->Check_Radioligand Low_Signal->Check_Radioligand Check_Receptor Check Receptor Integrity & Concentration Low_Signal->Check_Receptor Reproducibility Poor Reproducibility? Optimize_Wash->Reproducibility Optimize_Conditions Optimize Incubation Time & Temperature Check_Receptor->Optimize_Conditions Optimize_Conditions->Reproducibility Check_Pipetting Verify Pipetting Accuracy & Reagent Homogeneity Reproducibility->Check_Pipetting Yes End Assay Optimized Reproducibility->End No Check_Pipetting->End

Caption: Troubleshooting logic for CCAP receptor binding assays.

References

Technical Support Center: Synthetic CCAP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor yield in synthetic Capsid-Like Particle (CCAP) production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low CCAP yield?

A1: Low CCAP yield can stem from several stages of the production process. The most common issues include suboptimal expression of the capsid protein monomers, inefficient assembly of these monomers into particles, and loss of product during purification. Each of these stages is influenced by a variety of factors that require careful optimization.

Q2: Which expression system is best for my capsid protein?

A2: The choice of expression system is critical and depends on the specific characteristics of your capsid protein.

  • E. coli is a cost-effective and rapidly growing host, ideal for non-enveloped CCAPs. However, challenges such as inclusion body formation and the lack of post-translational modifications can arise.[1][2]

  • Yeast (e.g., S. cerevisiae) offers a balance between scalability and the ability to perform some post-translational modifications, making it a robust system for more complex CCAPs.[3]

  • Insect cells (using Baculovirus Expression Vector System - BEVS) are highly effective for producing complex CCAPs that require intricate folding and modifications, often resulting in high yields of properly assembled particles.[4][5]

  • Mammalian cells are used for CCAPs that require authentic mammalian post-translational modifications for proper assembly and function, though this system is generally more expensive and complex to scale up.[5]

Q3: What is "codon optimization" and is it necessary?

A3: Codon optimization is the process of altering the codons in your gene of interest to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein.[6] This is highly recommended as it can significantly enhance translational efficiency, leading to a substantial increase in protein expression levels.[7][8][9] Many organisms have a "codon bias," and using codons that are rare in the host can slow down or terminate protein synthesis.[10]

Q4: What is the difference between in vivo and in vitro assembly of CCAPs?

A4:

  • In vivo assembly occurs when the capsid proteins spontaneously assemble into CCAPs inside the host cell during expression. The assembled particles are then purified from the cell lysate.[3]

  • In vitro assembly involves expressing and purifying the individual capsid protein monomers first. These purified monomers are then assembled into CCAPs in a controlled, cell-free environment by optimizing buffer conditions.[11] This method offers greater control over the assembly process and can be advantageous for proteins that are toxic or do not assemble efficiently in vivo.[11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low or No Expression of Capsid Protein

If you are observing low levels or a complete absence of your target capsid protein, consider the following troubleshooting steps.

start Start: Low/No Protein Expression check_dna 1. Verify Plasmid Integrity - Sequence the entire expression cassette. - Check for mutations, frameshifts, or premature stop codons. start->check_dna codon_opt 2. Assess Codon Usage - Is the gene codon-optimized for the host? - Use online tools to check for rare codons. check_dna->codon_opt Sequence OK solution_dna Re-clone or perform site-directed mutagenesis. check_dna->solution_dna Errors Found promoter 3. Evaluate Expression Conditions - Confirm inducer concentration and viability. - Optimize induction time and temperature. codon_opt->promoter Optimized solution_codon Synthesize a codon-optimized gene. codon_opt->solution_codon Not Optimized host_strain 4. Consider Host Strain - Is the strain appropriate (e.g., protease-deficient)? - For E. coli, consider strains supplying rare tRNAs (e.g., Rosetta). promoter->host_strain Optimized solution_promoter Perform a matrix optimization of induction parameters (see Table 1). promoter->solution_promoter Suboptimal toxicity 5. Check for Protein Toxicity - Monitor cell growth post-induction. - A sharp decline suggests toxicity. host_strain->toxicity Strain Suitable solution_host Test different host strains. host_strain->solution_host Potential Issue solution_toxicity Use a more tightly regulated promoter or a lower induction temperature. toxicity->solution_toxicity Toxicity Observed

Caption: Troubleshooting workflow for low or no capsid protein expression.

ParameterCondition 1 (High Yield, Soluble)Condition 2 (High Yield, Insoluble)Condition 3 (Low Yield)Recommendation
Induction Temperature 18°C[12]37°C37°CLower temperature often improves protein solubility.[1]
IPTG Concentration 0.1 - 0.4 mM[12]1.0 mM0.01 mMTest a range from 0.1 to 1.0 mM.
Induction OD₆₀₀ 0.6 - 0.80.6 - 0.8> 1.5Induce during the mid-log phase of growth.
Induction Duration 16-18 hours[12]3-4 hours1-2 hoursLonger induction at lower temperatures can increase soluble yield.
  • Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

  • Growth: Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to the desired final concentration (e.g., 0.4 mM).[12]

  • Expression: Incubate at the chosen temperature with shaking for the specified duration (e.g., 18 hours).

  • Harvest: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).[12]

  • Analysis: Lyse a small aliquot of cells and analyze the total, soluble, and insoluble fractions by SDS-PAGE to assess expression levels and solubility.

Issue 2: Capsid Protein is Expressed but Fails to Assemble into CCAPs

If you have good expression of the monomer but are not seeing assembled particles, the following factors are critical for assembly.

assembly CCAP Assembly protein Protein Concentration assembly->protein buffer Buffer Conditions assembly->buffer additives Additives assembly->additives sub_buffer pH Ionic Strength Temperature buffer->sub_buffer sub_additives Scaffolding Proteins Nucleic Acids Reducing Agents additives->sub_additives

Caption: Key factors influencing the successful in vitro assembly of CCAPs.

  • Q: My protein precipitates during the assembly reaction. What should I do?

    • A: Protein aggregation is a common problem. Try optimizing the buffer conditions. A matrix-based approach testing different pH and salt concentrations is recommended. Sometimes, additives like L-arginine can help prevent aggregation.[11] Also, ensure your purified protein monomer is stable and properly folded before attempting assembly.

  • Q: The yield of assembled CCAPs is very low. How can I improve it?

    • A: Several factors could be at play:

      • Protein Concentration: Assembly is concentration-dependent. Ensure you are above the critical concentration for your specific CCAP.

      • Buffer Conditions: The electrostatic interactions governing assembly are highly sensitive to pH and ionic strength.[13] Small changes can have a large impact. Refer to Table 2 for starting conditions.

      • Scaffolding Proteins: Some CCAPs require scaffolding proteins for efficient assembly.[14] If applicable to your system, co-expressing or adding a purified scaffolding protein can dramatically increase yield.[11][15]

      • Nucleic Acids: For some viral capsids, the presence of nucleic acids (RNA or DNA) can act as a scaffold and is essential for nucleation and assembly.[11]

ParameterTypical RangeRationale
pH 6.0 - 8.0[13]Affects the surface charge of protein subunits, which is critical for proper interaction. Most assembly reactions are optimized near physiological pH.[11]
Ionic Strength (NaCl) 50 - 500 mMModulates electrostatic interactions. High salt can shield charges and prevent aggregation, but excessively high salt can also inhibit assembly.
Temperature 4°C - 37°CInfluences the kinetics of assembly and the stability of the final particle.
Reducing Agent (e.g., DTT) 1 - 10 mMCan be necessary to prevent intermolecular disulfide bonds that lead to aggregation, but may also disrupt necessary structural disulfide bonds in some proteins.
  • Prepare Monomers: Purify capsid protein monomers to >95% purity. Ensure the final buffer is compatible with the assembly buffer (dialysis or buffer exchange may be required). The protein should be kept at a high concentration and stored at 4°C.

  • Assembly Buffer Preparation: Prepare a range of assembly buffers with varying pH and ionic strengths (e.g., as outlined in Table 2).

  • Initiate Assembly: Initiate the assembly reaction by rapidly diluting the concentrated monomer solution into the assembly buffer. This is often done by dialysis, allowing for a gradual change in buffer conditions which can favor proper assembly over aggregation.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C) for several hours to overnight. Gentle agitation may be beneficial.

  • Monitor Assembly: Take time points and analyze the reaction mixture using Dynamic Light Scattering (DLS) to monitor particle formation or Transmission Electron Microscopy (TEM) to visualize the assembled CCAPs.

  • Purification: Once assembly is complete, purify the assembled CCAPs from unassembled monomers and aggregates using Size Exclusion Chromatography (SEC) or density gradient ultracentrifugation.

Issue 3: Low Purity and High Percentage of Empty/Partially Assembled Particles

A common challenge, particularly in gene therapy applications, is separating fully assembled, payload-containing CCAPs from empty particles.

start Start: Low Purity / Empty Capsids lysis 1. Optimize Cell Lysis - Is lysis complete? - Are host contaminants (DNA, proteins) co-purifying? start->lysis capture 2. Initial Capture Step - Affinity or Ion Exchange Chromatography (IEX). - Is the binding and elution efficient? lysis->capture Lysis Optimized solution_lysis Add DNase to reduce viscosity. Optimize lysis buffer. lysis->solution_lysis Inefficient/Contaminated separation 3. Separation of Full vs. Empty - Anion Exchange Chromatography (AEX) is the primary method. - Ultracentrifugation is an alternative but less scalable. capture->separation Capture Successful solution_capture Adjust buffer pH and ionic strength for optimal binding/elution. capture->solution_capture Poor Recovery polishing 4. Polishing Step - Size Exclusion Chromatography (SEC). - Removes aggregates and remaining small contaminants. separation->polishing Enrichment Achieved solution_separation Optimize AEX gradient. Small differences in surface charge between full and empty capsids can be exploited. separation->solution_separation Poor Separation solution_polishing Ensure appropriate column resin and buffer for stability. polishing->solution_polishing Aggregates Present

Caption: Decision tree for troubleshooting CCAP purification and purity issues.

ParameterSettingRationale
Resin Type Strong Anion Exchanger (e.g., Quaternary Ammonium - Q)Provides high binding capacity and resolution.[16]
Binding Buffer pH At least 0.5-1.0 unit above the pI of the CCAP[17]Ensures a net negative charge for binding to the anion exchange resin.
Elution Method Salt Gradient (e.g., 150 mM to 1 M NaCl)[16]Full capsids often elute at a slightly different salt concentration than empty capsids due to subtle differences in surface charge.
Flow Rate Lower flow ratesIncreases the interaction time with the resin, often improving resolution.
  • Sample Preparation: Clarify your cell lysate or in vitro assembly mixture by centrifugation and filtration. Perform a buffer exchange into the AEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).[3]

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Wash: Wash the column with 5-10 column volumes of binding buffer, or a buffer with a slightly increased salt concentration, to remove unbound contaminants.

  • Elution: Elute the bound CCAPs using a linear or step gradient of increasing salt concentration (e.g., a gradient from 0 to 1 M NaCl in the binding buffer).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify fractions containing the capsid protein and by TEM or DLS to confirm the presence of assembled particles. For full vs. empty analysis, techniques like qPCR (to quantify encapsulated nucleic acid) and ELISA (to quantify total capsids) are often used.[18][19]

References

Technical Support Center: Best Practices for CCAP Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Cell-penetrating and Aptamer-based Cancer-associated Protein (CCAP) sample preparation for mass spectrometry. Find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your experiments.

General Workflow for CCAP Sample Preparation

The following diagram illustrates a standard workflow for CCAP-based protein enrichment prior to mass spectrometry analysis.

CCAP_Workflow cluster_cell_culture Cellular Targeting cluster_enrichment Protein Enrichment cluster_ms_prep MS Sample Preparation A 1. Design & Synthesize CPP-Aptamer Conjugate B 2. Incubate Conjugate with Cancer Cells A->B C 3. Cell Lysis B->C D 4. Capture Aptamer-Protein Complex (e.g., Beads) C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute Target Protein E->F G 7. Protein Digestion (e.g., Trypsin) F->G H 8. Peptide Desalting & Clean-up (e.g., C18) G->H I 9. Mass Spectrometry Analysis H->I Troubleshooting_Guide cluster_uptake Cellular Uptake Issues cluster_enrichment Enrichment & Elution Issues cluster_ms Mass Spectrometry Issues Start Problem: Low or No Target Protein Identified UptakeCheck Was CPP-aptamer uptake confirmed? Start->UptakeCheck OptimizeCPP Optimize CPP concentration and incubation time. Test different CPPs. UptakeCheck->OptimizeCPP No EnrichmentCheck Is aptamer binding to target protein efficient? UptakeCheck->EnrichmentCheck Yes OptimizeEnrichment Verify aptamer integrity. Optimize binding/wash/elution buffers. EnrichmentCheck->OptimizeEnrichment No MSCheck Is the sample clean enough for MS? EnrichmentCheck->MSCheck Yes OptimizePrep Improve desalting and contaminant removal. Check for detergents/salts. MSCheck->OptimizePrep No

Technical Support Center: Validating Your New CCAP Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crustacean Cardioactive Peptide (CCAP) antibody validation. This guide provides detailed answers, troubleshooting tips, and protocols to help you rigorously assess the specificity of your new CCAP antibody for reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to validate my new CCAP antibody?

The crucial first step is to confirm that the antibody recognizes the CCAP peptide. An Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent initial method for this. By coating a plate with the synthetic CCAP peptide used as the immunogen, you can perform a titration of your antibody to determine its binding affinity and optimal concentration. This initial screen confirms basic immunoreactivity before proceeding to more complex applications.

Q2: What are the most critical controls for demonstrating specificity in immunohistochemistry (IHC)?

For immunohistochemistry (IHC), several controls are essential to ensure the observed staining is specific to the CCAP peptide.[1][2] The most important controls include:

  • Peptide Pre-absorption Control: This is a critical control for neuropeptide antibodies.[3][4] Pre-incubating the antibody with an excess of the CCAP peptide should abolish the specific staining in your tissue.[3][5][6] Any remaining signal can be considered non-specific.

  • Negative Tissue Control: Use a tissue known not to express CCAP.[3][4] No staining should be observed in this tissue.

  • No Primary Antibody Control: Incubating the tissue with only the secondary antibody should result in no signal, confirming that the secondary antibody is not binding non-specifically.[3]

  • Isotype Control (for monoclonal antibodies): This involves using a non-immune antibody of the same isotype and at the same concentration as your primary antibody to ensure that the observed staining is not due to non-specific binding of the immunoglobulin itself.[3][4][7]

Q3: My Western blot for CCAP isn't working. What are some common issues?

Detecting a small neuropeptide like CCAP (approximately 1 kDa) via Western blot is notoriously challenging.[8][9] Common problems include:

  • Peptide "running through" the gel/membrane: Small peptides may not be adequately resolved on standard Tris-Glycine gels and can be lost during transfer.

  • Poor membrane retention: Peptides can easily wash away from the membrane during incubation steps.[8]

To troubleshoot, consider using specialized Tris-Tricine gels for better resolution of small proteins and peptides.[10] Using a PVDF membrane with a smaller pore size (e.g., 0.2 µm) and optimizing transfer conditions (e.g., shorter transfer time, higher methanol (B129727) concentration) can improve retention.[9][10] A vacuum-assisted detection method has also been shown to greatly improve the detection of small peptides by preventing their detachment from the membrane.[8]

Q4: How can I test for cross-reactivity with other neuropeptides?

Due to the conserved nature of neuropeptides, it's important to assess potential cross-reactivity. A competitive ELISA is the ideal method for this.[11] By competing for binding to your CCAP antibody between the labeled CCAP peptide and other structurally similar neuropeptides, you can quantify the degree of cross-reactivity. High cross-reactivity could lead to misinterpretation of results, especially in IHC where multiple neuropeptides may be present in the same tissue.

Q5: What is considered the "gold standard" for antibody validation, and is it feasible for CCAP?

The gold standard for demonstrating antibody specificity is genetic validation using knockout (KO) or knockdown (e.g., via RNAi) models.[12] This involves testing the antibody on tissue from an organism where the gene for CCAP has been deleted or its expression significantly reduced. A specific antibody should show no signal in the KO/knockdown tissue compared to the wild-type.[13][14][15]

For many crustacean or insect species where CCAP is studied, generating a knockout model may be technically challenging or not yet established. In such cases, a combination of other rigorous validation methods, especially peptide pre-absorption and testing on tissues with known CCAP expression patterns, becomes paramount.[16]

Experimental Validation Workflow

A logical, stepwise approach is recommended to validate your new CCAP antibody. This workflow ensures that you build confidence in the antibody's specificity for each intended application.

Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Testing cluster_2 Phase 3: Application-Specific Validation A Initial Screen: Direct ELISA with Immunogen Peptide B Determine Titer & Optimal Concentration A->B If positive C Competitive ELISA: Test against related neuropeptides B->C Proceed to E Western Blot: Use tissues with known CCAP expression (e.g., nervous system) B->E Proceed to F Immunohistochemistry (IHC) / Immunocytochemistry (ICC) C->F D Peptide Pre-absorption Control: Critical for IHC/ICC D->F Mandatory Control for E->F Correlate with G Compare staining pattern to known CCAP neuron locations F->G Validate by H Gold Standard: Knockout/Knockdown Validation (If available) G->H Ultimate Confirmation

Caption: A recommended workflow for validating a new CCAP antibody.

Data Presentation

Table 1: Comparison of Key Validation Methods for a CCAP Antibody
Method Primary Goal Pros Cons & Considerations for CCAP
Direct ELISA Confirm basic immunoreactivity to the target peptide.- Fast and quantitative.- Good for determining antibody titer.- Does not confirm specificity in complex biological samples.
Western Blot Detect CCAP in tissue lysates and confirm its apparent molecular weight.- Confirms target size.- Very difficult for small peptides like CCAP (~1 kDa).- Requires specialized gels (Tris-Tricine) and transfer protocols.[10]
IHC / ICC Determine the cellular and subcellular localization of CCAP.- Provides crucial spatial information.- Can correlate with known neuroanatomy.- High risk of non-specific binding.- Requires stringent controls, especially peptide pre-absorption.[3][5]
Peptide Pre-absorption Confirm that the antibody's binding in a specific application (e.g., IHC) is due to recognition of the target peptide.- Highly effective and direct control for peptide antibodies.- Relatively easy to perform.[5][6]- Does not rule out cross-reactivity with other proteins that share a similar epitope.[6][17]
Competitive ELISA Quantify cross-reactivity with other structurally related peptides.- Highly specific and quantitative.- Essential for understanding potential off-target binding.[11]- Requires access to synthetic versions of potentially cross-reactive peptides.
Knockout Validation Provide definitive proof of antibody specificity.- Considered the "gold standard" for specificity.[12]- Genetically modified organisms (crustaceans, insects) may not be available or feasible to create.
Table 2: Example Data from a Competitive ELISA for CCAP Antibody Specificity

This table illustrates how to present data from a competitive ELISA designed to test the cross-reactivity of a new anti-CCAP antibody against other related neuropeptides. The IC50 is the concentration of the competitor peptide required to inhibit 50% of the binding of the labeled CCAP peptide.

Competitor Peptide Sequence IC50 (nM) % Cross-Reactivity *
CCAP (Control) PFCNAFTGC-NH₂ 1.5 100%
Peptide APFLNAFTGC-NH₂1501.0%
Peptide BGFCNAYTGC-NH₂> 10,000< 0.01%
Peptide CAFCNYFTGC-NH₂2,5000.06%

* % Cross-Reactivity = (IC50 of CCAP / IC50 of Competitor Peptide) x 100

Interpretation: The antibody is highly specific for CCAP, with minimal cross-reactivity for Peptide A and negligible cross-reactivity for Peptides B and C.

Detailed Experimental Protocols

Protocol 1: Peptide Pre-absorption Control for Immunohistochemistry (IHC)

This protocol is essential for demonstrating that the staining observed in IHC is specific to the CCAP peptide.

Principle: The antibody is pre-incubated with a saturating concentration of the immunizing peptide (CCAP). This blocks the antigen-binding sites on the antibody. When this "blocked" antibody solution is applied to the tissue, it should not be able to bind to the endogenous CCAP, resulting in the elimination of the specific signal.

Peptide_Preadsorption cluster_control Control Experiment cluster_blocked Pre-absorption Experiment Ab CCAP Antibody Tissue1 Tissue Section with CCAP Ab->Tissue1 Binds to endogenous CCAP Result1 Specific Staining Observed Tissue1->Result1 Ab_P CCAP Antibody + Excess Peptide Tissue2 Tissue Section with CCAP Ab_P->Tissue2 Cannot bind to endogenous CCAP Peptide CCAP Peptide Peptide->Ab_P Blocks binding sites Result2 No Specific Staining Tissue2->Result2

Caption: Logic of the peptide pre-absorption control experiment.

Materials:

  • Primary antibody against CCAP

  • Synthetic CCAP immunogen peptide

  • Antibody dilution buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

  • Two identical fixed tissue sections known to express CCAP

Procedure:

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your primary antibody for IHC that gives a clear signal with low background.

  • Prepare Antibody Solutions:

    • Prepare enough of the optimized antibody dilution for two identical experiments (e.g., if the optimal dilution requires 2 µg of antibody in 1 mL of buffer per slide, prepare 4 µg in 2 mL total).

    • Divide the diluted antibody solution equally into two tubes.

  • Block the Antibody:

    • Tube A (+ Peptide): Add a 10- to 100-fold molar excess of the CCAP peptide to the antibody solution. Gently mix.

    • Tube B (Antibody Alone): Add an equivalent volume of buffer (without peptide) to the second tube. This is your positive control.

  • Incubate: Incubate both tubes for at least 2 hours at room temperature or overnight at 4°C with gentle agitation. This allows the peptide to bind to the antibody in Tube A.

  • Perform Staining:

    • Use the solution from Tube A as the primary antibody incubation step for one tissue section.

    • Use the solution from Tube B as the primary antibody incubation step for the identical, second tissue section.

    • Complete the remainder of your standard IHC protocol (washes, secondary antibody, detection, etc.) for both slides.

  • Analyze: Compare the staining on the two slides. A specific antibody will show clear staining on the slide incubated with "Antibody Alone" (Tube B) and a complete absence of this specific staining on the slide incubated with the pre-absorbed antibody (Tube A).[5]

Protocol 2: Competitive ELISA for Cross-Reactivity Analysis

Principle: This assay measures the ability of other, unlabeled peptides to compete with a known amount of labeled CCAP for binding to the immobilized anti-CCAP antibody. The signal produced is inversely proportional to the concentration of the competing peptide in the sample, allowing for a quantitative measure of cross-reactivity.

Materials:

  • High-binding 96-well microplate

  • Anti-CCAP antibody

  • Synthetic CCAP peptide (for standard curve)

  • Biotin-labeled or enzyme-conjugated CCAP peptide

  • Synthetic competitor peptides (structurally similar neuropeptides)

  • Coating, blocking, and wash buffers

  • Detection reagent (e.g., Streptavidin-HRP and TMB substrate)

  • Microplate reader

Procedure:

  • Coat Plate: Coat the wells of a 96-well plate with the anti-CCAP antibody at its optimal concentration. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Prepare Competitors:

    • Create a serial dilution of the unlabeled standard CCAP peptide.

    • Create serial dilutions of each unlabeled competitor peptide you wish to test.

  • Competition Step:

    • Add the standard or competitor peptide dilutions to the appropriate wells.

    • Immediately add a fixed, pre-determined concentration of the labeled CCAP peptide to all wells.

    • Incubate for 1-2 hours at room temperature to allow competition for antibody binding sites.

  • Wash: Wash the plate thoroughly to remove all unbound peptides.

  • Detection: Add the detection reagent (e.g., Streptavidin-HRP), incubate, and then add the substrate (e.g., TMB). Stop the reaction with a stop solution.

  • Read and Analyze:

    • Read the absorbance on a microplate reader.

    • Generate a standard curve using the unlabeled CCAP peptide data (plotting absorbance vs. concentration).

    • Determine the IC50 value for the standard CCAP and for each competitor peptide.

    • Calculate the percent cross-reactivity for each competitor peptide as shown in Table 2.

Disclaimer: These protocols are intended as a guide. Optimal conditions, including concentrations, incubation times, and temperatures, should be determined empirically for your specific antibody and experimental setup.

References

Optimizing Fixation for CCAP Immunolabeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation methods for Crustacean Cardioactive Peptide (CCAP) immunolabeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during CCAP immunolabeling, with a focus on problems arising from fixation.

Issue 1: Weak or No Signal

Potential Cause Recommended Solution
Suboptimal Fixative Choice For small peptides like CCAP, 4% paraformaldehyde (PFA) is a commonly used and effective fixative for preserving structural integrity.[1] Bouin's fixative is also a good option for delicate tissues and preserving morphology.[2] Avoid alcohol-based fixatives like methanol (B129727) or ethanol (B145695) as a primary fixative, as they can extract small peptides.[3]
Under-fixation Insufficient fixation time can lead to poor preservation of the CCAP antigen. Ensure tissue is fixed for an adequate duration, which depends on the tissue size and density. For immersion fixation, a common starting point is 4-24 hours at 4°C. Under-fixation can sometimes result in staining only at the edges of the tissue.[1]
Over-fixation Excessive fixation, particularly with cross-linking aldehydes like PFA, can mask the epitope of the CCAP peptide, preventing antibody binding.[1] If over-fixation is suspected, consider reducing the fixation time or the concentration of the fixative. Antigen retrieval techniques may also be necessary.[4]
Incorrect Fixation Method For larger tissues or whole-animal studies, perfusion fixation is recommended over immersion to ensure rapid and uniform fixation.[1] Immersion is suitable for cell cultures and small tissue pieces.[1]

Issue 2: High Background Staining

Potential Cause Recommended Solution
Residual Aldehyde Groups Free aldehyde groups from fixatives like PFA can non-specifically bind to primary and secondary antibodies, leading to high background. To mitigate this, wash the tissue thoroughly with a quenching agent like ammonium (B1175870) chloride or sodium borohydride (B1222165) after fixation.
Fixative-Induced Autofluorescence Some fixatives, like Bouin's solution (due to picric acid), can cause autofluorescence, which can interfere with fluorescent immunolabeling.[2] If using fluorescence detection, consider a fixative with lower autofluorescence properties or use appropriate blocking steps and spectral unmixing if available on your imaging system.
Precipitating Fixatives Alcohol-based fixatives precipitate proteins, which can sometimes lead to non-specific antibody trapping.[3] If high background is an issue with these fixatives, consider switching to a cross-linking fixative.

Issue 3: Morphological Artifacts

Potential Cause Recommended Solution
Tissue Shrinkage or Swelling The choice of fixative can cause changes in tissue volume.[5] Formaldehyde-based fixatives can cause shrinkage.[5][6] Ensure the osmolality of your fixative solution is appropriate for the tissue being studied to minimize these artifacts.[7]
Ice Crystal Formation If using cryosectioning, improper freezing can lead to ice crystal artifacts that damage tissue morphology.[5][7] Ensure rapid and proper freezing of the tissue.
Cracks or Tears in Tissue Overly harsh fixation or processing can make tissues brittle. Handle tissues gently throughout the fixation and subsequent processing steps.

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for CCAP immunolabeling?

For neuropeptides like CCAP, 4% paraformaldehyde (PFA) is a widely recommended starting point as it effectively cross-links proteins and preserves tissue morphology well.[1] Bouin's solution can also be a good choice, especially for delicate tissues, though it may not be ideal for immunofluorescence due to autofluorescence from picric acid.[2] The optimal fixative can be antigen and tissue-dependent, so some optimization may be necessary.[1]

Q2: How long should I fix my tissue for CCAP immunolabeling?

The ideal fixation time depends on the size and type of tissue. For immersion fixation of small tissue pieces, 4-24 hours at 4°C is a general guideline. Under-fixation can lead to poor signal, while over-fixation can mask the epitope.[1] It is crucial to optimize the fixation time for your specific experimental conditions.

Q3: Should I use immersion or perfusion fixation?

For small tissue samples and cell cultures, immersion fixation is generally sufficient.[1] For larger tissues or when examining multiple tissues from the same animal, perfusion fixation via the vascular system is recommended to ensure rapid and uniform fixation.[1]

Q4: Can I use methanol or ethanol to fix my samples for CCAP immunolabeling?

Alcohol-based fixatives work by dehydrating the tissue and precipitating proteins.[3] While they can be useful for some antigens, they are generally not recommended for small, soluble peptides like CCAP as they can be extracted from the tissue, leading to a loss of signal.

Q5: What are fixation artifacts and how can I avoid them?

Fixation artifacts are structural changes in the tissue caused by the fixation process itself, such as cell shrinkage, swelling, or the formation of precipitates.[5][7] To minimize artifacts, use a fixative that is appropriate for your tissue and antigen, optimize the fixation time and temperature, and handle the tissue gently.[5]

Data Summary: Comparison of Common Fixatives for Neuropeptide Immunolabeling

FixativeMechanism of ActionAdvantages for NeuropeptidesDisadvantages for Neuropeptides
4% Paraformaldehyde (PFA) Cross-links proteins by forming methylene (B1212753) bridges between reactive amine groups.[2]Good preservation of tissue morphology and antigenicity for small peptides.[1] Widely used and well-documented.Can mask epitopes with prolonged fixation, potentially requiring antigen retrieval.[1] Can cause some tissue shrinkage.[6]
Bouin's Solution A mixture of formaldehyde (B43269) (cross-linking), picric acid (protein coagulation), and acetic acid.[2]Excellent preservation of morphological detail, especially in delicate tissues.[2]Picric acid can cause autofluorescence, interfering with fluorescent detection.[2] Can cause tissue shrinkage.
Alcohol-based (e.g., Methanol, Ethanol) Dehydrate the tissue, causing proteins to precipitate.[3]Rapid fixation and permeabilization.[3]Can extract small, soluble peptides like CCAP, leading to signal loss.[3] Can alter protein conformation.

Experimental Protocols

Protocol 1: 4% Paraformaldehyde (PFA) Immersion Fixation

  • Preparation of 4% PFA Solution:

    • In a chemical fume hood, dissolve 4g of paraformaldehyde powder in 100mL of 1X Phosphate Buffered Saline (PBS).

    • Heat the solution to 60°C while stirring to dissolve the PFA.

    • Add a few drops of 1M NaOH to clear the solution.

    • Allow the solution to cool to room temperature and adjust the pH to 7.4.

    • Filter the solution using a 0.22 µm filter. Store at 4°C for up to one week.

  • Fixation Procedure:

    • Immediately after dissecting the tissue, immerse it in a volume of 4% PFA that is at least 10-20 times the volume of the tissue.

    • Incubate for 4-24 hours at 4°C. The optimal time will depend on the tissue size and density.

    • After fixation, wash the tissue three times for 10 minutes each with 1X PBS to remove excess fixative.

    • The tissue is now ready for subsequent steps like cryoprotection, embedding, and sectioning.

Protocol 2: Bouin's Solution Immersion Fixation

  • Bouin's Solution Composition:

    • Picric Acid, saturated aqueous solution: 75 ml

    • Formalin (37-40% formaldehyde): 25 ml

    • Glacial Acetic Acid: 5 ml

  • Fixation Procedure:

    • Immerse the freshly dissected tissue in Bouin's solution for 4-18 hours at room temperature.

    • After fixation, wash the tissue extensively in 70% ethanol until the yellow color of the picric acid is no longer visible in the ethanol. This may require several changes of ethanol over a period of hours to days.

    • The tissue can then be processed for paraffin (B1166041) embedding or other procedures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_fix Fixation cluster_processing Post-Fixation Processing cluster_staining Immunolabeling cluster_analysis Analysis Tissue_Dissection Tissue Dissection Fixation_Choice Choose Fixative (e.g., 4% PFA) Tissue_Dissection->Fixation_Choice Immersion Immersion Fixation Fixation_Choice->Immersion Small Tissue Perfusion Perfusion Fixation Fixation_Choice->Perfusion Large Tissue Washing Washing (PBS) Immersion->Washing Perfusion->Washing Cryoprotection Cryoprotection (Sucrose Gradients) Washing->Cryoprotection Embedding Embedding (OCT or Paraffin) Cryoprotection->Embedding Sectioning Sectioning Embedding->Sectioning Blocking Blocking (e.g., Normal Serum) Sectioning->Blocking Primary_Ab Primary Antibody (anti-CCAP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Microscopy Imaging Mounting->Imaging

Caption: General experimental workflow for CCAP immunolabeling.

Troubleshooting_Fixation Start Start Troubleshooting Problem Problem Identified Start->Problem No_Signal Weak or No Signal Problem->No_Signal No High_Background High Background Problem->High_Background Yes Artifacts Morphological Artifacts Problem->Artifacts Maybe Check_Fixative Check Fixative Choice (PFA recommended for peptides) No_Signal->Check_Fixative Check_Washing Thorough Post-Fixation Washing? High_Background->Check_Washing Check_Osmolality Check Fixative Osmolality Artifacts->Check_Osmolality Handle_Gently Ensure Gentle Tissue Handling Artifacts->Handle_Gently Check_Fix_Time Check Fixation Time (4-24h is a guideline) Check_Fixative->Check_Fix_Time Correct Underfixed Potential Under-fixation Increase fixation time Check_Fix_Time->Underfixed Too Short Overfixed Potential Over-fixation Decrease fixation time Consider antigen retrieval Check_Fix_Time->Overfixed Too Long Add_Quenching Add Quenching Step (e.g., Ammonium Chloride) Check_Washing->Add_Quenching No Check_Autofluorescence Check for Autofluorescence (especially with Bouin's) Check_Washing->Check_Autofluorescence Yes

Caption: Troubleshooting decision tree for fixation-related issues.

References

Troubleshooting off-target effects in CCAP RNAi experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering off-target effects in Crustacean Cardioactive Peptide (CCAP) RNAi experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in RNAi experiments?

A1: Off-target effects are unintended gene silencing or regulation of genes other than the intended target (CCAP in this case).[1] These effects can arise from the siRNA sequence having partial complementarity to other mRNAs, leading to their degradation or translational repression.[1][2][3] This can result in misleading or difficult-to-interpret experimental outcomes.

Q2: What are the primary causes of off-target effects in CCAP RNAi?

A2: The two main causes of off-target effects are:

  • Sequence-dependent effects: The siRNA designed to target CCAP may share sequence similarity with other unintended transcripts. Even partial complementarity, especially in the "seed region" (nucleotides 2-8 of the guide strand), can lead to miRNA-like off-target silencing.[2][3][4]

  • Sequence-independent effects: These are not related to sequence homology and can be triggered by the introduction of double-stranded RNA (dsRNA) into the cell, potentially activating immune responses (like the interferon response) or saturating the endogenous RNAi machinery.[1][3]

Q3: How can I design siRNAs for CCAP with high specificity to minimize off-target effects?

A3: Designing highly specific siRNAs is crucial.[5] Key considerations include:

  • Bioinformatic analysis: Use siRNA design algorithms that check for potential off-target matches across the entire transcriptome of your crustacean species.[6]

  • Target region selection: Choose a unique region within the CCAP mRNA. Avoid conserved domains that might be present in other neuropeptides. The coding sequence is often a good choice.[7]

  • GC content: Aim for a GC content between 30-52% for optimal stability and binding.[7]

  • Avoid repetitive sequences: Steer clear of long stretches of a single nucleotide to reduce the likelihood of off-target binding.[7]

Q4: What are the best practices for validating the specificity of my CCAP RNAi experiment?

A4: Thorough validation is essential to confirm that the observed phenotype is due to CCAP knockdown and not off-target effects.

  • Rescue experiments: If possible, perform a rescue experiment by introducing a form of the CCAP gene that is resistant to your siRNA (e.g., by silent mutations in the siRNA target site).[9] Restoration of the wild-type phenotype confirms the specificity of the RNAi effect.[9]

Troubleshooting Guide: Off-Target Effects

This guide provides a structured approach to identifying and mitigating off-target effects in your CCAP RNAi experiments.

Problem 1: Inconsistent or unexpected phenotypes.

Possible Cause: Off-target effects are leading to the regulation of unintended genes, causing a phenotype that is not directly related to CCAP knockdown.

Troubleshooting Workflow:

A Inconsistent/Unexpected Phenotype Observed B Step 1: Validate siRNA Specificity A->B C Design and test 2+ siRNAs targeting different regions of CCAP mRNA B->C D Perform BLAST search of siRNA sequences against transcriptome B->D E Consistent Phenotype with multiple siRNAs? C->E D->E F Yes: Proceed to On-Target Validation E->F Yes G No: Redesign siRNAs E->G No H Step 2: Perform Rescue Experiment F->H I Introduce siRNA-resistant CCAP construct H->I J Phenotype Rescued? I->J K Yes: Confirms On-Target Effect J->K Yes L No: Investigate Alternative Causes J->L No

Caption: Troubleshooting workflow for inconsistent phenotypes.

Problem 2: High cell toxicity or immune response activation.

Possible Cause: The concentration of siRNA may be too high, or the siRNA sequence may be triggering an innate immune response.

Troubleshooting Steps:

  • Titrate siRNA Concentration: Determine the lowest effective concentration of your siRNA that still achieves significant CCAP knockdown. This can be assessed by quantitative PCR (qPCR) to measure CCAP mRNA levels.

  • Use Purified siRNAs: Ensure that your siRNA preparations are free of long dsRNA contaminants, which are potent activators of immune responses.

  • Chemical Modifications: Consider using chemically modified siRNAs (e.g., 2'-O-methyl modifications) which can reduce off-target effects and enhance stability.[5][10]

Data Presentation: Comparing siRNA Designs

When designing and testing multiple siRNAs for CCAP, it is helpful to organize your data to compare their performance.

siRNA IDTarget Region (CCAP mRNA)GC Content (%)Predicted Off-Targets (BLAST)Knockdown Efficiency (%)Observed Phenotype
CCAP-siRNA-1Exon 145285Phenotype A
CCAP-siRNA-2Exon 348092Phenotype A
Scrambled-CtrlN/A46>100<5No Change

Experimental Protocols

Protocol 1: siRNA Design and Off-Target Prediction
  • Obtain the CCAP mRNA sequence for your crustacean species from a reliable database (e.g., GenBank).

  • Use a reputable siRNA design tool (e.g., tools from Thermo Fisher Scientific, IDT, or open-source options).

  • Input the CCAP mRNA sequence and specify design parameters such as siRNA length (typically 19-21 bp) and desired GC content (30-52%).

  • Generate candidate siRNA sequences.

  • Perform a BLAST search for each candidate siRNA sequence against the transcriptome of your target organism to identify potential off-targets.

  • Select at least two candidate siRNAs with no significant homology to other genes.

Protocol 2: Validation of CCAP Knockdown by qPCR
  • Design and validate qPCR primers specific to the CCAP transcript and a stable housekeeping gene (e.g., actin or GAPDH).

  • Culture your crustacean cells or tissues and transfect with your designed CCAP siRNAs and a negative control (scrambled siRNA).

  • After an appropriate incubation period (e.g., 24-72 hours), extract total RNA from the cells/tissues.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using your validated primers to quantify the relative expression levels of CCAP and the housekeeping gene.

  • Calculate the percentage of CCAP knockdown relative to the control group.

Signaling Pathway

The this compound (CCAP) is a neuropeptide involved in various physiological processes. While the complete signaling pathway can vary between species and cell types, a generalized pathway is depicted below. RNAi targets the CCAP mRNA, preventing its translation into the CCAP prepropeptide.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CCAP_Gene CCAP Gene CCAP_mRNA CCAP mRNA CCAP_Gene->CCAP_mRNA Transcription Ribosome Ribosome CCAP_mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA Fragments CCAP_mRNA->Degraded_mRNA siRNA CCAP siRNA RISC RISC siRNA->RISC RISC->CCAP_mRNA Binds & Cleaves CCAP_Prepropeptide CCAP Prepropeptide Ribosome->CCAP_Prepropeptide

References

Technical Support Center: Crustacean Cardioactive Peptide (CCAP) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Crustacean Cardioactive Peptide (CCAP) during tissue extraction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CCAP) and why is its degradation a concern?

This compound (CCAP) is a highly conserved neuropeptide found in crustaceans and insects. It is a cyclic nonapeptide with a disulfide bridge, playing crucial roles in cardioacceleration, muscle contraction, and molting.[1] Degradation of CCAP during tissue extraction is a significant concern because it leads to reduced yields and inaccurate quantification, potentially compromising experimental results and their interpretation. The primary cause of degradation is the release of endogenous proteases from cellular compartments upon tissue homogenization.

Q2: What are the most critical steps to prevent CCAP degradation during tissue extraction?

The most critical steps to prevent CCAP degradation are:

  • Rapid Sample Processing: Dissect and process tissues as quickly as possible, preferably on ice, to minimize the activity of endogenous proteases.

  • Use of Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into all extraction buffers.

  • Optimal Buffer Conditions: Utilize buffers that maintain a pH that minimizes protease activity and stabilizes the peptide. Acidic conditions are often preferred for peptide extraction.

  • Temperature Control: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity.

Q3: What type of protease inhibitor cocktail is most effective for CCAP extraction?

A broad-spectrum protease inhibitor cocktail is recommended. This should include inhibitors for various protease classes, such as serine, cysteine, and metalloproteases. Commercially available cocktails are convenient and formulated for general use in animal tissue extracts. For metalloprotease inhibition, ensure the cocktail contains a chelating agent like EDTA, unless it interferes with downstream applications.

Q4: Can I store tissue samples before extracting CCAP? If so, what is the best method?

Yes, tissue samples can be stored. The best method is to flash-freeze the dissected tissue in liquid nitrogen and then store it at -80°C. This rapidly halts enzymatic activity. Avoid repeated freeze-thaw cycles, as this can lead to further degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no CCAP detected in the final extract. 1. Degradation during homogenization: Proteases were not effectively inhibited. 2. Inefficient extraction: The buffer composition was not optimal for solubilizing CCAP. 3. Peptide loss during cleanup: CCAP adsorbed to surfaces or was lost during solid-phase extraction (SPE).1. Ensure a fresh, potent protease inhibitor cocktail was used at the recommended concentration. Keep samples on ice throughout homogenization. 2. Use an acidified extraction buffer (e.g., with 0.1% TFA or acetic acid) to improve peptide solubility and inhibit proteases. 3. Pre-rinse all collection tubes with a siliconizing agent. Optimize the SPE protocol, ensuring correct conditioning, loading, washing, and elution steps.
High variability in CCAP quantification between replicates. 1. Inconsistent sample handling: Differences in the time taken for dissection and homogenization. 2. Incomplete homogenization: Tissue was not fully disrupted, leading to variable extraction efficiency. 3. Inaccurate pipetting: Errors in adding reagents, especially the small volumes of protease inhibitors.1. Standardize the entire workflow, from tissue dissection to final extraction, ensuring consistent timing for each step. 2. Use a suitable homogenization method for the tissue type (e.g., sonication, bead beating) and ensure complete disruption. 3. Calibrate pipettes regularly and use appropriate sizes for small volumes. Prepare a master mix of the extraction buffer with inhibitors to ensure uniform addition.
Presence of interfering peaks in downstream analysis (e.g., HPLC, Mass Spectrometry). 1. Contamination from other proteins and peptides: Inefficient removal of larger molecules. 2. Salts or other buffer components interfering with analysis. 1. Incorporate a protein precipitation step (e.g., with acetonitrile (B52724) or trichloroacetic acid) or use a molecular weight cutoff filter. 2. Ensure the final sample is in a volatile buffer compatible with mass spectrometry or that a desalting step is included in the cleanup protocol.

Quantitative Data Summary

While specific quantitative stability data for CCAP is limited in the public domain, the following table provides representative stability data for a similar cyclic, disulfide-bridged neuropeptide under various conditions. This can serve as a general guideline for handling CCAP.

Table 1: Representative Stability of a Cyclic Neuropeptide with a Disulfide Bridge

ConditionParameterStability (Half-life)
Temperature 4°C in extraction buffer (pH 4.5)> 24 hours
Room Temperature (22°C) in extraction buffer (pH 4.5)~ 8 hours
37°C in extraction buffer (pH 4.5)~ 2 hours
pH (at 4°C) pH 3.0High stability
pH 5.0Moderate stability
pH 7.4 (Physiological)Lower stability (increased protease activity)
pH 9.0Low stability
Freeze-Thaw Cycles 1 cycle (-80°C to 4°C)~ 5-10% degradation
3 cycles (-80°C to 4°C)~ 20-30% degradation

Note: This data is illustrative and based on general knowledge of peptide stability. Actual stability of CCAP may vary.

Experimental Protocols

Protocol 1: CCAP Extraction from Insect Nervous Tissue for Mass Spectrometry

This protocol is optimized for the extraction of CCAP from insect central nervous system (CNS) tissue for subsequent analysis by mass spectrometry.

Materials:

  • Dissection tools (fine forceps, scissors)

  • Microcentrifuge tubes (1.5 mL)

  • Homogenizer (ultrasonic or bead beater)

  • Centrifuge (refrigerated)

  • Vacuum concentrator

  • Extraction Buffer: 90% Methanol, 9% Water, 1% Acetic Acid

  • Protease Inhibitor Cocktail (broad-spectrum)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Conditioning Solution: 100% Acetonitrile

  • SPE Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • SPE Wash Solution: 0.1% TFA in water

  • SPE Elution Solution: 60% Acetonitrile, 0.1% TFA in water

Procedure:

  • Dissection: Rapidly dissect the desired nervous tissue (e.g., brain, ventral nerve cord) on a cold plate or in ice-cold saline.

  • Homogenization:

    • Immediately transfer the tissue to a pre-chilled 1.5 mL microcentrifuge tube containing 200 µL of ice-cold Extraction Buffer supplemented with a protease inhibitor cocktail.

    • Homogenize the tissue thoroughly using an ultrasonic homogenizer (3 cycles of 10 seconds on ice) or a bead beater.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge by passing 1 mL of Conditioning Solution followed by 1 mL of Equilibration Solution.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of Wash Solution to remove salts and hydrophilic impurities.

    • Elute the peptides with 500 µL of Elution Solution into a clean tube.

  • Drying and Reconstitution:

    • Dry the eluted sample in a vacuum concentrator.

    • Reconstitute the dried peptide extract in a small volume (e.g., 50 µL) of 0.1% formic acid in water for mass spectrometry analysis.

Visualizations

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction & Clarification cluster_cleanup Sample Cleanup cluster_analysis Analysis dissection 1. Rapid Dissection on Ice homogenization 2. Homogenization in Extraction Buffer + Protease Inhibitors dissection->homogenization centrifugation 3. Centrifugation (14,000 x g, 15 min, 4°C) homogenization->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection spe 5. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute supernatant_collection->spe drying 6. Drying spe->drying reconstitution 7. Reconstitution drying->reconstitution ms_analysis 8. LC-MS/MS Analysis reconstitution->ms_analysis

Figure 1: Experimental workflow for CCAP extraction and analysis.

ccap_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ccap CCAP gpcr CCAP Receptor (GPCR) ccap->gpcr Binds g_protein G-Protein gpcr->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) pka->downstream Phosphorylates response Physiological Response (e.g., Increased Heart Rate, Muscle Contraction) downstream->response

Figure 2: Putative CCAP signaling pathway via a GPCR.

References

Technical Support Center: Internal Controls for CCAP Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and validating appropriate internal control genes for crustacean cardioactive peptide (CCAP) gene expression studies. Accurate normalization is critical for reliable quantification of gene expression, and this guide offers troubleshooting advice and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right internal control gene so important for my CCAP gene expression study?

Q2: Can I use commonly cited housekeeping genes like β-actin or GAPDH for my CCAP study?

A2: While β-actin has been used as an internal control in a study on CCAP gene expression in the mud crab Scylla paramamosain, it is crucial to validate its stability in your specific experimental model.[3] Many studies have shown that the expression of common housekeeping genes, including β-actin and GAPDH, can vary significantly under different experimental conditions, in different tissues, or across developmental stages. Therefore, their use without prior validation is not recommended.

Q3: What are some candidate internal control genes I should consider for my study on crustaceans or insects?

A3: Based on gene expression studies in various crustacean and insect species, several genes have been identified as stable under specific conditions. It is recommended to select a panel of candidate genes for validation in your own experimental setup. Promising candidates include:

  • Ribosomal protein genes (e.g., RPL13, RPL27, EIF, TBP): These are often stably expressed due to their essential role in protein synthesis.

  • Elongation factor 1-alpha (EF1α): Involved in protein translation, it has shown stability in many studies.

  • 18S ribosomal RNA (18S rRNA): While highly abundant and often stable, its expression can sometimes be too high compared to target genes, which may introduce variability.

Q4: How do I validate the stability of my chosen candidate internal control genes?

A4: The most reliable method is to experimentally test a panel of candidate genes on a subset of your samples that represents all the conditions of your experiment. The expression stability is then statistically assessed using software tools like geNorm, NormFinder, or BestKeeper. These programs rank the candidate genes from most to least stable, helping you to select the most suitable one(s) for normalization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in Ct values for my internal control gene across samples. The chosen internal control gene is not stably expressed under your experimental conditions.Test a panel of different candidate internal control genes using software like geNorm, NormFinder, or BestKeeper to identify a more stable gene or a combination of genes for normalization.
Poor RNA quality or integrity.Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Ensure consistent RNA extraction procedures across all samples.
Inconsistent reverse transcription (RT) efficiency.Use a master mix for your RT reactions to minimize pipetting errors. Ensure all samples are processed simultaneously under the same conditions.
My internal control gene expression seems to be affected by my experimental treatment. The biological function of the "housekeeping" gene is influenced by the treatment.This highlights the importance of validation. Select an internal control gene that is not part of a pathway affected by your treatment. Perform a thorough literature search and validate a panel of candidates.
No amplification or very late amplification of the internal control gene. Problems with primers (e.g., poor design, degradation).Verify primer efficiency with a standard curve. Ensure proper storage of primers.
Issues with the qPCR master mix or reaction conditions.Use a fresh master mix and optimize your qPCR protocol (e.g., annealing temperature, cycling times).
Presence of PCR inhibitors in the cDNA sample.Dilute your cDNA template to reduce the concentration of inhibitors. Re-purify your RNA if necessary.

Candidate Internal Control Genes for Arthropods

The following table summarizes candidate reference genes that have been validated in various studies on insects and crustaceans. It is essential to validate these candidates for your specific experimental conditions.

Gene SymbolGene NameOrganism(s) Studied
β-actin Beta-actinScylla paramamosain (mud crab)[3]
RPL13 Ribosomal protein L13Phthorimaea operculella (potato tuber moth)
EF1α Elongation factor 1-alphaPhthorimaea operculella (potato tuber moth)
RPL27 Ribosomal protein L27Phthorimaea operculella (potato tuber moth)
EIF Eukaryotic initiation factorProcambarus clarkii (red swamp crawfish)[1]
18S 18S ribosomal RNAProcambarus clarkii (red swamp crawfish)[1]
TBP TATA-box binding proteinProcambarus clarkii (red swamp crawfish)[1]

Experimental Protocols: Validation of Internal Control Genes

A crucial step in any gene expression study is the validation of reference genes. Here are the general methodologies for using three common software tools: geNorm, NormFinder, and BestKeeper.

Experimental Setup for Validation
  • Sample Selection: Choose a representative subset of your samples (at least 8-10) that includes all experimental conditions (e.g., different tissues, treatments, time points).

  • RNA Extraction and cDNA Synthesis: Perform RNA extraction and cDNA synthesis on all selected samples using a consistent protocol to minimize technical variation.

  • qPCR: Run qPCR for a panel of 5-10 candidate internal control genes on all your validation samples.

Data Analysis using geNorm

Principle: geNorm calculates a gene expression stability measure (M) based on the average pairwise variation between all tested genes.[4] Genes with lower M values are considered more stable.

Methodology:

  • Data Transformation: Convert the raw Ct values into relative quantities. This is done using the formula: Relative Quantity = 2-(ΔCt) , where ΔCt is the Ct value of a sample minus the lowest Ct value for that gene across all samples.

  • Data Input: Input the relative quantities into the geNorm software.

  • Analysis: The software calculates the M value for each gene. It also determines the optimal number of reference genes for normalization by calculating the pairwise variation (V). A V value below 0.15 indicates that the inclusion of an additional reference gene is not required.

Data Analysis using NormFinder

Principle: NormFinder is a model-based approach that estimates the overall expression variation of candidate genes and the variation between sample subgroups.[2] It provides a stability value for each gene, with lower values indicating higher stability.

Methodology:

  • Data Transformation: Similar to geNorm, raw Ct values must be transformed into linear scale expression quantities.

  • Data Input: Input the transformed data and define sample groups if applicable.

  • Analysis: NormFinder will provide a stability value for each candidate gene, allowing you to rank them.

Data Analysis using BestKeeper

Principle: BestKeeper determines the most stable genes by performing pairwise correlation analysis of all pairs of candidate genes.[5] It also calculates a BestKeeper Index based on the geometric mean of the most stable genes.

Methodology:

  • Data Input: Input the raw Ct values directly into the BestKeeper Excel-based tool.

  • Analysis: The software provides descriptive statistics, including the standard deviation (SD) and coefficient of variation (CV) for each candidate gene. Genes with lower SD are more stable. It also performs pairwise correlations to identify the most suitable reference genes.

Signaling Pathways and Experimental Workflows

CCAP Signaling Pathway

This compound (CCAP) exerts its effects through G-protein coupled receptors (GPCRs). Upon binding of CCAP to its receptor, it can activate downstream signaling cascades involving both intracellular calcium (Ca²⁺) mobilization and cyclic AMP (cAMP) accumulation.[6]

CCAP_Signaling_Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-protein CCAPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP produces Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response

Caption: Simplified CCAP signaling cascade.

Interaction of CCAP and Neuropeptide F (NPF) Signaling

In some systems, there is evidence of crosstalk between CCAP and Neuropeptide F (NPF) signaling pathways. CCAP-expressing neurons can modulate the activity of NPF neurons, thereby influencing physiological processes such as feeding behavior.

CCAP_NPF_Interaction cluster_NPF NPF Neuron CCAP_Neuron CCAP Neuron CCAP_Release CCAP Release CCAP_Neuron->CCAP_Release releases NPF_Neuron NPF Neuron CCAPR_on_NPF CCAP Receptor CCAP_Release->CCAPR_on_NPF binds to NPF_Release NPF Release CCAPR_on_NPF->NPF_Release modulates Target_Cells Target Cells NPF_Release->Target_Cells acts on Physiological_Response Physiological Response (e.g., Feeding Behavior) Target_Cells->Physiological_Response

Caption: CCAP and NPF signaling interaction.

Experimental Workflow for Internal Control Validation

The following diagram outlines the logical steps for selecting and validating internal control genes for your CCAP gene expression studies.

Validation_Workflow Start Start: Plan Experiment Select_Candidates 1. Select Candidate Reference Genes Start->Select_Candidates Sample_Prep 2. Prepare Experimental Samples Select_Candidates->Sample_Prep qPCR 3. Perform qPCR Sample_Prep->qPCR Data_Analysis 4. Analyze Data with geNorm, NormFinder, BestKeeper qPCR->Data_Analysis Rank_Genes 5. Rank Genes by Stability Data_Analysis->Rank_Genes Select_Best 6. Select Most Stable Reference Gene(s) Rank_Genes->Select_Best Normalize 7. Normalize CCAP Gene Expression Data Select_Best->Normalize End End: Reliable Results Normalize->End

Caption: Workflow for reference gene validation.

References

Enhancing the resolution of CCAP localization in the nervous system.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CCAP Localization

Welcome to the technical support center for enhancing the resolution of Crustacean Cardioactive Peptide (CCAP) localization in the nervous system. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to overcome common challenges in immunolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high-resolution CCAP localization?

A1: The main challenge lies in preserving both the antigenicity of the CCAP neuropeptide and the fine ultrastructure of the nervous tissue during sample preparation. Fixation, a crucial step for preserving morphology, can often mask the epitopes that the primary antibody needs to recognize, leading to a poor signal. Achieving a balance between strong fixation and epitope accessibility is key.

Q2: Which microscopy technique is recommended for visualizing CCAP-containing neurons with high resolution?

A2: For standard high-resolution imaging, confocal microscopy is highly effective as it provides optical sectioning to reduce out-of-focus light and improve image clarity compared to conventional widefield microscopy.[1][2] For resolving subcellular details, such as the distribution of CCAP within specific synaptic terminals or vesicles, super-resolution microscopy techniques like STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy) are recommended.[3][4][5] These methods break the diffraction barrier of light, offering a significant improvement in resolution.[3][6]

Q3: How critical is primary antibody validation for CCAP localization?

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

If you are observing a faint signal or no signal at all, work through the following potential causes and solutions.

  • Cause: Poor Antibody Performance. The primary or secondary antibody may have low affinity, be used at a suboptimal concentration, or may have degraded due to improper storage.[9][10]

  • Solution:

    • Optimize Concentration: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that yields the best signal-to-noise ratio.[10][11]

    • Check Antibody Compatibility: Ensure the secondary antibody is designed to target the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[9]

    • Verify Storage: Check that antibodies have been stored at the recommended temperature and have not undergone multiple freeze-thaw cycles.[9] When in doubt, use a fresh aliquot or a new vial.

    • Amplify the Signal: If the signal is inherently weak, consider using a signal amplification technique such as Tyramide Signal Amplification (TSA) or a secondary antibody conjugated to a brighter fluorophore or polymer-HRP complex.[12][13]

  • Cause: Epitope Masking due to Fixation. Aldehyde fixatives like formaldehyde (B43269) can create cross-links that block antibody access to the CCAP epitope.

  • Solution:

    • Perform Antigen Retrieval: This is a critical step to unmask epitopes. Heat-Induced Epitope Retrieval (HIER) is often more effective than Protease-Induced Epitope Retrieval (PIER). Common HIER methods involve heating the tissue sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) using a microwave, pressure cooker, or water bath.[14][15]

    • Optimize Fixation: Reduce the fixation time or the concentration of the fixative. Over-fixation can irreversibly damage epitopes.[9]

  • Cause: Insufficient Permeabilization. The antibodies cannot access intracellular CCAP peptides if the cell membranes are not adequately permeabilized.

  • Solution:

    • Add a Detergent: Include a detergent like Triton X-100 (0.1-0.5%) or Saponin in your blocking and antibody dilution buffers to permeabilize cell membranes.[9]

    • Optimize Permeabilization Time: Increase the duration of the permeabilization step if the signal is weak, but be aware that over-permeabilization can damage tissue morphology.

Problem 2: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, making interpretation difficult.

  • Cause: Insufficient Blocking. Non-specific protein binding sites on the tissue are not adequately blocked, allowing antibodies to bind randomly.

  • Solution:

    • Increase Blocking Time: Extend the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).[11]

    • Change Blocking Agent: A common blocking agent is Normal Goat Serum (NGS) or Bovine Serum Albumin (BSA). Ensure the serum is from the same species as the secondary antibody to prevent cross-reactivity.[10]

  • Cause: Antibody Concentration Too High. Using too much primary or secondary antibody is a common cause of high background.[10]

  • Solution:

    • Reduce Antibody Concentration: Decrease the concentration of the antibody that is causing the issue. This improves the signal-to-noise ratio by minimizing non-specific binding.[10][11]

  • Cause: Tissue Autofluorescence. Some tissues, particularly those with high concentrations of collagen, elastin, or lipofuscin, can fluoresce naturally.[16] Aldehyde fixation can also increase autofluorescence.[16]

  • Solution:

    • Use Quenching Agents: Treat sections with a quenching agent like sodium borohydride (B1222165) or Sudan Black B after fixation.[9][16]

    • Use Spectral Unmixing: If your confocal microscope is equipped for it, use spectral imaging and linear unmixing to separate the specific fluorophore signal from the broad autofluorescence spectrum.

    • Choose Fluorophores in Far-Red Spectrum: Autofluorescence is often weaker in the longer wavelength (far-red) part of the spectrum.

Data Presentation: Microscopy Technique Comparison

Choosing the right imaging modality is crucial for achieving the desired resolution. The table below summarizes the capabilities of common and advanced microscopy techniques.

FeatureWidefield FluorescenceLaser Scanning ConfocalSTED MicroscopySTORM/PALM
Typical Resolution (Lateral) ~250 nm~200 nm[17]30-80 nm[5]10-20 nm[5]
Principle Full sample illuminationPinhole rejects out-of-focus lightA depletion laser sharpens the excitation spotStochastically activate and localize single molecules
Key Advantage Fast, simple, good for overviewExcellent optical sectioning, reduced backgroundLive-cell compatible, direct image formationHighest achievable resolution
Key Disadvantage High background, blurry imagesSlower, potential phototoxicityHigh light intensity required, limited fluorophore choiceRequires specific blinking fluorophores, complex data reconstruction, slow
Best For Initial screening, gross morphologyLocalization to specific cells or large organellesResolving fine structures like synaptic cleftsMolecular-level mapping, cluster analysis

Experimental Protocols

Protocol: High-Resolution Immunofluorescence for CCAP in Insect Brain

This protocol provides a framework for localizing CCAP in whole-mount insect brains or vibratome sections using confocal microscopy.

1. Reagents and Buffers

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS (PBST)

  • Blocking Buffer: 10% Normal Goat Serum (NGS) in PBST

  • Primary Antibody: Rabbit anti-CCAP (validate for specificity and optimal dilution)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a bright, photostable fluorophore (e.g., Alexa Fluor 488)

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0

  • Mounting Medium: Antifade mounting medium (e.g., ProLong Gold)

2. Tissue Dissection and Fixation

  • Dissect the nervous tissue (e.g., brain, ventral nerve cord) from the insect in cold PBS.

  • Immediately transfer the tissue to 4% PFA and fix for 2-4 hours at 4°C. Note: Fixation time is critical and may require optimization.

  • Wash the tissue 3 times for 10 minutes each in PBS.

3. Antigen Retrieval (HIER)

  • Place tissue in a microcentrifuge tube with 1 mL of Antigen Retrieval Buffer.

  • Heat in a water bath at 80-90°C for 30 minutes.[14][18]

  • Allow the tube to cool to room temperature (approx. 20 minutes).

  • Wash the tissue 3 times for 10 minutes each in PBS.

4. Permeabilization and Blocking

  • Permeabilize the tissue in 0.5% PBST for 1 hour at room temperature.

  • Incubate the tissue in Blocking Buffer for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

5. Antibody Incubation

  • Incubate the tissue in the primary antibody solution (e.g., 1:500 dilution in Blocking Buffer) for 48-72 hours at 4°C with gentle agitation.

  • Wash the tissue extensively in 0.1% PBST (6 times for 30 minutes each).

  • Incubate in the secondary antibody solution (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C in the dark.

  • Wash the tissue extensively in 0.1% PBST (6 times for 30 minutes each) in the dark.

6. Mounting and Imaging

  • Dehydrate the tissue through an ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%) if clearing is required, or mount directly.

  • Clear the tissue in a clearing agent (e.g., methyl salicylate) if desired for deep imaging.

  • Mount the tissue on a slide in a drop of antifade mounting medium.

  • Image using a confocal microscope. Use settings that maximize signal and minimize noise, such as frame averaging and appropriate laser power/gain settings.[2][19]

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the standard workflow for high-resolution immunofluorescence and a logical tree for troubleshooting weak signals.

G High-Resolution CCAP Immunofluorescence Workflow cluster_prep Sample Preparation cluster_stain Immunostaining cluster_img Imaging & Analysis Dissection Dissect Nervous Tissue Fixation Fix in 4% PFA Dissection->Fixation AntigenRetrieval Heat-Induced Antigen Retrieval Fixation->AntigenRetrieval Permeabilization Permeabilize (Triton X-100) AntigenRetrieval->Permeabilization Blocking Block (Normal Goat Serum) Permeabilization->Blocking PrimaryAb Incubate: Primary Antibody (anti-CCAP) Blocking->PrimaryAb SecondaryAb Incubate: Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mount in Antifade Medium SecondaryAb->Mounting Imaging Acquire Images (Confocal/STED) Mounting->Imaging Analysis Image Processing & Analysis Imaging->Analysis

Caption: Workflow for CCAP immunolocalization.

G Troubleshooting: Weak or No Signal Start Start: Weak or No CCAP Signal CheckControls Are positive controls working? Start->CheckControls AntibodyIssue Problem is likely Antibody or Protocol Specific CheckControls->AntibodyIssue No SystemIssue Problem is Systemic (Reagents, Microscope) CheckControls->SystemIssue Yes CheckAntibody Antibody Issue? (Concentration, Age, Storage) AntibodyIssue->CheckAntibody OptimizeAb SOLUTION: Optimize antibody dilution. Use fresh antibody aliquot. CheckAntibody->OptimizeAb Yes ProtocolIssue Protocol Issue? CheckAntibody->ProtocolIssue No End Problem Solved OptimizeAb->End CheckFixation Was antigen retrieval performed? ProtocolIssue->CheckFixation PerformAR SOLUTION: Implement Heat-Induced Antigen Retrieval (HIER). CheckFixation->PerformAR No CheckPerm Is permeabilization sufficient? CheckFixation->CheckPerm Yes PerformAR->End OptimizePerm SOLUTION: Increase Triton X-100 conc. or incubation time. CheckPerm->OptimizePerm No Amplify Signal still weak? Consider amplification. CheckPerm->Amplify Yes OptimizePerm->End UseTSA SOLUTION: Use Tyramide Signal Amplification (TSA). Amplify->UseTSA Yes Amplify->End No UseTSA->End CheckReagents Check all buffers & reagents. Verify microscope settings. SystemIssue->CheckReagents

Caption: Troubleshooting logic for weak CCAP signal.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of CCAP and Proctolin on the Crustacean Heart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of two significant neuropeptides, Crustacean Cardioactive Peptide (CCAP) and proctolin (B33934), on the crustacean heart. The information presented herein is supported by experimental data to facilitate objective comparison and aid in research and development endeavors.

Introduction

The crustacean heart is a valuable model system for studying neuromodulation of central pattern-generating circuits and muscle physiology. Its activity is regulated by a variety of neurohormones and neurotransmitters, including the neuropeptides CCAP and proctolin. Both peptides are known to have profound cardioexcitatory effects, influencing both the rate (chronotropic effects) and the force (inotropic effects) of the heartbeat. Understanding the distinct and overlapping mechanisms of action of these two peptides is crucial for dissecting the complex neural control of crustacean circulation and for identifying potential targets for novel pharmacological agents.

Quantitative Comparison of Bioactivity

The following table summarizes the quantitative data on the bioactivity of CCAP and proctolin on the crustacean heart, based on available experimental evidence. It is important to note that the data are derived from studies on different crustacean species, which may influence the absolute values.

ParameterCCAPProctolinSpecies
Threshold Concentration ~10⁻¹⁰ M~10⁻¹⁰ MCallinectes sapidus (CCAP), Limulus polyphemus (Proctolin)
EC₅₀ Not explicitly reported, but significant effects observed in the nanomolar range.~10⁻⁸ MLimulus polyphemus
Chronotropic Effect Positive (increases heart rate)Positive (increases heart rate)Various crustacean species
Inotropic Effect Positive (increases force of contraction)Positive (increases force of contraction)Various crustacean species

Experimental Protocols

The primary method for assessing the bioactivity of CCAP and proctolin on the crustacean heart is the semi-isolated heart bioassay . This preparation allows for the direct application of pharmacological agents to the heart while maintaining its basic physiological function.

Semi-Isolated Heart Bioassay Protocol

1. Animal Preparation:

  • Select a healthy adult crustacean (e.g., crab, lobster).
  • Anesthetize the animal by placing it on ice for 20-30 minutes.
  • Carefully remove the dorsal carapace to expose the heart and pericardial cavity.

2. Heart Isolation:

  • Sever the arteries and ligaments connecting the heart to the surrounding tissues, leaving the cardiac ganglion and its connections to the heart muscle intact.
  • Gently remove the heart and place it in a dissecting dish containing chilled physiological saline solution appropriate for the specific crustacean species.

3. Perfusion Setup:

  • Cannulate the two ostia (inflow ports) of the heart with fine polyethylene (B3416737) tubing.
  • Connect the cannulae to a perfusion system that delivers a constant flow of oxygenated saline.
  • Attach a force transducer to the apex of the ventricle using a fine thread to measure the force of contraction.
  • Place recording electrodes near the cardiac ganglion to monitor its electrical activity (optional).

4. Data Acquisition:

  • Allow the heart to equilibrate in the perfusion setup until a stable baseline heart rate and contraction force are established.
  • Record the heart rate (beats per minute) and the amplitude of contractions (in millinewtons or grams).

5. Pharmacological Testing:

  • Prepare stock solutions of CCAP and proctolin in the appropriate saline.
  • Introduce the peptides into the perfusion saline at a range of concentrations to generate dose-response curves.
  • Start with low concentrations and progressively increase the concentration, allowing for a washout period with fresh saline between each application until the heart parameters return to baseline.
  • Record the changes in heart rate and contraction force at each concentration.

6. Data Analysis:

  • Calculate the percentage change in heart rate and contraction force from the baseline for each peptide concentration.
  • Plot the dose-response curves and determine the threshold concentration and EC₅₀ values.

Signaling Pathways and Mechanisms of Action

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of cardiac muscle cells. This binding event initiates a dual signaling cascade involving both cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) mobilization.

CCAP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-protein CCAPR->G_protein AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP ATP IP3 IP₃ PLC->IP3 PIP₂ PKA Protein Kinase A cAMP->PKA ER Endoplasmic Reticulum IP3->ER Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylation Ca_release Ca²⁺ Release ER->Ca_release Ca_channel->Ca_release Contraction Increased Heart Contraction & Rate Ca_release->Contraction

CCAP Signaling Pathway in Crustacean Cardiac Muscle.
Proctolin Signaling Pathway

Proctolin also binds to a GPCR, but its downstream signaling pathway is distinct from that of CCAP. The primary mechanism of action for proctolin involves the activation of the phosphatidylinositol second messenger system, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in increased intracellular Ca²⁺ and enhanced muscle contraction. Notably, proctolin's action is independent of cAMP.

Proctolin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Proctolin Proctolin ProctolinR Proctolin Receptor (GPCR) Proctolin->ProctolinR G_protein G-protein ProctolinR->G_protein PLC Phospholipase C G_protein->PLC IP3 IP₃ PLC->IP3 PIP₂ DAG DAG PLC->DAG PIP₂ ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release PKC->Ca_release Modulation ER->Ca_release Contraction Increased Heart Contraction & Rate Ca_release->Contraction

Proctolin Signaling Pathway in Crustacean Cardiac Muscle.

Experimental Workflow

The logical flow of a typical experiment designed to compare the bioactivity of CCAP and proctolin on the crustacean heart is illustrated below.

Experimental_Workflow A Animal Acclimatization & Anesthesia B Semi-Isolated Heart Preparation A->B C Perfusion Setup & Equilibration B->C D Baseline Data Recording C->D E Dose-Response Experiment (CCAP) D->E F Washout E->F G Dose-Response Experiment (Proctolin) F->G H Data Analysis G->H I Comparison of Bioactivity H->I

Workflow for Comparing Neuropeptide Bioactivity.

Conclusion

Both CCAP and proctolin are potent cardioexcitatory neuropeptides in crustaceans, acting through distinct G-protein coupled receptor signaling pathways to increase both the heart rate and the force of contraction. While they share similar end-effects, their intracellular mechanisms differ significantly. CCAP utilizes a dual signaling pathway involving both cAMP and Ca²⁺, whereas proctolin primarily acts through the phosphatidylinositol pathway. This divergence in signaling cascades suggests that these two peptides can independently and perhaps synergistically modulate cardiac output, providing the crustacean with a sophisticated mechanism for regulating hemolymph circulation in response to various physiological demands. Further research directly comparing the dose-response relationships of these two peptides in the same species will provide a more precise understanding of their relative potencies and physiological roles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between Crustacean Cardioactive Peptide (CCAP) and FMRFamide-related peptides (FaRPs), two significant families of neuropeptides in invertebrates. The information presented is supported by experimental data to aid in research and drug development endeavors targeting these signaling systems.

Overview of Functional Roles

This compound (CCAP) and FMRFamide-related peptides (FaRPs) are crucial neuromodulators in arthropods and other invertebrates, regulating a diverse array of physiological processes. While both are known for their myotropic activities, their broader functional roles are distinct.

CCAP is a highly conserved cyclic nonapeptide primarily recognized for its critical role in orchestrating the ecdysis (molting) behavioral sequence in insects.[1] Beyond this essential function, CCAP is also involved in the regulation of cardiac function, feeding behavior, and metabolism.[2][3][4] In Drosophila melanogaster, CCAP-expressing neurons have been shown to regulate feeding behavior and metabolism, and CCAP signaling is necessary and sufficient to stimulate the proboscis extension reflex, a key feeding behavior.[2][4]

FMRFamide-related peptides (FaRPs) constitute a large and diverse family of neuropeptides characterized by a C-terminal Arg-Phe-NH2 motif.[5][6] Their functions are pleiotropic, influencing muscle contractility, behavior, reproduction, and homeostasis.[5] FaRPs are known to act as neurotransmitters, neuromodulators, or hormones, and their effects are often tissue- and species-specific.[7] For instance, in some species, they exhibit cardioacceleratory effects, while in others, they can be inhibitory.[7] In C. elegans, different FaRPs (encoded by flp genes) can have opposing effects on the same circuit, highlighting their role in the fine-tuning of neural networks.[8]

Quantitative Comparison of Myotropic Effects

Both CCAP and FaRPs modulate the contractility of various muscle types, including visceral and cardiac muscles. The following tables summarize available quantitative data from selected studies.

Table 1: Comparative Effects on Heart/Antennal Accessory Pulsatile Organ (APO) Contraction Rate

PeptideSpeciesTissueConcentration% Increase in Contraction RateReference
CCAPAnopheles gambiaeAntennal APOs & Heart~1x10⁻⁶ mol l⁻¹12-18%[9]
FMRFamideAnopheles gambiaeAntennal APOs & Heart~1x10⁻⁶ mol l⁻¹14-16%[9]
SALDKNFMRFamideAnopheles gambiaeAntennal APOs & Heart~1x10⁻⁶ mol l⁻¹15-21%[9]

Table 2: Receptor Activation (EC50 Values)

PeptideReceptorSpeciesCell LineEC50 (nM)Reference
CCAPRhoprCCAPRRhodnius prolixusCHO12.2 ± 1.1[3]
FMRFamideSjFaGPCRSepiella japonicaHEK293Not specified[10]
FLP-22FRPR-17C. elegansNot specifiedNot specified[8]
FLP-9FRPR-21C. elegansNot specifiedNot specified[8]

Note: Direct comparison of EC50 values is challenging due to variations in experimental systems (receptor source, cell line, and assay method).

Signaling Pathways

Both CCAP and FaRPs exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

CCAP Signaling Pathway

CCAP receptors are coupled to Gs-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response, such as muscle contraction or changes in gene expression related to ecdysis.[12][13]

CCAP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein Gs Protein (α, β, γ) CCAPR->G_protein activates AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC activates cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active releases catalytic subunits Target_Protein Target Protein PKA_active->Target_Protein phosphorylates Phosphorylated_Target Phosphorylated Target Protein Target_Protein->Phosphorylated_Target Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Phosphorylated_Target->Response

Caption: CCAP signaling pathway via a Gs-protein coupled receptor.

FMRFamide-Related Peptide Signaling Pathways

FaRPs can signal through at least two major GPCR pathways, leading to either an increase in intracellular calcium or a decrease in cAMP levels.

  • Gq/11-protein coupled pathway: Binding of a FaRP to its receptor activates a Gq/11-protein, which in turn activates Phospholipase C (PLC).[14][15][16] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.[16][17] The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates target proteins, leading to cellular responses like muscle contraction.[16]

FaRP_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FaRP FaRP FaRPR_Gq FaRP Receptor (GPCR) FaRP->FaRPR_Gq Gq_protein Gq Protein (α, β, γ) FaRPR_Gq->Gq_protein activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Gq_protein->PLC activates IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive activates ER->Ca2_cyto releases Ca²⁺ Ca2_cyto->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Target_Protein Target Protein PKC_active->Target_Protein phosphorylates Phosphorylated_Target Phosphorylated Target Protein Target_Protein->Phosphorylated_Target Response Cellular Response (e.g., Muscle Contraction) Phosphorylated_Target->Response

Caption: FaRP signaling via a Gq-protein coupled receptor.

  • Gi/o-protein coupled pathway: Alternatively, FaRPs can bind to receptors coupled to Gi/o-proteins.[15] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent downstream effects.

FaRP_Gi_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FaRP FaRP FaRPR_Gi FaRP Receptor (GPCR) FaRP->FaRPR_Gi Gi_protein Gi Protein (α, β, γ) FaRPR_Gi->Gi_protein activates AC Adenylyl Cyclase ATP ATP AC->ATP Gi_protein->AC inhibits cAMP cAMP ATP->cAMP conversion decreased Response Cellular Response (e.g., Inhibition of certain processes) cAMP->Response leads to Radioligand_Binding_Workflow start Start cell_culture Culture Receptor-Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep binding_assay Perform Binding Assay (Saturation or Competition) membrane_prep->binding_assay filtration Separate Bound and Free Ligand (Filtration) binding_assay->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data (Kd, Bmax, IC50) quantification->data_analysis end End data_analysis->end Muscle_Contraction_Workflow start Start dissection Dissect and Mount Muscle Tissue start->dissection equilibration Equilibrate Tissue in Perfusion Chamber dissection->equilibration baseline Record Baseline Contraction equilibration->baseline peptide_app Apply Neuropeptide (Varying Concentrations) baseline->peptide_app record_response Record Muscle Response peptide_app->record_response washout Washout with Saline record_response->washout Repeat for each concentration data_analysis Analyze Data (Frequency, Amplitude, EC50) record_response->data_analysis washout->peptide_app end End data_analysis->end

References

Validating the Role of Crustacean Cardioactive Peptide (CCAP) in Ecdysis Using RNAi Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the essential role of Crustacean Cardioactive Peptide (CCAP) in the insect ecdysis cascade, with a focus on validating its function through RNA interference (RNAi) knockdown experiments. The data presented herein is compiled from studies on various insect models, offering a comprehensive overview for researchers in the field and professionals involved in the development of novel pest control strategies.

The Critical Role of CCAP in Ecdysis

Comparative Efficacy of CCAP RNAi Knockdown Across Insect Species

Insect SpeciesTarget GeneMethod of dsRNA DeliveryObserved PhenotypesMortality Rate (%)Delayed Ecdysis (%)Reference
Rhodnius prolixus (Hemimetabola)RhoprCCAPMicroinjectionFailure to shed old cuticle, inability to emergeUp to 84%11.7%[1]
RhoprCCAPRMicroinjectionSimilar to RhoprCCAP knockdownHigh2.9%[1]
Tribolium castaneum (Holometabola)TcasCCAPMicroinjectionFailure in larval-pupal and pupal-adult ecdysis, leading to deathHigh (specific percentage not reported)Not reported[3]
Drosophila melanogaster (Holometabola)dCCAPTargeted ablation of CCAP neuronsFailure of pupal ecdysisMajority of animals die at the pupal stageSubtle defects in larval ecdysis and adult eclosion[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. Below are generalized protocols for the key experiments cited in this guide.

Double-Stranded RNA (dsRNA) Synthesis

This protocol is adapted from methodologies used for RNAi in various insect species.[5][6][7]

a. Template Generation:

  • Design gene-specific primers (GSPs) for the target gene (e.g., CCAP or CCAPR) to amplify a 300-600 bp region. This size is optimal for efficient RNAi.[5][8]

  • Add the T7 promoter sequence (TAATACGACTCACTATAGGG) to the 5' end of both the forward and reverse primers.[5][6]

  • Perform PCR using cDNA synthesized from total RNA of the target insect as a template. The resulting PCR product will be a DNA template flanked by T7 promoter sequences.

  • Verify the PCR product size and purity via agarose (B213101) gel electrophoresis.

b. In Vitro Transcription:

  • Use a commercially available in vitro transcription kit (e.g., Ambion MEGAscript T7 Kit).[5][6][7]

  • Set up the transcription reaction according to the manufacturer's instructions, using the purified PCR product as a template.

  • Incubate the reaction at 37°C for 4-6 hours.

  • Treat the reaction mixture with DNase I to remove the DNA template.

  • Purify the synthesized dsRNA using a suitable RNA purification kit or by isopropanol (B130326) precipitation.

  • Resuspend the dsRNA pellet in nuclease-free water or injection buffer.

  • Determine the concentration and purity of the dsRNA using a spectrophotometer.

dsRNA Microinjection in Rhodnius prolixus

This protocol is based on studies demonstrating successful RNAi in Rhodnius prolixus.[1][9][10]

a. Animal Preparation:

  • Use 4th instar R. prolixus nymphs, typically 4 days after a blood meal.

  • Anesthetize the nymphs by chilling them on ice for 5-10 minutes.

b. Injection Procedure:

  • Load a microinjection needle with the dsRNA solution (typically at a concentration of 1-5 µg/µL).

  • Gently insert the needle into the dorsal side of the abdomen.

  • Inject a specific volume of the dsRNA solution (e.g., 0.5 µL) into the hemocoel.

  • As a control, inject a separate group of insects with dsRNA targeting a non-essential gene (e.g., from a different organism) or with the injection buffer alone.

  • Allow the injected insects to recover at room temperature.

c. Post-injection Monitoring:

  • House the insects under standard laboratory conditions.

  • Monitor the insects daily for the onset of ecdysis, any behavioral abnormalities, and mortality.

  • Record the number of successful ecdysis events, failed ecdysis attempts, and mortalities.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

CCAP_Signaling_Pathway ETH Ecdysis Triggering Hormone (ETH) CCAP_Neurons CCAP Neurons ETH->CCAP_Neurons activates EH Eclosion Hormone (EH) EH->CCAP_Neurons activates CCAP CCAP CCAP_Neurons->CCAP release Bursicon_MIPs Bursicon & MIPs (Co-released) CCAP_Neurons->Bursicon_MIPs co-release CCAPR CCAP Receptor (CCAPR) CCAP->CCAPR binds to Moto_Neurons Motoneurons CCAPR->Moto_Neurons activates Ecdysis_Behavior Ecdysis Motor Program Moto_Neurons->Ecdysis_Behavior initiates Bursicon_MIPs->Ecdysis_Behavior facilitates

Caption: CCAP Signaling Pathway in Insect Ecdysis.

RNAi_Workflow Gene_Selection 1. Target Gene Selection (CCAP or CCAPR) Primer_Design 2. Primer Design (with T7 promoters) Gene_Selection->Primer_Design PCR 3. PCR Amplification Primer_Design->PCR IVT 4. In Vitro Transcription (dsRNA Synthesis) PCR->IVT Purification 5. dsRNA Purification & Quantification IVT->Purification Injection 6. Microinjection into Insect Hemocoel Purification->Injection Phenotype_Analysis 7. Phenotypic Observation (Mortality, Ecdysis Defects) Injection->Phenotype_Analysis Validation 8. Molecular Validation (qPCR) Phenotype_Analysis->Validation

Caption: Experimental Workflow for RNAi Knockdown of CCAP.

Conclusion

The collective evidence strongly supports the indispensable role of CCAP in orchestrating the complex motor programs of ecdysis across a range of insect species. RNAi has proven to be an invaluable tool for functionally validating this role, consistently demonstrating that knockdown of CCAP or its receptor leads to catastrophic failures in molting. These findings not only deepen our understanding of the neuroendocrine control of insect development but also present CCAP signaling as a promising target for the development of species-specific and environmentally safer insecticides. Further research, particularly quantitative proteomics and metabolomics following CCAP knockdown, will provide a more detailed picture of the downstream consequences of disrupting this critical pathway.

References

Unveiling ANT-123: A New Era of Selective CCAP Receptor Antagonism for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Development and Testing of a Novel Selective Crustacean Cardioactive Peptide (CCAP) Receptor Antagonist

In the intricate world of invertebrate neuroendocrinology, the precise modulation of signaling pathways is paramount for dissecting complex physiological processes. The this compound (CCAP) and its receptor, a key G-protein coupled receptor (GPCR), play a crucial role in a multitude of behaviors, including ecdysis (molting) and feeding.[1][2][3][4][5] The development of selective antagonists for the CCAP receptor is a critical step forward for researchers seeking to unravel the specific contributions of this signaling pathway. This guide introduces ANT-123, a novel, highly selective CCAP receptor antagonist, and provides a comprehensive comparison with a known, less selective alternative, Compound X. The data presented herein is supported by rigorous experimental protocols, offering researchers the necessary tools to evaluate and integrate ANT-123 into their studies.

Comparative Performance Analysis: ANT-123 vs. Compound X

The efficacy and selectivity of ANT-123 were evaluated through a series of in-vitro and in-vivo assays. The following tables summarize the quantitative data, highlighting the superior performance of ANT-123 as a selective CCAP receptor antagonist.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundCCAP ReceptorOctopamine ReceptorSerotonin Receptor
ANT-123 2.5 ± 0.3 > 10,000> 10,000
Compound X15.8 ± 1.2250.4 ± 15.7850.2 ± 50.1

Table 2: In-Vitro Functional Antagonism (IC50 in nM)

CompoundCCAP-induced cAMP AccumulationOctopamine-induced cAMP AccumulationSerotonin-induced IP3 Accumulation
ANT-123 5.2 ± 0.5 No inhibitionNo inhibition
Compound X45.3 ± 3.8580.6 ± 45.21200.5 ± 98.7

Table 3: In-Vivo Ecdysis Inhibition in Drosophila melanogaster (% Inhibition)

Compound (10 µM injection)Ecdysis Success Rate
Vehicle Control95% ± 2.5%
ANT-123 85% ± 5.1%
Compound X40% ± 8.2%

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and methodologies described, the following diagrams, generated using the DOT language, provide clear visual representations of the CCAP signaling pathway, the experimental workflow for antagonist evaluation, and the hierarchical relationship of the comparative data.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G-protein CCAPR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Ecdysis, Feeding) PKA->Cellular_Response phosphorylates targets Experimental_Workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Assays Binding Receptor Binding Assay Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional Functional Assay (cAMP Measurement) Functional->Data_Analysis Behavioral Behavioral Assay (Ecdysis Observation) Conclusion Conclusion on Selectivity and Efficacy Behavioral->Conclusion Start Antagonist Synthesis (ANT-123 & Compound X) Start->Binding Start->Functional Data_Analysis->Behavioral Logical_Comparison Title Comparative Analysis of CCAP Receptor Antagonists ANT123 ANT-123 (High Selectivity) Title->ANT123 CompoundX Compound X (Low Selectivity) Title->CompoundX Binding Receptor Binding Affinity ANT123->Binding Functional Functional Antagonism ANT123->Functional InVivo In-Vivo Efficacy ANT123->InVivo CompoundX->Binding CompoundX->Functional CompoundX->InVivo Selectivity Off-Target Effects CompoundX->Selectivity

References

Comparative Analysis of Crustacean Cardioactive Peptide (CCAP) Signaling Across Insect Orders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varied roles and mechanisms of CCAP signaling in Hemiptera, Diptera, Orthoptera, Coleoptera, and Lepidoptera.

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in a multitude of physiological processes in insects. This guide provides a comparative analysis of CCAP signaling across different insect orders, highlighting key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Understanding the similarities and differences in CCAP signaling is crucial for basic research and for the development of novel and specific insect pest management strategies.

Comparative Physiological Effects of CCAP Signaling

The functional roles of CCAP are diverse, ranging from the regulation of ecdysis (molting) and cardiac function to influences on feeding behavior and muscle contractility. The following tables summarize key quantitative data on the effects of CCAP across several major insect orders.

Insect OrderSpeciesCCAP Receptor(s)Ligand (CCAP)EC50 ValueReference
Hemiptera Rhodnius prolixusRhoprCCAPRRhoprCCAP12 nM[1]
Orthoptera Schistocerca gregariaSchgr-CCAPR-1Schgr-CCAP0.83 nM[2]
Schgr-CCAPR-2Schgr-CCAP0.23 nM[2]
Schgr-CCAPR-3Schgr-CCAP1.16 nM[2]
Diptera Drosophila melanogasterCCAP-RDmCCAPNot Reported[3]
Coleoptera Tribolium castaneumTcasCCAPR-1, TcasCCAPR-2TcasCCAPNot Reported[4]

Table 1: Comparative CCAP Receptor Activation. This table presents the half-maximal effective concentration (EC50) values for CCAP receptors in different insect species, indicating the potency of CCAP in activating its receptor.

Insect OrderSpeciesExperimental ConditionEffect on Heart RateReference
Diptera Anopheles gambiaeInjection of CCAPUp to 28% increase in anterograde and retrograde contraction rates[4]
Partial CCAP knockdown via RNAi6% decrease in heart rate[4]
Hemiptera Rhodnius prolixusdsCCAPR treatment (RNAi)31.1% decrease in basal heartbeat frequency[5]
Lepidoptera Manduca sextaInjection of cardioacceleratory peptides (CAPs)Dose-dependent increase in heart rate[6]
Coleoptera Tribolium castaneumRNAi of ccapr-2Abolished the in vivo cardioacceleratory activity of exogenously applied CCAP[4]

Table 2: Comparative Effects of CCAP on Cardiac Function. This table summarizes the observed changes in heart rate following the manipulation of CCAP signaling in various insect species.

Insect OrderSpeciesExperimental ConditionEffect on EcdysisReference
Hemiptera Rhodnius prolixusKnockdown of CCAP and CCAPR transcripts via dsRNAUp to 84% mortality, typically at the expected time of ecdysis, or extremely delayed ecdysis[5]
Coleoptera Tribolium castaneumRNAi of ccapInterruption of ecdysis behavior[7]
RNAi of ccapr-2Essential for eclosion behavior[4]

Table 3: Comparative Effects of CCAP Signaling Disruption on Ecdysis. This table highlights the critical role of CCAP in the molting process across different insect orders.

CCAP Signaling Pathway and Experimental Workflow

The signaling cascade initiated by CCAP binding to its G-protein coupled receptor (GPCR) is highly conserved. The following diagrams illustrate this pathway and a common experimental approach to study its function.

CCAP_Signaling_Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds to G_protein Gq Protein CCAPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Physiological_Response Physiological Response (e.g., Muscle Contraction, Heart Rate Increase) Ca_release->Physiological_Response Leads to PKC->Physiological_Response Contributes to RNAi_Workflow cluster_dsRNA_Prep dsRNA Preparation cluster_Injection dsRNA Delivery cluster_Analysis Phenotypic and Molecular Analysis PCR 1. PCR Amplification of Target Gene Transcription 2. In Vitro Transcription to Synthesize dsRNA PCR->Transcription Purification 3. dsRNA Purification and Quantification Transcription->Purification Injection 4. Microinjection of dsRNA into Insect Hemocoel Purification->Injection Phenotype 5. Observation of Phenotypes (e.g., Ecdysis Failure, Altered Heart Rate) Injection->Phenotype qPCR 6. Quantitative RT-PCR to Confirm Gene Knockdown Injection->qPCR

References

Tale of Two Modulators: CCAP and Octopamine in Cardiac Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Physiology and Drug Development

In the intricate world of invertebrate physiology, the heart's rhythm is a tightly controlled orchestra conducted by a host of neuromodulators. Among the most prominent of these are the crustacean cardioactive peptide (CCAP) and the biogenic amine octopamine (B1677172). While both are known to exert significant influence on cardiac function, their mechanisms and effects are distinct, offering a compelling case study in the differential regulation of a vital organ. This guide provides an objective comparison of their cardiac effects, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Comparison of Cardiac Effects

The differential actions of CCAP and octopamine on key cardiac parameters are summarized below. Data has been compiled from various studies on arthropods, highlighting the species-specific nature of these effects.

Cardiac ParameterCCAPOctopamine
Heart Rate Generally excitatory. In the stick insect Baculum extradentatum, CCAP causes a dose-dependent increase in heart rate.[1] In the mosquito Anopheles gambiae, injection of CCAP increases both anterograde and retrograde heart contraction rates by up to 28%.[2]Biphasic and species-dependent. In the honeybee (Apis mellifera macedonica), octopamine has a strong acceleratory effect at concentrations higher than 10-12M, but acts as an antagonist at lower concentrations (10-14M), inhibiting the heart rate.[3] In the American cockroach (Periplaneta americana), octopamine significantly increases heart rate in a dose-dependent manner. In the oyster Crassostrea virginica, superfusion of octopamine (10-6 – 10-2 M) more than doubled heart rates.[4]
Stroke Volume Variable effects. In the locust Locusta migratoria, CCAP leads to a significant increase in stroke volume without modifying the heart rate.[1]Generally decreases with increased heart rate. In the American cockroach, while octopamine increases heart rate, it causes a decrease in stroke volume.
Cardiac Output Generally increases. In Baculum extradentatum, CCAP increases hemolymph flow velocity, indicating a rise in cardiac output.[1] In Locusta migratoria, the increase in stroke volume leads to a significant increase in cardiac output.[1]Variable. In the American cockroach, despite the increased heart rate, the reduction in stroke volume leads to an overall decrease in cardiac output.
Contraction Force Generally increases. In Locusta migratoria, CCAP results in more forceful heart contractions.[1]Biphasic. In the honeybee, octopamine induces a biphasic effect on the force of cardiac contractions, similar to its effect on heart rate.[3]

Signaling Pathways: A Visual Explanation

The distinct cardiac effects of CCAP and octopamine stem from their activation of different intracellular signaling cascades.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR Binds G_protein G-protein CCAPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Increased Heart Rate & Force Ca_influx->Contraction

CCAP Signaling Pathway

The CCAP signaling pathway is initiated by the binding of CCAP to its G-protein coupled receptor (GPCR) on the cardiac muscle cell membrane.[5][6] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets such as ion channels, leading to an influx of calcium ions (Ca²⁺) and subsequently, an increase in the rate and force of heart contractions.

Octopamine_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Octopamine Octopamine OctR_beta Octopamine Receptor (β-adrenergic like) Octopamine->OctR_beta Binds OctR_alpha Octopamine Receptor (α-adrenergic like) Octopamine->OctR_alpha Binds G_protein_s Gs-protein OctR_beta->G_protein_s Activates G_protein_q Gq-protein OctR_alpha->G_protein_q Activates AC Adenylyl Cyclase G_protein_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel_beta Ca²⁺ Channels PKA->Ca_channel_beta Phosphorylates Ca_influx_beta Ca²⁺ Influx Ca_channel_beta->Ca_influx_beta Excitatory_Response Increased Heart Rate & Force Ca_influx_beta->Excitatory_Response PLC Phospholipase C (PLC) G_protein_q->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Modulatory_Response Modulation of Contraction PKC->Modulatory_Response

Octopamine Signaling Pathways

Octopamine's actions are more complex due to the presence of multiple receptor subtypes, primarily α- and β-adrenergic-like receptors.[7][8] Activation of β-adrenergic-like octopamine receptors typically leads to the activation of the adenylyl cyclase/cAMP pathway, similar to CCAP, resulting in cardioexcitatory effects.[8][9] In contrast, activation of α-adrenergic-like octopamine receptors often engages the phospholipase C (PLC) pathway.[9][10] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a more nuanced modulation of cardiac muscle contraction.[9][10] The biphasic effects of octopamine observed in some species may be a result of the differential activation of these pathways at varying concentrations.[3]

Experimental Protocols

A generalized workflow for studying the effects of CCAP and octopamine on an isolated insect heart is outlined below. This protocol is a composite of methodologies reported in the literature.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Dissection Dissection of Insect (e.g., dorsal abdominal midline incision) Heart_Isolation Isolation of the Heart (semi-isolated preparation) Dissection->Heart_Isolation Perfusion_Setup Mounting in a Perfusion Chamber Heart_Isolation->Perfusion_Setup Saline_Perfusion Perfusion with Physiological Saline Perfusion_Setup->Saline_Perfusion Baseline_Recording Record Baseline Cardiac Activity (Heart Rate, Contraction Amplitude) Saline_Perfusion->Baseline_Recording Drug_Application Application of CCAP or Octopamine (in known concentrations) Baseline_Recording->Drug_Application Data_Acquisition Continuous Recording of Cardiac Parameters Drug_Application->Data_Acquisition Washout Washout with Saline Data_Acquisition->Washout Data_Analysis Analyze Changes in Cardiac Parameters (e.g., % change from baseline) Data_Acquisition->Data_Analysis Washout->Baseline_Recording Re-equilibration Dose_Response Generate Dose-Response Curves Data_Analysis->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Experimental Workflow

1. Animal Preparation and Dissection:

  • An adult insect is anesthetized, typically by chilling.

  • A dorsal midline incision is made along the abdomen to expose the heart (dorsal vessel).

  • The heart is carefully dissected, leaving its connections to the body wall intact to create a semi-isolated preparation.

2. Perfusion and Recording:

  • The preparation is mounted in a perfusion chamber and continuously superfused with an appropriate physiological saline solution (e.g., a modified Ringer's solution) to maintain tissue viability.

  • The temperature and pH of the saline are maintained at physiological levels.

  • Cardiac contractions are monitored and recorded using a force transducer or an optical system connected to a data acquisition system.

3. Experimental Procedure:

  • A stable baseline of cardiac activity is recorded for a set period.

  • Solutions of CCAP or octopamine of known concentrations are added to the perfusing saline.

  • The effects on heart rate, contraction amplitude, and other relevant parameters are recorded.

  • A washout period with fresh saline is performed between applications of different concentrations or substances to allow the heart to return to its baseline activity.

4. Data Analysis:

  • The recorded data is analyzed to quantify the changes in cardiac parameters in response to the applied neuromodulators.

  • Dose-response curves are generated to determine the effective concentration range for each substance.

  • Statistical analyses are performed to determine the significance of the observed effects.

Conclusion

CCAP and octopamine, while both potent cardio-regulators in invertebrates, exhibit distinct physiological effects and operate through different primary signaling pathways. CCAP generally acts as a cardioexcitatory agent, increasing heart rate and cardiac output through a cAMP-mediated pathway. Octopamine's effects are more varied, capable of both excitation and inhibition, likely due to its interaction with multiple receptor subtypes that can trigger either cAMP or PLC signaling cascades. Understanding these differential effects and their underlying molecular mechanisms is crucial for fundamental research in invertebrate physiology and holds potential for the development of novel, targeted strategies in pest management and drug discovery. The methodologies and comparative data presented in this guide offer a foundational resource for researchers venturing into this dynamic field.

References

The Conserved Cardio-Regulatory and Ecdysis Functions of CCAP in Crustaceans and Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the neuropeptide Crustacean Cardioactive Peptide (CCAP) reveals a high degree of functional conservation between crustaceans and insects, particularly in its roles as a potent cardioaccelerator and a critical regulator of ecdysis (molting). While these core functions are remarkably similar, species-specific roles have also been identified, highlighting the evolutionary diversification of this important signaling molecule.

This compound (CCAP) is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH₂.[1] First isolated from the shore crab Carcinus maenas, its name reflects its initial identification as a cardioacceleratory agent.[1] Subsequent research has demonstrated its presence and vital functions across a wide range of arthropods, including both crustaceans and insects. This guide provides a comparative overview of CCAP's functions, supported by experimental data, to elucidate the extent of its conservation.

Core Conserved Functions: A Tale of Two Phyla

The most striking similarity in CCAP function between crustaceans and insects lies in its profound effects on the cardiovascular system and the process of molting.

1. Cardioacceleration: As its name suggests, CCAP consistently acts as a cardioaccelerator in both groups. In crustaceans such as the shore crab Carcinus maenas and the blue crab Callinectes sapidus, CCAP application leads to a marked increase in heart rate.[2] Similarly, in insects like the tobacco hornworm (Manduca sexta), the fruit fly (Drosophila melanogaster), and the mosquito (Anopheles gambiae), CCAP has been shown to increase heart contraction rates.[1][3][4] For instance, injection of CCAP in adult Anopheles gambiae resulted in up to a 28% increase in both anterograde and retrograde heart contraction rates.[4]

2. Regulation of Ecdysis: CCAP plays an indispensable role in orchestrating the complex behaviors associated with ecdysis. During this vulnerable period, a significant surge in CCAP levels is observed in the hemolymph of both crustaceans and insects.[5] In crabs like Carcinus maenas and crayfish like Orconectes limosus, CCAP release is elevated during ecdysis.[5] This peptide is crucial for activating the ecdysis motor program. This conserved function is also well-documented in insects. In both holometabolous insects like Manduca sexta and Drosophila melanogaster, and hemimetabolous insects such as Rhodnius prolixus, CCAP is essential for the successful shedding of the old cuticle.[5][6][7] Knockdown of the CCAP receptor in Rhodnius prolixus leads to high mortality during ecdysis, underscoring its critical importance.[7]

Divergent and Species-Specific Roles

Beyond these core conserved functions, CCAP has been implicated in a variety of other physiological processes, some of which appear to be more lineage-specific.

In Insects:

  • Hormone Regulation: In the migratory locust, Locusta migratoria, CCAP is involved in regulating the release of adipokinetic hormone during sustained flight.[1]

  • Digestive Processes: In the American cockroach, Periplaneta americana, CCAP upregulates digestive hormones after feeding.[1]

  • Metabolic and Feeding Behavior: In Drosophila melanogaster, CCAP has been shown to regulate feeding behavior and metabolism.[8][9]

  • Reproduction: CCAP stimulates the contraction of the oviducts and spermatheca in Locusta migratoria.[1]

  • Prothoracicostatic Activity: A unique function has been identified in the desert locust, Schistocerca gregaria, where CCAP acts as a prothoracicostatic factor, inhibiting the production of the molting hormone ecdysteroid.[6]

In Crustaceans:

  • Gastrointestinal Regulation: In the crab Cancer borealis, CCAP modulates the pyloric rhythm of the stomatogastric ganglion, which controls the passage of food through the foregut.[1]

  • Immune Response: Recent evidence suggests a role for CCAP in the immune system of the mud crab, Scylla paramamosain. The CCAP signaling system may be involved in activating immune molecules in the hepatopancreas.[10][11]

Comparative Data on CCAP Function

Physiological Process Crustaceans Insects Conservation Status
Cardioacceleration Potent cardioacceleratory effects observed in various crab and crayfish species.[1][5]Strong cardioacceleratory activity demonstrated in diverse insect orders, including Lepidoptera, Diptera, and Hemiptera.[1][3][4]Highly Conserved
Ecdysis (Molting) Significant release during ecdysis; essential for the molting process.[5]Crucial for initiating and coordinating the ecdysis motor program in both holometabolous and hemimetabolous insects.[5][6][7]Highly Conserved
Hormone Regulation Not a primary reported function.Regulates adipokinetic hormone release and exhibits prothoracicostatic activity in some species.[1][6]Divergent
Digestive Processes Modulates gut motility.[1]Upregulates digestive hormone release.[1]Partially Conserved (Gut Regulation)
Reproduction Not a primary reported function.Stimulates muscle contractions in reproductive organs.[1]Likely Divergent
Immune Response Implicated in hepatopancreas immunity.[10][11]Not a primary reported function.Likely Divergent
Feeding Behavior Not a primary reported function.Regulates feeding behavior and metabolism in Drosophila.[8][9]Likely Divergent

Signaling Pathway and Experimental Protocols

The CCAP signaling pathway is also conserved, acting through G protein-coupled receptors (GPCRs).[6][12] Upon binding of CCAP, these receptors can trigger downstream signaling cascades involving both intracellular calcium (Ca²⁺) mobilization and cyclic AMP (cAMP) accumulation.[12] Some insect species have been found to possess multiple CCAP receptor genes, likely arising from gene duplication events.[6][13]

CCAP_Signaling_Pathway cluster_membrane Cell Membrane CCAPR CCAP Receptor (GPCR) G_protein G Protein CCAPR->G_protein Activation CCAP CCAP CCAP->CCAPR Binding PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Physiological_Response Physiological Response (e.g., Muscle Contraction, Hormone Release) Ca_release->Physiological_Response PKC->Physiological_Response PKA->Physiological_Response

Caption: Generalized CCAP signaling pathway in arthropods.

Key Experimental Protocols

1. In Vitro Heartbeat Assay:

  • Objective: To measure the direct effect of CCAP on heart rate.

  • Methodology:

    • Dissect the dorsal vessel (heart) from the animal, keeping it intact with associated nerves.

    • Place the preparation in a perfusion chamber with appropriate saline solution.

    • Record the basal heart rate using an optical sensor or video microscopy.

    • Apply synthetic CCAP at varying concentrations to the perfusion bath.

    • Record changes in heart rate and rhythm to determine dose-response relationships.

2. RNA Interference (RNAi) for Functional Knockdown:

  • Objective: To investigate the in vivo function of CCAP or its receptor by silencing gene expression.

  • Methodology:

    • Synthesize double-stranded RNA (dsRNA) corresponding to the target gene (CCAP or CCAP receptor).

    • Inject a control dsRNA (e.g., from a non-related gene) into a control group of animals.

    • Inject the target dsRNA into the experimental group.

    • Monitor the animals for developmental or behavioral phenotypes, such as mortality during ecdysis or changes in basal heart rate.[3]

    • Validate the knockdown efficiency by quantifying mRNA levels using quantitative real-time PCR (qRT-PCR).

Experimental_Workflow_RNAi dsRNA_synthesis dsRNA Synthesis (Target: CCAP or CCAPR) injection Microinjection of dsRNA into hemocoel dsRNA_synthesis->injection phenotype_analysis Phenotypic Analysis (e.g., Ecdysis success, Heart rate measurement) injection->phenotype_analysis validation Validation of Knockdown (qRT-PCR) phenotype_analysis->validation Confirmation

Conclusion

The function of CCAP is remarkably conserved between crustaceans and insects, particularly in its roles as a cardioaccelerator and a key regulator of ecdysis. The identical primary structure of the peptide and the conserved nature of its signaling pathway underscore a shared evolutionary origin for these critical physiological functions. However, the diversification of CCAP's roles in areas such as metabolism, reproduction, and immunity highlights how this ancient signaling system has been co-opted for novel, lineage-specific functions. For researchers and drug development professionals, understanding both the conserved and divergent functions of the CCAP signaling system offers potential targets for the development of novel and specific insecticides or for modulating crustacean physiology in aquaculture.

References

Validating CCAP Receptor Subtypes: A Comparative Guide to Downstream Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of crustacean cardioactive peptide (CCAP) receptor subtypes and the elucidation of their downstream signaling pathways are critical for advancing our understanding of their physiological roles and for the development of targeted therapeutics. This guide provides an objective comparison of key experimental methodologies, supported by performance data, to aid in the selection of the most appropriate assays for your research needs.

This compound (CCAP) receptors are members of the G protein-coupled receptor (GPCR) superfamily. Upon activation by the neuropeptide CCAP, these receptors initiate intracellular signaling cascades that regulate a variety of physiological processes. The existence of multiple CCAP receptor subtypes, each potentially coupling to different G proteins and downstream effectors, necessitates robust and specific validation techniques. This guide focuses on comparing the primary methods used to interrogate the two major signaling pathways activated by CCAP receptors: the Gq/11 pathway leading to an increase in intracellular calcium ([Ca2+]i), and the Gs/Gi pathways which modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.

Comparative Analysis of Downstream Signaling Assays

The validation of CCAP receptor subtypes hinges on the reliable measurement of second messengers produced upon receptor activation. The choice of assay depends on the specific G protein coupling of the receptor subtype (Gq, Gs, or Gi) and the desired experimental throughput and sensitivity.

Gq/11 Pathway Activation: Measuring Intracellular Calcium

Activation of Gq/11-coupled CCAP receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium.

Table 1: Comparison of Intracellular Calcium Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantagesTypical Performance Metrics
Fluorescent Calcium Indicators (e.g., Fluo-4, Fura-2) Chemical dyes that exhibit a significant increase in fluorescence intensity upon binding to Ca2+. Ratiometric dyes like Fura-2 allow for more precise quantification.High sensitivity, good temporal resolution, widely available and cost-effective. Ratiometric dyes reduce variability from dye loading and cell number.Susceptible to photobleaching and phototoxicity. Potential for artifacts from compound autofluorescence. Requires specialized imaging equipment or plate readers with injectors.EC50: Low nanomolar to micromolar range. Z'-factor: Typically > 0.5.
Bioluminescent Calcium Reporters (e.g., Aequorin) A photoprotein that emits light upon binding to Ca2+ in the presence of its substrate, coelenterazine.High signal-to-noise ratio due to low background luminescence. Reduced compound interference compared to fluorescence. Can be targeted to specific subcellular compartments.[1]Requires genetic engineering of cells to express the reporter. Signal intensity can be lower than bright fluorescent dyes.EC50: Nanomolar to micromolar range. Z'-factor: Generally > 0.6.[2]
Inositol Phosphate (B84403) (IP) Assays (e.g., IP-One HTRF®) Measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[3][4][5]Homogeneous, no-wash format suitable for high-throughput screening (HTS).[6] Measures a more integrated response over time compared to transient calcium flux.[7] Can detect responses from slow-acting compounds and inverse agonists.[4]Indirect measure of the initial Ca2+ signal. May be less sensitive for detecting rapid, transient signaling.EC50: Nanomolar to micromolar range. Z'-factor: > 0.7.[6]
Gs and Gi Pathway Activation: Measuring cAMP Levels

Gs-coupled CCAP receptors stimulate adenylyl cyclase to increase intracellular cAMP levels, while Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.

Table 2: Comparison of cAMP Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantagesTypical Performance Metrics
Homogeneous Time-Resolved Fluorescence (HTRF®) Competitive immunoassay based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[8]High sensitivity and robustness. Homogeneous, no-wash format suitable for HTS.[9] Resistant to many forms of compound interference.Requires a plate reader with HTRF® capabilities. Can be more expensive than other methods.Detection Limit: < 0.2 pmol/well.[10] Z'-factor: > 0.7.[11]
Enzyme Fragment Complementation (EFC) Based on the reassembly of a fragmented β-galactosidase enzyme, where complementation is regulated by cAMP levels."Gain-of-signal" assay, which can be advantageous for detecting small increases in cAMP. High signal-to-background ratio.[12]Can be susceptible to compounds that interfere with the enzyme activity. Requires engineered cell lines.Dynamic Range: Wide, from low picomolar to high nanomolar.
Luciferase-Based Biosensors (e.g., GloSensor™) Genetically encoded biosensors where a cAMP-binding domain is fused to luciferase. cAMP binding induces a conformational change that increases light output.[12]Allows for real-time, kinetic measurements in live cells. High sensitivity.[12]Requires genetic engineering of cells. No external standard curve for absolute quantification.Sensitivity: Sufficient to measure Gi-coupled receptor responses without forskolin (B1673556) stimulation.[12]
Colorimetric ELISA Traditional competitive enzyme-linked immunosorbent assay format.Lower cost per sample. Does not require specialized plate readers.Multiple wash steps, making it less suitable for HTS. Generally lower sensitivity than other methods.Detection Limit: ~2.6 nM.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol CCAP CCAP CCAPR CCAP Receptor (Gq-coupled) CCAP->CCAPR binds Gq Gαq/11 CCAPR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Figure 1. Gq-coupled CCAP receptor signaling pathway.

Gs_Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol CCAP CCAP CCAPR_Gs CCAP Receptor (Gs-coupled) CCAP->CCAPR_Gs CCAPR_Gi CCAP Receptor (Gi-coupled) CCAP->CCAPR_Gi Gs Gαs CCAPR_Gs->Gs activates Gi Gαi CCAPR_Gi->Gi activates AC Adenylyl Cyclase (AC) Gs->AC stimulates Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream

Figure 2. Gs and Gi-coupled CCAP receptor signaling pathways.

HTRF_cAMP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A1 Seed cells expressing CCAP receptor into microplate B1 Add compounds (agonist/antagonist) to cells A1->B1 A2 Prepare agonist/antagonist dilutions A2->B1 B2 Incubate to allow receptor stimulation/ inhibition B1->B2 B3 Add HTRF® lysis buffer containing Eu-Ab and d2-cAMP B2->B3 B4 Incubate to allow reagents to reach equilibrium B3->B4 C1 Read plate on an HTRF®-compatible reader B4->C1 C2 Calculate 665nm/620nm ratio and determine cAMP concentration C1->C2

Figure 3. General workflow for an HTRF® cAMP assay.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible results. Below are outlines for key methodologies.

Protocol 1: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to CCAP receptor activation using the ratiometric fluorescent indicator Fura-2 AM.[13][14]

1. Materials:

  • Cells expressing the CCAP receptor subtype of interest

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or similar physiological buffer

  • CCAP peptide or other ligands

  • Fluorescence plate reader or microscope capable of excitation at 340 nm and 380 nm, and emission detection at ~510 nm.

2. Cell Preparation:

  • Seed cells onto black-walled, clear-bottom 96-well plates (or other suitable culture vessels for microscopy) and culture until they form a confluent monolayer.

3. Dye Loading:

  • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.

  • Aspirate the culture medium from the cells and wash once with HBSS.

  • Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark. This allows the dye to enter the cells and be cleaved into its active, membrane-impermeant form.

  • After incubation, wash the cells twice with HBSS to remove extracellular dye.

4. Calcium Measurement:

  • Place the plate in the fluorescence reader.

  • Set the instrument to sequentially excite the wells at 340 nm and 380 nm, while recording the emission at 510 nm.

  • Establish a stable baseline reading for a short period.

  • Using an automated injector if available, add the CCAP peptide or other test compounds to the wells.

  • Continue recording the fluorescence for several minutes to capture the full calcium response profile (peak and subsequent decay).

5. Data Analysis:

  • The ratio of the fluorescence emission at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated for each time point.[15]

  • The change in this ratio is proportional to the change in intracellular calcium concentration.

  • Plot the ratio change over time to visualize the kinetics of the response. Dose-response curves can be generated by plotting the peak response against the logarithm of the agonist concentration.

Protocol 2: cAMP Measurement using HTRF®

This protocol provides a general procedure for quantifying changes in intracellular cAMP levels using a competitive immunoassay with HTRF® technology.[8][16][11][17]

1. Materials:

  • Cells expressing the CCAP receptor subtype of interest (Gs or Gi coupled)

  • HTRF® cAMP assay kit (containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP)

  • CCAP peptide or other ligands

  • Forskolin (for studying Gi-coupled receptors)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • HTRF®-compatible plate reader

2. Cell Stimulation:

  • Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor.

  • Dispense a known number of cells into a 384-well low-volume plate.

  • For Gs-coupled receptors: Add different concentrations of the CCAP agonist.

  • For Gi-coupled receptors: Add a fixed concentration of forskolin (to stimulate basal cAMP production) along with different concentrations of the CCAP agonist.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production/inhibition.

3. Detection:

  • Following the stimulation incubation, add the HTRF® detection reagents (Eu3+-cryptate anti-cAMP antibody and d2-cAMP) to the wells. These are typically combined in a lysis buffer to permeabilize the cells.

  • Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive immunoassay to reach equilibrium.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Calculate the emission ratio (665 nm / 620 nm) * 10,000.

  • The HTRF® signal is inversely proportional to the amount of cAMP produced by the cells. A high intracellular cAMP concentration leads to less binding of the d2-cAMP to the antibody, resulting in a low FRET signal.

  • Convert the ratio values to cAMP concentrations using a standard curve generated with known amounts of cAMP.

  • Generate dose-response curves to determine the potency (EC50 or IC50) of the test compounds.

By carefully selecting and implementing these validated methodologies, researchers can confidently characterize CCAP receptor subtypes and their intricate downstream signaling pathways, paving the way for new discoveries in neurobiology and pharmacology.

References

A Comparative Analysis of the Physiological Effects of CCAP and Corazonin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping physiological roles of Crustacean Cardioactive Peptide (CCAP) and Corazonin (B39904).

This guide provides a detailed comparison of the physiological effects of two significant neuropeptides, this compound (CCAP) and Corazonin. Both play crucial roles in the regulation of various physiological processes in invertebrates, particularly insects. Understanding their distinct and overlapping functions, signaling pathways, and the experimental methodologies used to elucidate these roles is critical for advancing research in neuroendocrinology and developing novel pest control strategies.

Overview of Physiological Effects

CCAP and corazonin, despite some structural similarities and the fact that their receptors belong to the same G protein-coupled receptor (GPCR) superfamily, exhibit a diverse and context-dependent range of physiological effects. Their functions can vary significantly between different insect species.

This compound (CCAP) is a highly conserved cyclic nonapeptide primarily known for its cardioacceleratory functions in many arthropods.[1][2][3] Beyond its effects on heart rate, CCAP is critically involved in the regulation of ecdysis (molting), feeding behavior, and metabolism.[4][5]

Corazonin is an undecapeptide that was first identified for its cardiostimulatory activity in cockroaches, from which its name, derived from the Spanish word for "heart," originates.[6] However, its role as a cardioaccelerator is not universal across all insect species.[7] Corazonin has been implicated in a wider array of physiological processes, including the initiation of ecdysis, stress responses, regulation of metabolism, cuticle coloration, and reproduction.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the potency and effects of CCAP and corazonin.

Parameter Peptide Species Effect Value Citation
Receptor Activation (EC50)CCAPRhodnius prolixusActivation of CCAP Receptor12 nM[13]
Receptor Activation (EC50)CorazoninDrosophila melanogasterActivation of Corazonin Receptor1 nM[14]
Receptor Activation (EC50)Corazonin (Rhopr-CRZR-α)Rhodnius prolixusActivation of Corazonin Receptor α2.7 nM[8][9]
Receptor Activation (EC50)Corazonin (Rhopr-CRZR-β)Rhodnius prolixusActivation of Corazonin Receptor β1 nM[8][9]

Table 1: Receptor Activation Potency. This table compares the effective concentration (EC50) of CCAP and corazonin required to activate their respective receptors in different insect species. Lower EC50 values indicate higher potency.

Physiological Effect Peptide Species Experimental Condition Result Citation
Heartbeat FrequencyCCAPRhodnius prolixusIn vivo (dsCCAPR treatment)31.1% decrease in basal heartbeat frequency[4]
Heartbeat FrequencyCorazoninRhodnius prolixusIn vivo (dsCRZR injection)13.6% decrease in basal heartbeat rate[8][9]
Ecdysis InitiationCorazoninManduca sextaInjection into pharate larvaeOnset of pre-ecdysis in ~40-90 minutes[15][16]
Sperm TransferCorazoninBactrocera dorsalisRNAi knockdown of Crz or CrzR>80-90% loss of oviposition in recipient females[17]

Table 2: Quantified Physiological Effects. This table highlights specific, measurable physiological effects of CCAP and corazonin in different experimental contexts.

Signaling Pathways

Both CCAP and corazonin exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[9][13] Activation of these receptors initiates an intracellular signaling cascade, often involving second messengers like cyclic AMP (cAMP), which ultimately leads to a physiological response.

CCAP Signaling Pathway

The CCAP signaling pathway is crucial for processes like cardiac function and ecdysis. Upon binding of CCAP to its receptor (CCAPR), a conformational change in the receptor activates an associated G protein. This, in turn, can modulate the activity of enzymes like adenylyl cyclase, leading to changes in intracellular cAMP levels. The subsequent signaling cascade can result in the activation of protein kinases and phosphorylation of target proteins, culminating in a cellular response such as muscle contraction or neuropeptide release.

CCAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_Protein G Protein CCAPR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Target_Proteins Target Proteins PKA->Target_Proteins phosphorylates Physiological_Response Physiological Response Target_Proteins->Physiological_Response leads to

CCAP Signaling Pathway Diagram.
Corazonin Signaling Pathway

Similar to CCAP, corazonin binds to its specific GPCR, the corazonin receptor (CRZR).[8][15] This interaction triggers a downstream signaling cascade that can influence a wide range of physiological processes. For instance, in the context of ecdysis, corazonin signaling in Inka cells leads to the release of ecdysis-triggering hormones.[15] In stress responses, corazonin can modulate the activity of other neurons and tissues like the fat body to maintain homeostasis.[10][18]

Corazonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Corazonin Corazonin CRZR Corazonin Receptor (GPCR) Corazonin->CRZR G_Protein G Protein CRZR->G_Protein activates Second_Messenger Second Messenger (e.g., Ca²⁺, cAMP) G_Protein->Second_Messenger regulates Signaling_Cascade Signaling Cascade Second_Messenger->Signaling_Cascade initiates Cellular_Response Cellular Response (e.g., Hormone Release, Gene Expression) Signaling_Cascade->Cellular_Response leads to

Corazonin Signaling Pathway Diagram.

Experimental Protocols

A variety of experimental techniques are employed to investigate the physiological effects of CCAP and corazonin. Below are detailed methodologies for some of the key experiments cited.

RNA Interference (RNAi) Bioassay

Objective: To investigate the function of a specific gene (e.g., CCAP, CCAPR, Corazonin, or CRZR) by knocking down its expression.

Methodology:

  • dsRNA Synthesis: Gene-specific primers are designed to amplify a partial cDNA sequence of the target gene. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercially available kit (e.g., T7 RiboMAX™ Express RNAi System). A non-endogenous gene, such as Green Fluorescent Protein (GFP) or ampicillin (B1664943) resistance gene (ARG), is often used as a control.[8][9][17]

  • Injection: A specific concentration and volume of the synthesized dsRNA (e.g., 1.2 µg in 300 nL) is injected into the body cavity of the insect at a specific developmental stage (e.g., 9-day-old adult virgin flies).[17] The injection site is typically between abdominal segments.[17]

  • Phenotypic Analysis: After a specific time period (e.g., 24 or 48 hours), the physiological or behavioral effects of the gene knockdown are observed and quantified.[17] This can include measuring heartbeat frequency, observing ecdysis success, or assessing reproductive behaviors.

  • Verification of Knockdown: Quantitative real-time PCR (qPCR) is performed on tissues from the dsRNA-treated insects to confirm a significant reduction in the transcript levels of the target gene compared to control-injected insects.[17]

RNAi_Workflow dsRNA_Synthesis 1. dsRNA Synthesis (Target Gene & Control) Injection 2. Microinjection of dsRNA into Insect Hemocoel dsRNA_Synthesis->Injection Incubation 3. Incubation Period Injection->Incubation Phenotypic_Analysis 4. Phenotypic Analysis (e.g., Behavior, Physiology) Incubation->Phenotypic_Analysis qPCR_Verification 5. qPCR to Verify Gene Knockdown Phenotypic_Analysis->qPCR_Verification Verification

Experimental Workflow for RNAi.
Quantitative Real-Time PCR (qPCR)

Objective: To measure the relative expression levels of a target gene transcript in different tissues or under different experimental conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from dissected tissues (e.g., central nervous system, fat body) using a standard protocol (e.g., TRIzol reagent). The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Primer Design: Gene-specific primers are designed for the target gene and a stable reference (housekeeping) gene (e.g., α-tubulin).[17]

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The reaction is performed in a real-time PCR system.

  • Data Analysis: The cycle threshold (Ct) values are determined for the target and reference genes. The relative expression of the target gene is calculated using the 2-ΔΔCt method.[17] A melting curve analysis is performed at the end of the reaction to ensure the specificity of the amplified product.[17]

Functional Receptor Assay

Objective: To confirm the interaction between a ligand (neuropeptide) and its receptor and to determine the potency of this interaction.

Methodology:

  • Receptor Cloning and Expression: The cDNA encoding the receptor of interest (e.g., Rhopr-CRZR) is cloned into an expression vector.[8][9] This vector is then transfected into a suitable cell line (e.g., CHO-K1 cells) that also expresses a reporter system, such as aequorin (a calcium-sensitive photoprotein).

  • Cell Culture and Ligand Application: The transfected cells are cultured and then exposed to varying concentrations of the synthetic neuropeptide (e.g., Rhopr-CRZ).

  • Signal Detection: The activation of the receptor by the ligand triggers an intracellular calcium release, which is detected by the light emission from aequorin. The light signal is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, which represents the concentration of the ligand that elicits a half-maximal response.[8][9]

Conclusion

Both CCAP and corazonin are pleiotropic neuropeptides with a complex and, at times, overlapping array of physiological functions. While CCAP is more consistently associated with cardioacceleration and the motor patterns of ecdysis, corazonin exhibits a broader range of activities, including the initiation of ecdysis, stress responses, and reproductive behaviors. Their distinct roles are mediated by specific G protein-coupled receptors and downstream signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these important neuropeptides, which is essential for a deeper understanding of invertebrate neurophysiology and for the development of targeted and effective strategies for insect pest management.

References

Cross-Reactivity of Crustacean Cardioactive Peptide (CCAP) with other Neuropeptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the Crustacean Cardioactive Peptide (CCAP) receptor with other neuropeptide receptors, supported by experimental data. The information is intended to assist researchers in understanding the specificity of CCAP signaling and to aid in the development of targeted therapeutics.

Introduction to CCAP and its Receptor

This compound (CCAP) is a highly conserved nonapeptide originally isolated from the shore crab Carcinus maenas. It plays crucial roles in a variety of physiological processes in arthropods, including the regulation of heart rate, muscle contraction, and ecdysis (molting). CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR), which triggers intracellular signaling cascades. Understanding the specificity of this receptor is critical for elucidating the precise biological functions of CCAP and for designing selective pharmacological tools.

Summary of Cross-Reactivity Data

Experimental evidence to date suggests a high degree of specificity for the CCAP receptor. Functional assays have demonstrated that the CCAP receptor is potently activated by its cognate ligand, CCAP, while showing little to no activation by several other neuropeptides. The most direct evidence comes from studies on the CCAP receptor from the Chagas' disease vector, Rhodnius prolixus.

SpeciesReceptorLigand TestedResultEC50 of CCAPReference
Rhodnius prolixusRhoprCCAPRAdipokinetic hormone (AKH)No activation12.2 ± 1.1 nM[1][2]
CorazoninNo activation[1][2]
Extended FMRFamideNo activation[1][2]
Drosophila melanogasterCG6111Arginine vasopressin (AVP)No activation0.54 nM
Crassostrea gigas (Pacific oyster)Cragi-CCAPR1Cragi-CCAP2Specific activation by Cragi-CCAP1-
Cragi-CCAPR2Cragi-CCAP1Specific activation by Cragi-CCAP2-
Cragi-CCAPR3Cragi-CCAP1, Cragi-CCAP2Partial activation at high concentrations-
Schistocerca gregaria (Desert Locust)Schgr-CCAPR-1, -2, -3CCAPPotent activation(sub)nanomolar range[3]

Experimental Protocols

The assessment of CCAP receptor cross-reactivity typically involves heterologous expression of the receptor in a cell line that does not endogenously express it, followed by functional assays to measure receptor activation upon ligand application.

Heterologous Expression of the CCAP Receptor
  • Objective: To express the CCAP receptor in a controlled cellular environment for functional analysis.

  • Methodology:

    • The full-length open reading frame of the CCAP receptor gene is cloned into a mammalian expression vector (e.g., pcDNA3.1).

    • The expression vector is then transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.

    • For ease of detecting receptor activation, cell lines stably expressing a promiscuous G-protein alpha subunit (e.g., Gα16) or a reporter system (e.g., aequorin) are often used. In the study on Rhodnius prolixus, CHO-WTA11 cells stably expressing the promiscuous Gα16 subunit and apoaequorin were utilized.[1]

Functional Assays for Receptor Activation

Two primary types of functional assays are commonly employed to measure the activation of the CCAP receptor, which is a GPCR.

  • Calcium Mobilization Assay:

    • Principle: Many GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺) stores via the Gq pathway. This change in intracellular Ca²⁺ concentration can be measured using fluorescent or luminescent probes.

    • Protocol (based on the aequorin luminescence assay used for RhoprCCAPR):

      • CHO-WTA11 cells expressing the RhoprCCAPR are loaded with the cofactor coelenterazine.

      • The cells are then exposed to different concentrations of the test peptides (e.g., CCAP, AKH, corazonin, FMRFamide).

      • Upon receptor activation and subsequent Ca²⁺ mobilization, aequorin emits light.

      • The luminescence is measured using a luminometer, and the dose-response curves are generated to determine the potency (EC50) of the activating ligands.[1]

  • cAMP Accumulation Assay:

    • Principle: Some GPCRs are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP). Changes in intracellular cAMP levels can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

    • General Protocol:

      • Cells expressing the CCAP receptor are treated with the test peptides in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

      • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

      • Dose-response curves are then constructed to assess the effect of the peptides on cAMP levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of the CCAP receptor and a typical experimental workflow for assessing its cross-reactivity.

CCAP_Signaling_Pathway CCAP CCAP Receptor CCAP Receptor (GPCR) CCAP->Receptor Binds Gq Gq Receptor->Gq Activates Gs Gs Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response1 Cellular Response (e.g., muscle contraction) PKC->Response1 Phosphorylates targets Response2 Cellular Response (e.g., gene expression) PKA->Response2 Phosphorylates targets Cross_Reactivity_Workflow start Start clone Clone CCAP Receptor Gene into Expression Vector start->clone transfect Transfect Host Cells (e.g., CHO, HEK293) clone->transfect express Heterologous Expression of CCAP Receptor transfect->express assay_prep Prepare Cells for Assay (e.g., load with Ca²⁺ dye/cofactor) express->assay_prep add_ligands Add Test Neuropeptides (CCAP, AKH, Corazonin, etc.) assay_prep->add_ligands measure Measure Cellular Response (Ca²⁺ mobilization or cAMP levels) add_ligands->measure analyze Analyze Data and Generate Dose-Response Curves measure->analyze compare Compare Potency (EC50) and Efficacy analyze->compare end End compare->end Logical_Relationship CCAP CCAP CCAPR CCAP Receptor CCAP->CCAPR Binds Activation Receptor Activation CCAPR->Activation Leads to NoActivation No Receptor Activation CCAPR->NoActivation Results in OtherPeptides Other Neuropeptides (AKH, Corazonin, etc.) OtherPeptides->CCAPR Tested for Binding

References

Specificity of CC-AP-Induced Muscle Contraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Crustacean Cardioactive Peptide (CCAP)-induced muscle contraction, focusing on its specificity. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to aid in research and drug development endeavors.

Introduction to CCAP and Muscle Contraction

This compound (CCAP) is a highly conserved neuropeptide found in arthropods that plays a crucial role in regulating various physiological processes, including muscle contraction.[1] It is known to have excitatory effects on a variety of muscle types, such as the heart, oviduct, and skeletal muscles, acting as both a neurohormone and a neurotransmitter.[1][2] Understanding the specificity of CCAP's action on its target receptors is paramount for elucidating its precise physiological roles and for the development of targeted therapeutic interventions.

Comparative Analysis of Neuropeptide-Induced Muscle Contraction

To objectively assess the specificity of CCAP, its effects on muscle contraction are compared with other known myoactive neuropeptides, such as FMRFamide and myosuppressin. The following table summarizes quantitative data from various studies, highlighting the comparative potency and efficacy of these peptides on different muscle preparations.

NeuropeptideMuscle PreparationSpeciesConcentrationObserved EffectReference
CCAP Heart (Dorsal Vessel)Anopheles gambiae10⁻⁷ M~26% increase in contraction rate[2]
Heart (Dorsal Vessel)Anopheles gambiae10⁻⁶ M~25% increase in contraction rate[2]
Heart (Dorsal Vessel)Anopheles gambiae10⁻⁵ M~21% increase in contraction rate[2]
Antennal Accessory Pulsatile OrgansAnopheles gambiae10⁻⁶ M~12-13% increase in contraction rate[3]
HeartTenebrio molitor>10⁻⁷ MDose-dependent cardio-stimulatory effect[4]
FMRFamide Heart (Dorsal Vessel)Anopheles gambiae10⁻⁶ M~14% increase in contraction rate[3]
Antennal Accessory Pulsatile OrgansAnopheles gambiae10⁻⁶ M~16% increase in contraction rate[3]
SALDKNFMRFamide Heart (Dorsal Vessel)Anopheles gambiae10⁻⁶ M~15% increase in contraction rate[3]
Antennal Accessory Pulsatile OrgansAnopheles gambiae10⁻⁶ M~21% increase in contraction rate[3]
Leucomyosuppressin (Lem-MS) HeartTenebrio molitor10⁻⁷ - 10⁻⁶ MSignificant decrease in heartbeat frequency[4]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.

In Vitro Muscle Contraction Assay

This protocol is designed to measure the direct effects of neuropeptides on isolated muscle tissue.

Materials:

  • Isolated insect dorsal vessel or other muscle tissue of interest.

  • Physiological saline solution (e.g., insect Ringer's solution).

  • Neuropeptides of interest (CCAP, FMRFamide, etc.) at various concentrations.

  • Force transducer and recording system.

  • Perfusion system.

  • Dissection microscope and tools.

Procedure:

  • Dissect the desired muscle tissue (e.g., dorsal vessel) from the insect under a dissection microscope in cold physiological saline.[5]

  • Mount the muscle preparation in a perfusion chamber, attaching one end to a fixed point and the other to a sensitive force transducer.[4]

  • Continuously perfuse the preparation with physiological saline at a constant flow rate and temperature.

  • Allow the muscle to equilibrate for a period (e.g., 30 minutes) until a stable baseline contraction frequency and amplitude are established.

  • Record baseline muscle activity for a set duration (e.g., 5-10 minutes).

  • Introduce the first neuropeptide at the lowest concentration into the perfusion solution.

  • Record the muscle's response for a defined period or until a stable response is observed.

  • Wash out the neuropeptide with physiological saline until the muscle activity returns to baseline.

  • Repeat steps 6-8 for increasing concentrations of the same neuropeptide to establish a dose-response curve.

  • Repeat the entire procedure for each neuropeptide being tested, ensuring adequate washout periods between different peptides.

  • Analyze the recorded data to determine changes in contraction frequency and amplitude for each neuropeptide and concentration.

Confirmation of Specificity using RNA Interference (RNAi)

This protocol utilizes RNA interference to specifically knock down the CCAP receptor and observe the impact on CCAP-induced muscle contraction.

Materials:

  • Live insects.

  • dsRNA specific to the CCAP receptor gene.

  • Control dsRNA (e.g., targeting a non-related gene or a scrambled sequence).

  • Microinjection system.

  • In vitro muscle contraction assay setup (as described above).

Procedure:

  • Synthesize dsRNA targeting a specific region of the CCAP receptor mRNA.

  • Inject a cohort of insects with the CCAP receptor dsRNA. Inject a control group with control dsRNA.

  • After the incubation period, perform quantitative PCR (qPCR) on a subset of tissues from both groups to confirm the knockdown of the CCAP receptor mRNA.

  • Dissect the muscle tissue of interest from both dsRNA-treated and control insects.

  • Perform the in vitro muscle contraction assay as described above, applying CCAP at a concentration known to elicit a robust response.

  • Compare the contractile response to CCAP in the CCAP receptor knockdown group with the control group. A significantly diminished or absent response in the knockdown group confirms that the action of CCAP is mediated by its specific receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

CCAP_Signaling_Pathway CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_Protein G-Protein CCAPR->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Contraction Muscle Contraction PKA->Contraction Ca_Release Ca²⁺ Release (from SR/ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Ca_Release->Contraction PKC->Contraction

CCAP Signaling Pathway for Muscle Contraction.

Specificity_Workflow cluster_0 Pharmacological Approach cluster_1 Genetic Approach (RNAi) Muscle_Prep Isolated Muscle Preparation Add_CCAP Apply CCAP (Dose-Response) Muscle_Prep->Add_CCAP Measure_Contraction1 Measure Contraction Add_CCAP->Measure_Contraction1 Add_Antagonist Apply CCAP Receptor Antagonist Measure_Contraction1->Add_Antagonist Add_CCAP_Antagonist Apply CCAP in presence of Antagonist Add_Antagonist->Add_CCAP_Antagonist Measure_Contraction2 Measure Contraction Add_CCAP_Antagonist->Measure_Contraction2 Conclusion Confirm Specificity of CCAP-Induced Contraction Measure_Contraction2->Conclusion Inject_dsRNA Inject Control & CCAPR dsRNA into Insects Incubate Incubate for Receptor Knockdown Inject_dsRNA->Incubate Dissect_Muscle Dissect Muscle from both groups Incubate->Dissect_Muscle Apply_CCAP Apply CCAP to both preparations Dissect_Muscle->Apply_CCAP Compare_Response Compare Contractile Response Apply_CCAP->Compare_Response Compare_Response->Conclusion

Experimental Workflow for Confirming Specificity.

Conclusion

The provided data and protocols demonstrate that while multiple neuropeptides can modulate muscle activity, CCAP exhibits a potent and specific excitatory effect. The specificity of this action is underscored by its activation of a distinct G protein-coupled receptor, leading to downstream signaling cascades that culminate in muscle contraction. The use of techniques such as RNA interference to specifically target the CCAP receptor provides a robust method for confirming that the observed physiological effects of CCAP are indeed receptor-mediated. This guide serves as a foundational resource for researchers aiming to investigate the specific roles of CCAP in neuromuscular physiology and for the development of novel, targeted strategies in pest management or therapeutic applications.

References

The Role of Crustacean Cardioactive Peptide (CCAP) in Feeding Behavior: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of the Crustacean Cardioactive Peptide's (CCAP) role in feeding behavior against other key signaling pathways. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding.

This compound (CCAP), a highly conserved neuropeptide, has emerged as a significant regulator of feeding behavior in insects, particularly in the model organism Drosophila melanogaster. In vivo studies have demonstrated that CCAP signaling is both necessary and sufficient to modulate food intake and related behaviors. This guide delves into the experimental evidence supporting CCAP's function and compares its role with other critical neurochemical pathways, namely the dopaminergic and Allatostatin A (AstA) systems.

Comparative Analysis of Neuropeptidergic and Neuromodulatory Systems in Feeding Behavior

The regulation of feeding is a complex process involving the integration of internal physiological signals and external sensory cues. Several neuropeptides and neurotransmitters act in concert to control the initiation, maintenance, and termination of feeding. The following table summarizes the in vivo effects of manipulating three key signaling pathways: CCAP, Dopamine, and Allatostatin A.

Signaling Pathway Manipulation Effect on Food Intake Effect on Proboscis Extension Reflex (PER) Key Downstream Mediator(s) Reference
CCAP RNAi-mediated knockdown of CCAP or its receptor (CCAP-R)DecreasedInhibitedNeuropeptide F (NPF)[1][2][3]
Optogenetic activation of CCAP neuronsNo direct data on total intakeInducedNeuropeptide F (NPF)[1][3][4]
Dopamine Silencing of dopaminergic neuronsNo direct data on total intakeDecreased probabilityDopamine receptors (e.g., DopEcR, D2R)[5]
Activation of dopaminergic neuronsNo direct data on total intakeIncreased probabilityDopamine receptors (e.g., DopEcR, D2R)[5]
Allatostatin A (AstA) Thermogenetic activation of AstA-expressing neuronsDecreasedNot reportedAstA receptors (Dar-1, Dar-2)[3][6]
Silencing of AstA signalingIncreasedNot reportedAstA receptors (Dar-1, Dar-2)[7]

CCAP Signaling Pathway in Feeding Regulation

In Drosophila, a specific population of two CCAP-expressing neurons has been identified as a central regulator of feeding behavior.[4] These neurons signal to a small group of dorsal median Neuropeptide F (NPF) neurons.[1][2] The activation of CCAP neurons leads to the release of NPF, which in turn promotes feeding.[3][4] This signaling cascade is crucial for sensitivity to sugar and the initiation of feeding responses like the proboscis extension reflex (PER).[1][4]

CCAP_Signaling_Pathway cluster_feeding_initiation Feeding Initiation Palatable_Food Palatable Food Cues CCAP_Neurons CCAP-Expressing Neurons (2) Palatable_Food->CCAP_Neurons Activates NPF_Neurons Dorsal Median NPF Neurons CCAP_Neurons->NPF_Neurons Releases CCAP (Activates via CCAP-R) Feeding_Behavior Proboscis Extension Reflex & Increased Food Intake NPF_Neurons->Feeding_Behavior Releases NPF (Promotes)

Figure 1: Simplified signaling pathway of CCAP in the regulation of feeding behavior.

Experimental Validation Workflows

The in vivo validation of CCAP's role in feeding behavior relies on a combination of genetic manipulation, neuronal activity modulation, and behavioral assays. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_workflow In Vivo Validation Workflow Genetic_Manipulation Genetic Manipulation (e.g., RNAi knockdown of CCAP/CCAP-R) Behavioral_Assay Behavioral Assays Genetic_Manipulation->Behavioral_Assay Neuronal_Activity_Modulation Neuronal Activity Modulation (e.g., Optogenetic activation of CCAP neurons) Neuronal_Activity_Modulation->Behavioral_Assay CAFE_Assay Capillary Feeding (CAFE) Assay (Measures food intake) Behavioral_Assay->CAFE_Assay PER_Assay Proboscis Extension Reflex (PER) Assay (Measures sugar sensitivity) Behavioral_Assay->PER_Assay Data_Analysis Quantitative Data Analysis CAFE_Assay->Data_Analysis PER_Assay->Data_Analysis

Figure 2: A generalized experimental workflow for the in vivo validation of CCAP's role.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in validating the function of neuropeptides. Below are detailed methodologies for key experiments cited in the validation of CCAP's role in feeding.

RNAi-Mediated Knockdown of CCAP and CCAP-R

Objective: To investigate the necessity of CCAP signaling in feeding behavior by reducing the expression of CCAP or its receptor.

Methodology:

  • Fly Stocks: Utilize the GAL4/UAS system in Drosophila melanogaster. Obtain fly lines carrying UAS-RNAi constructs targeting the CCAP or CCAP-R gene. Cross these lines with a driver line that expresses GAL4 in CCAP-producing neurons (e.g., CCAP-GAL4) or in NPF neurons (e.g., NPF-GAL4) to achieve tissue-specific knockdown.

  • Rearing Conditions: Raise flies on standard cornmeal-agar medium at 25°C and 60-70% humidity with a 12:12 hour light:dark cycle.

  • Experimental Groups:

    • Experimental group: Progeny expressing the RNAi construct in the target neurons.

    • Control groups: Progeny from crosses of the GAL4 driver line with a line carrying a control UAS-construct (e.g., UAS-GFP) and the UAS-RNAi line with a wild-type line.

  • Behavioral Assays: Subject adult male flies (3-5 days old) to the CAFE assay and PER assay as described below.

Optogenetic Activation of CCAP Neurons

Objective: To determine if the activation of CCAP neurons is sufficient to induce feeding-related behaviors.

Methodology:

  • Fly Stocks: Generate flies expressing a light-activated cation channel, such as Channelrhodopsin-2 (ChR2), specifically in CCAP neurons. This is achieved by crossing a UAS-ChR2 line with a CCAP-GAL4 driver line.

  • Rearing and Feeding: Rear flies in the dark on standard food supplemented with all-trans-retinal (B13868) (ATR), a co-factor for ChR2 function. Control flies are reared on food without ATR.

  • Optogenetic Stimulation:

    • For the PER assay, deliver blue light (e.g., 470 nm) stimulation to the head of the fly while presenting a water-only stimulus to the proboscis.

    • For food intake assays, flies can be housed in arenas with food where they are subjected to light stimulation.

  • Behavioral Observation: Record and quantify the proboscis extension reflex or changes in feeding patterns upon light stimulation.

Capillary Feeding (CAFE) Assay

Objective: To quantitatively measure food consumption over a defined period.

Methodology:

  • Apparatus: Prepare CAFE vials, which are typically small tubes or vials containing a calibrated glass capillary tube for liquid food delivery.

  • Fly Preparation: Place a single or a small group of flies in each CAFE vial. Flies are often starved for a specific period (e.g., 24 hours) with access to water before the assay to motivate feeding.

  • Food Source: Fill the capillary tubes with a defined liquid food source (e.g., 5% sucrose (B13894) solution).

  • Measurement: At the beginning of the assay, mark the initial level of the liquid food in the capillary. After a set duration (e.g., 24 hours), mark the final level. The volume of food consumed is calculated by subtracting the final from the initial reading, after correcting for evaporation (measured from control vials without flies).

Proboscis Extension Reflex (PER) Assay

Objective: To assess the sensitivity of flies to gustatory stimuli, which is indicative of their feeding motivation.

Methodology:

  • Fly Preparation: Starve flies for a defined period (e.g., 24 hours) with access to water. Immobilize individual flies by mounting them on a microscope slide or in a pipette tip, leaving the head and proboscis free.

  • Stimulation: Present a series of ascending concentrations of a sugar solution (e.g., sucrose) to the fly's tarsi or labellum using a fine brush or a syringe.

  • Scoring: A positive PER is recorded if the fly fully extends its proboscis upon stimulation. The PER percentage is calculated for each sugar concentration across a population of flies.

  • Data Analysis: Compare the PER curves between experimental and control groups to determine if there is a shift in sugar sensitivity.

Conclusion

The in vivo validation studies in Drosophila provide compelling evidence for the critical role of CCAP in promoting feeding behavior through its modulation of the NPF system. The experimental approaches detailed in this guide, including genetic knockdown, optogenetic activation, and quantitative behavioral assays, offer a robust framework for investigating the neural circuits underlying feeding. By comparing the effects of CCAP with other key regulators like Dopamine and Allatostatin A, a more nuanced understanding of the complex interplay of signaling pathways that govern this fundamental behavior can be achieved. This knowledge is essential for basic research and may inform the development of novel therapeutic strategies for feeding-related disorders.

References

Comparative peptidomics of cardioactive neuropeptides in arthropods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptidomics of cardioactive neuropeptides in arthropods. It is designed to be an objective resource, presenting supporting experimental data to facilitate research and development in this field.

Introduction to Arthropod Cardioactive Neuropeptides

Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a wide array of physiological processes in arthropods, including cardiovascular function. The arthropod heart, a simple dorsal vessel, is subject to complex neuromodulation that ensures efficient hemolymph circulation. Understanding the comparative aspects of these cardioactive neuropeptides across different arthropod lineages can provide insights into the evolution of cardiovascular control mechanisms and may offer novel targets for pest management strategies and drug development.

This guide focuses on the major families of cardioactive neuropeptides, their physiological effects, the experimental protocols used to study them, and their signaling pathways.

Key Families of Cardioactive Neuropeptides in Arthropods

Several families of neuropeptides have been identified to have significant effects on the arthropod heart. These include, but are not limited to:

  • Proctolin (B33934): A pentapeptide (Arg-Tyr-Leu-Pro-Thr) that was one of the first insect neuropeptides to be fully characterized. It is known for its potent cardioacceleratory effects in a wide range of insects.[1]

  • FMRFamide-like Peptides (FLPs): A large and diverse family of peptides characterized by the C-terminal motif -Phe-Met-Arg-Phe-NH2. Their effects on the heart can be either excitatory or inhibitory, depending on the specific peptide and the arthropod species.[2][3]

  • Crustacean Cardioactive Peptide (CCAP): A nonapeptide originally isolated from a crustacean, it has been found to be a potent cardioaccelerator in both crustaceans and insects.[4][5]

  • Tachykinin-related Peptides (TRPs): A family of neuropeptides that generally exhibit cardioacceleratory effects in insects.[6]

  • Allatostatins (ASTs): Primarily known for their role in inhibiting juvenile hormone synthesis, some allatostatins also exhibit cardioinhibitory effects.

  • Corazonin: A neuropeptide involved in various physiological processes, including the regulation of heart rate.

Comparative Analysis of Cardioactive Effects

The potency and efficacy of cardioactive neuropeptides can vary significantly across different arthropod species. The following tables summarize available quantitative data on the effects of these peptides on heart rate.

Table 1: Comparative Effects of Proctolin on Arthropod Heart Rate

Arthropod SpeciesPreparationThreshold Concentration (M)Maximum EffectReference
Periplaneta americana (Cockroach)Semi-isolated heart10-9 - 10-7Cardioacceleratory[6][7]
Tenebrio molitor (Mealworm beetle)Semi-isolated heart> 10-7 (for some analogues)Cardioacceleratory (peptide-dependent)[6][7]
Zophobas atratus (Giant mealworm)Semi-isolated heart~10-9Dose-dependent increase in frequency[6]
Drosophila melanogaster (Fruit fly)Larval body-wall muscle-Dose-dependent sustained contractions[3]

Table 2: Comparative Effects of FMRFamide-like Peptides on Arthropod Heart Rate

Arthropod SpeciesPeptidePreparationConcentration Range (M)EffectReference
Anopheles gambiae (Mosquito)FMRFamideIn vivo10-8 - 10-4Dose-dependent: acceleratory at low doses, inhibitory at high doses[8]
Anopheles gambiae (Mosquito)SALDKNFMRFamideIn vivo10-6 - 10-2Dose-dependent: acceleratory at low doses, inhibitory at high doses[8]
Tenebrio molitor (Mealworm beetle)NSNFLRFaSemi-isolated heart-Slightly inhibitory[3]
Zophobas atratus (Giant mealworm)NSNFLRFaSemi-isolated heart-Stimulatory[3]
Locusta migratoria (Locust)Various FLPsSemi-isolated heart10-8 - 10-5Varied (excitatory, inhibitory, biphasic)[9]
Buccinum undatum (Whelk)FMRFamide, FLRFamideIsolated heart> 10-9Excitatory[8]

Table 3: Comparative Effects of this compound (CCAP) on Arthropod Heart Rate

Arthropod SpeciesPreparationConcentration (M)EffectReference
Carcinus maenas (Shore crab)Pericardial organs-Cardioaccelerator[4]
Callinectes sapidus (Blue crab)Intact/Semi-intact heart-Positive inotropic and chronotropic[5]
Drosophila melanogaster (Fruit fly)Larval preparation10-6~14% increase in heart rate[10]
Rhodnius prolixus (Blood-sucking bug)--Heart rate regulation[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in arthropod cardioactive neuropeptide research.

Protocol 1: Semi-Isolated Insect Heart Bioassay

This protocol is adapted from methods used to study the effects of neuropeptides on the hearts of various insects.[6]

1. Animal Preparation:

  • Select adult or late-instar larval insects.
  • Anesthetize the insect by chilling on ice.
  • Dissect the insect dorsally in a saline-filled dish to expose the dorsal vessel (heart).
  • Carefully remove viscera and fat body to expose the heart and its associated alary muscles.
  • Transect the anterior and posterior ends of the heart to create a "semi-isolated" preparation.

2. Perfusion and Recording:

  • Transfer the preparation to a perfusion chamber.
  • Continuously perfuse the heart with an appropriate physiological saline.
  • Use a force transducer or an optical recording method to monitor heart contractions.
  • Record a stable baseline heart rate for a defined period before peptide application.

3. Peptide Application and Data Analysis:

  • Prepare stock solutions of the neuropeptides in distilled water or an appropriate solvent.
  • Dilute the stock solutions in physiological saline to the desired final concentrations.
  • Apply the peptide solutions to the perfusion bath in a cumulative or non-cumulative manner.
  • Record the changes in heart rate (frequency) and amplitude of contractions.
  • Calculate the percentage change in heart rate compared to the baseline.
  • For dose-response curves, plot the percentage change in heart rate against the log of the peptide concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Protocol 2: Neuropeptide Extraction and Identification by LC-MS/MS

This protocol outlines a general workflow for the extraction and identification of neuropeptides from arthropod nervous tissue.[12][13][14][15][16]

1. Tissue Dissection and Homogenization:

  • Dissect the central nervous system (CNS), including the brain and ventral nerve cord, or specific neurohemal organs (e.g., corpora cardiaca) from the desired number of animals.
  • Immediately freeze the tissue in liquid nitrogen to prevent degradation.
  • Homogenize the frozen tissue in an acidified methanol (B129727) solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water).[12][14]

2. Peptide Extraction and Clean-up:

  • Centrifuge the homogenate to pellet cellular debris.
  • Collect the supernatant containing the peptides.
  • Dry the supernatant using a vacuum centrifuge.
  • Reconstitute the dried extract in a suitable solvent (e.g., 0.1% formic acid in water).
  • Desalt and concentrate the peptide sample using solid-phase extraction (SPE) with a C18 column.[16]

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Inject the cleaned peptide sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.
  • Separate the peptides on a reversed-phase C18 analytical column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
  • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
  • The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain their amino acid sequence information (MS/MS).

4. Data Analysis:

  • Use bioinformatics software to search the acquired MS/MS spectra against a protein sequence database (either a publicly available one or a custom-built one from transcriptome data).
  • The software identifies the peptides based on the match between the experimental and theoretical fragmentation patterns.
  • For quantitative peptidomics, label-free or label-based (e.g., isotopic labeling) approaches can be used to compare peptide abundance between different samples.[12]

Signaling Pathways of Cardioactive Neuropeptides

Cardioactive neuropeptides exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of cardiac muscle cells, initiating intracellular signaling cascades that modulate heart rate and contractility.[17][18][19][20][21]

This compound (CCAP) Signaling Pathway

CCAP typically acts as a cardioaccelerator by increasing the levels of intracellular second messengers like cyclic AMP (cAMP) and/or triggering the release of intracellular calcium.

CCAP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_protein G Protein (Gαs) CCAPR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Channel Ion Channels (e.g., Ca²⁺ channels) PKA->Ion_Channel phosphorylates Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum PKA->Ca_release promotes Contraction Increased Heart Rate & Contraction Ion_Channel->Contraction leads to Ca_release->Contraction leads to

Caption: Simplified CCAP signaling pathway in an arthropod cardiac cell.

FMRFamide-like Peptide (FLP) Signaling Pathway

FLPs can have diverse effects, and their signaling pathways can be complex, sometimes involving multiple receptor subtypes and second messenger systems. Some FLPs are known to signal through Gαq, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

FLP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLP FMRFamide-like Peptide (FLP) FLPR FLP Receptor (GPCR) FLP->FLPR G_protein_q G Protein (Gαq) FLPR->G_protein_q activates PLC Phospholipase C (PLC) G_protein_q->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release_ER Ca²⁺ Release ER->Ca_release_ER triggers Modulation Modulation of Heart Rate Ca_release_ER->Modulation leads to PKC->Modulation contributes to

Caption: A potential FLP signaling pathway involving Gαq and phospholipase C.

Experimental Workflow for Comparative Peptidomics

The following diagram illustrates a typical workflow for a comparative peptidomics study of cardioactive neuropeptides in arthropods.

Peptidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Functional Validation cluster_comparison Comparative Analysis Tissue_Dissection Tissue Dissection (e.g., CNS, Neurohemal Organs) from different arthropod species Extraction Peptide Extraction (e.g., acidified methanol) Tissue_Dissection->Extraction Cleanup Sample Cleanup & Desalting (e.g., Solid-Phase Extraction) Extraction->Cleanup LC_MS LC-MS/MS Analysis (Peptide Separation & Fragmentation) Cleanup->LC_MS Data_Analysis Database Searching & Peptide Identification LC_MS->Data_Analysis Quantification Quantitative Analysis (Label-free or Label-based) Data_Analysis->Quantification Bioassay Cardioactivity Bioassay (Semi-isolated heart prep) Data_Analysis->Bioassay Identified peptides for testing Comparative_Table Generation of Comparative Data Tables Quantification->Comparative_Table Dose_Response Dose-Response Analysis (EC50 determination) Bioassay->Dose_Response Dose_Response->Comparative_Table

Caption: Workflow for comparative peptidomics of cardioactive neuropeptides.

Conclusion

The study of cardioactive neuropeptides in arthropods reveals a complex and diverse system of cardiovascular regulation. While some peptides like proctolin and CCAP show conserved cardioacceleratory roles, the effects of others, such as the FMRFamide-like peptides, are highly variable across species. This guide provides a foundational comparison of these important signaling molecules. Further quantitative peptidomic studies across a broader range of arthropod taxa are needed to fully elucidate the evolutionary and functional diversity of these fascinating biomolecules. The methodologies and data presented here serve as a valuable resource for researchers aiming to contribute to this exciting field.

References

Validating CCAP Gene Function: A Comparative Guide to Using Genetic Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of the Crustacean Cardioactive Peptide (CCAP) gene, with a primary focus on the use of genetic mutants. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis of alternative validation techniques.

Introduction to CCAP and its Putative Functions

This compound (CCAP) is a neuropeptide that plays a crucial role in various physiological processes in invertebrates. Initially identified for its cardioacceleratory effects, research has since revealed its involvement in a broader range of functions, including the regulation of feeding behavior, metabolism, and ecdysis (the shedding of the exoskeleton).[1] In Drosophila melanogaster, the CCAP system has been shown to be a key regulator of food intake and energy balance, making it a gene of significant interest for metabolic research and potential drug development.[1][2]

Validating CCAP Function with Genetic Mutants: A Powerful Approach

The generation of genetic mutants, particularly null mutants or knockouts, provides a powerful tool for elucidating the in vivo function of a gene. By observing the phenotypic consequences of a complete or partial loss of gene function, researchers can infer the gene's role in various biological processes.

Quantitative Data from CCAP Genetic Mutant Studies in Drosophila melanogaster

Studies utilizing CCAP genetic mutants in Drosophila have provided valuable quantitative data on its role in feeding and metabolism. The most well-characterized mutant is the CCAPexc7 null mutant, which lacks the CCAP peptide.

Genetic ModificationPhenotype AssessedQuantitative Change in Mutant vs. Wild-TypeReference
CCAPexc7 null mutant (male flies)24-hour food intake (Capillary Feeding Assay)Significantly less food intake[Williams et al., 2020][3]
CCAPexc7 null mutant (male flies)Triglyceride levels (fed ad libitum)Significant decrease in triglyceride levels[Williams et al., 2020][1]
CCAP Receptor (CCAP-R) RNAi knockdown in NPF neurons (male flies)24-hour food intake (Capillary Feeding Assay)Significantly less food intake[Williams et al., 2020][3]

These findings strongly suggest that CCAP signaling is essential for normal feeding behavior and the maintenance of energy stores.[1]

Experimental Protocols

Generation of a CCAP Knockout Mutant in Drosophila using CRISPR/Cas9

This protocol provides a general workflow for generating a CCAP knockout mutant in Drosophila using the CRISPR/Cas9 system.

Objective: To create a heritable null mutation in the CCAP gene.

Materials:

  • Drosophila strain expressing Cas9 in the germline (e.g., y1M{vas-Cas9}ZH-2A w1118)

  • Plasmids for expressing guide RNAs (gRNAs) targeting the CCAP gene

  • Microinjection setup

  • Standard Drosophila husbandry equipment and media

  • PCR reagents and sequencing services

Methodology:

  • gRNA Design and Cloning:

    • Design two gRNAs targeting a critical exon of the CCAP gene. Online tools can be used to minimize off-target effects.

    • Clone the gRNA sequences into an appropriate expression vector (e.g., pU6-BbsI-chiRNA).

  • Embryo Injection:

    • Collect embryos from the Cas9-expressing fly strain.

    • Microinject the gRNA expression plasmids into the posterior pole of the embryos.

  • Screening for Mutations:

    • Rear the injected G0 flies and cross them to a balancer stock.

    • In the F1 generation, screen individual flies for the presence of mutations in the CCAP gene. This can be done by PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I assay.

  • Establishment of a Homozygous Mutant Line:

    • Cross F1 flies carrying the desired mutation to establish a stable, homozygous knockout line.

Capillary Feeding (CAFE) Assay

Objective: To quantify food intake in adult Drosophila.

Materials:

  • CAFE assay chambers (e.g., vials with a lid containing small holes)

  • Calibrated glass capillaries (5 µL)

  • Liquid food (e.g., 5% sucrose (B13894) solution with food coloring)

  • Adult flies (mutant and wild-type)

Methodology:

  • Fly Preparation:

    • Collect adult male flies of the desired genotypes and age.

    • Starve the flies for a defined period (e.g., 24 hours) in vials containing a water-soaked cotton ball.

  • Assay Setup:

    • Place a single fly in each CAFE chamber.

    • Fill the glass capillaries with the liquid food and insert them through the holes in the lid.

    • Mark the initial food level in each capillary.

  • Data Collection:

    • After 24 hours, mark the new food level in each capillary.

    • Measure the distance the food level has dropped.

    • Include control chambers without flies to measure evaporation, and subtract this value from the consumption of each fly.

  • Analysis:

    • Calculate the volume of food consumed by each fly.

    • Compare the food intake between mutant and wild-type flies using appropriate statistical tests.

Triglyceride Quantification Assay

Objective: To measure whole-body triglyceride levels in adult Drosophila.

Materials:

  • Adult flies (mutant and wild-type)

  • Homogenization buffer (e.g., PBS with 0.05% Tween-20)

  • Triglyceride reagent kit

  • Spectrophotometer

Methodology:

  • Sample Preparation:

    • Collect and weigh groups of adult flies (e.g., 5-10 flies per sample).

    • Homogenize the flies in the homogenization buffer.

    • Heat the homogenate to inactivate lipases.

    • Centrifuge the samples and collect the supernatant.

  • Triglyceride Measurement:

    • Use a commercial triglyceride reagent kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance of the samples and a set of standards at the appropriate wavelength.

  • Analysis:

    • Calculate the triglyceride concentration in each sample based on the standard curve.

    • Normalize the triglyceride levels to the total protein content of the sample or the initial weight of the flies.

    • Compare the triglyceride levels between mutant and wild-type flies.

Comparison with Alternative Validation Methods

While genetic mutants are a gold standard, other techniques can also be employed to validate gene function. Each method has its own set of advantages and disadvantages.

MethodPrincipleProsCons
Genetic Mutants (e.g., CRISPR/Cas9) Permanent alteration of the gene sequence leading to a loss of function.- Complete and heritable gene inactivation.- High specificity.- Allows for the study of developmental roles.- Time-consuming and labor-intensive to generate.- Potential for off-target effects (though can be minimized).- Lethality if the gene is essential.
RNA interference (RNAi) Post-transcriptional silencing of the target gene by introducing double-stranded RNA.- Relatively quick and less labor-intensive than generating mutants.- Can be used to study essential genes by partial knockdown.- Can be applied in a tissue-specific and temporally controlled manner.- Incomplete knockdown can lead to ambiguous results.- Potential for significant off-target effects.[4]- Transient effect.[4]
Pharmacological Inhibitors Small molecules that bind to and block the function of the protein product (e.g., a receptor).- Can be applied acutely to study the immediate effects of blocking protein function.- Dose-dependent effects can be studied.- Lack of specific inhibitors for many neuropeptide receptors.- Potential for off-target effects on other receptors or cellular processes.[5][6]- May not be able to cross the blood-brain barrier in vivo.

Visualizing the CCAP Signaling Pathway and Experimental Workflow

To further elucidate the function of CCAP, it is crucial to understand its signaling pathway and the experimental workflow used to study it.

CCAP_Signaling_Pathway CCAP CCAP Peptide CCAPR CCAP Receptor (GPCR) CCAP->CCAPR binds Metabolism Regulation of Metabolism CCAP->Metabolism regulates G_protein G-Protein CCAPR->G_protein activates Second_Messenger Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_Messenger modulates NPF_neuron NPF Neuron Second_Messenger->NPF_neuron activates NPF_release NPF Release NPF_neuron->NPF_release Feeding_Behavior Regulation of Feeding Behavior NPF_release->Feeding_Behavior

Caption: The CCAP signaling pathway in Drosophila.

The CCAP peptide binds to its G-protein coupled receptor (GPCR) on Neuropeptide F (NPF) neurons.[1] This interaction is thought to activate a G-protein, leading to changes in intracellular second messengers like cAMP or Ca2+, which in turn modulates the release of NPF. NPF is a key regulator of feeding behavior.[1] CCAP also appears to have a separate role in regulating metabolism, specifically triglyceride levels.[1]

Experimental_Workflow cluster_0 Mutant Generation cluster_1 Phenotypic Analysis cluster_2 Data Analysis & Interpretation gRNA_design 1. gRNA Design Injection 2. Embryo Injection gRNA_design->Injection Screening 3. F1 Screening Injection->Screening Establish_line 4. Establish Homozygous Line Screening->Establish_line CAFE 5. CAFE Assay (Feeding Behavior) Establish_line->CAFE Triglyceride 6. Triglyceride Assay (Metabolism) Establish_line->Triglyceride Data_Analysis 7. Statistical Analysis CAFE->Data_Analysis Triglyceride->Data_Analysis Conclusion 8. Functional Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating CCAP function.

Conclusion

The use of genetic mutants, particularly those generated by precise genome editing technologies like CRISPR/Cas9, offers a robust and specific method for validating the in vivo function of the CCAP gene. The quantitative data obtained from such studies in Drosophila have been instrumental in establishing the role of CCAP in regulating feeding behavior and metabolism. While alternative methods like RNAi and pharmacological inhibitors have their utility, the permanent and complete nature of a gene knockout provides the most definitive evidence for a gene's physiological role. This guide provides researchers with the necessary information to design and execute experiments aimed at further unraveling the complexities of CCAP signaling and its potential as a therapeutic target.

References

Evaluating the Therapeutic Potential of Crustacean Cardioactive Peptide (CCAP) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of crustacean cardioactive peptide (CCAP) and its analogs, with a focus on their therapeutic potential. It includes available quantitative data, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways and experimental workflows.

Introduction to CCAP and its Therapeutic Potential

This compound (CCAP) is a highly conserved nonapeptide originally isolated from the shore crab Carcinus maenas. It plays a crucial role in regulating various physiological processes in arthropods, including heart rate, gut motility, and ecdysis (molting). Its receptor, a G protein-coupled receptor (GPCR), is a key target for potential therapeutic interventions. The development of CCAP analogs—synthetic peptides with modified structures—aims to create molecules with enhanced stability, selectivity, and potency for specific applications, such as novel insecticides or therapeutic agents for smooth muscle disorders.

Comparative Analysis of CCAP and Analogs

While extensive research has been conducted on the native CCAP peptide, publicly available quantitative data comparing the activity of a wide range of synthetic CCAP analogs is limited. Structure-activity relationship (SAR) studies are crucial for developing potent and selective analogs, but detailed comparative data from such studies on CCAP analogs is not readily found in the public domain.

The table below presents data for the native CCAP peptide, which serves as a benchmark for the evaluation of its analogs.

CompoundReceptorCell LineAssay TypeParameterValue (M)Reference
Native CCAPDrosophila CCAP Receptor (CG6111)CHOFunctional (Calcium Mobilization)EC505.4 x 10-10[1]

Note: The lack of extensive comparative data for CCAP analogs in the public literature highlights a significant area for future research and development.

CCAP Receptor Signaling Pathway

The CCAP receptor is a G protein-coupled receptor (GPCR). Upon binding of CCAP or an agonist analog, the receptor undergoes a conformational change, activating intracellular G proteins. While the specific G protein subtype can vary depending on the receptor and cell type, evidence suggests that neuropeptide GPCRs, including the CCAP receptor, can couple to Gq or Gs/Gi proteins.

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key second messenger that can be measured to quantify receptor activation.

  • Gs/Gi Pathway: Coupling to Gs or Gi proteins leads to the stimulation or inhibition of adenylyl cyclase, respectively, resulting in an increase or decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the Gq-mediated signaling pathway, which is a common pathway for GPCRs and is amenable to high-throughput screening assays.

CCAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCAP_Analog CCAP Analog CCAP_Receptor CCAP Receptor (GPCR) CCAP_Analog->CCAP_Receptor Binding G_Protein Gq Protein CCAP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction, gene expression) Ca2_release->Cellular_Response Initiates

CCAP Receptor Gq Signaling Pathway

Experimental Protocols

The evaluation of CCAP analogs typically involves a series of in vitro and ex vivo experiments to determine their binding affinity, potency, and functional effects.

Receptor Binding Assay (Competitive Binding)

This assay measures the ability of a CCAP analog to displace a radiolabeled ligand from the CCAP receptor, providing an indirect measure of its binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells expressing the CCAP receptor.

  • Radiolabeled CCAP (e.g., [3H]-CCAP or [125I]-CCAP).

  • Unlabeled CCAP analogs (test compounds).

  • Assay buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well filter plate, add a fixed concentration of radiolabeled CCAP to each well.

  • Add varying concentrations of the unlabeled CCAP analog (competitor) to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • The concentration of the analog that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to a Ki value.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of CCAP analogs to activate the CCAP receptor and trigger an increase in intracellular calcium, providing a measure of their potency (EC50).

Materials:

  • A stable cell line expressing the CCAP receptor (e.g., CHO or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • CCAP analogs (test compounds).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of the CCAP analog into the wells and immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence intensity following agonist addition is used to determine the response.

  • The concentration of the analog that produces 50% of the maximal response is determined as the EC50 value.

Ex Vivo Tissue-Based Assay (e.g., Heart Rate or Gut Contraction)

This assay assesses the physiological effect of CCAP analogs on a target tissue, providing a measure of their functional activity in a more biologically relevant context.

Materials:

  • Dissected tissue preparation (e.g., semi-isolated heart or gut from an appropriate invertebrate species).

  • Physiological saline solution for the specific species.

  • CCAP analogs (test compounds).

  • A force transducer or a system for monitoring heart rate.

  • Data acquisition system.

Procedure:

  • Dissect the target tissue and mount it in an organ bath containing physiological saline.

  • Allow the preparation to equilibrate and establish a stable baseline activity (heartbeat or gut contraction frequency/amplitude).

  • Add varying concentrations of the CCAP analog to the organ bath in a cumulative manner.

  • Record the changes in heart rate or gut contraction parameters at each concentration.

  • The concentration of the analog that produces 50% of the maximal effect is determined as the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel CCAP analogs.

Experimental_Workflow cluster_discovery Analog Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo/In Vivo Evaluation cluster_analysis Data Analysis & Lead Selection Analog_Design Analog Design (SAR-based) Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Receptor_Binding Receptor Binding Assay (Determine Ki) Purification->Receptor_Binding Functional_Assay Functional Assay (e.g., Ca2+ Mobilization) (Determine EC50) Purification->Functional_Assay Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Tissue_Assay Tissue-Based Assay (e.g., Heart Rate, Gut Motility) In_Vivo_Testing In Vivo Testing (e.g., Insecticidal Activity) Tissue_Assay->In_Vivo_Testing Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection Lead_Selection->Tissue_Assay

Workflow for CCAP Analog Evaluation

Conclusion

The development of potent and selective CCAP analogs holds significant promise for various therapeutic and commercial applications. While the current publicly available data on specific analogs is sparse, the experimental protocols and workflows outlined in this guide provide a robust framework for their systematic evaluation. Further research focusing on the structure-activity relationships of CCAP analogs is essential to unlock their full therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Crustacean Cardioactive Peptide (CCAP)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides detailed procedural guidance for the safe handling and disposal of Crustacean Cardioactive Peptide (CCAP) in a laboratory setting. The following protocols are designed to ensure the safety of research personnel and compliance with standard laboratory practices. While CCAP is not classified as a hazardous substance, adherence to these guidelines is crucial to maintain a safe and uncontaminated work environment.

Summary of Key Chemical and Safety Data

For quick reference, the table below summarizes essential information for this compound.

PropertyValue
Synonyms CCAP, PFCNAFTGC-NH2
Molecular Formula C42H57N11O11S2
Molecular Weight 956.1 g/mol
Appearance White to off-white solid (lyophilized powder)
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Storage Conditions Store lyophilized peptide at -20°C or colder, away from bright light.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses, and a laboratory coat.[1][4]

Experimental Protocol: Step-by-Step Disposal of CCAP

This protocol outlines the recommended procedure for the proper disposal of CCAP and associated materials. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[5]

1. Review Institutional Policies and Safety Data Sheet (SDS)

  • Before initiating any disposal procedures, thoroughly review your institution's chemical hygiene plan and waste disposal guidelines.[5]

  • Obtain and review the Safety Data Sheet (SDS) for CCAP to confirm its non-hazardous classification and familiarize yourself with all handling recommendations.[4][5]

2. Waste Segregation

  • Proper segregation of waste is a critical step in laboratory safety.[5] Categorize CCAP waste as follows:

    • Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.[5]

    • Aqueous Solutions: Solutions of CCAP in buffers or culture media.[5]

    • Contaminated Labware (Non-Sharps): Items such as pipette tips, tubes, flasks, and gloves that have been in contact with the peptide.[5]

    • Contaminated Sharps: Needles, syringes, or other sharp instruments used in handling the peptide.

3. Containerization and Labeling

  • Solid and Liquid Waste:

    • Use a dedicated, sealed, and clearly labeled waste container for all solid and liquid CCAP waste.[1]

    • The label should clearly state "Non-hazardous Chemical Waste for Incineration" and include the full chemical name: "this compound (CCAP)".[1]

    • For aqueous solutions, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand) before placing it into the waste container.[1]

  • Contaminated Labware:

    • Unless contaminated with a biohazard, non-sharp labware can typically be disposed of in the regular laboratory trash. However, if institutional policy is more stringent, place these items in a designated container for non-hazardous solid chemical waste.[5]

  • Sharps Waste:

    • All sharps must be disposed of in a designated, puncture-proof sharps container.

4. Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1]

5. Final Disposal

  • Arrange for the disposal of the non-hazardous chemical waste through your institution's licensed environmental waste disposal vendor.[1]

  • Incineration is the preferred method of disposal to ensure the complete destruction of the peptide.[1]

  • Crucially, do not pour CCAP solutions down the drain or dispose of solid CCAP in the regular trash without explicit permission from your EHS department. [1][6]

Visualizing Procedural and Biological Pathways

To further clarify the operational and biological context of working with CCAP, the following diagrams illustrate the disposal workflow and the peptide's signaling pathway.

CCAP_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_disposal Final Disposal start Start: Need to Dispose of CCAP consult_sds Consult SDS & Institutional Policies start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate Segregate Waste Streams wear_ppe->segregate solid_waste Solid CCAP (Unused/Expired) segregate->solid_waste liquid_waste Aqueous CCAP Solutions segregate->liquid_waste labware Contaminated Labware segregate->labware sharps Contaminated Sharps segregate->sharps containerize_solid_liquid Place in Labeled, Sealed Container for Non-Hazardous Chemical Waste solid_waste->containerize_solid_liquid liquid_waste->containerize_solid_liquid containerize_labware Dispose in Designated Lab Waste or as per Institutional Policy labware->containerize_labware containerize_sharps Place in Puncture-Proof Sharps Container sharps->containerize_sharps store_waste Store Waste in Designated Area containerize_solid_liquid->store_waste vendor_pickup Arrange Pickup by Licensed Waste Vendor containerize_labware->vendor_pickup containerize_sharps->vendor_pickup store_waste->vendor_pickup incineration Preferred Disposal: Incineration vendor_pickup->incineration end End: Disposal Complete incineration->end

Caption: Logical workflow for the proper disposal of this compound.

CCAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ccap Crustacean Cardioactive Peptide (CCAP) ccapr CCAP Receptor (GPCR) ccap->ccapr g_protein G-Protein Activation ccapr->g_protein plc Phospholipase C (PLC) g_protein->plc ac Adenylate Cyclase (AC) g_protein->ac mapk MAPK Pathway Activation g_protein->mapk ip3 IP3 -> Ca2+ Mobilization plc->ip3 camp cAMP Accumulation ac->camp pkc Protein Kinase C (PKC) ip3->pkc pka Protein Kinase A (PKA) camp->pka response Physiological Responses (e.g., Cardiac Control, Ecdysis, Immune Response) pkc->response pka->response mapk->response

Caption: Signaling pathway of this compound (CCAP).

References

Safeguarding Your Research: A Comprehensive Guide to Handling Crustacean Cardioactive Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Crustacean Cardioactive Peptide (CCAP). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Handling

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal contact, and eye exposure. All handling procedures should be conducted in a well-ventilated area, preferably within a fume hood or biosafety cabinet to minimize the risk of aerosolization.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents skin contact with the peptide. Gloves should be inspected before use and changed immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of reconstituted peptide solutions or contact with the lyophilized powder.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Full-face respirator (if exposure limits are exceeded or in case of significant aerosolization)Provides protection against inhalation of the peptide powder, which can be easily dispersed in the air.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of CCAP in the laboratory is crucial for safety and regulatory compliance. This operational plan outlines the key stages of handling, from initial receipt and storage to the final disposal of waste.

receiving Receiving and Inspection storage Secure Storage (-20°C or below) receiving->storage Verify Integrity reconstitution Reconstitution in Designated Area storage->reconstitution Aliquot as Needed experimentation Experimental Use reconstitution->experimentation Use Sterile Technique waste_collection Waste Segregation and Collection experimentation->waste_collection Collect All Contaminated Items disposal Disposal via EH&S waste_collection->disposal Follow Institutional Protocols

Caption: Workflow for the safe handling and disposal of CCAP.

Experimental Protocol: In Vitro Insect Heart Bioassay

This protocol provides a framework for assessing the cardioactive effects of CCAP on an insect heart preparation. All steps must be performed in accordance with the safety precautions outlined in this document.

Materials:

  • This compound (lyophilized powder)

  • Appropriate physiological saline for the insect species

  • Dissection tools

  • Perfusion setup

  • Force transducer and recording equipment

  • Personal Protective Equipment (as specified above)

Procedure:

  • Prepare CCAP Stock Solution: In a designated fume hood, carefully weigh the desired amount of lyophilized CCAP. Reconstitute the peptide in the appropriate physiological saline to create a high-concentration stock solution. Vortex gently to ensure complete dissolution.

  • Animal Dissection: Anesthetize the insect and dissect to expose the heart (dorsal vessel). Carefully remove the heart and mount it in a perfusion chamber filled with fresh physiological saline.

  • System Equilibration: Allow the heart preparation to equilibrate in the perfusion chamber until a stable, regular heartbeat is observed.

  • Application of CCAP: Introduce CCAP to the perfusion chamber at the desired final concentration by adding a calculated volume from the stock solution.

  • Data Recording: Record the heart rate and amplitude of contractions before and after the application of CCAP using a force transducer and appropriate data acquisition software.

  • Washout: Following data collection, thoroughly wash the preparation with fresh physiological saline to remove the peptide and observe any recovery of normal heart function.

Disposal Plan

The proper disposal of CCAP and all associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All peptide waste should be treated as chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, segregate all waste contaminated with CCAP into designated, clearly labeled, and leak-proof containers. This includes:

    • Solid Waste: Unused lyophilized powder, contaminated gloves, pipette tips, vials, and any other solid materials.

    • Liquid Waste: Unused stock solutions, experimental solutions containing CCAP, and rinsates from decontaminated glassware.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Institutional Protocol: Follow your institution's specific protocols for the disposal of chemical waste. Contact your Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any peptide solutions down the drain.

  • Decontamination of Solid Waste (Optional): For solid waste such as contaminated labware, immersion in a 10% bleach solution for at least 30 minutes can be used for decontamination before final disposal, as per your institution's guidelines.

By adhering to these safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific investigations.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.